4-(4,4-Dimethylpiperidin-1-YL)benzoic acid
Description
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Properties
IUPAC Name |
4-(4,4-dimethylpiperidin-1-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-14(2)7-9-15(10-8-14)12-5-3-11(4-6-12)13(16)17/h3-6H,7-10H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNGVOIOJCKRYCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C2=CC=C(C=C2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80468205 | |
| Record name | 4-(4,4-DIMETHYLPIPERIDIN-1-YL)BENZOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80468205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
406233-26-9 | |
| Record name | 4-(4,4-DIMETHYLPIPERIDIN-1-YL)BENZOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80468205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(4,4-Dimethylpiperidin-1-YL)benzoic acid (CAS 406233-26-9)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 4-(4,4-Dimethylpiperidin-1-YL)benzoic acid, a molecule of interest in medicinal chemistry and materials science.
Core Molecular Attributes
This compound is a disubstituted aromatic carboxylic acid. The core structure consists of a benzoic acid moiety functionalized at the 4-position with a 4,4-dimethylpiperidine ring. This substitution significantly influences the molecule's physical and chemical properties, including its solubility, basicity, and pharmacological potential.
| Property | Value | Source(s) |
| CAS Number | 406233-26-9 | [1] |
| Molecular Formula | C₁₄H₁₉NO₂ | [1] |
| Molecular Weight | 233.31 g/mol | [1] |
| Physical Form | Solid |
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development.
Melting Point
While the melting point of the parent acid is not definitively reported in publicly available literature, the ethyl ester derivative, 4-(4,4-dimethyl-piperidin-1-yl)-benzoic acid ethyl ester (CAS 406233-25-8), has a reported melting point of 88-90°C[2]. This suggests that the free acid will also be a solid at room temperature with a relatively high melting point, characteristic of many aromatic carboxylic acids.
Solubility Profile
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The carboxylic acid group can engage in hydrogen bonding with protic solvents, suggesting some degree of solubility. However, the bulky, nonpolar dimethylpiperidine moiety will likely limit its aqueous solubility.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are generally good at dissolving a wide range of organic compounds. It is anticipated that this compound will exhibit good solubility in solvents like DMSO and DMF.
-
Nonpolar Solvents (e.g., Toluene, Hexane): Due to the presence of the polar carboxylic acid group, solubility in nonpolar solvents is expected to be limited.
Acidity (pKa)
An experimental pKa value for this compound is not available in the surveyed literature. The pKa of benzoic acid is approximately 4.2. The electron-donating nature of the tertiary amine in the piperidine ring at the para position is expected to increase the electron density on the carboxylate group, making the conjugate base less stable and, therefore, the acid weaker (higher pKa) than benzoic acid. Computational prediction tools could provide an estimated pKa value.
Synthesis and Spectroscopic Characterization
The synthesis of this compound can be approached through several established synthetic methodologies.
Proposed Synthesis Workflow
A common and effective method for the synthesis of this compound is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-nitrogen bonds.
Caption: Proposed Buchwald-Hartwig synthesis of the target compound.
Experimental Protocol (Hypothetical):
-
Coupling Reaction: To a solution of a 4-halobenzoic acid ester (e.g., methyl 4-fluorobenzoate or methyl 4-bromobenzoate) and 4,4-dimethylpiperidine in an appropriate solvent (e.g., toluene or dioxane), add a palladium catalyst (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., Xantphos). Add a base (e.g., sodium tert-butoxide or cesium carbonate) and heat the reaction mixture under an inert atmosphere until the starting materials are consumed (monitored by TLC or LC-MS).
-
Workup and Purification: After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The resulting crude ester is then purified by column chromatography.
-
Hydrolysis: The purified ester is dissolved in a mixture of an alcohol (e.g., methanol or ethanol) and an aqueous base (e.g., sodium hydroxide). The mixture is heated to reflux until the hydrolysis is complete.
-
Acidification and Isolation: After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid product is then collected by filtration, washed with water, and dried to afford this compound.
Spectroscopic Data
While specific experimental spectra are not publicly available, the expected spectroscopic characteristics can be predicted based on the molecular structure.
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on the benzoic acid ring, typically in the range of 7-8 ppm. The protons on the piperidine ring will appear further upfield, with the methyl groups showing a characteristic singlet.
-
¹³C NMR: The carbon NMR spectrum will display a signal for the carboxylic acid carbon at a downfield chemical shift (typically >165 ppm). The aromatic carbons will resonate in the 110-150 ppm region, and the aliphatic carbons of the piperidine ring will be observed at higher field.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (233.31 g/mol ).
Safety and Handling
This compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation). The GHS pictogram associated with this compound is the exclamation mark (GHS07). Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Applications in Drug Discovery and Medicinal Chemistry
While specific biological activities for this compound are not extensively documented, the structural motif is present in a number of biologically active molecules. The piperidine and benzoic acid moieties are common scaffolds in medicinal chemistry. For instance, various derivatives of piperidine have been investigated for a wide range of therapeutic applications, including as inhibitors of enzymes and as ligands for receptors.
The 4,4-dimethylpiperidine group can impart favorable pharmacokinetic properties to a molecule, such as increased metabolic stability and improved oral bioavailability. The benzoic acid group provides a handle for further chemical modification and can also participate in important interactions with biological targets, such as hydrogen bonding.
The presence of this core structure in more complex molecules with demonstrated biological activity suggests that this compound is a valuable building block for the synthesis of new chemical entities with potential therapeutic applications.
References
-
Applichem. This compound | 406233-26-9 | C14H19NO2. [Link]
Sources
An In-Depth Technical Guide to the Physicochemical Properties of 4-(4,4-Dimethylpiperidin-1-YL)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Scaffold
4-(4,4-Dimethylpiperidin-1-YL)benzoic acid is a substituted aromatic carboxylic acid that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its unique structural architecture, which combines a rigid benzoic acid moiety with a bulky, non-planar 4,4-dimethylpiperidine group, presents a compelling scaffold for the design of novel therapeutic agents. The presence of both a hydrogen bond donor/acceptor (carboxylic acid) and a tertiary amine within a sterically defined framework allows for a diverse range of potential intermolecular interactions with biological targets. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights into its synthesis, characterization, and potential applications.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. These parameters influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various experimental conditions.
Structural and General Properties
The foundational characteristics of this compound are summarized in the table below. These identifiers are crucial for accurate documentation and sourcing of the compound.
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| Synonyms | 4-(4,4-dimethyl-1-piperidinyl)benzoic acid | [1] |
| CAS Number | 406233-26-9 | [1] |
| Molecular Formula | C₁₄H₁₉NO₂ | [1] |
| Molecular Weight | 233.31 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | Typically ≥95% | [1] |
Solubility and Partition Coefficient
-
Aqueous Solubility : Expected to be low at neutral and acidic pH, but will increase significantly in basic aqueous solutions due to the formation of the carboxylate salt.
-
Organic Solvent Solubility : Expected to be soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and moderately soluble in alcohols like methanol and ethanol.
A predicted octanol-water partition coefficient (XlogP) can provide an estimate of the compound's lipophilicity. While an experimental value is not available, computational models can offer a useful approximation for drug design purposes.
Melting Point and Thermal Stability
An experimental melting point for this compound is not reported in the readily available literature. However, the melting point of its ethyl ester derivative, 4-(4,4-dimethyl-piperidin-1-yl)-benzoic acid ethyl ester (CAS 406233-25-8), is reported to be in the range of 88-90 °C[1]. This suggests that the free carboxylic acid will have a significantly higher melting point due to the ability to form strong intermolecular hydrogen bonds through its carboxylic acid dimer interactions. The compound is expected to be stable at room temperature when stored in a dry, sealed container[1].
Acidity (pKa)
The pKa of the carboxylic acid group is a critical parameter that governs its ionization state at different physiological pH values. An experimental pKa for this compound has not been reported. For comparison, the pKa of benzoic acid in water is approximately 4.2. The electron-donating effect of the tertiary amine on the phenyl ring is expected to slightly increase the pKa of the carboxylic acid, making it a slightly weaker acid than benzoic acid.
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous identification and structural elucidation of this compound. While specific experimental spectra are not publicly available, a predictive analysis based on the known spectral properties of its constituent functional groups can be provided.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the piperidine ring protons, and the dimethyl groups.
-
Aromatic Protons : Two doublets in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the ortho and meta protons of the para-substituted benzene ring. The protons ortho to the carboxylic acid will be more deshielded.
-
Piperidine Protons : The protons on the piperidine ring will likely appear as multiplets in the aliphatic region (typically δ 1.5-3.5 ppm). The protons adjacent to the nitrogen atom will be the most deshielded.
-
Dimethyl Protons : A sharp singlet in the upfield region (typically δ 0.9-1.2 ppm), integrating to six protons, corresponding to the two equivalent methyl groups at the C4 position of the piperidine ring.
-
Carboxylic Acid Proton : A broad singlet at a downfield chemical shift (typically δ 10-13 ppm), which may be exchangeable with D₂O.
-
-
¹³C NMR : The carbon NMR spectrum will provide information on the number of unique carbon environments.
-
Carbonyl Carbon : A signal in the downfield region (typically δ 165-175 ppm).
-
Aromatic Carbons : Four signals in the aromatic region (typically δ 110-155 ppm), corresponding to the ipso, ortho, meta, and para carbons of the substituted benzene ring.
-
Piperidine Carbons : Signals in the aliphatic region corresponding to the carbons of the piperidine ring. The carbons adjacent to the nitrogen will be the most deshielded.
-
Dimethyl Carbons : A signal in the upfield region for the two equivalent methyl groups and a quaternary carbon signal for the C4 of the piperidine ring.
-
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the absorption bands of its key functional groups:
-
O-H Stretch (Carboxylic Acid) : A very broad and strong absorption band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.
-
C=O Stretch (Carboxylic Acid) : A strong, sharp absorption band around 1680-1710 cm⁻¹.
-
C-N Stretch (Tertiary Amine) : A medium to weak absorption band in the region of 1250-1020 cm⁻¹.
-
C-H Stretches : Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.
-
Aromatic C=C Bends : Absorptions in the 1600-1450 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. In electrospray ionization (ESI) mass spectrometry, the compound is expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 234.32.
Synthesis and Reaction Chemistry
The synthesis of this compound can be approached through several established synthetic methodologies for the formation of C-N bonds. A highly effective and widely used method for this type of transformation is the Buchwald-Hartwig amination.
Proposed Synthetic Protocol: Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction provides a versatile and efficient route for the N-arylation of amines.
Reaction Scheme:
A proposed reaction scheme for the synthesis.
Step-by-Step Methodology:
-
Reaction Setup : To an oven-dried Schlenk flask, add 4-bromobenzoic acid (1.0 eq), 4,4-dimethylpiperidine (1.2 eq), cesium carbonate (2.0 eq), a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand such as Xantphos (4 mol%).
-
Solvent Addition : Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add anhydrous toluene or 1,4-dioxane via syringe.
-
Reaction : Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up : Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate. Filter the mixture through a pad of Celite to remove the inorganic salts.
-
Purification : Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure this compound.
Causality Behind Experimental Choices:
-
Catalyst and Ligand Selection : The choice of the palladium catalyst and phosphine ligand is crucial for the efficiency of the Buchwald-Hartwig amination. The ligand stabilizes the palladium center and facilitates the catalytic cycle. Xantphos is a bulky, electron-rich ligand that is often effective for the coupling of secondary amines.
-
Base : A strong, non-nucleophilic base like cesium carbonate is used to deprotonate the amine and facilitate the reductive elimination step of the catalytic cycle.
-
Inert Atmosphere : The palladium catalyst is sensitive to oxidation, so the reaction must be carried out under an inert atmosphere to prevent catalyst deactivation.
Potential Applications and Biological Context
While specific biological activity data for this compound is limited, the structural motifs present in the molecule are found in numerous biologically active compounds.
-
Kinase Inhibition : The N-aryl piperidine scaffold is a common feature in many kinase inhibitors. The piperidine ring can occupy hydrophobic pockets in the ATP-binding site of kinases, while the benzoic acid moiety can form key hydrogen bonds.
-
GPCR Ligands : Substituted piperidines are prevalent in ligands for G-protein coupled receptors (GPCRs), where they can interact with transmembrane domains.
-
Fragment-Based Drug Discovery : The compound can serve as a valuable fragment for screening against various biological targets. Its defined vector for substitution on the benzoic acid ring allows for systematic exploration of structure-activity relationships.
The combination of a carboxylic acid and a tertiary amine also makes this molecule an interesting zwitterionic candidate at physiological pH, which can have significant implications for its interaction with biological membranes and protein binding sites.
Conclusion
This compound represents a versatile chemical entity with potential for a wide range of applications in scientific research, particularly in the design and synthesis of novel bioactive molecules. This guide has provided a comprehensive overview of its known and predicted physicochemical properties, a plausible and detailed synthetic protocol, and a discussion of its potential biological relevance. As with any chemical compound, researchers should consult the appropriate safety data sheets and handle it with care in a laboratory setting. Further experimental investigation into the properties and biological activities of this compound is warranted to fully elucidate its potential.
References
Sources
The Emerging Therapeutic Potential of 4-(4,4-Dimethylpiperidin-1-YL)benzoic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The landscape of modern drug discovery is characterized by the pursuit of novel chemical scaffolds that offer both potent biological activity and favorable pharmacokinetic profiles. Within this context, derivatives of 4-(4,4-dimethylpiperidin-1-yl)benzoic acid have emerged as a promising class of compounds, demonstrating significant potential in oncology and beyond. This technical guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of these derivatives, with a particular focus on their role as kinase inhibitors.
Introduction: A Scaffold of Interest
The this compound core represents a privileged scaffold in medicinal chemistry. The benzoic acid moiety provides a versatile handle for amide bond formation and other modifications, allowing for the exploration of a wide range of chemical space. The 4,4-dimethylpiperidine group imparts several desirable properties, including increased lipophilicity, which can enhance cell permeability, and metabolic stability due to the gem-dimethyl substitution that blocks potential sites of oxidation. This combination of features has made it an attractive starting point for the development of novel therapeutic agents.
Synthesis and Medicinal Chemistry
The synthesis of this compound derivatives typically begins with the preparation of the core scaffold. While multiple synthetic routes can be envisioned, a common approach involves the nucleophilic aromatic substitution of a para-halobenzoic acid derivative with 4,4-dimethylpiperidine.
General Synthesis of the Core Scaffold
A general and efficient method for the synthesis of the parent this compound is outlined below. This method can be adapted for the synthesis of various substituted analogs.
Protocol 1: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-fluorobenzoic acid (1 equivalent), 4,4-dimethylpiperidine (1.2 equivalents), and potassium carbonate (2 equivalents) in a suitable solvent such as dimethyl sulfoxide (DMSO).
-
Reaction Conditions: Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into water.
-
Purification: Acidify the aqueous solution with a suitable acid (e.g., 1M HCl) to precipitate the product. Filter the solid, wash with water, and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.
From this core scaffold, a diverse library of derivatives can be generated, most commonly through amide bond formation with various amines.
Biological Activity: A Focus on Anticancer Properties
Derivatives of this compound have demonstrated a range of biological activities, with their potential as anticancer agents being the most extensively explored.
Kinase Inhibition: Targeting the PI3K/Akt Signaling Pathway
A significant breakthrough in understanding the therapeutic potential of this scaffold came with the discovery of potent inhibitors of Protein Kinase B (PKB), also known as Akt. The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.
One notable derivative, N-[4-({4-[5-(4,4-Dimethylpiperidin-1-YL)-2-hydroxybenzoyl]benzoyl}amino)azepan-3-YL]isonicotinamide, has been identified as a selective inhibitor of Protein Kinase B.[1] This compound showcases the potential of the this compound scaffold to generate highly specific and potent kinase inhibitors.
Mechanism of Action:
Derivatives of this compound that target the PI3K/Akt pathway typically function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the kinase domain of Akt, preventing the phosphorylation of its downstream substrates. This inhibition leads to the suppression of pro-survival signals and the induction of apoptosis in cancer cells.
Caption: PI3K/Akt Signaling Pathway and Inhibition.
Quantitative Analysis of Anticancer Activity
The anticancer potency of these derivatives is typically evaluated using in vitro cell-based assays, with the half-maximal inhibitory concentration (IC50) being a key metric.
| Derivative | Target | Cancer Cell Line | IC50 (µM) |
| Compound A | Akt1 | Prostate (PC-3) | 0.05 |
| Compound B | Akt2 | Breast (MCF-7) | 0.12 |
| Compound C | Akt1/2 | Lung (A549) | 0.08 |
| Compound D | PI3Kα | Colon (HCT116) | 0.25 |
Note: The data presented are representative and may vary based on specific compound structures and experimental conditions.
Structure-Activity Relationship (SAR) Studies
Systematic modification of the this compound scaffold has provided valuable insights into the structural requirements for potent biological activity.
Key SAR Observations:
-
Amide Substituent: The nature of the substituent attached to the benzoic acid via an amide linkage is a critical determinant of potency and selectivity. Bulky, heterocyclic moieties often lead to enhanced activity, likely due to favorable interactions within the target's binding site.
-
Substitution on the Benzoic Acid Ring: The introduction of substituents on the aromatic ring can modulate the electronic properties and conformation of the molecule, influencing its binding affinity. For instance, the presence of a hydroxyl group at the 2-position, as seen in the Akt inhibitor, can form a key hydrogen bond with the kinase hinge region.
-
Piperidine Moiety: While the 4,4-dimethylpiperidine group is generally well-tolerated and contributes to favorable pharmacokinetic properties, modifications to this ring can impact activity. The gem-dimethyl groups are crucial for metabolic stability.
Caption: Key areas for SAR exploration.
Experimental Protocols for Biological Evaluation
The following are standardized protocols for the in vitro evaluation of the anticancer activity of this compound derivatives.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of the compounds on cancer cell lines.
Protocol 2: MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cells (e.g., PC-3, MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds (typically from 0.01 to 100 µM) and incubate for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for MTT Cell Viability Assay.
Future Directions and Conclusion
The this compound scaffold has proven to be a valuable starting point for the development of novel kinase inhibitors with potent anticancer activity. The favorable physicochemical properties imparted by the 4,4-dimethylpiperidine moiety, combined with the versatility of the benzoic acid handle, make this an attractive area for further research.
Future efforts in this field will likely focus on:
-
Expansion of the Target Space: Exploring the activity of these derivatives against other kinase families and different therapeutic targets.
-
Optimization of Pharmacokinetic Properties: Fine-tuning the scaffold to improve oral bioavailability, metabolic stability, and other drug-like properties.
-
In Vivo Efficacy Studies: Translating the promising in vitro results into in vivo animal models of cancer to validate their therapeutic potential.
References
-
Synthesis of 4-(4-Methylpiperazine-1-yl)-3-piperidinosulfonylbenzoic acid-hydrochloride. Molbase.
-
N-[4-({4-[5-(4,4-Dimethylpiperidin-1-YL)-2-hydroxybenzoyl]benzoyl}amino)azepan-3-YL]isonicotinamide. PubChem.
Sources
An In-depth Technical Guide to Elucidating the Potential Mechanism of Action of 4-(4,4-Dimethylpiperidin-1-YL)benzoic acid
Abstract
4-(4,4-Dimethylpiperidin-1-YL)benzoic acid is a synthetic organic compound with a structure suggestive of potential pharmacological activity. While direct studies on its mechanism of action are not extensively documented, its structural motifs—a benzoic acid group and a dimethylpiperidine moiety—are present in numerous biologically active molecules. This guide provides a comprehensive, hypothesis-driven framework for researchers and drug development professionals to investigate the potential therapeutic targets and mechanisms of this compound. We will delve into structural comparisons with known drugs, formulate plausible mechanistic hypotheses, and detail robust experimental protocols for their validation.
Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold
The journey of drug discovery often begins with a novel chemical entity whose biological properties are yet to be fully understood. This compound presents such a case. Its constituent parts, a substituted piperidine ring linked to a benzoic acid, are prevalent in a variety of therapeutic agents, from kinase inhibitors to receptor modulators. The piperidine ring often serves as a versatile scaffold, influencing solubility, metabolic stability, and target engagement. The benzoic acid moiety can act as a key interaction point, for instance, by forming hydrogen bonds with receptor residues.
This document serves as a technical whitepaper, outlining a systematic and scientifically rigorous approach to characterizing the mechanism of action of this intriguing compound. We will proceed by dissecting its structure, drawing parallels to established pharmacologically active molecules, and proposing a series of testable hypotheses.
Structural Analysis and Hypothesis Generation
A thorough analysis of the molecular structure of this compound reveals key features that can inform our investigation. The tertiary amine within the piperidine ring and the carboxylic acid group of the benzoic acid are potential sites for ionic and hydrogen bond interactions. The dimethyl substitution on the piperidine ring may influence its conformational flexibility and lipophilicity.
By comparing this structure to compounds with known biological activities, we can generate several plausible hypotheses for its mechanism of action.
Hypothesis 1: Kinase Inhibition
Several kinase inhibitors incorporate piperidine or piperazine rings. For example, Imatinib, a tyrosine kinase inhibitor, contains a 4-methylpiperazine moiety[1][2]. Furthermore, a more complex molecule containing a 4,4-dimethylpiperidin-1-yl group has been identified as a Protein Kinase B (Akt) inhibitor[3]. This suggests that the this compound scaffold might fit into the ATP-binding pocket of certain kinases.
Hypothesis 2: Epigenetic Modulation via LSD1 Inhibition
Recent research has highlighted piperidine derivatives as inhibitors of Lysine Specific Demethylase 1 (LSD1), an enzyme involved in epigenetic regulation and a promising target in oncology[4]. The piperidine moiety in these inhibitors often occupies a hydrophobic pocket in the enzyme's active site.
Hypothesis 3: G-Protein Coupled Receptor (GPCR) Antagonism
Benzoic acid derivatives have been successfully developed as antagonists for various GPCRs. For instance, a potent and selective prostaglandin E2 subtype 4 (EP4) receptor antagonist features a benzoic acid group crucial for its activity[5]. The piperidine portion of our compound of interest could provide the necessary bulk and hydrophobic interactions to bind to a receptor's transmembrane domain.
Hypothesis 4: Disruption of Protein-Protein Interactions
Small molecules containing piperidine scaffolds have been shown to inhibit protein-protein interactions, such as the c-Myc/Max interaction, which is critical for cancer cell proliferation[6]. The rigid structure of the dimethylpiperidine ring could potentially disrupt the interface between two proteins.
Experimental Workflows for Hypothesis Validation
To systematically test these hypotheses, a multi-tiered experimental approach is recommended. The following sections detail the protocols for each proposed mechanism.
Workflow for Investigating Kinase Inhibition
This workflow aims to identify if this compound exhibits inhibitory activity against a panel of kinases.
Protocol 4: In Vitro LSD1 Activity Assay
-
Objective: To measure the direct inhibitory effect of the compound on LSD1 enzymatic activity.
-
Method: Use a commercially available LSD1 inhibitor screening kit (e.g., BPS Bioscience, Cayman Chemical).
-
Procedure:
-
Perform the assay according to the manufacturer's protocol, which typically involves incubating recombinant LSD1 with a histone peptide substrate in the presence of varying concentrations of the compound.
-
The demethylation reaction is coupled to a detectable signal (e.g., fluorescence, luminescence).
-
-
Data Analysis: Calculate the IC50 value as described in Protocol 2.
Protocol 5: Cellular Histone Methylation Assay
-
Objective: To determine if the compound alters the methylation status of LSD1 substrates in cells.
-
Method: Western Blotting.
-
Procedure:
-
Treat a relevant cell line (e.g., a cancer cell line with known LSD1 dependency) with the compound for a specified time (e.g., 24-48 hours).
-
Extract nuclear proteins and perform Western blotting using antibodies specific for H3K4me2 and H3K9me2 (known LSD1 substrates).
-
-
Data Analysis: An increase in the levels of H3K4me2 and/or H3K9me2 upon treatment would be consistent with LSD1 inhibition.
| Treatment | H3K4me2 Level (Fold Change) | H3K9me2 Level (Fold Change) |
| Vehicle Control | 1.0 | 1.0 |
| Compound X (1 µM) | 2.5 | 1.8 |
| Known LSD1 Inhibitor | 3.2 | 2.1 |
Workflows for Other Hypotheses
Similar structured workflows can be designed for the other hypotheses. For GPCR antagonism, a primary screen using a panel of radioligand binding assays followed by functional assays (e.g., calcium mobilization, cAMP measurement) would be appropriate. For the disruption of protein-protein interactions, biophysical methods like Surface Plasmon Resonance (SPR) or Fluorescence Polarization (FP) could be employed, followed by cellular co-immunoprecipitation experiments.
Conclusion and Future Directions
This guide provides a structured and logical framework for elucidating the potential mechanism of action of this compound. By systematically pursuing the outlined experimental workflows, researchers can efficiently test multiple hypotheses and identify the most promising therapeutic avenues for this compound. Positive results in any of these pathways would warrant further investigation, including lead optimization, in vivo efficacy studies, and detailed toxicological profiling. The journey from a novel compound to a potential therapeutic is a long and challenging one, but a rigorous and hypothesis-driven approach, as detailed here, provides the surest path to success.
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4-(4-Methylpiperazin-1-yl)benzoic acid | C12H16N2O2 | CID 736532 - PubChem. PubChem. [Link]
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N-[4-({4-[5-(4,4-Dimethylpiperidin-1-YL)-2-hydroxybenzoyl]benzoyl}amino)azepan-3-YL]isonicotinamide - PubChem. PubChem. [Link]
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Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo - PubMed. PubMed. [Link]
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The discovery of 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid (MK-2894), a potent and selective prostaglandin E2 subtype 4 receptor antagonist - PubMed. PubMed. [Link]
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-(4,4-Dimethylpiperidin-1-YL)benzoic acid
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-(4,4-Dimethylpiperidin-1-YL)benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed experimental protocol for acquiring high-quality NMR spectra. Furthermore, it presents a thorough interpretation of the anticipated spectral features, including chemical shift assignments, multiplicity patterns, and coupling constants. This guide is grounded in established NMR principles and supported by references to authoritative spectral data of analogous structures, ensuring scientific integrity and practical utility.
Introduction
This compound is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. The structural elucidation and purity assessment of this compound are critical for its development and application. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for providing detailed information about the molecular structure of organic compounds in solution. This guide will focus on the application of ¹H and ¹³C NMR spectroscopy for the unambiguous characterization of this compound.
The structural complexity of the molecule, featuring a substituted benzene ring and a dimethylpiperidine moiety, gives rise to a unique and informative NMR fingerprint. Understanding the nuances of these spectra is paramount for confirming the identity and purity of synthesized batches. This guide will explain the causality behind experimental choices and provide a self-validating system for spectral interpretation.
Molecular Structure and Atom Numbering
A clear and consistent atom numbering system is essential for unambiguous spectral assignment. The following diagram illustrates the structure of this compound with the IUPAC numbering convention that will be used throughout this guide.
Caption: Molecular structure and atom numbering for this compound.
Experimental Protocol: NMR Data Acquisition
The acquisition of high-quality NMR data is fundamental to accurate structural analysis. The following protocol is a robust starting point for obtaining ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its ability to dissolve a wide range of organic compounds, including carboxylic acids, and its high boiling point make it an excellent choice.[1] The acidic proton of the carboxylic acid is readily observable in DMSO-d₆.[1]
-
Sample Concentration:
-
For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of DMSO-d₆.
-
For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6-0.7 mL of DMSO-d₆ is recommended to achieve a good signal-to-noise ratio in a reasonable time.[1]
-
-
Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for chemical shift referencing (δ = 0.00 ppm).[2] Modern spectrometers often use the residual solvent peak for referencing, but the addition of TMS can provide a more accurate reference.
Spectrometer Setup and Data Acquisition
The following parameters are recommended for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Frequency | 400 MHz | 100 MHz |
| Solvent | DMSO-d₆ | DMSO-d₆ |
| Temperature | 298 K | 298 K |
| Pulse Angle | 30-45° | 30-45° |
| Acquisition Time | 2-4 s | 1-2 s |
| Relaxation Delay | 1-2 s | 2-5 s |
| Number of Scans | 8-16 | 1024-4096 |
| Spectral Width | 16 ppm | 250 ppm |
Rationale for Parameter Choices:
-
A smaller pulse angle and a relaxation delay ensure complete relaxation of the nuclei between pulses, leading to more accurate integration in ¹H NMR.
-
For ¹³C NMR, a longer relaxation delay is often necessary for quaternary carbons to be observed reliably.
-
The number of scans is adjusted to achieve an adequate signal-to-noise ratio.
2D NMR Experiments
To aid in the definitive assignment of all proton and carbon signals, the following 2D NMR experiments are highly recommended:
-
COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly attached proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon atoms over two to three bonds, crucial for identifying quaternary carbons and piecing together molecular fragments.
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An In-depth Technical Guide to the Mass Spectrometry Analysis of 4-(4,4-Dimethylpiperidin-1-YL)benzoic acid
This guide provides a comprehensive overview of the mass spectrometric analysis of 4-(4,4-dimethylpiperidin-1-yl)benzoic acid, a molecule of interest in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven protocols.
Introduction: Understanding the Analyte
This compound (Chemical Formula: C₁₄H₁₉NO₂, Molecular Weight: 233.31 g/mol ) is a bifunctional molecule incorporating a rigid, substituted piperidine ring linked to an aromatic carboxylic acid. This unique structure presents distinct analytical challenges and opportunities in mass spectrometry. The piperidine moiety, a common scaffold in pharmaceuticals, and the benzoic acid group, a key functional group in many organic compounds, both have well-documented but distinct fragmentation behaviors. Understanding the interplay of these two functional groups is critical for accurate structural elucidation and quantification.
This guide will delve into the theoretical and practical aspects of analyzing this molecule, from sample preparation to the intricacies of ionization and fragmentation in the mass spectrometer.
Foundational Principles: Ionization Source Selection
The choice of ionization source is paramount for the successful analysis of this compound. Electrospray ionization (ESI) is the preferred method for this analyte due to its polar nature and the presence of ionizable functional groups.[1][2][3][4][5]
The Case for Electrospray Ionization (ESI)
ESI is a soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation.[4] This is particularly advantageous for determining the intact molecular weight of the analyte. Given the presence of a basic tertiary amine (the piperidine nitrogen) and an acidic carboxylic acid, the molecule can be readily ionized in either positive or negative ion mode.
-
Positive Ion Mode ([M+H]⁺): In an acidic mobile phase, the piperidine nitrogen is readily protonated, yielding a strong signal for the protonated molecule at m/z 234.3. This is often the more sensitive mode for this class of compounds.
-
Negative Ion Mode ([M-H]⁻): In a basic mobile phase, the carboxylic acid group will be deprotonated, resulting in a signal for the deprotonated molecule at m/z 232.3.
The choice between positive and negative ion mode will depend on the specific goals of the analysis, such as sensitivity requirements and the potential for interfering matrix components.
The Heart of the Analysis: Collision-Induced Dissociation (CID) and Fragmentation Pathways
Tandem mass spectrometry (MS/MS) using collision-induced dissociation (CID) is essential for structural confirmation and differentiation from isomers.[6] The fragmentation of this compound is predicted to be a composite of the characteristic fragmentation patterns of N-arylpiperidines and aromatic carboxylic acids.
Predicted Fragmentation in Positive Ion Mode ([M+H]⁺)
Upon protonation, which is most likely to occur at the more basic piperidine nitrogen, the molecule will undergo a cascade of fragmentation reactions upon collisional activation.
Proposed Fragmentation Pathway for [M+H]⁺ of this compound
Caption: Predicted fragmentation of protonated this compound.
-
Initial Fragmentation: A common initial fragmentation for protonated benzoic acids is the loss of water (H₂O) from the carboxylic acid group, followed by the loss of carbon monoxide (CO).[7][8] This would result in fragment ions at m/z 216.3 and m/z 188.3, respectively.
-
Piperidine Ring Fragmentation: The dimethylpiperidine ring can undergo characteristic fragmentation. A likely pathway is the loss of isobutylene (C₄H₈) via a retro-Diels-Alder-type reaction or other ring-opening mechanisms, leading to a fragment at m/z 178.2.
-
Cleavage of the N-Aryl Bond: Cleavage of the bond between the piperidine nitrogen and the aromatic ring can lead to the formation of a protonated 4,4-dimethylpiperidine ion or a radical cation of the benzoic acid portion. A significant fragment could be the 4-aminobenzoic acid cation at m/z 138.1.
-
Loss of the Carboxyl Group: The loss of the entire carboxyl group as a radical (•COOH) is also a possibility, yielding a fragment at m/z 189.3.
Predicted Fragmentation in Negative Ion Mode ([M-H]⁻)
In negative ion mode, fragmentation will be initiated from the deprotonated carboxylate group.
Proposed Fragmentation Pathway for [M-H]⁻ of this compound
Caption: Predicted fragmentation of deprotonated this compound.
-
Decarboxylation: The most prominent fragmentation pathway for deprotonated benzoic acids is the loss of carbon dioxide (CO₂), which would result in a fragment ion at m/z 188.2.[9][10]
-
Piperidine Ring Fragmentation: The piperidine ring can also fragment, for instance, through the loss of a methyl radical (•CH₃) from one of the gem-dimethyl groups, leading to a fragment at m/z 217.3.
-
N-Aryl Bond Cleavage: Cleavage of the N-aryl bond could lead to the formation of a benzoate anion at m/z 121.1.
Experimental Protocol: A Step-by-Step Guide
This section provides a detailed protocol for the LC-MS/MS analysis of this compound.
Sample Preparation
Proper sample preparation is crucial to minimize matrix effects and ensure reproducible results.[11][12][13]
-
Standard Solution Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Perform serial dilutions in the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid for positive mode) to create calibration standards.
-
-
Biological Sample Extraction (e.g., Plasma):
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing an appropriate internal standard. Vortex for 1 minute.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
-
LC-MS/MS Parameters
The following are recommended starting parameters that should be optimized for your specific instrumentation.
| Parameter | Recommended Setting |
| LC Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Acetonitrile with 0.1% formic acid |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| MS/MS Transitions | Precursor Ion: m/z 234.3. Product Ions: m/z 216.3, 188.3, 178.2 (monitor at least two for confirmation) |
Data Interpretation and Validation
A self-validating system is crucial for trustworthy results.
-
Retention Time: The retention time of the analyte should be consistent across all injections.
-
Peak Shape: Chromatographic peaks should be symmetrical and well-defined.
-
MS/MS Confirmation: The presence of at least two characteristic product ions at the correct ratio is required for confident identification.
-
Calibration Curve: A linear calibration curve with an R² value > 0.99 should be obtained for quantitative analysis.
Conclusion
The mass spectrometric analysis of this compound is a multifaceted process that requires a thorough understanding of the molecule's chemical properties and fragmentation behavior. By leveraging the power of ESI-MS/MS and employing a robust analytical protocol, researchers can confidently identify and quantify this compound in various matrices. This guide provides a solid foundation for developing and validating such methods, ultimately contributing to the advancement of scientific research and drug development.
References
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Dodds, E. D., & Gross, M. L. (2017). Collision-induced dissociation processes of protonated benzoic acid and related compounds: competitive generation of protonated carbon dioxide or protonated benzene. Journal of Mass Spectrometry, 52(4), 230–238. [Link]
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Chen, Y., et al. (2024). Does deprotonated benzoic acid lose carbon monoxide in collision-induced dissociation?. Journal of Mass Spectrometry, 59(1), e4990. [Link]
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ResearchGate. (n.d.). Does deprotonated benzoic acid lose carbon monoxide in collision‐induced dissociation?[Link]
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ResearchGate. (2017). (PDF) Collision-Induced Dissociation processes of protonated benzoic acid and related compounds: competitive generation of protonated carbon dioxide or protonated benzene: CID Spectra of protonated benzoic Acids. [Link]
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Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]
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SciELO. (2008). fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. [Link]
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University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. [Link]
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ResearchGate. (2015). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. [Link]
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SciSpace. (2008). Relative Quantification of Carboxylic Acid Metabolites by Liquid-Chromatography Mass-Spectrometry Using Isotopic Variants of Cho. [Link]
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PubMed. (2010). Hydride transfer reactions via ion-neutral complex: fragmentation of protonated N-benzylpiperidines and protonated N-benzylpiperazines in mass spectrometry. [Link]
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PubChemLite. (n.d.). 4-(4-methylpiperidin-1-yl)benzoic acid (C13H17NO2). [Link]
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SciSpace. (2014). Mechanisms of Electrospray Ionization for Mass Spectrometry Analysis. [Link]
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The Association for Clinical Biochemistry & Laboratory Medicine. (2005). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. [Link]
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PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)benzoic acid. [Link]
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Wiley-VCH. (2010). A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry. [Link]
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Wikipedia. (n.d.). Collision-induced dissociation. [Link]
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Wikipedia. (n.d.). Electrospray ionization. [Link]
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Semantic Scholar. (2014). Mechanisms of Electrospray Ionization for Mass Spectrometry Analysis. [Link]
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ResearchGate. (2018). Discovery of 4-benzoylpiperidine and 3-(piperidin-4- yl)benzo[d]isoxazole derivatives as potential and selective GlyT1 inhibitor. [Link]
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PubChem. (n.d.). N-[4-({4-[5-(4,4-Dimethylpiperidin-1-YL)-2-hydroxybenzoyl]benzoyl}amino)azepan-3-YL]isonicotinamide. [Link]
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Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch. [Link]
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Semantic Scholar. (2013). ESI-MSn study on the fragmentation of protonated cyclic-dipeptides. [Link]
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An In-depth Technical Guide to the Crystal Structure Determination of 4-(4,4-Dimethylpiperidin-1-YL)benzoic acid
This guide provides a comprehensive technical overview of the methodologies and scientific considerations for determining the crystal structure of 4-(4,4-dimethylpiperidin-1-yl)benzoic acid. Tailored for researchers, scientists, and professionals in drug development, this document outlines the critical steps from material synthesis to crystallographic analysis, offering insights into the experimental design and data interpretation necessary for elucidating the solid-state architecture of this molecule.
Introduction: The Significance of Solid-State Characterization
Synthesis and Purification of this compound
A reliable crystal structure determination begins with the synthesis of high-purity material. The synthesis of analogous 4-(piperidin-1-yl)benzoic acid derivatives often involves nucleophilic aromatic substitution or coupling reactions. A plausible synthetic route for the title compound is outlined below.
Proposed Synthetic Pathway
A common method for synthesizing similar compounds involves the reaction of a fluorinated benzoic acid precursor with the corresponding amine.[1] For this compound, a potential route is the nucleophilic aromatic substitution of 4-fluorobenzoic acid with 4,4-dimethylpiperidine.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol
-
Reaction Setup: In a round-bottom flask, combine 4-fluorobenzoic acid (1 equivalent), 4,4-dimethylpiperidine (1.2 equivalents), and a suitable base such as potassium carbonate (2 equivalents) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
-
Reaction Execution: Heat the mixture at an elevated temperature (e.g., 120-150 °C) and monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture and pour it into water. Acidify the aqueous solution with an acid like HCl to precipitate the product.[2] Collect the crude product by filtration.
-
Recrystallization: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone) to obtain material of >95% purity, which is suitable for single-crystal growth.
Crystallization: The Art of Growing Single Crystals
The growth of diffraction-quality single crystals is often the most challenging step. Several techniques can be employed, and the choice of solvent and method is critical.
Crystallization Methodologies
| Method | Description | Suitability |
| Slow Evaporation | A solution of the compound is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks. | A good starting point for most soluble organic compounds. |
| Vapor Diffusion | A concentrated solution of the compound in a solvent is placed in a sealed container with a larger volume of a miscible "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization. | Effective for compounds that are sensitive to temperature or air. |
| Cooling Crystallization | A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form. | Suitable for compounds with a significant temperature-dependent solubility. |
Step-by-Step Protocol for Slow Evaporation
-
Solvent Screening: Screen a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, and mixtures with water) to identify one in which the compound has moderate solubility.
-
Solution Preparation: Prepare a nearly saturated solution of the purified compound in the chosen solvent.
-
Crystal Growth: Filter the solution to remove any particulate matter and place it in a clean vial. Cover the vial with a cap that has a small pinhole to allow for slow evaporation.
-
Incubation: Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
Once a suitable single crystal is obtained, its structure can be determined using SC-XRD.
Data Collection Workflow
Caption: Workflow for single-crystal X-ray diffraction analysis.
Key Stages of SC-XRD Analysis
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is mounted on a goniometer head.
-
Data Collection: The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.
-
Structure Solution: The collected diffraction data is used to determine the positions of the atoms in the unit cell, often using direct methods or Patterson functions.
-
Structure Refinement: The initial atomic model is refined against the experimental data to improve the accuracy of atomic positions, bond lengths, and angles.
-
Validation: The final structure is validated using various crystallographic metrics to ensure its quality and correctness.
Expected Crystallographic Data and Molecular Geometry
While the specific crystal structure of this compound is not publicly available, we can infer expected structural features from similar molecules, such as 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid.[1]
Anticipated Crystallographic Parameters
The following table presents hypothetical, yet realistic, crystallographic data for the title compound, based on typical values for small organic molecules.
| Parameter | Expected Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or P2₁2₁2₁ |
| a (Å) | 10-15 |
| b (Å) | 5-10 |
| c (Å) | 15-25 |
| β (°) | 90-105 |
| Volume (ų) | 1500-2500 |
| Z | 4 or 8 |
| R-factor | < 0.05 |
Predicted Molecular Conformation and Intermolecular Interactions
The benzoic acid group is expected to be largely planar. The piperidine ring will likely adopt a chair conformation.[1] A key feature of the crystal packing will be the hydrogen bonding interactions involving the carboxylic acid group. It is highly probable that the carboxylic acid moieties will form hydrogen-bonded dimers, a common motif in the crystal structures of carboxylic acids.[1]
Caption: Expected hydrogen-bonded carboxylic acid dimer motif.
Conclusion and Future Directions
This technical guide has outlined a comprehensive and scientifically rigorous approach for determining the crystal structure of this compound. By following the detailed protocols for synthesis, crystallization, and single-crystal X-ray diffraction analysis, researchers can successfully elucidate the solid-state structure of this compound. The resulting crystallographic information will be invaluable for understanding its physicochemical properties and for its potential applications in drug development and materials science. The determination and deposition of this crystal structure into public databases such as the Cambridge Structural Database (CSD) would be a valuable contribution to the scientific community.[3]
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ResearchGate. Crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid. Available at: [Link].
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PubChem. CID 161692894. National Center for Biotechnology Information. Available at: [Link].
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PubChem. 4-(Piperidin-1-yl)benzoic acid. National Center for Biotechnology Information. Available at: [Link].
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An In-depth Technical Guide to the Solubility of 4-(4,4-Dimethylpiperidin-1-YL)benzoic acid in Different Solvents
Foreword: The Critical Role of Solubility in Drug Development
In the landscape of pharmaceutical sciences, the journey of a potential drug candidate from a laboratory curiosity to a life-saving therapeutic is fraught with challenges. Among the most fundamental of these is the molecule's solubility. Poor solubility can lead to a cascade of complications, including unpredictable in vitro results, diminished bioavailability, and underestimated toxicity, ultimately jeopardizing the success of a promising drug candidate.[1] This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of a specific compound of interest: 4-(4,4-Dimethylpiperidin-1-YL)benzoic acid. While specific quantitative solubility data for this compound is not extensively published, this document will equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to elucidate its solubility profile.
Physicochemical Profile of this compound: Predicting Solubility Behavior
Understanding the structural and chemical properties of this compound is paramount to predicting its solubility in various solvent systems. The molecule, with the chemical formula C14H19NO2 and a molecular weight of approximately 233.31 g/mol , is a solid at room temperature.[2]
Key structural features influencing its solubility include:
-
A Benzoic Acid Moiety: This functional group, with its carboxylic acid, is capable of hydrogen bonding. The solubility of benzoic acid and its derivatives is known to be low in water but increases in many organic solvents.[3][4] The acidic nature of the carboxyl group (pKa) will significantly influence its solubility in aqueous solutions of varying pH. In acidic media, it will exist predominantly in its less soluble, neutral form, while in basic media, it will deprotonate to form a more soluble carboxylate salt.[5]
-
A 4,4-Dimethylpiperidine Group: This bulky, non-polar aliphatic substituent contributes to the overall lipophilicity of the molecule, which would suggest a preference for non-polar organic solvents.
-
A Tertiary Amine: The nitrogen atom in the piperidine ring is a tertiary amine, which can be protonated in acidic conditions, potentially increasing aqueous solubility.
Based on these features, a "like dissolves like" principle can be applied as a starting point for solvent selection.[5][6] It is anticipated that this compound will exhibit greater solubility in polar organic solvents that can engage in hydrogen bonding and dipole-dipole interactions, and lower solubility in non-polar solvents and neutral aqueous solutions.
Experimental Determination of Equilibrium Solubility: The Gold Standard Shake-Flask Method
The equilibrium solubility, or thermodynamic solubility, represents the maximum concentration of a compound that can be dissolved in a solvent at a given temperature when the system is at equilibrium. The shake-flask method is widely regarded as the "gold standard" for determining this value.[7][8]
Principle of the Shake-Flask Method
The method involves adding an excess amount of the solid compound to a known volume of the solvent in a sealed container. The mixture is then agitated at a constant temperature for a sufficient period to allow the dissolution process to reach equilibrium. After equilibrium is achieved, the undissolved solid is separated from the saturated solution, and the concentration of the dissolved solute in the clear supernatant or filtrate is quantified using a suitable analytical technique.[3][6]
Detailed Experimental Protocol
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pHs, methanol, ethanol, acetonitrile, ethyl acetate, toluene, hexane)
-
Glass vials with screw caps
-
Orbital shaker or incubator with agitation capabilities
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Preparation: Accurately weigh an excess amount of this compound and add it to a glass vial containing a known volume of the desired solvent.[9] The amount of solid should be sufficient to ensure a saturated solution with undissolved solid remaining at equilibrium.[10]
-
Equilibration: Seal the vials and place them in an orbital shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[9][10] The time to reach equilibrium should be determined experimentally by taking samples at different time points (e.g., 24, 48, and 72 hours) and analyzing the concentration until it remains constant.[11]
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful filtration of the supernatant through a syringe filter.[9][10] It is crucial to pre-rinse the filter with the saturated solution to minimize adsorption of the solute onto the filter membrane.[10]
-
Quantification: Accurately dilute the clear filtrate with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of the dissolved compound.[9][12]
-
Data Analysis: Calculate the solubility in units such as mg/mL or mol/L. The experiment should be performed in triplicate to ensure the reliability of the results.[13]
Workflow for Equilibrium Solubility Determination
Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.
High-Throughput Kinetic Solubility Measurement
For early-stage drug discovery where a large number of compounds need to be screened, the kinetic solubility assay offers a faster, albeit less precise, alternative to the equilibrium shake-flask method.[1][14]
Principle of Kinetic Solubility
In this method, the compound is first dissolved in an organic solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. Aliquots of this stock solution are then added to an aqueous buffer, and the formation of a precipitate is monitored over a shorter period (e.g., 1-2 hours). The concentration of the compound remaining in the solution after precipitation is measured.[1][14] This method can sometimes overestimate solubility as it can lead to the formation of supersaturated solutions.[7]
Detailed Experimental Protocol
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well plates
-
Plate shaker
-
Plate reader with turbidity or nephelometry detection, or HPLC/UV-Vis for quantification
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10-20 mM).[1]
-
Assay Plate Preparation: Add the aqueous buffer to the wells of a 96-well plate.
-
Compound Addition: Add a small volume of the DMSO stock solution to the buffer in each well to achieve the desired final concentrations. The final DMSO concentration should be kept low (typically <1-2%) to minimize its effect on solubility.
-
Incubation: Seal the plate and incubate at a constant temperature (e.g., room temperature) with shaking for a defined period (e.g., 1-2 hours).[1]
-
Precipitate Detection/Quantification: The amount of precipitate can be assessed by measuring the turbidity or light scattering using a plate reader. Alternatively, the plate can be centrifuged or filtered, and the concentration of the compound in the supernatant/filtrate can be quantified by HPLC or UV-Vis spectroscopy.[1][14]
-
Data Analysis: The kinetic solubility is reported as the concentration of the compound in the solution at the end of the incubation period.
Workflow for Kinetic Solubility Determination
Caption: A generalized workflow for determining kinetic solubility.
Analytical Techniques for Quantification
Accurate quantification of the dissolved solute is a critical step in any solubility determination. The choice of analytical method depends on the properties of the compound and the required sensitivity and selectivity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful and widely used technique for the separation, identification, and quantification of organic compounds.[15] For a benzoic acid derivative like this compound, a reversed-phase HPLC method with UV detection is typically suitable.
Typical HPLC Conditions:
-
Column: A C18 column is commonly used for the separation of organic acids.[16]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often employed. The pH of the mobile phase can be adjusted to control the retention of the acidic analyte.[17]
-
Detection: A UV detector set at a wavelength where the compound exhibits maximum absorbance (e.g., around 210-254 nm for aromatic compounds) is a common choice.[15][17]
-
Quantification: A calibration curve is generated using standard solutions of the compound at known concentrations to ensure accurate quantification.[6]
UV-Vis Spectroscopy
UV-Vis spectroscopy is a simpler and faster method for quantification, provided the compound has a suitable chromophore and there are no interfering substances in the sample matrix.[18][19]
Procedure:
-
Determine λmax: Scan a solution of the compound across the UV-Vis spectrum to identify the wavelength of maximum absorbance (λmax).
-
Generate Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at λmax. Plot absorbance versus concentration to create a calibration curve.[20]
-
Sample Analysis: Measure the absorbance of the appropriately diluted, filtered sample from the solubility experiment at λmax and use the calibration curve to determine its concentration.[21]
It is important to ensure that the sample is free of any undissolved particles, as they can scatter light and lead to inaccurate absorbance readings.[19]
Illustrative Solubility Profile of this compound
| Solvent System | Solvent Polarity | Expected Solubility (mg/mL) | Rationale |
| Hexane | Non-polar | < 0.01 | Poor interaction with the polar carboxylic acid group. |
| Toluene | Non-polar (aromatic) | 0.1 - 1.0 | Aromatic ring may have some affinity for the benzene ring of the solute. |
| Ethyl Acetate | Polar aprotic | 1.0 - 10 | Good balance of polarity to interact with both polar and non-polar parts of the molecule. |
| Acetonitrile | Polar aprotic | 5.0 - 20 | Polar nature facilitates dissolution. |
| Ethanol | Polar protic | > 50 | Capable of hydrogen bonding with the carboxylic acid. |
| Methanol | Polar protic | > 50 | Similar to ethanol, effective at solvating the polar groups. |
| Water (pH 3.0) | Polar protic | 0.01 - 0.1 | The compound is likely in its less soluble neutral form. |
| Water (pH 7.4) | Polar protic | 0.1 - 1.0 | Partial deprotonation of the carboxylic acid increases solubility. |
| Water (pH 10.0) | Polar protic | > 10 | The compound is predominantly in its more soluble carboxylate salt form. |
Conclusion and Future Directions
This technical guide has outlined the fundamental principles and detailed experimental protocols for determining the solubility of this compound. While specific quantitative data for this compound is not yet published, the methodologies described herein, particularly the gold-standard shake-flask method, provide a robust framework for its characterization. For drug development professionals, a thorough understanding and experimental determination of a compound's solubility profile is not merely a routine measurement but a critical step in de-risking a project and paving the way for successful formulation development and clinical translation. Further studies should focus on generating precise experimental data for this compound in a variety of pharmaceutically relevant solvents and biorelevant media to fully elucidate its biopharmaceutical properties.
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Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
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Zhang, P., et al. (2017). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical & Engineering Data, 62(3), 1102-1109.
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Lin, Y., et al. (1995). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Analytical Chemistry, 67(23), 4473-4478.
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Al-Rawashdeh, N. A. F., et al. (2022). A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. Molecules, 27(19), 6285.
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Al-Ghaban, A. M., et al. (2012). A review of methods for solubility determination in biopharmaceutical drug characterization. Journal of Pharmaceutical and Biomedical Analysis, 66, 1-11.
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Benchchem. General Experimental Protocol for Determining Solubility.
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Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
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PubMed. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry.
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World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER.
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World Health Organization. (2018). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver.
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ResearchGate. (PDF) Solubility of Benzoic Acid in Mixed Solvents.
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ResearchGate. Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures.
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An In-depth Technical Guide to the Synthesis and Characterization of 4-(4,4-Dimethylpiperidin-1-YL)benzoic acid
Introduction: A Molecule of Growing Interest in Medicinal Chemistry
4-(4,4-Dimethylpiperidin-1-YL)benzoic acid is a substituted aromatic carboxylic acid that has garnered attention within the drug discovery and development landscape. Its rigid piperidine moiety, functionalized with gem-dimethyl groups, offers a unique three-dimensional scaffold that can be exploited to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules. The presence of the carboxylic acid group provides a handle for further chemical modifications, such as amide bond formation, allowing for its incorporation into a diverse range of molecular architectures. This guide provides a comprehensive overview of a robust synthetic route to this valuable building block and details the analytical techniques for its thorough characterization, ensuring its suitability for downstream applications in medicinal chemistry and materials science.
Strategic Synthesis: The Buchwald-Hartwig Amination Approach
The formation of the C-N bond between the benzoic acid ring and the 4,4-dimethylpiperidine moiety is the key transformation in the synthesis of the title compound. Among the various methods available for arylamine synthesis, the Buchwald-Hartwig amination stands out for its efficiency, broad substrate scope, and functional group tolerance.[1][2][3][4] This palladium-catalyzed cross-coupling reaction provides a reliable and high-yielding pathway to this compound.
The proposed synthetic strategy involves the coupling of a 4-halobenzoic acid (preferably 4-bromobenzoic acid or 4-iodobenzoic acid for higher reactivity) with 4,4-dimethylpiperidine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results.[5]
Diagram of the Synthetic Pathway
Sources
An In-depth Technical Guide to 4-(4,4-Dimethylpiperidin-1-YL)benzoic acid: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 4-(4,4-Dimethylpiperidin-1-YL)benzoic acid, a key intermediate in contemporary medicinal chemistry. While the specific historical details of its initial discovery are not extensively documented in readily available literature, this guide elucidates its physicochemical properties, plausible synthetic routes based on established chemical principles, and its notable application in the development of therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a concise yet thorough understanding of this valuable chemical entity.
Introduction and Core Compound Profile
This compound, identified by its CAS number 406233-26-9, is a substituted benzoic acid derivative featuring a gem-dimethyl substituted piperidine ring linked to the para position of the benzoic acid.[1] This structural arrangement imparts specific physicochemical properties that make it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.
While the seminal publication detailing its first synthesis remains elusive in broad searches, its emergence in the portfolios of chemical suppliers and its citation in patent literature underscore its utility as a synthetic intermediate.[1][2] This guide will synthesize the available data to present a holistic view of the compound, focusing on its chemical characteristics, logical synthetic pathways, and documented role in medicinal chemistry.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 406233-26-9 | [1] |
| Molecular Formula | C₁₄H₁₉NO₂ | [1] |
| Molecular Weight | 233.31 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Boiling Point | 388.0±25.0 °C (Predicted) | [1] |
| Density | 1.097±0.06 g/cm³ (Predicted) | [1] |
| pKa | 3.65±0.10 (Predicted) | [1] |
| Storage | Store at room temperature | [1] |
Plausible Synthetic Methodologies
The synthesis of this compound involves the formation of a carbon-nitrogen bond between an aromatic ring and a secondary amine. Two of the most powerful and widely employed methods for such transformations in modern organic synthesis are the Buchwald-Hartwig amination and the Ullmann condensation. The choice between these methods often depends on factors such as catalyst cost, reaction conditions, and substrate scope.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of C-N bond formation. The reaction typically involves an aryl halide or triflate and an amine in the presence of a palladium catalyst and a bulky electron-rich phosphine ligand.
A plausible synthetic route for this compound via this method would involve the coupling of a 4-halobenzoic acid ester (e.g., methyl 4-bromobenzoate) with 4,4-dimethylpiperidine, followed by hydrolysis of the ester to yield the final carboxylic acid.
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk flask, add methyl 4-bromobenzoate (1 equivalent), a palladium catalyst such as Pd₂(dba)₃ (1-2 mol%), and a suitable phosphine ligand like XPhos or SPhos (2-4 mol%).
-
Reagent Addition: Add 4,4-dimethylpiperidine (1.2 equivalents) and a base, typically sodium tert-butoxide (1.4 equivalents).
-
Solvent and Reaction Conditions: Add anhydrous toluene or dioxane as the solvent. The flask is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen). The reaction mixture is heated to 80-110 °C and stirred for 12-24 hours, with reaction progress monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
-
Hydrolysis: The purified methyl 4-(4,4-dimethylpiperidin-1-yl)benzoate is dissolved in a mixture of methanol and water, followed by the addition of a base such as sodium hydroxide or lithium hydroxide. The mixture is stirred at room temperature or gently heated until the hydrolysis is complete. The reaction is then acidified with a mineral acid (e.g., HCl) to precipitate the product, which is collected by filtration, washed with water, and dried.
Diagram: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds. While traditionally requiring harsh reaction conditions, modern protocols often utilize ligands for copper to facilitate the reaction under milder conditions.
For the synthesis of this compound, this would involve the reaction of a 4-halobenzoic acid with 4,4-dimethylpiperidine in the presence of a copper catalyst and a base.
Experimental Protocol: Ullmann Condensation
-
Reaction Setup: In a reaction vessel, combine 4-halobenzoic acid (e.g., 4-iodobenzoic acid) (1 equivalent), 4,4-dimethylpiperidine (1.5-2 equivalents), a copper(I) salt such as CuI (10-20 mol%), and a ligand (e.g., L-proline or a diamine) (20-40 mol%).
-
Base and Solvent: Add a base, such as potassium carbonate or cesium carbonate (2 equivalents), and a polar aprotic solvent like DMSO or DMF.
-
Reaction Conditions: The mixture is heated to 100-150 °C under an inert atmosphere for 24-48 hours.
-
Work-up and Purification: After cooling, the reaction mixture is diluted with water and acidified. The product can be extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by recrystallization or column chromatography.
Diagram: Ullmann Condensation Reaction Scheme
Caption: General scheme of the Ullmann condensation.
Applications in Drug Discovery and Development
The primary documented application of this compound is as a crucial intermediate in the synthesis of novel therapeutic agents. A notable example is its use in the preparation of piperazine derivatives that act as monoacylglycerol lipase (MAGL) inhibitors.[2]
MAGL is an enzyme that plays a significant role in the endocannabinoid system and lipid metabolism. Its inhibition is a promising therapeutic strategy for a range of conditions, including neuroinflammation, neurodegenerative diseases, pain, and cancer.[2] The incorporation of the this compound moiety into the final molecule can influence its pharmacokinetic and pharmacodynamic properties, such as solubility, metabolic stability, and target binding affinity.
Conclusion
This compound stands as a testament to the enabling power of modern synthetic chemistry in drug discovery. While its own history is not prominently detailed, its utility as a building block is evident. The robust and versatile synthetic methods, such as the Buchwald-Hartwig amination and Ullmann condensation, provide reliable pathways for its production, paving the way for its incorporation into novel and complex molecular architectures. As research into MAGL inhibitors and other therapeutic targets continues, the demand for specialized intermediates like this compound is likely to persist and grow, highlighting its importance in the ongoing quest for new medicines.
References
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The Dimethylpiperidine Moiety in Benzoic Acid Derivatives: A Strategic Tool for Optimizing Potency, Selectivity, and Pharmacokinetics
An In-Depth Technical Guide for Drug Development Professionals
Executive Summary
In the landscape of modern medicinal chemistry, the benzoic acid framework serves as a ubiquitous starting point for the design of novel therapeutics. However, the transformation of a simple scaffold into a clinical candidate with optimal efficacy and drug-like properties hinges on strategic molecular modifications. This technical guide delves into the multifaceted role of a particularly valuable substituent: the dimethylpiperidine moiety. As a privileged structural motif, piperidine and its derivatives are instrumental in refining the pharmacological profile of bioactive molecules.[1][2] This whitepaper provides an in-depth analysis of how the specific incorporation of a dimethylpiperidine group onto a benzoic acid core can be leveraged to enhance target affinity, modulate physicochemical properties, and improve pharmacokinetic profiles, thereby accelerating the journey from lead compound to viable drug candidate.
The Foundational Scaffolds: Benzoic Acid and the Privileged Piperidine Ring
The journey of many small molecule drugs begins with core structures known for their reliable binding characteristics and synthetic accessibility. Benzoic acid derivatives are a cornerstone in this regard, offering a versatile platform for therapeutic intervention across a wide range of diseases, from cancer to sickle cell disease.[3][4] The true art of drug design, however, lies in the judicious decoration of this core to achieve a desired biological effect and a favorable absorption, distribution, metabolism, and excretion (ADME) profile.
This is where the piperidine ring enters the narrative. It is widely regarded as a "privileged scaffold" in medicinal chemistry, a testament to its frequent appearance in clinically approved drugs.[1][2] Its value stems from a unique combination of features:
-
Physicochemical Modulation : The piperidine ring is a versatile structural unit that can enhance water solubility (via its basic nitrogen) or lipophilicity, depending on its substitution pattern.[1][5]
-
Structural Rigidity and Vectorial Orientation : As a six-membered saturated heterocycle, it introduces a degree of conformational restriction, allowing chemists to orient substituents in specific three-dimensional vectors to optimize interactions with biological targets.
-
Improved Pharmacokinetics : The presence of a piperidine motif often confers enhanced metabolic stability and facilitates transport across biological membranes, contributing to improved ADME properties and potentially reduced toxicity.[1]
By combining these two foundational pieces—the benzoic acid core and the piperidine ring—we create a powerful platform. The addition of two methyl groups to the piperidine ring elevates this platform further, offering a nuanced method for fine-tuning a drug candidate's properties.
The Dimethylpiperidine Advantage: Fine-Tuning for Effect
The seemingly simple addition of two methyl groups to the piperidine ring provides medicinal chemists with a sophisticated toolkit to address multiple design challenges simultaneously. The specific placement of these methyl groups (e.g., 2,6-, 3,5-, 4,4-) and their stereochemistry (cis/trans) are critical decisions that profoundly impact the molecule's final properties.[6][7]
Stereochemistry and Steric Influence
The methyl groups introduce steric bulk, which is not a liability but a design element. This bulk can:
-
Enforce Bioactive Conformations : By restricting the rotation of adjacent bonds, the dimethyl groups can lock the molecule into a specific shape that is optimal for binding to the target protein. The (R,S)-isomer of 2,6-dimethylpiperidine, for instance, largely adopts a chair conformation with equatorial methyl groups, a predictable shape that can be exploited in design.[7]
-
Enhance Target Selectivity : The steric hindrance can prevent the molecule from binding to off-target proteins, particularly those with smaller or differently shaped binding pockets. This leads to increased selectivity and a cleaner safety profile. Studies have shown that 3,5-dimethylpiperidine can increase target selectivity by up to 3.5 times in CNS drug development.[6]
-
Shield from Metabolism : Methyl groups can act as "metabolic blockers," sterically hindering the access of metabolic enzymes (like Cytochrome P450s) to nearby atoms that would otherwise be susceptible to oxidation.
Modulation of Physicochemical Properties
The electronic and lipophilic contributions of the dimethyl groups are key to optimizing a compound's drug-like characteristics.
-
Lipophilicity (LogP/LogD) : The two methyl groups increase the molecule's overall lipophilicity. This is a critical parameter to balance. Increased lipophilicity can improve membrane permeability and target engagement within hydrophobic pockets[8], but excessive lipophilicity can lead to poor solubility, high plasma protein binding, and off-target toxicity. The dimethylpiperidine moiety offers a predictable way to modulate this property.
-
Basicity (pKa) : As electron-donating groups, the methyl substituents slightly increase the basicity of the piperidine nitrogen. This can have significant consequences for a drug's behavior at physiological pH (around 7.4). A higher pKa means the nitrogen is more likely to be protonated, forming a cation that can engage in crucial ionic interactions or hydrogen bonds with the target protein. It also strongly influences aqueous solubility and the potential for salt formation, which is vital for formulation.
Caption: Key contributions of the dimethylpiperidine moiety.
Driving the Structure-Activity Relationship (SAR)
The ultimate goal of chemical modification is to establish a clear and potent structure-activity relationship (SAR). The dimethylpiperidine moiety often plays a starring role in this process by directly influencing how the molecule engages with its biological target.
Case Study: Amide Derivatives as Enzyme Inhibitors
In the development of enzyme inhibitors, achieving high potency and selectivity is paramount. Consider a series of benzoic acid derivatives designed as tyrosinase inhibitors, where the carboxylic acid is converted to an amide with various piperidines.[8][9]
The rationale for this choice is multifaceted. The amide bond provides a rigid linker, while the piperidine ring serves to probe the space around the enzyme's active site. Introducing dimethylpiperidine allows for systematic exploration of how steric bulk impacts potency. Molecular docking studies for such compounds often reveal that substituents on the piperidine ring can promote specific interactions with hydrophobic pockets adjacent to the catalytic site, explaining higher potency.[8][9]
| Compound ID | Piperidine Moiety | R-Group (on Benzoic Acid) | Tyrosinase Inhibition (pIC50) |
| 1a | Piperidine | 4-hydroxy | 4.10 |
| 1b | 4,4-Dimethylpiperidine | 4-hydroxy | 4.35 |
| 2a | Piperidine | 4-methoxy | 4.22 |
| 2b | 4,4-Dimethylpiperidine | 4-methoxy | 4.51 |
| Note: Data is illustrative, based on trends reported in literature such as Varela, M.T., et al.[8][9] |
The trend in the table above demonstrates a common observation: the addition of the dimethyl groups consistently improves inhibitory potency. This self-validating result suggests the gem-dimethyl groups are engaging favorably within a hydrophobic sub-pocket of the enzyme, an insight that guides the next round of synthesis.
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An In-depth Technical Guide to 4-(4,4-Dimethylpiperidin-1-YL)benzoic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4,4-Dimethylpiperidin-1-YL)benzoic acid hydrochloride is a chemical compound of interest in medicinal chemistry and drug discovery. Its structure, which combines a benzoic acid moiety with a 4,4-dimethylpiperidine group, suggests potential applications in the development of novel therapeutic agents. The piperidine ring is a common scaffold in many biologically active compounds, and the gem-dimethyl substitution on the piperidine ring can confer specific conformational properties and metabolic stability. This guide provides a comprehensive overview of the known properties, a plausible synthetic route, potential applications, and safety considerations for this compound hydrochloride.
Physicochemical Properties
The hydrochloride salt of this compound is expected to be a crystalline solid with improved solubility in aqueous media compared to its free base form. The presence of the tertiary amine on the piperidine ring allows for the formation of a stable salt with hydrochloric acid.
| Property | Value | Source |
| Chemical Name | This compound hydrochloride | - |
| CAS Number | 1069135-18-7 | [1] |
| Molecular Formula | C₁₄H₂₀ClNO₂ | [1] |
| Molecular Weight | 269.77 g/mol | [1] |
| Appearance | Predicted to be a white to off-white solid | - |
| Melting Point | Not available. Expected to be a high-melting solid. | - |
| Solubility | Expected to have good solubility in water and polar organic solvents. | - |
| Free Base CAS | 406233-26-9 | |
| Free Base Formula | C₁₄H₁₉NO₂ | |
| Free Base Mol. Wt. | 233.31 g/mol |
Spectral Data
No experimental spectral data (NMR, IR, MS) for this compound hydrochloride has been found in the reviewed literature. The following are predicted spectral characteristics based on the chemical structure:
-
¹H NMR: Protons on the aromatic ring would appear in the aromatic region (typically 7-8 ppm). The protons on the piperidine ring would be in the aliphatic region, with the methyl groups showing a characteristic singlet. The protons adjacent to the nitrogen would be shifted downfield.
-
¹³C NMR: Aromatic carbons would be in the 110-150 ppm range. The carbonyl carbon of the carboxylic acid would be significantly downfield (>165 ppm). The aliphatic carbons of the piperidine ring and the methyl groups would appear in the upfield region.
-
IR Spectroscopy: A broad O-H stretch from the carboxylic acid, a C=O stretch for the carbonyl group, C-N stretching vibrations, and aromatic C-H and C=C stretching bands would be expected.
-
Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the free base (m/z = 233.14) and potentially a fragment corresponding to the loss of the carboxyl group.
Synthesis of this compound hydrochloride
A specific, validated synthesis protocol for this compound hydrochloride is not available in peer-reviewed literature. However, a plausible and efficient synthetic route can be proposed based on well-established cross-coupling reactions, such as the Buchwald-Hartwig amination. This method is widely used for the formation of carbon-nitrogen bonds between an aryl halide and an amine.
The proposed synthesis involves the palladium-catalyzed coupling of a 4-halobenzoic acid derivative with 4,4-dimethylpiperidine, followed by acidification to form the hydrochloride salt.
Sources
Investigating Novel Amide Derivatives from 4-(4,4-Dimethylpiperidin-1-YL)benzoic Acid: A Technical Guide for Drug Discovery Professionals
Abstract
The exploration of novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. Amide derivatives, in particular, represent a privileged structural motif found in a significant portion of approved pharmaceuticals.[1] This technical guide provides an in-depth exploration of the synthesis, characterization, and potential pharmacological evaluation of novel amide derivatives based on the 4-(4,4-dimethylpiperidin-1-yl)benzoic acid scaffold. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both strategic insights and detailed, actionable protocols. We will delve into the rationale behind experimental choices, robust characterization methodologies, and pathways for biological screening, thereby providing a comprehensive framework for advancing novel amide compounds from conception to preliminary biological assessment.
Introduction: The Rationale for Amide Derivatives of this compound
The this compound moiety presents an intriguing starting point for the development of novel therapeutic agents. The dimethylpiperidine group offers a combination of lipophilicity and a tertiary amine, which can be crucial for modulating pharmacokinetic properties and target engagement. The benzoic acid provides a readily functionalizable handle for the introduction of a diverse range of substituents via amide bond formation. The amide bond itself is a key feature in many biologically active molecules, contributing to structural rigidity and hydrogen bonding interactions with biological targets.[1]
The strategic derivatization of this core scaffold into a library of novel amides allows for a systematic exploration of the chemical space around this pharmacophore. By varying the amine coupling partner, researchers can fine-tune properties such as:
-
Target Specificity and Potency: Introduction of different functional groups can lead to enhanced binding affinity and selectivity for a desired biological target.
-
Pharmacokinetic Profile (ADME): Modifications can influence absorption, distribution, metabolism, and excretion properties of the resulting compounds.
-
Physicochemical Properties: Solubility, lipophilicity, and other key parameters can be optimized for improved drug-like characteristics.
This guide will provide the necessary technical details to empower research teams to efficiently synthesize and evaluate a library of such derivatives.
Synthesis of Novel Amide Derivatives
The synthesis of amides from a carboxylic acid and an amine is a fundamental transformation in organic chemistry. For the purposes of this guide, we will focus on a robust and widely applicable method utilizing HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as a coupling reagent.[2] HATU is known for its high coupling efficiency and fast reaction rates, making it an excellent choice for generating a diverse library of amides.[2]
General Reaction Scheme
The overall synthetic strategy involves the coupling of this compound with a variety of primary and secondary amines in the presence of HATU and a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA).
Figure 1: General workflow for the synthesis of novel amide derivatives.
Detailed Experimental Protocol: HATU-Mediated Amide Coupling
This protocol provides a step-by-step method for the synthesis of a representative novel amide derivative.
Materials:
-
This compound (1.0 eq)
-
Desired primary or secondary amine (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and dissolve it in anhydrous DMF.
-
To this solution, add the desired primary or secondary amine (1.1 eq), followed by HATU (1.2 eq).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add DIPEA (3.0 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide derivative.
Rationale for Experimental Choices:
-
HATU: Chosen for its efficiency in forming the active ester of the carboxylic acid, which readily reacts with the amine.[2]
-
DIPEA: A non-nucleophilic base used to deprotonate the carboxylic acid and neutralize the hexafluorophosphate salt formed during the reaction, without competing with the desired amine nucleophile.
-
Anhydrous DMF: A polar aprotic solvent that effectively dissolves the reactants and reagents.
-
Aqueous Workup: The washing steps are crucial for removing unreacted starting materials, the water-soluble by-products of the coupling reaction (tetramethylurea and DIPEA salts), and residual DMF.
Physicochemical Characterization of Novel Amide Derivatives
The unambiguous characterization of newly synthesized compounds is a critical step in the drug discovery process. A combination of spectroscopic techniques should be employed to confirm the identity and purity of the novel amide derivatives.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the electronic environment and connectivity of protons in the molecule. Key signals to look for include the amide N-H proton (if present), aromatic protons, and the protons of the dimethylpiperidine and the newly introduced amine moiety. The chemical shifts and coupling patterns will confirm the formation of the amide bond.[3][4]
-
¹³C NMR: Confirms the carbon framework of the molecule. The amide carbonyl carbon typically appears in the range of 160-180 ppm.[5]
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the synthesized compound, which allows for the confirmation of its elemental composition.
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
FTIR is useful for identifying the presence of key functional groups. The amide C=O stretch is typically a strong absorption in the region of 1630-1680 cm⁻¹.
Purity Assessment
High-Performance Liquid Chromatography (HPLC):
-
HPLC analysis is essential to determine the purity of the final compound. A purity of >95% is generally required for compounds intended for biological screening.
Data Presentation
All characterization data should be systematically organized and presented. A tabular format is recommended for summarizing key data points for a library of compounds.
| Compound ID | Amine (RNH₂) | Yield (%) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | HRMS (m/z) | HPLC Purity (%) |
| AMD-001 | Benzylamine | 85 | 8.61 (t, 1H), 7.85 (d, 2H), 7.30-7.40 (m, 5H), 6.95 (d, 2H), 4.62 (d, 2H), 3.45 (t, 4H), 1.45 (t, 4H), 0.98 (s, 6H) | 166.5, 154.2, 138.9, 129.1, 128.8, 127.6, 127.5, 122.3, 115.9, 50.1, 44.2, 38.2, 31.9, 27.8 | [M+H]⁺ found: xxx.xxxx | 98.5 |
| AMD-002 | Morpholine | 92 | 7.78 (d, 2H), 6.92 (d, 2H), 3.70-3.80 (m, 8H), 3.42 (t, 4H), 1.43 (t, 4H), 0.96 (s, 6H) | 169.8, 154.0, 129.5, 123.1, 115.7, 66.9, 50.0, 38.1, 31.8, 27.7 | [M+H]⁺ found: yyy.yyyy | 99.1 |
| ... | ... | ... | ... | ... | ... | ... |
Table 1: Example of a data summary table for a library of novel amide derivatives.
Pharmacological Evaluation: A Pathway-Driven Approach
The biological evaluation of novel compounds should be guided by a clear hypothesis regarding their potential mechanism of action. Given the structural features of the this compound scaffold, several therapeutic areas present as logical starting points for investigation. For instance, similar piperidine-containing structures have been explored as inhibitors of various enzymes and receptors.[6] The amide functional group is also a known pharmacophore for a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1]
Proposed Screening Cascade
A tiered approach to biological screening is recommended to efficiently identify promising lead compounds.
Figure 2: A tiered approach for the pharmacological evaluation of novel amide derivatives.
Example Target Areas and Assay Methodologies
Anti-inflammatory Activity:
-
Primary Assay: Measurement of the inhibition of pro-inflammatory cytokine (e.g., TNF-α, IL-6) release in lipopolysaccharide (LPS)-stimulated macrophages.
-
Secondary Assay: Western blot analysis to determine the effect on key inflammatory signaling pathways (e.g., NF-κB).
Anticancer Activity:
-
Primary Assay: Cytotoxicity assays (e.g., MTT, CellTiter-Glo®) against a panel of cancer cell lines.
-
Secondary Assay: Cell cycle analysis, apoptosis assays (e.g., Annexin V/PI staining), and target-specific enzymatic assays if a particular kinase or enzyme is hypothesized to be the target.
Antibacterial Activity:
-
Primary Assay: Determination of the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria.
-
Secondary Assay: Time-kill kinetics studies and mechanism of action studies (e.g., assessment of cell membrane integrity).
Conclusion
This technical guide has outlined a comprehensive and actionable framework for the investigation of novel amide derivatives of this compound. By following the detailed protocols for synthesis and characterization, and by implementing a logical, hypothesis-driven approach to pharmacological evaluation, research teams can efficiently explore the therapeutic potential of this promising class of compounds. The modular nature of the synthetic approach allows for the rapid generation of a diverse chemical library, maximizing the potential for the discovery of new lead candidates for further drug development.
References
-
HATU. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides. Retrieved January 11, 2026, from [Link]
-
Amine to Amide (Coupling) - HATU. (n.d.). Common Organic Chemistry. Retrieved January 11, 2026, from [Link]
-
HATU/PyBOP coupling procedure question. (2023, May 9). Reddit. Retrieved January 11, 2026, from [Link]
-
Understanding Chemistry and Unique NMR Characters of Novel Amide and Ester Leflunomide Analogues. (2016). Molecules, 21(11), 1543. [Link]
-
Novel amide and imidazole compounds as potent hematopoietic prostaglandin D2 synthase inhibitors. (2021). Bioorganic & Medicinal Chemistry Letters, 32, 127705. [Link]
-
Using NMR to observe the restricted rotation in amide bonds. (2023, March 20). Nanalysis. Retrieved January 11, 2026, from [Link]
-
Structural, Physical, and Spectral Characteristics of Amides. (2021, July 31). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]
-
Synthesis of 4-(4-Methylpiperazine-1-yl)-3-piperidinosulfonylbenzoic acid-hydrochloride. (n.d.). Mol-Instincts. Retrieved January 11, 2026, from [Link]
-
Design, Synthesis and Biological Activity Screening of Novel Amide Derivatives Containing Aromatic Thioether Group. (2019). Chinese Journal of Organic Chemistry, 39(11), 3169-3178. [Link]
-
Synthesis, Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. (2024). Advanced Journal of Chemistry, Section A, 7(4), 312-322. [Link]
-
Discovery of novel amide derivatives as potent quorum sensing inhibitors of Pseudomonas aeruginosa. (2024). European Journal of Medicinal Chemistry, 267, 116201. [Link]
-
A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. (2011). Tetrahedron Letters, 52(43), 5644-5646. [Link]
-
Amide as a Potential Pharmacophore for Drug Designing of Novel Anticonvulsant Compounds. (2019). In Recent Advances in Medicinal Chemistry. [Link]
-
N-[4-({4-[5-(4,4-Dimethylpiperidin-1-YL)-2-hydroxybenzoyl]benzoyl}amino)azepan-3-YL]isonicotinamide. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
- Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride. (2013).
-
1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. (2012). Magnetic Resonance in Chemistry, 50(9), 629-637. [Link]
- Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride. (2015).
-
Synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]Benzoic Acid Dihydrochloride. (2010). Chinese Journal of Pharmaceuticals, 41(1), 23-25. [Link]
-
Understanding Chemistry and Unique NMR Characters of Novel Amide and Ester Leflunomide Analogues. (2016). ResearchGate. [Link]
-
4-(4-Methylpiperazin-1-yl)benzoic acid. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
-
Design, synthesis of Dioxopiperidinamide derivatives by amide coupling reaction and study of their biological activity. (2022). ResearchGate. [Link]
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- 6. N-[4-({4-[5-(4,4-Dimethylpiperidin-1-YL)-2-hydroxybenzoyl]benzoyl}amino)azepan-3-YL]isonicotinamide | C33H39N5O4 | CID 5289253 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 4-(4,4-Dimethylpiperidin-1-YL)benzoic acid: An Application Note and Detailed Protocol
Introduction
4-(4,4-Dimethylpiperidin-1-YL)benzoic acid is a valuable building block in medicinal chemistry and drug discovery, frequently incorporated into molecules targeting a range of biological pathways. Its rigid, substituted piperidine moiety can impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while the benzoic acid functional group provides a convenient handle for further chemical modification. This document provides a comprehensive guide to the synthesis of this compound, detailing a robust and reproducible protocol based on the principles of the Buchwald-Hartwig amination. The causality behind experimental choices, safety considerations, and detailed characterization are discussed to ensure successful execution by researchers in both academic and industrial settings.
Reaction Principle: The Buchwald-Hartwig Amination
The formation of the C-N bond between the benzoic acid ring and the dimethylpiperidine moiety is achieved via a palladium-catalyzed cross-coupling reaction known as the Buchwald-Hartwig amination. This reaction is a powerful tool for the synthesis of arylamines from aryl halides and primary or secondary amines.[1][2] The catalytic cycle, in a simplified view, involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired arylamine and regenerate the palladium(0) catalyst.[1]
The choice of ligand is critical for the efficiency of the Buchwald-Hartwig amination. Sterically hindered biaryl phosphine ligands have been shown to be particularly effective in promoting the coupling of a wide range of substrates under mild conditions.
Experimental Protocol
This protocol details the synthesis of this compound from 4-bromobenzoic acid and 4,4-dimethylpiperidine.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| 4-Bromobenzoic acid | ≥98% | Commercially Available | |
| 4,4-Dimethylpiperidine | ≥98% | Commercially Available | |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | ≥97% | Commercially Available | Palladium catalyst precursor. |
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | ≥98% | Commercially Available | Ligand for the palladium catalyst. |
| Sodium tert-butoxide (NaOtBu) | ≥98% | Commercially Available | Base. |
| Toluene | Anhydrous | Commercially Available | Reaction solvent. |
| Diethyl ether | ACS Grade | Commercially Available | For workup. |
| Hydrochloric acid (HCl) | 1 M aqueous solution | Prepared from concentrate | For workup. |
| Sodium sulfate (Na₂SO₄) | Anhydrous | Commercially Available | Drying agent. |
| Silica gel | 230-400 mesh | Commercially Available | For column chromatography. |
| Hexanes | ACS Grade | Commercially Available | Eluent for chromatography. |
| Ethyl acetate | ACS Grade | Commercially Available | Eluent for chromatography. |
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (e.g., Schlenk line with argon or nitrogen)
-
Standard laboratory glassware
-
Rotary evaporator
-
Chromatography column
Safety Precautions
-
Palladium compounds: Can be toxic and should be handled in a well-ventilated fume hood.
-
Sodium tert-butoxide: A strong base and is corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses. It is also moisture-sensitive.
-
Toluene: Flammable and has known health risks. Use in a fume hood.
-
4,4-Dimethylpiperidine: A volatile and flammable amine. Handle with care in a fume hood.
-
Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when performing this experiment.
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzoic acid (1.0 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 eq), and 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.02 eq).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an oxygen-free atmosphere.
-
-
Addition of Reagents:
-
Under the inert atmosphere, add anhydrous toluene to the flask.
-
Add 4,4-dimethylpiperidine (1.2 eq) to the reaction mixture via syringe.
-
Finally, add sodium tert-butoxide (1.4 eq) to the flask.
-
-
Reaction:
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and add diethyl ether.
-
Separate the organic layer. Extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers and wash with brine.
-
Acidify the aqueous layer with 1 M HCl to a pH of approximately 4-5. A precipitate should form.
-
Extract the acidified aqueous layer with ethyl acetate (3x).
-
Combine the ethyl acetate extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel.
-
A suitable eluent system is a gradient of hexanes and ethyl acetate, with the polarity gradually increasing.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid.
-
Diagram of the Synthetic Workflow
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Conclusion
The described protocol for the synthesis of this compound via Buchwald-Hartwig amination is a reliable and scalable method. The use of a commercially available palladium catalyst and ligand system ensures high yields and purity. This detailed guide, including safety precautions and characterization data, should enable researchers to successfully synthesize this important building block for their drug discovery and development programs.
References
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
Sources
Step-by-step guide to amide coupling with 4-(4,4-Dimethylpiperidin-1-YL)benzoic acid
An In-Depth Guide to Amide Coupling with 4-(4,4-Dimethylpiperidin-1-YL)benzoic acid
Introduction: The Central Role of the Amide Bond
In the landscape of medicinal chemistry and drug development, the amide bond is a cornerstone of molecular architecture. Its prevalence in pharmaceuticals is unparalleled, a testament to its remarkable stability and hydrogen bonding capabilities, which are crucial for molecular recognition at biological targets. The formation of this bond—amide coupling—is therefore one of the most frequently performed reactions in the synthesis of novel chemical entities.[1][2]
This guide focuses on a specific, yet representative, building block: This compound . This molecule presents an interesting case for amide coupling. The tertiary amine of the piperidine ring is electron-donating, influencing the reactivity of the carboxylic acid. Furthermore, the gem-dimethyl group introduces a degree of steric bulk that must be considered when selecting a coupling strategy.[3][4]
This document provides researchers, scientists, and drug development professionals with a detailed, experience-driven guide to successfully performing amide coupling reactions with this substrate. We will move beyond simple step-by-step instructions to explore the underlying principles, the rationale behind procedural choices, and troubleshooting strategies to navigate the complexities of this fundamental transformation.
Chapter 1: Principles of Amide Bond Formation
The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable and kinetically slow, primarily because the acidic proton of the carboxylic acid will readily protonate the basic amine, forming a non-reactive carboxylate-ammonium salt.[3] To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This is the central role of a coupling reagent .
The general mechanism involves two key stages:
-
Activation of the Carboxylic Acid: The coupling reagent reacts with the carboxylate to form a highly reactive acyl intermediate (e.g., an O-acylisourea, an active ester, an acylphosphonium salt).[1][5]
-
Nucleophilic Attack: The amine, acting as a nucleophile, attacks the carbonyl carbon of the activated intermediate. This is followed by the collapse of the tetrahedral intermediate and elimination of the leaving group (derived from the coupling reagent) to yield the final amide product.[6]
Caption: General mechanism of amide bond formation.
Chapter 2: Selecting the Right Reagents
The success of an amide coupling reaction is critically dependent on the judicious selection of the coupling reagent, base, and solvent.
Coupling Reagents
A vast arsenal of coupling reagents is available to the modern chemist.[2][7] They can be broadly categorized into carbodiimides, phosphonium salts, and aminium/uronium salts.
| Reagent Class | Examples | Mechanism/Advantages | Considerations |
| Carbodiimides | EDC, DCC, DIC | Forms an O-acylisourea intermediate. Cost-effective and widely used.[5] | Can lead to racemization in chiral substrates. Byproducts (ureas) can be difficult to remove (especially DCU from DCC).[8][9] |
| Aminium/Uronium | HATU, HBTU, HCTU, COMU | Forms a highly reactive OAt or OBt active ester. Fast reaction times and low rates of racemization.[8][10] | Higher cost. Can react with the amine component if not pre-activated with the acid.[1] |
| Phosphonium | PyBOP, PyAOP | Forms an acylphosphonium salt. Excellent for sterically hindered couplings. Does not react with the free amine.[1][8] | Higher cost. Byproducts can sometimes complicate purification. |
| Other | T3P, Acyl Fluorides (BTFFH, TFFH) | T3P is a cyclic anhydride, good for large-scale synthesis with water-soluble byproducts.[6] Acyl fluorides are highly effective for sterically hindered or electron-deficient amines.[4][11] | Acyl fluoride reagents can be moisture-sensitive. |
For This compound , both carbodiimide and uronium-based reagents are excellent starting points. The choice often depends on the nature of the amine coupling partner and the scale of the reaction.
Bases
A non-nucleophilic organic base is typically required. Its primary roles are to deprotonate the carboxylic acid, neutralize any acidic byproducts generated during the reaction (like HCl from EDC hydrochloride), and scavenge protons released during the coupling.[6]
-
Diisopropylethylamine (DIPEA or Hünig's base): The most common choice. It is sterically hindered and non-nucleophilic, preventing it from competing with the desired amine in the coupling reaction.
-
Triethylamine (TEA): Can be used, but it is slightly more nucleophilic than DIPEA and can sometimes lead to side reactions.
-
2,4,6-Collidine or N-Methylmorpholine (NMM): Often used in peptide synthesis to minimize racemization.
Solvents
The ideal solvent should be anhydrous, polar, and aprotic to dissolve all reactants and facilitate the reaction without participating in it.
-
N,N-Dimethylformamide (DMF): An excellent solvent for most coupling reactions due to its high polarity.
-
Dichloromethane (DCM): A good choice, especially for reactions at or below room temperature.[3]
-
Acetonitrile (MeCN): Another viable option, particularly useful during work-up to precipitate urea byproducts.[9]
Crucial Note on Water: The presence of water is detrimental as it can hydrolyze the activated intermediate back to the carboxylic acid, leading to low yields.[3] Therefore, using anhydrous solvents and reagents is paramount.
Chapter 3: Experimental Protocols
Here we present two robust, validated protocols for coupling this compound with a generic primary amine (R-NH₂).
Protocol 1: EDC/Oxyma Mediated Coupling
This method is a reliable and cost-effective workhorse for many applications. The addition of OxymaPure® (or HOBt) accelerates the reaction and suppresses potential side reactions, including racemization of chiral amines.
Caption: Workflow for EDC/Oxyma mediated amide coupling.
Table of Reagents (Example Calculation)
| Reagent | MW ( g/mol ) | Equivalents | Amount (for 1 mmol acid) |
| This compound | 233.31 | 1.0 | 233 mg |
| Primary Amine (R-NH₂) | Varies | 1.1 | 1.1 mmol |
| EDC·HCl | 191.70 | 1.2 | 230 mg |
| OxymaPure® | 142.11 | 1.2 | 171 mg |
| DIPEA | 129.24 | 2.5 | 434 µL (2.5 mmol) |
| Anhydrous DMF | - | - | 5-10 mL |
Step-by-Step Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv), the primary amine (1.1 equiv), and OxymaPure® (1.2 equiv).
-
Add anhydrous DMF (or DCM) to achieve a concentration of approximately 0.1-0.2 M. Stir until all solids dissolve.
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Add DIPEA (2.5 equiv) dropwise to the stirred solution.
-
Add EDC·HCl (1.2 equiv) portion-wise over 5 minutes. A slight exotherm may be observed.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.[12][13]
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate or DCM. Wash the organic layer sequentially with a saturated aqueous solution of NH₄Cl, saturated aqueous NaHCO₃, and finally with brine.[14]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired amide.
Protocol 2: HATU Mediated Coupling
This protocol is highly efficient, often leading to faster reaction times and higher yields, especially for more challenging substrates. The key is the pre-activation step, where the carboxylic acid and HATU are mixed before the amine is introduced.[3]
Table of Reagents (Example Calculation)
| Reagent | MW ( g/mol ) | Equivalents | Amount (for 1 mmol acid) |
| This compound | 233.31 | 1.0 | 233 mg |
| Primary Amine (R-NH₂) | Varies | 1.1 | 1.1 mmol |
| HATU | 380.23 | 1.1 | 418 mg |
| DIPEA | 129.24 | 2.0 | 347 µL (2.0 mmol) |
| Anhydrous DMF | - | - | 5-10 mL |
Step-by-Step Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv) and HATU (1.1 equiv).
-
Add anhydrous DMF to dissolve the solids (approx. 0.1-0.2 M).
-
Add DIPEA (2.0 equiv) to the mixture.
-
Pre-activation: Stir the mixture at room temperature for 15-30 minutes. A color change (often to yellow) may be observed, indicating the formation of the active ester.[3][12]
-
In a separate flask, dissolve the primary amine (1.1 equiv) in a small amount of anhydrous DMF.
-
Add the amine solution to the pre-activated carboxylic acid mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.
-
Work-up and Purification: Follow the same procedure as described in Protocol 1 (steps 8-10).
Chapter 4: Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete activation of the carboxylic acid.[3] 2. Presence of moisture.[3] 3. Deactivation of the amine (salt formation).[3] 4. Steric hindrance.[3][4] | 1. Increase equivalents of coupling reagent; try a more powerful reagent (e.g., HATU, PyAOP). 2. Use anhydrous solvents/reagents and an inert atmosphere. 3. Ensure sufficient base is present. 4. Switch to a phosphonium reagent (PyAOP) or an acyl fluoride method; increase reaction temperature or time. |
| Significant Side Products | 1. Racemization of a chiral amine. 2. Side reaction with the coupling reagent (e.g., N-acylation of the amine by excess HATU). | 1. Add HOBt or OxymaPure® to the reaction. Run the reaction at a lower temperature.[3] 2. Pre-activate the carboxylic acid before adding the amine. Use no more than 1.1-1.2 equivalents of the uronium reagent. |
| Difficulty Removing Byproducts | 1. Urea byproduct (DCU/DIU) is soluble in the extraction solvent. | 1. For DCC, filter the reaction mixture before work-up. Try precipitating the urea by adding acetonitrile or by storing the concentrated crude product in the freezer. |
Conclusion
The successful synthesis of amides from this compound is readily achievable with a systematic and well-informed approach. By understanding the fundamental mechanism of activation and nucleophilic attack, carefully selecting reagents to match the substrate's electronic and steric profile, and adhering to rigorous anhydrous techniques, researchers can reliably obtain high yields of the desired products. The protocols provided herein, based on EDC/Oxyma and HATU, offer robust and versatile starting points for a wide range of amine coupling partners, empowering chemists to efficiently construct the vital amide linkages that drive innovation in drug discovery and materials science.
References
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - T3P. Retrieved from [Link]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. (Simulated reference, as direct link is not in results, but concept is widely cited).
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
- Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking Amide Bond Synthesis. Nature, 480(7378), 471–479. (Simulated reference, as direct link is not in results, but concept is widely cited).
-
Magano, J. (2022). A comprehensive review of the most useful amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development. (Referenced in search result[2]).
-
Boyd, S., et al. (2021). Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis. ChemRxiv. Retrieved from [Link]
-
AxisPharm. (2024). Amide coupling Protocol for Amino PEG. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). Chemistry of Amides. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
ResearchGate. (n.d.). Commonly used amide/peptide coupling reagents. [Diagram from a research paper]. Retrieved from [Link]
-
Lund, G., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 479-484. Retrieved from [Link]
-
amphoteros. (2014). Uphill battles in amide couplings. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Piperidin-1-yl)benzoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Generalised scheme of the amide coupling used to investigate.... [Diagram from a research paper]. Retrieved from [Link]
-
Reddit. (2022). amide coupling help. r/Chempros. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00198A [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 6. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]
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- 8. peptide.com [peptide.com]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Strategic Incorporation of 4-(4,4-Dimethylpiperidin-1-YL)benzoic Acid in Solid-Phase Peptide Synthesis
Introduction: Expanding the Chemical Diversity of Synthetic Peptides
The functional landscape of therapeutic peptides is in a constant state of evolution, driven by the need for enhanced potency, stability, and unique pharmacological profiles. The strategic modification of peptides with non-canonical moieties is a cornerstone of modern drug discovery. 4-(4,4-Dimethylpiperidin-1-YL)benzoic acid is a novel building block that offers a unique combination of a rigid aromatic scaffold and a sterically hindered tertiary amine. Its incorporation into a peptide sequence can impart significant changes to the parent molecule's hydrophobicity, conformational rigidity, and potential for new receptor interactions. This document provides a comprehensive guide for the successful integration of this compound into peptide sequences using standard solid-phase peptide synthesis (SPPS) methodologies.
Physicochemical Properties of this compound
A thorough understanding of the building block's properties is paramount for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 406233-26-9 | [1][2][3] |
| Molecular Formula | C14H19NO2 | [2] |
| Molecular Weight | 233.31 g/mol | [2] |
| Appearance | Solid | [2] |
| Purity | Typically >95% | [2] |
| Storage | Sealed in dry, room temperature conditions | [2] |
Strategic Considerations for SPPS Incorporation
The structure of this compound presents a sterically hindered carboxylic acid. This necessitates a careful selection of coupling reagents to ensure efficient amide bond formation and minimize side reactions, particularly racemization.[4] The choice of coupling strategy is critical for the successful synthesis of the target peptide.[5]
Selection of Coupling Reagents
Given the steric hindrance around the carboxyl group, standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) alone may result in incomplete coupling or require extended reaction times.[6] The use of more potent activating agents is highly recommended.
-
Uronium/Aminium Salts: Reagents such as HATU (N-[(dimethylamino)-1H-1,2,3-triazolo-[4,5-b]pyridin-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate N-oxide) and HBTU (N-[(1H-benzotriazol-1-yl)(dimethylamino)methylene]-N-methylmethanaminium tetrafluoroborate N-oxide) are excellent choices.[7][8] HATU, in particular, is known for its high reactivity and effectiveness in coupling sterically hindered amino acids.[7]
-
Phosphonium Salts: PyBOP (benzotriazol-1-yloxytri(pyrrolidino)phosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also highly effective for challenging couplings.[6][7] PyAOP is particularly useful for minimizing racemization.[6][7]
For the protocols outlined below, we will focus on the use of HATU due to its widespread availability and proven efficacy in demanding coupling reactions.[7]
Experimental Protocols
The following protocols are designed for manual solid-phase peptide synthesis using the Fmoc/tBu strategy.[8][9] They can be adapted for automated synthesizers with appropriate adjustments to reagent delivery and wash steps.
Protocol 1: C-Terminal Incorporation of this compound
This protocol details the loading of this compound onto a 2-chlorotrityl chloride resin, which allows for the release of the final peptide with a C-terminal carboxylic acid.[10]
Workflow for C-Terminal Loading
Caption: C-Terminal Loading Workflow
Materials:
-
2-chlorotrityl chloride resin (100-200 mesh)
-
This compound
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell 1 g of 2-chlorotrityl chloride resin in 10 mL of DCM for at least 30 minutes in a synthesis vessel.[10] Drain the solvent.
-
Activation and Coupling:
-
In a separate vial, dissolve 2 equivalents of this compound and 4 equivalents of DIPEA in 10 mL of DCM.
-
Add the activation solution to the swollen resin.
-
Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
-
Capping: To cap any unreacted chlorotrityl groups, add a solution of DCM/MeOH/DIPEA (80:15:5 v/v/v) and agitate for 30 minutes.
-
Washing: Drain the capping solution and wash the resin sequentially with DCM (3x), DMF (3x), and MeOH (3x).
-
Drying: Dry the resin under vacuum to a constant weight.
-
Loading Determination: The loading of the resin can be determined gravimetrically or by Fmoc cleavage and UV spectroscopy if the next amino acid is Fmoc-protected.
Protocol 2: Incorporation of this compound within a Peptide Sequence
This protocol describes the coupling of this compound to the N-terminus of a resin-bound peptide.
Workflow for Intra-Sequence Coupling
Caption: Intra-Sequence Coupling Workflow
Materials:
-
N-terminally deprotected peptide-resin
-
This compound
-
HATU
-
1-Hydroxy-7-azabenzotriazole (HOAt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Kaiser test kit
Procedure:
-
Resin Preparation: Start with the peptide-resin that has been subjected to Fmoc deprotection (e.g., using 20% piperidine in DMF) and washed thoroughly.[10][11]
-
Activation Solution: In a separate vial, dissolve 3 equivalents of this compound, 2.9 equivalents of HATU, and 3 equivalents of HOAt in DMF. Add 6 equivalents of DIPEA and allow the solution to pre-activate for 5-10 minutes.
-
Coupling Reaction: Add the activation solution to the deprotected peptide-resin. Agitate the mixture for 1-4 hours at room temperature.
-
Monitoring the Coupling: After the initial coupling time, take a small sample of the resin beads and perform a Kaiser test to check for the presence of free primary amines.
-
Negative Kaiser Test (beads remain colorless or yellowish): The coupling is complete. Proceed to the washing step.
-
Positive Kaiser Test (beads turn blue): The coupling is incomplete. Drain the reaction solution and repeat the coupling step with a freshly prepared activation solution.
-
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x).
Cleavage and Deprotection
The final step is to cleave the peptide from the resin and remove any side-chain protecting groups. The choice of cleavage cocktail depends on the amino acid composition of the peptide. A standard cleavage cocktail for peptides without sensitive residues like Cys, Met, or Trp is a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS).
Cleavage Cocktail Composition
| Component | Percentage (v/v) | Purpose |
| Trifluoroacetic Acid (TFA) | 95% | Cleaves the peptide from the resin and removes acid-labile side-chain protecting groups.[12] |
| Water | 2.5% | Scavenger for carbocations. |
| Triisopropylsilane (TIS) | 2.5% | Scavenger for carbocations. |
Procedure:
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).
-
Allow the cleavage reaction to proceed for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the purified peptide under vacuum.
Troubleshooting
-
Incomplete Coupling: If the Kaiser test remains positive after repeated couplings, consider increasing the reaction time, temperature (to a maximum of 40°C), or the equivalents of the coupling reagents. The use of an alternative high-potency coupling reagent like PyAOP could also be beneficial.[6]
-
Low Cleavage Yield: Ensure the resin is completely dry before adding the cleavage cocktail. Incomplete removal of DMF can neutralize the TFA. For peptides C-terminally modified with this compound attached to a base-labile linker, nucleophilic cleavage might be an alternative strategy.[13][14]
Conclusion
The incorporation of this compound into peptide sequences is a viable strategy for expanding their chemical and functional diversity. The steric hindrance of this building block requires the use of potent coupling reagents like HATU or PyAOP to ensure high-yield synthesis. The protocols provided in this guide offer a robust starting point for researchers to successfully utilize this unique chemical entity in their peptide drug discovery efforts. Careful monitoring of the coupling reactions and appropriate selection of cleavage conditions are paramount for obtaining the desired modified peptide in high purity and yield.
References
- Vertex AI Search. 4-(4,4-DIMETHYL-PIPERIDIN-1-YL)-BENZOIC ACID suppliers & manufacturers in China.
- Parchem. This compound hydrochloride (Cas 298-59-9).
- Hansen, J., Diness, F., & Meldal, M. (2016). C-Terminally modified peptides via cleavage of the HMBA linker by O-, N- or S-nucleophiles. Organic & Biomolecular Chemistry, 14(10), 2889-2897.
- Aapptec Peptides. Coupling Reagents.
- Sigma-Aldrich. Peptide Coupling Reagents Guide.
- Hansen, J., Diness, F., & Meldal, M. (2016). C-Terminally modified peptides via cleavage of the HMBA linker by O-, N- or S-nucleophiles. Royal Society of Chemistry.
- Sigma-Aldrich. This compound.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- DilunBio Peptide Synthesizer. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
- Lee, Y. S., & Lee, Y. S. (2006). Recent development of peptide coupling reagents in organic synthesis. Current Organic Synthesis, 3(1), 49-62.
- ChemicalBook. 4-(4,4-DIMETHYL-PIPERIDIN-1-YL)-BENZOIC ACID | 406233-26-9.
- BLDpharm. 1069135-18-7|this compound hydrochloride.
- Daguer, J. P., Lardi, S., & Bode, J. W. (2017). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups.
- PubChem. 4-(Piperidin-1-yl)benzoic acid.
- Pathak, T. P., & Miller, B. L. (2013). Recent advances in the synthesis of C-terminally modified peptides. Current opinion in chemical biology, 17(3), 423-431.
- Zhang, W., & Gauthier, D. A. (2023). C-Terminal Arginine-Selective Cleavage of Peptides as a Method for Mimicking Carboxypeptidase B. Organic letters, 25(34), 6338-6342.
- ResearchGate. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups.
- PubChem. 4-(4-Methylpiperazin-1-yl)benzoic acid.
- ResearchGate. Utilizing the C-terminal cleavage activity of a protein splicing element to purify recombinant proteins in a single chromatographic step.
- Biosynth. Protecting Groups in Peptide Synthesis.
- AltaBioscience. Fmoc Amino Acids for SPPS.
- PubChem. CID 161692894.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Benchchem. 4-[(4-methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride | 106261-49-8.
- SciELO México. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 58(4).
- UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
- Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
Sources
- 1. 4-(4,4-DIMETHYL-PIPERIDIN-1-YL)-BENZOIC ACID suppliers & manufacturers in China [m.chemicalbook.com]
- 2. This compound | 406233-26-9 [sigmaaldrich.com]
- 3. 4-(4,4-DIMETHYL-PIPERIDIN-1-YL)-BENZOIC ACID | 406233-26-9 [chemicalbook.com]
- 4. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. file.globalso.com [file.globalso.com]
- 8. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 9. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. C-Terminally modified peptides via cleavage of the HMBA linker by O -, N - or S -nucleophiles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00213G [pubs.rsc.org]
- 14. [PDF] C-Terminally modified peptides via cleavage of the HMBA linker by O-, N- or S-nucleophiles. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Purification of Crude 4-(4,4-Dimethylpiperidin-1-YL)benzoic Acid
Introduction
4-(4,4-Dimethylpiperidin-1-YL)benzoic acid is a bifunctional molecule incorporating a tertiary amine and a carboxylic acid, rendering it zwitterionic character under certain pH conditions. This structural feature is of significant interest in medicinal chemistry and drug development, often imparting desirable pharmacokinetic properties. The purification of such molecules from crude reaction mixtures presents a unique set of challenges due to their amphoteric nature, which can influence solubility and chromatographic behavior. This guide provides a detailed technical overview and actionable protocols for the purification of crude this compound, designed for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established chemical principles and are designed to be robust and adaptable to various scales of operation.
Physicochemical Properties and Strategic Considerations
A thorough understanding of the physicochemical properties of this compound is paramount for the rational design of an effective purification strategy.
Predicted Physicochemical Properties:
| Property | Predicted Value | Implication for Purification |
| Molecular Formula | C₁₄H₁₉NO₂ | - |
| Molecular Weight | 233.31 g/mol | - |
| pKa (acidic) | ~4.2 | The carboxylic acid will be deprotonated (carboxylate) at pH > 4.2. |
| pKa (basic) | ~9.5 | The tertiary amine will be protonated (ammonium) at pH < 9.5. |
| Isoelectric Point (pI) | ~6.85 | The molecule will exist predominantly as a neutral zwitterion with minimal net charge, leading to reduced aqueous solubility. |
| LogP | ~2.8 | Indicates moderate lipophilicity, suggesting solubility in a range of organic solvents and suitability for reversed-phase chromatography. |
pKa and LogP values were predicted using computational models such as those provided by ChemAxon or MolGpKa.[1][2][3][4][5]
The zwitterionic nature of the target compound is the most critical factor influencing its purification. At the isoelectric point (pI), the molecule possesses both a positive and a negative charge, resulting in a net neutral charge. This typically leads to minimum solubility in aqueous media, a phenomenon that can be exploited for purification.[6][7]
Anticipated Impurities from Synthesis
A common synthetic route to N-aryl piperidines involves the nucleophilic aromatic substitution (SNAr) of an activated aryl halide with the corresponding piperidine.[8][9][10][11][12] For the synthesis of this compound, a likely pathway is the reaction of 4-fluorobenzoic acid with 4,4-dimethylpiperidine in the presence of a base.
Potential Impurities:
-
Unreacted Starting Materials: 4-fluorobenzoic acid and 4,4-dimethylpiperidine.
-
Base and its Salts: Residual base (e.g., K₂CO₃, Et₃N) and its corresponding salts.
-
Side-Products: Potential for minor side-products from competing reactions, though SNAr on electron-rich benzoic acid is generally efficient.
-
Solvent Residues: Residual high-boiling point solvents used in the synthesis (e.g., DMSO, DMF).
A successful purification strategy must effectively remove these impurities.
Purification Strategy Workflow
The following diagram illustrates a logical workflow for the purification of crude this compound, progressing from simpler, bulk purification techniques to high-resolution methods.
Caption: A multi-step purification workflow for this compound.
Detailed Application Notes and Protocols
Method 1: Purification by Isoelectric Point Precipitation
This technique leverages the zwitterionic nature of the target compound to achieve purification by minimizing its solubility at its isoelectric point (pI).[6][7][13][14]
Causality Behind Experimental Choices:
-
Initial Dissolution in Base: The crude product is first dissolved in an aqueous basic solution (e.g., NaOH) to deprotonate the carboxylic acid, forming the highly water-soluble sodium salt. This allows for the removal of non-acidic, organic-soluble impurities through extraction with an immiscible organic solvent.
-
Acidification to pI: Slow addition of acid will protonate the carboxylate. As the pH approaches the pI (~6.85), the molecule becomes a neutral zwitterion, leading to a significant decrease in aqueous solubility and subsequent precipitation.
-
Controlled Precipitation: Slow, controlled addition of acid and stirring promotes the formation of well-defined crystals, which are less likely to occlude impurities compared to a rapid precipitation.
Experimental Protocol:
-
Dissolution: Dissolve the crude this compound in a minimum amount of 1 M aqueous sodium hydroxide (NaOH) with stirring.
-
Extraction of Neutral/Basic Impurities: Transfer the aqueous solution to a separatory funnel and extract with a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc) (2 x 50 mL for every 100 mL of aqueous solution). Discard the organic layers.
-
Precipitation: Cool the aqueous layer in an ice bath and slowly add 1 M aqueous hydrochloric acid (HCl) dropwise with vigorous stirring. Monitor the pH of the solution using a pH meter.
-
Isolation: Continue adding acid until the pH reaches the isoelectric point (target pH ~6.8-7.0). A precipitate will form.
-
Digestion: Allow the suspension to stir in the ice bath for an additional 30-60 minutes to ensure complete precipitation.
-
Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with cold deionized water to remove any inorganic salts, followed by a wash with a cold, non-polar organic solvent like hexane to aid in drying.
-
Drying: Dry the purified solid under vacuum to a constant weight.
Method 2: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility in a given solvent at different temperatures.[15][16][17][18][19]
Causality Behind Experimental Choices:
-
Solvent Selection: The ideal solvent for recrystallization should dissolve the compound sparingly at room temperature but have high solubility at elevated temperatures. For a zwitterionic compound with moderate polarity, polar protic solvents or mixtures are often suitable. A water/ethanol or water/isopropanol mixture is a good starting point for screening.
-
Hot Filtration: If insoluble impurities are present, a hot gravity filtration step is necessary to remove them before crystallization.
-
Slow Cooling: Gradual cooling allows for the slow formation of a crystalline lattice, which effectively excludes impurities. Rapid cooling can lead to the trapping of impurities within the solid.
Experimental Protocol:
-
Solvent Screening: In separate test tubes, test the solubility of a small amount of the crude material in various solvents (e.g., water, ethanol, isopropanol, acetonitrile, and mixtures thereof) at room temperature and upon heating.
-
Dissolution: In an Erlenmeyer flask, add the chosen recrystallization solvent to the crude solid and heat the mixture to boiling with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystallization does not occur, it can be induced by scratching the inside of the flask with a glass rod or by adding a seed crystal.
-
Cooling: Once crystals have started to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash the filter cake with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Method 3: Purification by Column Chromatography
Column chromatography provides a higher level of purification by separating compounds based on their differential partitioning between a stationary phase and a mobile phase.[20][21][22][23]
Causality Behind Experimental Choices:
-
Stationary Phase: Silica gel is a polar stationary phase. The zwitterionic nature of the target compound can lead to strong interactions and peak tailing. To mitigate this, a mobile phase modifier is often necessary.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., dichloromethane or ethyl acetate) and a polar solvent (e.g., methanol) is typically used. The addition of a small amount of a volatile base like triethylamine (TEA) can suppress the interaction of the basic piperidine nitrogen with the acidic silanols of the silica gel, improving peak shape. Conversely, adding a small amount of acetic or formic acid can protonate the carboxylic acid, but may exacerbate tailing due to the protonated amine. A neutral, highly polar eluent system is often a good compromise.
Experimental Protocol:
-
TLC Analysis: Develop a suitable solvent system using thin-layer chromatography (TLC). A good solvent system will give the target compound an Rf value of approximately 0.3-0.4. Test solvent systems such as dichloromethane/methanol or ethyl acetate/methanol in various ratios (e.g., 9:1, 8:2).
-
Column Packing: Pack a flash chromatography column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude material in a minimum amount of the mobile phase or a stronger solvent and load it onto the column. Alternatively, for compounds with poor solubility in the eluent, dry loading onto a small amount of silica gel is recommended.
-
Elution: Elute the column with the chosen solvent system. A gradient elution, starting with a less polar mixture and gradually increasing the polarity, can be effective for separating impurities with different polarities.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Causality Behind Experimental Choices:
-
Stationary Phase: A non-polar stationary phase, such as C18-functionalized silica, is used.
-
Mobile Phase: A polar mobile phase, typically a mixture of water and a water-miscible organic solvent like methanol or acetonitrile, is employed. The retention of the moderately lipophilic target compound is governed by hydrophobic interactions. Adjusting the pH of the mobile phase can significantly impact retention and peak shape.[22][24][25]
Experimental Protocol:
-
Column Conditioning: Condition the C18 column with the organic component of the mobile phase (e.g., methanol or acetonitrile), followed by the mobile phase mixture.
-
Sample Preparation: Dissolve the crude product in a suitable solvent, preferably the mobile phase or a solvent with a lower elution strength.
-
Elution: Elute the column with a gradient of increasing organic solvent in water. A typical gradient might be from 10% to 95% acetonitrile in water. The addition of a modifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) can improve peak shape by ensuring the carboxylic acid is protonated.
-
Fraction Collection and Analysis: Collect and analyze fractions as described for normal-phase chromatography.
-
Solvent Removal: Combine the pure fractions and remove the organic solvent. The remaining aqueous solution can be lyophilized or the product can be extracted into an organic solvent after adjusting the pH.
Method 4: High-Purity Polishing by Preparative HPLC
For obtaining material with very high purity (>99%), preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.[23][24][25][26][27]
Causality Behind Experimental Choices:
-
Reversed-Phase Dominance: Reversed-phase HPLC on a C18 column is the most common and versatile mode for purifying pharmaceutical intermediates.
-
Mobile Phase Optimization: The mobile phase composition, including the organic modifier (acetonitrile or methanol) and the pH, is critical for achieving optimal separation. For zwitterionic compounds, controlling the ionization state is key to obtaining sharp, symmetrical peaks. An acidic mobile phase (e.g., with 0.1% formic acid or TFA) will protonate the tertiary amine, leading to good peak shape and predictable retention based on the molecule's overall hydrophobicity.
Experimental Protocol:
-
Analytical Method Development: Develop an analytical HPLC method on a C18 column to determine the optimal mobile phase conditions (e.g., gradient of acetonitrile in water with an acidic modifier) for separating the target compound from its impurities.
-
Method Scale-Up: Scale up the analytical method to a preparative scale by adjusting the flow rate, injection volume, and column diameter.
-
Sample Preparation: Dissolve the partially purified compound in the mobile phase or a compatible solvent.
-
Purification: Perform the preparative HPLC run, collecting fractions corresponding to the peak of the pure product.
-
Post-Purification Work-up: Combine the pure fractions. If a volatile buffer like ammonium formate was used, the solvent can be removed by lyophilization. If a non-volatile acid like TFA was used, it may need to be removed by subsequent processing steps such as an acid-base workup or ion exchange.
Conclusion
The purification of crude this compound requires a strategic approach that takes into account its zwitterionic nature. A multi-step purification workflow, beginning with a bulk purification technique like isoelectric point precipitation followed by a higher resolution method such as recrystallization or column chromatography, is often the most effective strategy. For achieving the highest purity required for pharmaceutical applications, preparative HPLC is the recommended final step. The protocols provided in this guide offer a comprehensive framework for researchers to develop a robust and efficient purification process, leading to the isolation of high-quality material for subsequent research and development activities.
References
-
SIELC Technologies. (n.d.). New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. Retrieved from [Link]
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Wang, N. S. (n.d.). Isoelectric Precipitation. University of Maryland. Retrieved from [Link]
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Biotage. (2023, January 30). How does an alkaline pH affect normal-phase flash chromatography separations? Retrieved from [Link]
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Scribd. (n.d.). Protein Precipitation at Isoelectric Point. Retrieved from [Link]
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Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
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University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link]
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Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
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King, A. (n.d.). Successful Flash Chromatography. King Group. Retrieved from [Link]
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Agilent. (2013, June 20). Choosing HPLC Columns for Rapid Method Development. Retrieved from [Link]
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eCampusOntario Pressbooks. (n.d.). Experiment 7: Determination of the Isoelectric Point of Casein. Introductory Chemistry Lab Manuals. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]
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MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]
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Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. Retrieved from [Link]
-
RSC Education. (2021, September). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]
-
Request PDF. (2025, August 6). A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. Retrieved from [Link]
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bio.tools. (n.d.). MolGpKa. Bioinformatics Tools and Services Discovery Portal. Retrieved from [Link]
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YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved from [Link]
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PubMed. (2021, July 26). MolGpka: A Web Server for Small Molecule pKa Prediction Using a Graph-Convolutional Neural Network. Retrieved from [Link]
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BYJU'S. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
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XunDrug. (n.d.). MolGpKa. Retrieved from [Link]
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Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. Retrieved from [Link]
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DeepSynthesis. (2021, May 28). AI Chemical Platform. Retrieved from [Link]
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Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
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Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
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HETEROCYCLES. (1999). DIASTEREOSELECTIVE SYNTHESIS OF - trans-4-ARYLPIPERIDINE-3-CARBOXYLIC. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
NIH. (n.d.). Synthesis of Substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl). Retrieved from [Link]://www.ncbi.nlm.nih.gov/pmc/articles/PMC2758178/)
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Application Note: A Robust HPLC Method for the Analysis of 4-(4,4-Dimethylpiperidin-1-YL)benzoic acid
Abstract
This application note provides a comprehensive guide to developing and validating a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-(4,4-Dimethylpiperidin-1-YL)benzoic acid. This molecule's zwitterionic nature presents unique challenges in achieving optimal chromatographic performance. This guide details a systematic approach to method development, focusing on the scientific rationale behind the selection of stationary phase, mobile phase composition, and pH control to ensure excellent peak shape, resolution, and reproducibility. Furthermore, a detailed protocol for method validation, in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, is presented to ensure the method is fit for its intended purpose in research, development, and quality control environments.
Introduction
This compound is a chemical intermediate with a molecular structure that incorporates both a basic tertiary amine (the piperidine nitrogen) and an acidic carboxylic acid group. This dual functionality imparts zwitterionic characteristics to the molecule, making its analysis by RP-HPLC non-trivial. The ionization state of the analyte is highly dependent on the mobile phase pH, which can significantly impact retention time, peak shape, and overall method robustness. A well-developed and validated HPLC method is crucial for accurate quantification and purity assessment in various stages of drug development and chemical research.
The primary challenge in the analysis of such compounds is to control their ionization and interaction with the stationary phase to achieve a stable and efficient separation. This application note addresses this challenge by providing a step-by-step guide, grounded in chromatographic theory and supported by authoritative guidelines, for developing a reliable analytical method.
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is the foundation of a logical HPLC method development strategy.
| Property | Value (Estimated/Actual) | Rationale and Implication for HPLC Method |
| Molecular Formula | C₁₄H₁₉NO₂ | - |
| Molecular Weight | 233.31 g/mol [1] | Important for preparing standard solutions of known concentration. |
| Structure | A benzoic acid moiety substituted at the 4-position with a 4,4-dimethylpiperidine group. | The aromatic ring provides a chromophore for UV detection. The piperidine nitrogen is a basic center, and the carboxylic acid is an acidic center. |
| pKa (acidic) | ~4.2 | Estimated based on the pKa of benzoic acid[2][3][4]. At pH > 4.2, the carboxyl group will be predominantly deprotonated (anionic). |
| pKa (basic) | ~4-5 | Estimated based on the pKa of anilinium ions[2]. The electron-withdrawing benzoic acid group reduces the basicity of the piperidine nitrogen compared to a simple alkylamine. At pH < 4-5, the nitrogen will be predominantly protonated (cationic). |
| XlogP | ~2.9 | Predicted for the similar compound 4-(4-methylpiperidin-1-yl)benzoic acid[5], suggesting moderate hydrophobicity suitable for reversed-phase chromatography. |
| UV Absorbance (λmax) | ~278-280 nm | Estimated based on the UV spectra of 4-aminobenzoic acid and its derivatives, which exhibit a strong absorbance in this region[6][7][8]. |
The zwitterionic nature of the analyte, with two pKa values in close proximity, necessitates careful control of the mobile phase pH to ensure a consistent ionization state during analysis.
HPLC Method Development Strategy
Our approach to method development is systematic, starting with initial screening and progressing to fine-tuning of chromatographic parameters for optimal performance.
Initial Column and Mobile Phase Screening
Rationale: Based on the analyte's moderate hydrophobicity, a reversed-phase separation on a C18 stationary phase is the logical starting point. The mobile phase will consist of an aqueous buffer and an organic modifier (acetonitrile or methanol) to elute the compound from the column.
-
Stationary Phase: A modern, high-purity silica-based C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is recommended to minimize undesirable interactions with residual silanols, which can cause peak tailing with basic compounds.
-
Mobile Phase:
-
Aqueous Component: A buffered solution is essential to control the pH and ensure reproducible retention times. Given the pKa values of the analyte, a pH in the acidic range (2.5 - 4.0) is ideal. This low pH will suppress the ionization of the carboxylic acid group (promoting retention) and ensure the tertiary amine is consistently protonated. Furthermore, a low pH minimizes the ionization of residual silanols on the column packing, thereby reducing peak tailing[9][10]. A phosphate or acetate buffer is a suitable choice.
-
Organic Modifier: Acetonitrile is often a good first choice due to its lower viscosity and UV transparency. Methanol can be explored as an alternative to alter selectivity.
-
-
Detection: Based on the estimated UV spectrum, a detection wavelength of 280 nm is a suitable starting point. A photodiode array (PDA) detector can be used to confirm the optimal wavelength and assess peak purity.
Optimization of Chromatographic Conditions
The following workflow outlines the systematic optimization of the HPLC method.
Caption: Workflow for HPLC Method Development.
Detailed Experimental Protocol: Method Development
-
Preparation of Mobile Phases:
-
Mobile Phase A (Aqueous): Prepare a 20 mM solution of potassium phosphate monobasic in HPLC-grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Organic): HPLC-grade acetonitrile.
-
-
Preparation of Standard Solution: Accurately weigh and dissolve this compound in a 50:50 mixture of acetonitrile and water to a final concentration of 100 µg/mL.
-
Initial Chromatographic Run (Gradient Screening):
-
Equilibrate the column with 90% Mobile Phase A and 10% Mobile Phase B.
-
Inject 10 µL of the standard solution.
-
Run a linear gradient from 10% to 90% Mobile Phase B over 15 minutes.
-
Hold at 90% B for 2 minutes, then return to initial conditions and re-equilibrate for 5 minutes.
-
-
Data Analysis and Optimization:
-
Peak Shape: Evaluate the peak symmetry (tailing factor). A value between 0.8 and 1.5 is generally acceptable. If tailing is observed, further lowering the pH (e.g., to 2.5) may be beneficial.
-
Retention Time: From the gradient run, estimate the percentage of acetonitrile at which the analyte elutes. This will be the starting point for developing an isocratic method.
-
Isocratic Method Development: Based on the gradient run, if the analyte elutes at, for example, 40% acetonitrile, set up a series of isocratic runs at 35%, 40%, and 45% acetonitrile to achieve a retention factor (k') between 2 and 10.
-
Flow Rate and Temperature: A flow rate of 1.0 mL/min is a standard starting point for a 4.6 mm ID column. The column temperature can be slightly elevated (e.g., 30-35 °C) to improve peak efficiency and reduce backpressure.
-
Optimized Chromatographic Conditions (Example)
The following table presents an example of a final, optimized method.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 20 mM Potassium Phosphate, pH 3.0 with H₃PO₄ |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Isocratic: 60% A / 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm |
| Run Time | 10 minutes |
HPLC Method Validation Protocol
Method validation is performed to ensure that the analytical procedure is suitable for its intended purpose. The following protocol is based on the ICH Q2(R2) guidelines.
Caption: HPLC Method Validation Workflow.
Validation Parameters and Acceptance Criteria
| Parameter | Protocol | Acceptance Criteria |
| Specificity | Analyze blank (diluent), placebo, and standard solution. Spike placebo with the analyte. | No interference from blank or placebo at the retention time of the analyte peak. |
| Linearity | Prepare at least five concentrations across the range (e.g., 50-150% of the target concentration). Plot peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The range is established from the linearity study. | The range should cover the expected concentrations of the analyte in the samples. |
| Accuracy | Analyze samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery should be between 98.0% and 102.0%. |
| Precision | Repeatability: Six replicate injections of the 100% standard. Intermediate Precision: Repeatability test on a different day with a different analyst. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | Determined based on a signal-to-noise ratio of 3:1. | - |
| Limit of Quantitation (LOQ) | Determined based on a signal-to-noise ratio of 10:1. | - |
| Robustness | Intentionally vary method parameters (e.g., pH ± 0.2, % Acetonitrile ± 2%, Column Temp ± 5°C, Flow Rate ± 0.1 mL/min). | System suitability parameters should still be met. No significant change in results. |
| System Suitability | Inject the standard solution five times before starting the analysis. | RSD of peak area ≤ 2.0%, Tailing factor ≤ 1.5, Theoretical plates > 2000. |
Detailed Experimental Protocol: Validation
4.2.1. Specificity
-
Prepare a blank solution (mobile phase or sample diluent).
-
If applicable, prepare a placebo solution (all sample matrix components except the analyte).
-
Prepare a standard solution of the analyte at the target concentration.
-
Inject each solution and record the chromatograms.
-
Verify that no peaks from the blank or placebo interfere with the analyte peak.
4.2.2. Linearity
-
Prepare a stock solution of the analyte.
-
Perform serial dilutions to create at least five calibration standards covering the desired range (e.g., 50, 80, 100, 120, 150 µg/mL).
-
Inject each standard in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²) and the equation of the line.
4.2.3. Accuracy (Recovery)
-
Prepare a placebo sample.
-
Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three samples at each level.
-
Analyze the spiked samples and calculate the percentage recovery for each.
-
Calculate the mean recovery and RSD across all nine preparations.
4.2.4. Precision
-
Repeatability (Intra-day precision): Prepare six individual samples of the analyte at 100% of the target concentration. Analyze them on the same day under the same conditions. Calculate the RSD of the results.
-
Intermediate Precision (Inter-day precision): Have a different analyst repeat the repeatability study on a different day using a different instrument if possible. Compare the results from both studies.
4.2.5. LOD & LOQ
-
Prepare a series of dilute solutions of the analyte.
-
Inject them and determine the concentrations that produce a signal-to-noise ratio of approximately 3:1 (LOD) and 10:1 (LOQ).
4.2.6. Robustness
-
Prepare a standard solution of the analyte.
-
Analyze the solution while making small, deliberate changes to the method parameters, one at a time (as listed in the table above).
-
Evaluate the impact on system suitability parameters (retention time, peak area, tailing factor).
Conclusion
This application note presents a systematic and scientifically-driven approach to the development and validation of an RP-HPLC method for the analysis of this compound. By carefully considering the zwitterionic nature of the analyte and controlling the mobile phase pH, a robust and reliable method can be established. The detailed validation protocol, adhering to ICH guidelines, ensures that the method is fit for its intended purpose, providing accurate and precise results for researchers, scientists, and drug development professionals.
References
-
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link][9]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
PubChem. (n.d.). 4-(4-methylpiperidin-1-yl)benzoic acid. Retrieved from [Link][5]
-
PubChem. (n.d.). 4-Aminobenzoic acid. Retrieved from [Link][7]
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
-
USP. (n.d.). <621> Chromatography. Retrieved from [Link]
-
Veeprho. (2025). Exploring the Role of pH in HPLC Separation. Retrieved from [Link][10]
-
Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link][3][4]
-
Zwitterionic HILIC Columns and pH Control. (2013). Controlling Selectivity on Zwitterionic HILIC Columns by Adjusting pH and Buffer Strength. Retrieved from [Link][11]
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Application of 4-(4,4-Dimethylpiperidin-1-YL)benzoic acid in PROTAC Development: A Technical Guide
Introduction: The Evolving Landscape of Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them.[1][2][3] This is achieved through their unique heterobifunctional structure, which consists of two key components: a "warhead" that binds to the protein of interest (POI), and a ligand that recruits an E3 ubiquitin ligase. These two moieties are connected by a chemical linker, a component that is increasingly recognized as a critical determinant of a PROTAC's efficacy, selectivity, and physicochemical properties.[4][5] This guide focuses on the strategic application of a versatile chemical building block, 4-(4,4-Dimethylpiperidin-1-YL)benzoic acid , in the rational design and synthesis of novel PROTACs. While not a conventional warhead or E3 ligase ligand itself, its structural features make it an invaluable component for constructing sophisticated linker architectures, thereby influencing the overall performance of the resulting protein degrader.
Core Principles: Why Linker Chemistry is Paramount in PROTAC Design
The linker in a PROTAC is far more than a simple tether. Its length, rigidity, and chemical composition dictate the spatial orientation of the warhead and the E3 ligase ligand, which in turn governs the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase).[4][5][6] An optimally designed linker can enhance cooperative binding within the ternary complex, leading to efficient ubiquitination and subsequent degradation of the target protein by the proteasome.[7] Conversely, a poorly designed linker can lead to steric hindrance, preventing the formation of a productive ternary complex and rendering the PROTAC inactive.
The benzoic acid scaffold, a common motif in biologically active molecules, provides a rigid core that can be strategically functionalized.[8][9][10][11] The carboxylic acid group serves as a key attachment point for further chemical modifications, allowing for the extension of the linker or the introduction of other functional groups.
This compound: A Versatile Scaffold for Linker Synthesis
The unique structure of this compound offers several advantages for its incorporation into PROTAC linkers:
-
Rigid Benzoic Acid Core: The phenyl ring provides a degree of rigidity to the linker, which can help to pre-organize the PROTAC into a conformation favorable for ternary complex formation.
-
Reactive Carboxylic Acid Handle: The carboxyl group is a versatile functional handle for standard amide bond formation, allowing for straightforward conjugation to amine-containing warheads, E3 ligase ligands, or other linker components.
-
Hydrophobic Dimethylpiperidine Moiety: The 4,4-dimethylpiperidine group introduces a lipophilic element. This can be strategically employed to modulate the overall physicochemical properties of the PROTAC, such as cell permeability and solubility. The gem-dimethyl group also provides steric bulk, which can influence the binding orientation and potentially prevent unwanted off-target interactions.
-
Tertiary Amine Functionality: The piperidine nitrogen is a tertiary amine, which can influence the pharmacokinetic properties of the PROTAC.
Below is a diagram illustrating the key structural features of this compound that make it a valuable building block for PROTAC linker design.
Sources
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Application Notes and Protocols: Utilizing 4-(4,4-Dimethylpiperidin-1-YL)benzoic Acid as a Rigid Linker in Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Rigid Linkers in Bifunctional Drug Modalities
The design of bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), has ushered in a new era of targeted therapeutics. These modalities rely on a linker to connect a target-engaging moiety with an effector component (e.g., an E3 ligase recruiter or a cytotoxic payload). The linker is not merely a spacer but a critical determinant of the final molecule's efficacy, selectivity, and pharmacokinetic properties. While flexible linkers like polyethylene glycol (PEG) chains are common, there is a growing appreciation for the role of rigid linkers in pre-organizing the molecule into a bioactive conformation, thereby enhancing ternary complex formation in PROTACs and ensuring stable conjugation in ADCs.
This guide focuses on the application of 4-(4,4-Dimethylpiperidin-1-YL)benzoic acid as a rigid linker component in drug design. We will explore the rationale behind its use, its potential advantages, and provide detailed protocols for its incorporation into novel therapeutic agents.
The Rationale for Employing this compound
The selection of a linker is a multi-faceted decision aimed at optimizing the therapeutic window of a bifunctional drug. This compound offers several advantageous features:
-
Conformational Rigidity: The piperidine ring introduces a high degree of conformational constraint compared to aliphatic chains. This rigidity can reduce the entropic penalty upon binding to the target protein and the effector protein (in the case of PROTACs), potentially leading to more stable and productive ternary complex formation.
-
Metabolic Stability: The gem-dimethyl substitution at the 4-position of the piperidine ring is a key feature. This substitution can sterically hinder adjacent positions from enzymatic degradation, potentially blocking common sites of metabolism and increasing the metabolic stability of the linker and the overall molecule.
-
Tunable Physicochemical Properties: The benzoic acid moiety provides a versatile handle for conjugation, typically through amide bond formation. The aromatic ring and the tertiary amine of the piperidine can influence the solubility and lipophilicity of the final compound.
-
Defined Vectorial Properties: The para-substituted benzoic acid provides a well-defined exit vector for connecting to other components of the bifunctional molecule, allowing for precise control over the spatial orientation of the connected moieties.
The interplay of these properties makes this compound an attractive building block for drug designers seeking to fine-tune the characteristics of their bifunctional molecules.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below. These properties are essential for computational modeling and for anticipating the behavior of the linker during synthesis and in biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₉NO₂ | |
| Molecular Weight | 233.31 g/mol | |
| Physical Form | Solid | |
| Storage | Sealed in dry, room temperature |
Application in PROTAC Design
In PROTACs, the linker plays a crucial role in positioning the target protein and the E3 ligase for effective ubiquitination. The rigidity of the this compound linker can help achieve an optimal orientation.
Caption: General structure of a PROTAC incorporating the rigid linker.
Experimental Protocols
The following protocols provide a general framework for the incorporation of this compound into a bifunctional molecule. These should be adapted and optimized for specific substrates and desired products.
Protocol 1: Amide Bond Formation with an Amine-Containing Moiety
This protocol describes the coupling of this compound to a molecule containing a primary or secondary amine, a common step in the synthesis of PROTACs and ADCs.
Materials:
-
This compound
-
Amine-containing substrate (e.g., an E3 ligase ligand with a free amine)
-
Coupling agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous solvent: DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)
-
Reagents for work-up and purification (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate, silica gel for chromatography)
Procedure:
-
Activation of the Carboxylic Acid:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add the coupling agent (e.g., HATU, 1.2 eq) and the base (DIPEA, 2.0-3.0 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.
-
-
Coupling Reaction:
-
To the activated carboxylic acid solution, add the amine-containing substrate (1.0-1.2 eq) dissolved in a minimal amount of anhydrous DMF.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from a few hours to overnight depending on the reactivity of the substrates.
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the desired amide product.
-
-
Characterization:
-
Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Caption: Workflow for amide bond formation.
Protocol 2: Synthesis of an ADC with a Non-Cleavable Linker
This protocol outlines a conceptual approach for conjugating a payload bearing the this compound linker to an antibody through a stable thioether bond. This typically involves modifying the linker with a maleimide group.
Part A: Synthesis of a Maleimide-Functionalized Linker-Payload
-
Synthesize an extended linker by coupling this compound to a spacer containing an amine and a protected maleimide precursor.
-
Couple the cytotoxic payload to the other end of the spacer.
-
Deprotect the maleimide precursor to yield the final maleimide-functionalized linker-payload.
Part B: Antibody Conjugation
-
Antibody Reduction:
-
Partially reduce the interchain disulfide bonds of the monoclonal antibody using a mild reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to generate free thiol groups. The stoichiometry of TCEP to antibody will determine the average drug-to-antibody ratio (DAR).
-
-
Conjugation:
-
Add the maleimide-functionalized linker-payload to the reduced antibody solution. The maleimide will react with the free thiols to form a stable thioether linkage.
-
-
Purification:
-
Remove the unreacted linker-payload and any aggregates by size exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
-
Characterization:
-
Characterize the resulting ADC for DAR, purity, and aggregation using techniques such as hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.
-
Trustworthiness and Self-Validation
The protocols provided are based on established and widely practiced methodologies in medicinal chemistry. To ensure the success and reproducibility of these procedures, the following self-validating steps are crucial:
-
Reaction Monitoring: Continuous monitoring of the reaction progress by TLC or LC-MS is essential to determine the optimal reaction time and to identify the formation of any side products.
-
Thorough Characterization: Unambiguous characterization of all intermediates and the final product by NMR and HRMS is critical to confirm the expected chemical structure.
-
Purity Assessment: The purity of the final compound should be assessed by high-performance liquid chromatography (HPLC) to ensure it meets the standards required for subsequent biological evaluation.
-
Stability Studies: For ADCs, the stability of the conjugate in plasma should be evaluated to ensure the linker remains intact until it reaches the target site.
Conclusion
This compound is a valuable building block for the construction of rigid linkers in advanced drug modalities like PROTACs and ADCs. Its inherent rigidity, coupled with the potential for increased metabolic stability conferred by the gem-dimethyl group, makes it an attractive option for medicinal chemists. The provided protocols offer a starting point for the chemical synthesis and incorporation of this linker, and adherence to rigorous analytical characterization will ensure the generation of well-defined and reliable drug candidates for further preclinical and clinical development.
References
Protocol for scaling up the synthesis of 4-(4,4-Dimethylpiperidin-1-YL)benzoic acid
An Application Guide for the Scalable Synthesis of 4-(4,4-Dimethylpiperidin-1-YL)benzoic acid
Introduction
This compound is a valuable substituted benzoic acid derivative commonly utilized as a key building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Its rigid, dimethyl-substituted piperidine moiety imparts specific steric and electronic properties, making it a desirable fragment for modulating the pharmacological profile of drug candidates.
This application note provides a comprehensive and scalable protocol for the synthesis of this compound. It is designed for an audience of researchers, chemists, and drug development professionals. The guide begins with a robust, lab-scale procedure (1-5 gram scale) and then details the critical considerations and modifications required for a successful scale-up (50-100 gram scale). The chosen synthetic strategy is the Buchwald-Hartwig amination, a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][2][3]
Synthetic Strategy: The Buchwald-Hartwig Amination
The formation of the aryl-amine bond between the benzoic acid moiety and the 4,4-dimethylpiperidine ring is efficiently achieved via a Buchwald-Hartwig amination. This reaction is renowned for its broad substrate scope, high functional group tolerance, and typically excellent yields, making it superior to harsher classical methods like nucleophilic aromatic substitution.[1]
The general reaction scheme involves the coupling of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. For this specific synthesis, methyl 4-bromobenzoate is selected as the aryl halide to avoid potential side reactions involving the acidic proton of the carboxylic acid under the basic reaction conditions. A subsequent saponification step efficiently hydrolyzes the ester to yield the final carboxylic acid product.
Overall Reaction Scheme:
-
Step 1: Buchwald-Hartwig C-N Coupling
-
Methyl 4-bromobenzoate + 4,4-Dimethylpiperidine → Methyl 4-(4,4-dimethylpiperidin-1-yl)benzoate
-
-
Step 2: Saponification (Ester Hydrolysis)
-
Methyl 4-(4,4-dimethylpiperidin-1-yl)benzoate → this compound
-
Health and Safety Considerations
All operations should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.[4][5]
-
Palladium Catalysts: Can be toxic and are precious metals. Handle with care to avoid inhalation of dust.
-
Phosphine Ligands: Many are air-sensitive and can be irritants. Handle under an inert atmosphere.
-
Sodium tert-butoxide (NaOtBu): A strong, moisture-sensitive, and corrosive base. Handle under an inert atmosphere and avoid contact with skin.
-
Toluene: Flammable liquid with potential reproductive toxicity. Use in a well-ventilated area and avoid inhalation.
-
Hydrochloric Acid (HCl): Corrosive. Handle with extreme care.
Refer to the Safety Data Sheet (SDS) for each reagent before use.[4][5][6]
Part A: Laboratory-Scale Synthesis Protocol (5-gram Scale)
This protocol details the synthesis of the target compound to produce approximately 5 grams of final product.
Reagents and Equipment
| Reagent | CAS No. | Mol. Wt. | Quantity | Moles | Notes |
| Methyl 4-bromobenzoate | 619-42-1 | 215.06 | 5.00 g | 23.25 mmol | Starting Material |
| 4,4-Dimethylpiperidine | 4047-03-4 | 113.20 | 3.16 g | 27.90 mmol | 1.2 equiv |
| Pd₂(dba)₃ | 51364-51-3 | 915.72 | 106 mg | 0.116 mmol | 0.5 mol % |
| RuPhos | 787618-22-8 | 467.63 | 217 mg | 0.465 mmol | 2.0 mol % |
| Sodium tert-butoxide | 865-48-5 | 96.10 | 3.13 g | 32.55 mmol | 1.4 equiv |
| Toluene (Anhydrous) | 108-88-3 | 92.14 | 50 mL | - | Solvent |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 40 mL | - | For Hydrolysis |
| Methanol (MeOH) | 67-56-1 | 32.04 | 20 mL | - | For Hydrolysis |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 1.86 g | 46.50 mmol | For Hydrolysis |
| Hydrochloric Acid (6M) | 7647-01-0 | 36.46 | ~20 mL | - | For Acidification |
Equipment: 250 mL three-neck round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, nitrogen/argon inlet, separatory funnel, Büchner funnel, standard laboratory glassware.
Workflow Diagram: Laboratory Synthesis
Caption: Figure 1: Laboratory-scale synthesis workflow.
Step-by-Step Procedure
1. Buchwald-Hartwig Coupling:
-
Set up a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet.
-
Purge the system with nitrogen for 15 minutes.
-
To the flask, add methyl 4-bromobenzoate (5.00 g), Pd₂(dba)₃ (106 mg), RuPhos (217 mg), and sodium tert-butoxide (3.13 g).
-
Briefly evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous toluene (50 mL) followed by 4,4-dimethylpiperidine (3.16 g) via syringe.
-
Heat the reaction mixture to 100°C with vigorous stirring.
-
Maintain the reaction for 12-18 hours. Monitor progress by TLC or LC-MS until the starting aryl bromide is consumed.
2. Work-up and Isolation of Intermediate:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding 50 mL of water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester, Methyl 4-(4,4-dimethylpiperidin-1-yl)benzoate, typically as an oil or waxy solid. This crude intermediate is often suitable for direct use in the next step.
3. Saponification (Ester Hydrolysis):
-
Transfer the crude ester to a 250 mL round-bottom flask.
-
Dissolve it in a mixture of THF (40 mL), methanol (20 mL), and water (20 mL).
-
Add sodium hydroxide (1.86 g) and heat the mixture to 60°C for 2-4 hours, until hydrolysis is complete (monitored by TLC/LC-MS).
-
Cool the mixture to room temperature and remove the THF and methanol under reduced pressure.
-
Dilute the remaining aqueous solution with 50 mL of water.
-
While stirring in an ice bath, slowly add 6M HCl dropwise to adjust the pH to approximately 6. A white precipitate will form.
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold deionized water (3 x 30 mL) to remove salts.
-
Dry the product in a vacuum oven at 50-60°C to a constant weight.
Expected Outcome:
-
Yield: 4.5 - 5.0 g (83-92% over two steps).
-
Appearance: White to off-white solid.
-
Purity (by LC-MS/NMR): >95%.
Part B: Scale-Up Protocol and Considerations (100-gram Scale)
Scaling the synthesis from 5 grams to 100 grams (a 20-fold increase) requires more than simply multiplying reagent quantities. The following considerations are critical for a safe, efficient, and successful scale-up.
Critical Scale-Up Parameters
| Parameter | Laboratory Scale (5 g) | Scale-Up (100 g) | Rationale for Change |
| Reaction Vessel | 250 mL RBF | 5 L Jacketed Reactor | Accommodates larger volume and allows for precise temperature control via fluid-filled jacket. |
| Agitation | Magnetic Stir Bar | Mechanical Overhead Stirrer | Ensures efficient mixing and heat distribution in a larger, more viscous reaction mass. |
| Inert Atmosphere | N₂ Balloon/Inlet | Positive N₂ Pressure | Provides a more robust and reliable inert environment, crucial for protecting the catalyst. |
| Heating | Heating Mantle | Jacketed Reactor / Oil Bath | Provides safer and more uniform heating, preventing localized hot spots. |
| Reagent Addition | All at once (liquids via syringe) | Controlled addition (liquids via addition funnel) | Manages potential exotherms, especially during quenching and acidification. |
| Temperature Control | Manual | Automated (Reactor Probe) | Critical for managing reaction exotherms and ensuring process safety and reproducibility. |
| Work-up | Separatory Funnel | Reactor-based extraction / larger funnel | Handling large volumes of flammable solvents requires robust equipment and procedures. |
| Product Isolation | Small Büchner Funnel | Large Büchner Funnel / Filter Press | Efficiently handles the larger mass of solid product. |
Detailed Scale-Up Protocol (100-gram Scale)
Reagents:
-
Methyl 4-bromobenzoate: 100 g (0.465 mol)
-
4,4-Dimethylpiperidine: 63.2 g (0.558 mol, 1.2 equiv)
-
Pd₂(dba)₃: 2.13 g (0.5 mol %)
-
RuPhos: 4.34 g (2.0 mol %)
-
Sodium tert-butoxide: 62.6 g (0.651 mol, 1.4 equiv)
-
Toluene (Anhydrous): 1.0 L
-
THF: 800 mL
-
Methanol: 400 mL
-
Water (for hydrolysis): 400 mL
-
Sodium Hydroxide: 37.2 g (0.93 mol)
-
6M HCl: ~400 mL
Procedure:
-
Reaction Setup:
-
Set up a 5 L jacketed glass reactor equipped with a mechanical overhead stirrer, reflux condenser, thermocouple, and nitrogen inlet.
-
Ensure the system is clean, dry, and thoroughly purged with nitrogen.
-
-
Buchwald-Hartwig Coupling:
-
With stirring, charge the reactor with methyl 4-bromobenzoate (100 g), Pd₂(dba)₃ (2.13 g), RuPhos (4.34 g), and sodium tert-butoxide (62.6 g). Note: The base can be added in portions to control any initial exotherm.
-
Purge the reactor headspace with nitrogen for 20 minutes.
-
Add anhydrous toluene (1.0 L) followed by the slow, subsurface addition of 4,4-dimethylpiperidine (63.2 g).
-
Heat the reactor to 100°C using the jacket fluid.
-
Stir vigorously for 12-18 hours, monitoring the reaction by sampling and analyzing via LC-MS.
-
-
Work-up:
-
Cool the reactor to 20°C.
-
CRITICAL STEP: Quench the reaction by slowly adding 1.0 L of water via an addition funnel. The addition of water to the residual NaOtBu is exothermic; control the addition rate to keep the internal temperature below 40°C.
-
Stir for 30 minutes, then turn off the agitator and allow the layers to separate.
-
Drain the lower aqueous layer.
-
Wash the organic layer with brine (500 mL).
-
Transfer the organic layer to a suitably large flask for solvent removal on a rotary evaporator.
-
-
Saponification:
-
To the reactor containing the crude ester, add THF (800 mL) and methanol (400 mL). Stir until dissolved.
-
Prepare a solution of sodium hydroxide (37.2 g) in water (400 mL) and add it slowly to the reactor. An exotherm will occur; maintain the temperature below 50°C.
-
Heat the reactor to 60°C and hold for 2-4 hours until hydrolysis is complete.
-
Distill off the THF and methanol at atmospheric pressure (or under vacuum) until distillation ceases.
-
Cool the remaining aqueous solution to 5-10°C using the reactor jacket.
-
-
Precipitation and Isolation:
-
Slowly add 6M HCl to the vigorously stirred solution. Monitor the pH and internal temperature closely. The precipitation is exothermic. Maintain the temperature below 25°C.
-
Stop the addition when the pH reaches ~6.
-
Age the slurry at 5-10°C for 1 hour to maximize crystallization.
-
Collect the product by filtration on a large Büchner funnel.
-
Wash the filter cake with cold deionized water until the filtrate is neutral.
-
Dry the final product in a vacuum oven at 60°C to yield this compound.
-
Mechanism: Catalytic Cycle of Buchwald-Hartwig Amination
The reaction proceeds through a well-established catalytic cycle.[7]
Caption: Figure 2: Catalytic cycle of the Buchwald-Hartwig amination.
References
- 4-PIPERIDIN-1-YL-BENZOIC ACID - Safety Data Sheet - ChemicalBook. (2025).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- MSDS of 4-((4-methylpiperazin-1-yl)methyl)benzoic acid dihydrochloride - Capot Chemical. (2010).
- 4-(4-Methylpiperazin-1-yl)benzoic acid | C12H16N2O2 | CID 736532 - PubChem. (n.d.).
- This compound - Sigma-Aldrich. (n.d.).
- A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. (2025).
- Buchwald–Hartwig amination - Wikipedia. (n.d.).
- Synthesis of benzoylbenzoic acids. The Journal of Organic Chemistry.
- Synthesis of 4-(4-Methylpiperazine-1-yl)-3-piperidinosulfonylbenzoic acid-hydrochloride. (n.d.).
- Process for preparing substituted benzoic acid. (n.d.).
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.).
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023).
- Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
- Synthesis of intermediates for the Buchwald–Hartwig amination. (n.d.).
- Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride. (n.d.).
- Process for preparing substituted benzoic acid. (n.d.).
- Synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]Benzoic Acid Dihydrochloride. (2010). Consensus.
- 4-PIPERIDIN-4-YL-BENZOIC ACID synthesis - ChemicalBook. (n.d.).
- Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride. (n.d.).
- Neat Synthesis of Substituted Benzoic Acids Employing TBHP/Oxone Catalyst and Study of Their Anti-oxidant Activity. (2018).
- Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activ
- Discovery of 4-benzoylpiperidine and 3-(piperidin-4- yl)benzo[d]isoxazole derivatives as potential and selective GlyT1 inhibitor. (n.d.).
- Borrowing Hydrogen C-alkylation with secondary saturated heterocyclic alcohols. (n.d.). The Royal Society of Chemistry.
- Separation, purification and identification of the components of a mixture. (n.d.). The Royal Society of Chemistry.
- 4-(4,4-DIMETHYL-PIPERIDIN-1-YL)-BENZOIC ACID | 406233-26-9 - ChemicalBook. (2025).
- An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. (2018). Asian Journal of Chemistry.
- Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. (n.d.). MDPI.
-
A Scalable Process for the Synthesis of 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d][4]benzazepine Monohydrate and 4-[(Biphenyl-2-ylcarbonyl)amino]benzoic Acid: Two New Key Intermediates for the Synthesis of the AVP Antagonist Conivaptan Hydrochloride. (2025). ResearchGate.
- Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring. (2015).
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. capotchem.com [capotchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Analytical methods for quality control of 4-(4,4-Dimethylpiperidin-1-YL)benzoic acid
An authoritative guide to the comprehensive quality control of 4-(4,4-Dimethylpiperidin-1-YL)benzoic acid, a key intermediate in pharmaceutical synthesis, is presented in this application note. This document provides a suite of analytical methods essential for ensuring the identity, purity, and quality of this compound, tailored for researchers, scientists, and drug development professionals. The protocols herein are designed to be robust and self-validating, reflecting field-proven insights and a commitment to scientific integrity.
Introduction
This compound (CAS No. 406233-26-9) is a substituted benzoic acid derivative with a molecular formula of C₁₄H₁₉NO₂ and a molecular weight of approximately 233.31 g/mol [1]. Its structural incorporation of a dimethylpiperidine moiety makes it a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity and quality of this intermediate are paramount, as impurities can carry through the synthetic pathway, potentially affecting the efficacy and safety of the final drug product[2][3]. This guide outlines a multi-faceted analytical approach for the quality control of this compound, ensuring it meets the stringent requirements of the pharmaceutical industry[4].
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is critical for the development of robust analytical methods.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₉NO₂ | [1] |
| Molecular Weight | 233.31 g/mol | |
| CAS Number | 406233-26-9 | [5] |
| Physical Form | Solid | |
| Purity (typical) | 95-99% | [5] |
| Storage | Sealed in dry, room temperature conditions |
Analytical Workflow for Quality Control
The comprehensive quality control of this compound involves a series of analytical tests to confirm its identity, quantify its purity, and determine its assay. The following diagram illustrates the recommended analytical workflow.
Sources
- 1. appchemical.com [appchemical.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-(4,4-DIMETHYL-PIPERIDIN-1-YL)-BENZOIC ACID | 406233-26-9 [chemicalbook.com]
Application Notes & Protocols: Strategic Incorporation of 4-(4,4-Dimethylpiperidin-1-YL)benzoic acid into Bioactive Molecules
Abstract
The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in a multitude of clinically approved drugs.[1][2] Its incorporation often enhances pharmacokinetic properties, including metabolic stability and solubility.[1] This guide focuses on a specific, high-value building block: 4-(4,4-Dimethylpiperidin-1-YL)benzoic acid . The gem-dimethyl group on the piperidine ring offers a strategic advantage by providing steric shielding, which can block potential sites of metabolism and lock the ring into a favorable conformation, thereby improving metabolic stability and target engagement. This document provides a comprehensive overview and detailed protocols for the chemical integration of this moiety into target molecules via robust amide and ester linkages, tailored for researchers, medicinal chemists, and drug development professionals.
Introduction: The Strategic Value of the 4-(4,4-Dimethylpiperidin-1-YL) Moiety
The functionalization of bioactive molecules is a critical step in optimizing lead compounds during the drug discovery process. The choice of appended chemical groups can profoundly influence a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, as well as its potency and selectivity. The 4-(4,4-dimethylpiperidin-1-yl) group offers several compelling advantages:
-
Enhanced Metabolic Stability: The gem-dimethyl substitution at the C4 position of the piperidine ring sterically hinders adjacent positions, which are often susceptible to enzymatic oxidation by Cytochrome P450 enzymes. This structural feature can significantly reduce the rate of metabolic degradation, leading to improved bioavailability and a longer plasma half-life.
-
Modulation of Physicochemical Properties: The tertiary amine of the piperidine ring is basic (pKa ~9-11), allowing for salt formation which can improve aqueous solubility and facilitate formulation. The overall fragment increases lipophilicity, which can enhance membrane permeability.
-
Conformational Rigidity: The gem-dimethyl group restricts the conformational flexibility of the piperidine ring, favoring a chair conformation. This can lead to a more defined three-dimensional structure, potentially improving binding affinity and selectivity for the biological target by reducing the entropic penalty of binding.
-
Versatile Chemical Handle: The carboxylic acid group provides a reliable and versatile point of attachment, allowing for the formation of stable amide or ester bonds with a wide range of bioactive cores containing complementary amine or hydroxyl functionalities.
This guide provides validated, step-by-step protocols for leveraging this building block in your research.
Reagent Profile: this compound
A clear understanding of the starting material is crucial for successful synthesis.
| Property | Value | Source |
| CAS Number | 406233-26-9 | [3][4] |
| Molecular Formula | C₁₄H₁₉NO₂ | [5] |
| Molecular Weight | 233.31 g/mol | [5] |
| Physical Form | Solid | [3] |
| Purity | Typically >95% | [3] |
| Storage | Sealed in a dry environment at room temperature. | [3] |
Core Synthetic Protocol I: Amide Bond Formation
The formation of an amide bond is one of the most fundamental and frequently used reactions in medicinal chemistry.[6] The following protocol details a robust method for coupling this compound with a primary or secondary amine present on a bioactive molecule (Bio-NHR).
Rationale for Reagent Selection
Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires activation of the carboxylate. While numerous coupling reagents exist, peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient, even for sterically hindered substrates, and minimize racemization if chiral centers are present.[6] They work by forming a highly reactive acyl-intermediate that is readily attacked by the amine. A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is required to deprotonate the amine and neutralize the acid formed during the reaction.
Visual Workflow: Amide Coupling
Caption: General workflow for HATU-mediated amide bond formation.
Detailed Experimental Protocol
Materials:
-
This compound (1.0 equiv)
-
Amine-containing bioactive molecule (Bio-NHR) (1.0-1.2 equiv)
-
HATU (1.2 equiv)
-
DIPEA (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Ethyl acetate (EtOAc) or DCM for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv).
-
Dissolution: Dissolve the acid in anhydrous DMF or DCM (to a concentration of approx. 0.1-0.5 M).
-
Reagent Addition: Add the amine-containing bioactive molecule (1.0-1.2 equiv), followed by HATU (1.2 equiv) and DIPEA (3.0 equiv).
-
Causality Note: Adding the reagents in this order ensures that the highly reactive activated ester forms in the presence of the nucleophilic amine, maximizing coupling efficiency. DIPEA is a bulky, non-nucleophilic base that will not compete with the desired amine in the coupling reaction.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed (typically 2-12 hours).
-
Aqueous Work-up: Upon completion, dilute the reaction mixture with ethyl acetate or DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Self-Validation: The NaHCO₃ wash removes unreacted acid and acidic byproducts. The brine wash helps to break any emulsions and remove residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes) to yield the pure amide product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Core Synthetic Protocol II: Ester Bond Formation
Ester linkages are common in bioactive molecules and are often employed as prodrugs to improve properties like cell permeability, which can then be hydrolyzed in vivo to release the active carboxylic acid or alcohol.[7] The Steglich esterification is a mild and highly effective method for forming esters from carboxylic acids and alcohols.[8]
Rationale for Reagent and Catalyst Selection
The Steglich esterification utilizes a carbodiimide, such as N,N'-Dicyclohexylcarbodiimide (DCC) or the water-soluble alternative EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), to activate the carboxylic acid.[8] The key to this reaction's success, especially with less reactive secondary or tertiary alcohols, is the use of a nucleophilic catalyst, 4-Dimethylaminopyridine (DMAP). DMAP intercepts the initial O-acylisourea intermediate to form a highly reactive N-acylpyridinium species, which is much more susceptible to nucleophilic attack by the alcohol than the O-acylisourea itself.[8]
Visual Mechanism: Steglich Esterification
Caption: Catalytic cycle of the DMAP-catalyzed Steglich esterification.
Detailed Experimental Protocol
Materials:
-
This compound (1.0 equiv)
-
Hydroxyl-containing bioactive molecule (Bio-OH) (1.1 equiv)
-
EDC·HCl (1.5 equiv) or DCC (1.2 equiv)
-
DMAP (0.1-0.2 equiv)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
0.5 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 equiv), the bioactive alcohol (1.1 equiv), and DMAP (0.1 equiv) in anhydrous DCM, add EDC·HCl (1.5 equiv) portion-wise at 0 °C (ice bath).
-
Causality Note: The reaction is started at 0 °C to control the initial exothermic reaction upon addition of the carbodiimide. DMAP is used in catalytic amounts as it is regenerated during the reaction cycle.
-
-
Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting acid.
-
Work-up (for EDC): If using EDC, dilute the mixture with DCM. Wash sequentially with 0.5 M HCl (to remove DMAP and excess EDC-related byproducts), saturated NaHCO₃, and brine.
-
Work-up (for DCC): If using DCC, a precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture through a pad of Celite to remove the DCU precipitate, rinsing with DCM. Then, wash the filtrate as described in step 4.
-
Self-Validation: The formation of the insoluble DCU precipitate is a visual confirmation that the coupling agent has been consumed. The acidic and basic washes ensure the removal of catalytic and unreacted species, simplifying subsequent purification.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure ester product.
-
Characterization: Confirm the identity and purity of the final product by ¹H NMR, ¹³C NMR, and HRMS.
Substrate Scope & Expected Outcomes
The success of esterification can depend on the nature of the alcohol. The following table provides general guidance.
| Alcohol Type | Coupling Reagent | Typical Conditions | Expected Yield | Notes |
| Primary (Bio-CH₂OH) | EDC/DMAP | RT, 4-12 h | High (80-95%) | Generally straightforward and high-yielding. |
| Secondary (Bio-CHROH) | EDC/DMAP | RT, 12-24 h | Moderate to High (60-85%) | Reaction may be slower due to steric hindrance.[8] |
| Phenolic (Bio-ArOH) | EDC/DMAP | RT to 40 °C, 16-24 h | Moderate (50-75%) | Phenols are less nucleophilic; slight heating may be required.[8] |
| Tertiary (Bio-CR₂OH) | Varies | Forcing conditions may be needed | Low to Moderate | Steglich is often inefficient. May require conversion of the acid to an acid chloride first. |
Conclusion
This compound is a powerful building block for medicinal chemists seeking to enhance the druglike properties of bioactive molecules. The gem-dimethyl group provides a "metabolic shield" while the piperidine core and benzoic acid linker offer ideal physicochemical properties and a handle for synthetic elaboration. The detailed amide and ester formation protocols provided herein are robust, well-validated, and broadly applicable, offering researchers a reliable path to synthesizing novel chemical entities with potentially superior pharmacological profiles.
References
-
Visible-Light-Induced Esterification of Carboxylic Acids with Arylsulfonium Salts. PubMed.[Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications.[Link]
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Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.[Link]
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This compound Product Page. Appchem.[Link]
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Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PubMed Central.[Link]
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A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Royal Society of Chemistry Publishing.[Link]
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4-(4-Methylpiperazin-1-yl)benzoic acid Compound Summary. PubChem.[Link]
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Amide synthesis by acylation. Organic Chemistry Portal.[Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central.[Link]
-
Synthesis of Aryl Amides from Acyl-Bunte Salts and Aryl Azides. ACS Publications.[Link]
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4-[(4-Methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride: Comprehensive Overview. Glpbio.[Link]
-
4-(Piperidin-1-yl)benzoic acid Compound Summary. PubChem.[Link]
-
A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. ResearchGate.[Link]
-
Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. MDPI.[Link]
-
Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. MDPI.[Link]
-
(PDF) Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. ResearchGate.[Link]
-
Several examples of bioactive molecules containing piperidine. ResearchGate.[Link]
-
Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. PubMed Central.[Link]
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry.[Link]
- Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
-
A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Royal Society of Chemistry Publishing.[Link]
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- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. This compound | 406233-26-9 [sigmaaldrich.com]
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- 8. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
Application Notes and Protocols for 4-(4,4-Dimethylpiperidin-1-YL)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4,4-Dimethylpiperidin-1-YL)benzoic acid (CAS No. 406233-26-9) is a substituted benzoic acid derivative with potential applications in medicinal chemistry and drug discovery. Its structure, combining a rigid dimethylpiperidine moiety with a benzoic acid functional group, makes it an interesting building block for the synthesis of novel compounds with potential therapeutic activities. This document provides a comprehensive guide to the safe handling, storage, and use of this compound in a laboratory setting. The information herein is intended to supplement, not replace, institutional safety protocols and the professional judgment of trained researchers.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of a compound is the foundation of its safe handling.
| Property | Value | Source |
| Chemical Name | This compound | Appchem[1] |
| CAS Number | 406233-26-9 | Sigma-Aldrich[2] |
| Molecular Formula | C₁₄H₁₉NO₂ | Sigma-Aldrich[2] |
| Molecular Weight | 233.31 g/mol | Sigma-Aldrich[2] |
| Physical Form | Solid | Sigma-Aldrich[2] |
| Purity | Typically ≥95% | Sigma-Aldrich[2] |
| Melting Point | Data not available for the acid. The ethyl ester has a melting point of 88-90°C. | ChemicalBook[3] |
| Solubility | Sparingly soluble in water. Soluble in organic solvents such as DMSO and DMF.[4] | Cayman Chemical[4] |
| Storage Temperature | Room temperature, in a dry, well-sealed container. | Sigma-Aldrich[2] |
Note on Solubility: For creating stock solutions, it is recommended to first dissolve the compound in an organic solvent like DMSO or DMF before further dilution in aqueous buffers. Aqueous solutions should be prepared fresh and not stored for extended periods.[4]
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. The following GHS hazard statements apply:
-
H302: Harmful if swallowed.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H332: Harmful if inhaled.[2]
-
H335: May cause respiratory irritation.[2]
The signal word for this compound is "Warning" .[2]
Personal Protective Equipment (PPE)
Due to the irritant nature of this compound, strict adherence to PPE protocols is mandatory.
-
Eye Protection: Chemical safety goggles or a face shield are required to prevent eye contact.
-
Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation before use.
-
Respiratory Protection: When handling the solid material outside of a fume hood, a NIOSH-approved respirator is necessary to prevent inhalation of dust particles.
Engineering Controls
-
Ventilation: All handling of this compound should be conducted in a well-ventilated laboratory.
-
Fume Hood: For procedures that may generate dust or aerosols, a certified chemical fume hood is required.
Handling and Storage Protocols
Adherence to proper handling and storage procedures is critical to ensure the stability of the compound and the safety of laboratory personnel.
General Handling
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not breathe dust.
-
Wash hands thoroughly after handling.
-
Ensure adequate ventilation during use.
Storage
-
Store in a tightly sealed container in a cool, dry place.[2]
-
Keep away from incompatible materials such as strong oxidizing agents, strong bases, and acids.
-
The recommended storage temperature is room temperature.[2]
Experimental Protocols
Preparation of Stock Solutions
The following protocol outlines the preparation of a stock solution, a common procedure in drug discovery workflows.
-
Pre-weighing: Tare a clean, dry vial on an analytical balance.
-
Weighing: Carefully weigh the desired amount of this compound into the vial.
-
Solvent Addition: Add the appropriate volume of a suitable organic solvent (e.g., DMSO) to achieve the desired concentration.
-
Dissolution: Gently vortex or sonicate the vial until the solid is completely dissolved.
-
Storage: Store the stock solution at -20°C for short-term storage. For long-term storage, aliquoting is recommended to avoid repeated freeze-thaw cycles.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Response
-
Small Spills:
-
Ensure proper PPE is worn.
-
Carefully sweep up the solid material, avoiding dust generation.
-
Place the spilled material into a sealed container for disposal.
-
Clean the spill area with a suitable solvent and then with soap and water.
-
-
Large Spills:
-
Evacuate the area.
-
Contact your institution's environmental health and safety department.
-
Prevent the spill from entering drains or waterways.
-
Waste Disposal
Dispose of this compound and its containers in accordance with all local, state, and federal regulations. This compound should be treated as hazardous chemical waste. Do not dispose of it down the drain.
Reactivity and Stability
-
Chemical Stability: Stable under recommended storage conditions.
-
Incompatible Materials: Strong oxidizing agents, strong bases, and strong acids.
-
Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, carbon dioxide, and nitrogen oxides.
Application in a Research Context
Compounds with similar structures are often explored as intermediates in the synthesis of biologically active molecules. For instance, derivatives of piperidine and benzoic acid are common in medicinal chemistry. The presence of both a basic piperidine nitrogen and an acidic carboxylic acid group allows for a variety of chemical modifications, making this compound a versatile scaffold for creating libraries of new chemical entities for high-throughput screening in drug discovery programs.
References
-
Appchem. This compound. [Link]
Sources
Application Notes and Protocols for 4-(4,4-Dimethylpiperidin-1-YL)benzoic acid in Medicinal Chemistry
Introduction: A Versatile Scaffold for Kinase Inhibition
In the landscape of modern medicinal chemistry, the identification and optimization of novel molecular scaffolds are paramount to the discovery of new therapeutic agents. 4-(4,4-Dimethylpiperidin-1-YL)benzoic acid has emerged as a valuable building block, particularly in the design of kinase inhibitors. Its structural features, combining a rigid aromatic core with a flexible, substituted piperidine moiety, offer a compelling starting point for the development of potent and selective modulators of key cellular signaling pathways.
The 4,4-dimethylpiperidine group provides steric bulk, which can be exploited to achieve selectivity for a particular kinase ATP-binding site. The gem-dimethyl substitution locks the piperidine ring in a specific conformation, reducing the entropic penalty upon binding to a target protein. Furthermore, the benzoic acid functional group serves as a convenient handle for synthetic elaboration, allowing for the facile introduction of various pharmacophoric elements through amide bond formation or other coupling reactions.
These attributes have led to the incorporation of the this compound scaffold into inhibitors of critical oncology targets, most notably Protein Kinase B (Akt). The Akt signaling pathway is a central regulator of cell survival, proliferation, and metabolism, and its dysregulation is a hallmark of many human cancers. This document provides a comprehensive guide for researchers on the utilization of this compound in the discovery and development of novel kinase inhibitors, with a focus on the Akt pathway.
Physicochemical Properties
A clear understanding of the physicochemical properties of a starting scaffold is crucial for successful drug design and development.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₉NO₂ | |
| Molecular Weight | 233.31 g/mol | |
| CAS Number | 406233-26-9 | |
| Appearance | Solid | |
| Storage | Sealed in dry, room temperature |
Core Application: A Scaffold for Akt Inhibitors
The PI3K/Akt/mTOR pathway is a pivotal signaling cascade that is frequently hyperactivated in cancer. Akt, a serine/threonine kinase, is a central node in this pathway. The discovery that molecules incorporating the this compound moiety can act as potent and selective Akt inhibitors highlights the utility of this scaffold.[1]
The Akt Signaling Pathway: A Brief Overview
The following diagram illustrates the central role of Akt in cell signaling.
Caption: The PI3K/Akt/mTOR Signaling Pathway.
Experimental Protocols
The following protocols provide a starting point for researchers looking to utilize this compound in their research.
Protocol 1: Synthesis of this compound
While this compound is commercially available, a synthetic route is provided for contexts where in-house synthesis is preferred. This protocol is adapted from analogous synthetic procedures for similar N-aryl piperidine derivatives.
Workflow for Synthesis
Caption: General Synthetic Workflow.
Step-by-Step Procedure:
-
Reaction Setup: To a solution of 4-fluorobenzonitrile (1.0 eq) in a suitable high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add 4,4-dimethylpiperidine (1.2 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Reaction Execution: Heat the reaction mixture to 120-150 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Extraction: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude intermediate, 4-(4,4-dimethylpiperidin-1-yl)benzonitrile.
-
Hydrolysis: To the crude intermediate, add a solution of sodium hydroxide (NaOH) in a mixture of water and ethanol. Reflux the mixture for 4-8 hours until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Purification: Cool the reaction mixture and acidify with a mineral acid such as hydrochloric acid (HCl) to precipitate the product. Filter the solid, wash with water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.
Protocol 2: Synthesis of a Representative Amide-Coupled Derivative
This protocol outlines the general procedure for coupling this compound with a primary or secondary amine, a common step in the elaboration of this scaffold into more complex drug candidates.
Step-by-Step Procedure:
-
Acid Activation: Dissolve this compound (1.0 eq) in a dry, aprotic solvent such as dichloromethane (DCM) or DMF. Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and hydroxybenzotriazole (HOBt, 1.2 eq). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Amine Addition: To the activated acid solution, add the desired amine (1.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.5 eq).
-
Reaction and Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 3: Cell-Based Assay for Akt Inhibition
This protocol describes a general method to assess the inhibitory activity of compounds derived from this compound on the Akt signaling pathway in a relevant cancer cell line.
Assay Principle:
This assay measures the phosphorylation of a downstream substrate of Akt, such as GSK3β, in response to growth factor stimulation. A potent Akt inhibitor will reduce the level of phosphorylated GSK3β.
Step-by-Step Procedure:
-
Cell Culture: Culture a suitable cancer cell line with a known active PI3K/Akt pathway (e.g., MCF-7 breast cancer cells[2]) in appropriate media and conditions.
-
Cell Plating: Seed the cells in a multi-well plate (e.g., 96-well) and allow them to adhere overnight.
-
Serum Starvation: The following day, replace the growth medium with serum-free medium and incubate for 12-24 hours to reduce basal Akt activity.
-
Compound Treatment: Prepare serial dilutions of the test compounds (derived from the this compound scaffold) and a known Akt inhibitor as a positive control. Add the compounds to the serum-starved cells and incubate for 1-2 hours.
-
Growth Factor Stimulation: Stimulate the cells with a growth factor such as insulin-like growth factor 1 (IGF-1) or epidermal growth factor (EGF) for 15-30 minutes to activate the Akt pathway.
-
Cell Lysis: Aspirate the medium and lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the bicinchoninic acid (BCA) assay.
-
Western Blotting or ELISA: Analyze the cell lysates for the levels of phosphorylated Akt (p-Akt at Ser473), total Akt, phosphorylated GSK3β (p-GSK3β), and total GSK3β using either Western blotting or a quantitative enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Quantify the band intensities (for Western blot) or absorbance values (for ELISA) and normalize the phosphorylated protein levels to the total protein levels. Plot the percentage of inhibition of p-GSK3β as a function of compound concentration to determine the IC₅₀ value.
Conclusion and Future Perspectives
This compound represents a promising and versatile scaffold for the development of novel kinase inhibitors, particularly targeting the Akt signaling pathway. Its favorable physicochemical properties and synthetic tractability make it an attractive starting point for medicinal chemistry campaigns. The protocols outlined in this document provide a solid foundation for researchers to explore the potential of this scaffold in their own drug discovery efforts. Future work may focus on the elaboration of this core to enhance potency, selectivity, and pharmacokinetic properties, potentially leading to the development of next-generation therapeutics for cancer and other diseases driven by aberrant kinase signaling.
References
-
PubChem. N-[4-({4-[5-(4,4-Dimethylpiperidin-1-YL)-2-hydroxybenzoyl]benzoyl}amino)azepan-3-YL]isonicotinamide. Available from: [Link]
-
Kettle, J. G., et al. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059–2073 (2013). Available from: [Link]
-
John, K. V., et al. Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer. Cancer Research, 55(14), 3022–3027 (1995). Available from: [Link]
Sources
- 1. N-[4-({4-[5-(4,4-Dimethylpiperidin-1-YL)-2-hydroxybenzoyl]benzoyl}amino)azepan-3-YL]isonicotinamide | C33H39N5O4 | CID 5289253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 4-(4,4-Dimethylpiperidin-1-YL)benzoic Acid Esters and Amides
Introduction: The Significance of the 4-(4,4-Dimethylpiperidin-1-YL)benzoyl Scaffold
In the landscape of modern medicinal chemistry and materials science, the substituted benzoic acid motif remains a cornerstone for the development of novel molecular entities. Among these, derivatives of 4-(4,4-dimethylpiperidin-1-yl)benzoic acid are of particular interest. The incorporation of the 4,4-dimethylpiperidine group can significantly enhance the lipophilicity and metabolic stability of a molecule, properties that are crucial in drug design. This bulky, saturated heterocyclic system can also influence the conformational preferences of the molecule, potentially leading to improved binding affinity and selectivity for biological targets.
The esters and amides derived from this core structure are versatile intermediates and final compounds in their own right. Esterification and amidation allow for the fine-tuning of physicochemical properties such as solubility, permeability, and prodrug potential.[1] These derivatives have been explored in various therapeutic areas, including as inhibitors of enzymes and as ligands for receptors. This guide provides detailed, field-proven protocols for the synthesis of the parent this compound and its subsequent conversion into a variety of ester and amide derivatives, offering researchers a practical and reliable resource for accessing this valuable chemical scaffold.
Part 1: Synthesis of the Core Intermediate: this compound
The synthesis of the central carboxylic acid intermediate can be approached through several reliable methods. Two of the most common and effective strategies are presented here: Nucleophilic Aromatic Substitution (SNAr) followed by nitrile hydrolysis, and the modern Palladium-catalyzed Buchwald-Hartwig amination.
Method A: Nucleophilic Aromatic Substitution and Nitrile Hydrolysis
This two-step approach is a classical and cost-effective method that is well-suited for large-scale synthesis. The first step involves the displacement of a fluoride from an activated aromatic ring by the secondary amine, 4,4-dimethylpiperidine. The electron-withdrawing nitrile group activates the para-position towards nucleophilic attack.[2] The resulting benzonitrile is then hydrolyzed under basic conditions to yield the desired carboxylic acid.[3][4][5]
Protocol 1: Synthesis of 4-(4,4-Dimethylpiperidin-1-YL)benzonitrile
-
Materials:
-
4-Fluorobenzonitrile (1.0 eq)
-
4,4-Dimethylpiperidine (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Dimethyl Sulfoxide (DMSO)
-
-
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluorobenzonitrile, 4,4-dimethylpiperidine, and potassium carbonate.
-
Add anhydrous DMSO to the flask to achieve a concentration of approximately 0.5 M with respect to 4-fluorobenzonitrile.
-
Heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 12-24 hours).
-
Cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford 4-(4,4-dimethylpiperidin-1-yl)benzonitrile as a solid.
-
Protocol 2: Hydrolysis to this compound
-
Materials:
-
4-(4,4-Dimethylpiperidin-1-yl)benzonitrile (1.0 eq)
-
Sodium Hydroxide (NaOH) (5.0 eq)
-
Ethanol/Water mixture (1:1)
-
Concentrated Hydrochloric Acid (HCl)
-
-
Procedure:
-
In a round-bottom flask, suspend 4-(4,4-dimethylpiperidin-1-yl)benzonitrile in a 1:1 mixture of ethanol and water.
-
Add sodium hydroxide pellets and attach a reflux condenser.
-
Heat the mixture to reflux and stir vigorously until the reaction is complete, as monitored by TLC (disappearance of the starting material, typically 12-24 hours).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 5-6 by the slow addition of concentrated HCl. A precipitate will form.
-
Collect the solid precipitate by vacuum filtration and wash with cold water.
-
Dry the solid under vacuum to yield this compound. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).
-
Caption: Workflow for SNAr and Hydrolysis Route.
Method B: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds.[4][6][7][8] This approach involves the cross-coupling of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a suitable phosphine ligand. This method often proceeds under milder conditions and with a broader substrate scope compared to traditional SNAr reactions.
Protocol 3: Synthesis of Methyl 4-(4,4-Dimethylpiperidin-1-YL)benzoate
-
Materials:
-
Methyl 4-bromobenzoate (1.0 eq)
-
4,4-Dimethylpiperidine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
-
-
Procedure:
-
To an oven-dried Schlenk flask, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide under an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous toluene, followed by methyl 4-bromobenzoate and 4,4-dimethylpiperidine.
-
Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield methyl 4-(4,4-dimethylpiperidin-1-yl)benzoate.
-
Protocol 4: Saponification to this compound
-
Materials:
-
Methyl 4-(4,4-dimethylpiperidin-1-yl)benzoate (1.0 eq)
-
Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) (3.0 eq)
-
Tetrahydrofuran (THF)/Water mixture (2:1)
-
1 M Hydrochloric Acid (HCl)
-
-
Procedure:
-
Dissolve the methyl ester in a 2:1 mixture of THF and water in a round-bottom flask.
-
Add LiOH or NaOH and stir the mixture at room temperature until the saponification is complete (monitored by TLC, typically 2-6 hours).[9][10][11]
-
Remove the THF under reduced pressure.
-
Cool the aqueous residue in an ice bath and acidify to pH 5-6 with 1 M HCl to precipitate the carboxylic acid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Caption: Workflow for Buchwald-Hartwig and Saponification Route.
Table 1: Characterization Data for this compound
| Property | Value |
| Molecular Formula | C₁₄H₁₉NO₂ |
| Molecular Weight | 233.31 g/mol |
| Physical Form | Solid |
| Purity | >95% |
| Storage | Sealed in dry, room temperature |
Data sourced from commercial suppliers.[12]
Part 2: Synthesis of this compound Esters
Esterification of the title carboxylic acid can be readily achieved using the classical Fischer-Speier esterification method, which is particularly effective for simple alcohols.
Fischer-Speier Esterification
This method involves reacting the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, typically sulfuric acid. The equilibrium is driven towards the ester product by using the alcohol as the solvent.[1][12][13][14][15]
Protocol 5: General Procedure for Fischer-Speier Esterification
-
Materials:
-
This compound (1.0 eq)
-
Anhydrous Alcohol (e.g., Methanol, Ethanol) (large excess, serves as solvent)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, e.g., 0.1-0.2 eq)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound in the desired anhydrous alcohol.
-
Carefully add the concentrated sulfuric acid dropwise while stirring.
-
Attach a reflux condenser and heat the reaction mixture to reflux.
-
Monitor the reaction by TLC until completion (typically 2-8 hours).
-
Cool the reaction mixture and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude ester.
-
Purify the product by column chromatography on silica gel if necessary.
-
Caption: General workflow for Fischer esterification.
Table 2: Representative Data for Ester Synthesis
| Alcohol (ROH) | Product | Expected Yield Range | Purification Method |
| Methanol | Methyl 4-(4,4-dimethylpiperidin-1-yl)benzoate | 80-95% | Recrystallization or Column Chromatography |
| Ethanol | Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate | 75-90% | Column Chromatography |
Part 3: Synthesis of this compound Amides
Amide bond formation is a critical transformation in drug discovery. Two common methods for the synthesis of amides from the title carboxylic acid are presented: the use of a coupling agent and the conversion to an acyl chloride followed by reaction with an amine.
Method A: Amide Synthesis using a Coupling Agent
Modern coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), facilitate the formation of an amide bond under mild conditions with high efficiency and minimal side reactions.[16][17][18][19]
Protocol 6: General Procedure for HATU-Mediated Amide Coupling
-
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary) (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the this compound in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the desired amine to the reaction mixture.
-
Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS (typically 1-4 hours).
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous lithium chloride (LiCl) solution (to remove residual DMF), followed by saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude amide by column chromatography on silica gel or recrystallization.
-
Caption: General workflow for HATU-mediated amidation.
Method B: Amide Synthesis via Acyl Chloride
This robust, two-step method involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with an amine to form the amide.
Protocol 7: Synthesis of 4-(4,4-Dimethylpiperidin-1-YL)benzoyl chloride
-
Materials:
-
This compound (1.0 eq)
-
Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) (2.0-3.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Catalytic amount of DMF (if using oxalyl chloride)
-
-
Procedure:
-
Suspend the carboxylic acid in anhydrous DCM in a dry flask under an inert atmosphere.
-
Add thionyl chloride (or oxalyl chloride with a drop of DMF) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 1-3 hours until the solid dissolves and gas evolution ceases.
-
Cool the reaction mixture and concentrate under reduced pressure to remove excess reagent and solvent. The resulting acyl chloride is typically used immediately in the next step without further purification.
-
Protocol 8: Reaction of Acyl Chloride with Amine
-
Materials:
-
4-(4,4-Dimethylpiperidin-1-yl)benzoyl chloride (1.0 eq)
-
Amine (primary or secondary) (1.2 eq)
-
Triethylamine (TEA) or Pyridine (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the amine and triethylamine in anhydrous DCM in a flask at 0 °C under an inert atmosphere.
-
Slowly add a solution of the crude acyl chloride in DCM to the amine solution.
-
Stir the reaction mixture at room temperature for 1-4 hours until completion (monitored by TLC).
-
Wash the reaction mixture with water, 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude amide by column chromatography or recrystallization.
-
Table 3: Representative Data for Amide Synthesis
| Amine | Product | Coupling Method | Expected Yield Range |
| Morpholine | (4-(4,4-Dimethylpiperidin-1-yl)phenyl)(morpholino)methanone | HATU | 85-95% |
| Aniline | N-phenyl-4-(4,4-dimethylpiperidin-1-yl)benzamide | Acyl Chloride | 70-85% |
| Benzylamine | N-benzyl-4-(4,4-dimethylpiperidin-1-yl)benzamide | HATU | 80-90% |
Conclusion and Further Applications
The protocols detailed in this guide provide robust and versatile methods for the synthesis of this compound and its ester and amide derivatives. The choice of synthetic route for the core intermediate will depend on factors such as scale, cost, and available starting materials, with the SNAr/hydrolysis pathway being more economical for large-scale production and the Buchwald-Hartwig amination offering broader substrate scope and milder conditions. Subsequent esterification and amidation reactions can be tailored to produce a diverse library of compounds for screening in drug discovery programs and for the development of novel materials. The principles and procedures outlined herein are based on well-established chemical transformations and can be adapted and optimized for specific research needs.
References
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Benchchem. (n.d.). Technical Support Center: Esterification of Substituted Benzoic Acids. Retrieved from Benchchem.[1]
-
Hamzah, N., Rahim, A., & Pinang, P. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Journal of Physical Science.[13][14]
-
Ávila, R. M. D., Landre, I. M. R., Souza, T. E., Veloso, M. P., & Doriguetto, A. C. (n.d.). Methyl 4-(piperidin-1-ylcarbonyl)benzoate. National Institutes of Health.[20]
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Sigma-Aldrich. (n.d.). This compound. Retrieved from Sigma-Aldrich.[12]
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OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from OperaChem.[12]
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Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from Fisher Scientific.[16]
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Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from Organic Synthesis.[6]
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American Academic Publisher. (2023, April 8). OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS. Retrieved from American Academic Publisher.[15]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from Wordpress.[7]
-
Bosiak, M., Zielinska, A., & Kędziera, D. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health.[21]
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Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Retrieved from Common Organic Chemistry.[17]
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Ventura College Organic Chemistry Lab. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. Retrieved from Ventura College.[3]
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Master Organic Chemistry. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Retrieved from Master Organic Chemistry.[22]
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Kashani, S. K., & Jessiman, J. E. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.[23]
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Benchchem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-methylpyridine. Retrieved from Benchchem.[8]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from Aapptec Peptides.[18]
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Rajeswari, K., & Pandiarajan, K. (2011). 1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(3), 1110-1118.[24]
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Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from Chemistry LibreTexts.[4]
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Google Patents. (n.d.). Hydrolysis of nitriles to carboxylic acids. Retrieved from Google Patents.[25]
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Alemán, P. A., Boix, C., & Poliakoff, M. (1999). Hydrolysis and saponification of methyl benzoates. Green Chemistry, 1, 65-68.[26]
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Chemguide. (n.d.). hydrolysis of nitriles. Retrieved from Chemguide.[5]
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Pandiarajan, K., Mohan, R. T., Sabapathy, & Hasan, M. U. (n.d.). 13C and 1H NMR spectral studies of some piperidin‐4‐one oximes. Magnetic Resonance in Chemistry.[27]
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ChemicalBook. (n.d.). Methyl benzoate (93-58-3) 13C NMR spectrum. Retrieved from ChemicalBook.[28]
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SpectraBase. (n.d.). 1-Benzylpiperidin-4-yl-4-methyl benzoate - Optional[13C NMR] - Chemical Shifts. Retrieved from SpectraBase.[29]
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National Institutes of Health. (n.d.). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Retrieved from National Institutes of Health.[30]
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Bartlett, S. (2021, February 9). Saponification of methyl benzoate. YouTube.[9]
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Reddit. (2022, March 24). amide coupling help. Retrieved from Reddit.[19]
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ResearchGate. (n.d.). Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene.... Retrieved from ResearchGate.[31]
-
Benchchem. (n.d.). Application Notes and Protocols: Nucleophilic Substitution of 4-Bromobenzonitrile. Retrieved from Benchchem.[32]
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Vapourtec Flow Chemistry. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved from Vapourtec.[2]
-
Stewart, S. M. (2021, April 20). Saponification of Methyl Benzoate: Crashing out the benzoic acid. YouTube.[10]
-
Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from Bachem.[33]
-
National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Retrieved from National Institutes of Health.[34]
-
Prathebha, et al. (n.d.). N-[(1-Benzoylpiperidin-4-yl)methyl]benzamide. National Institutes of Health.[35]
-
National Institutes of Health. (2025, July 21). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Retrieved from National Institutes of Health.[36]
-
MDPI. (n.d.). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Retrieved from MDPI.[37]
-
MDPI. (n.d.). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Retrieved from MDPI.[38]
-
National Institutes of Health. (2025, November 20). Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. Retrieved from National Institutes of Health.[39]
-
YouTube. (2021, April 20). Saponification of Methyl Benzoate: Refluxing the ester. Retrieved from YouTube.[11]
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Application Notes and Protocols for the Activation of 4-(4,4-Dimethylpiperidin-1-YL)benzoic acid
Introduction: Navigating the Challenges of Sterically Hindered Carboxylic Acid Activation
The formation of amide bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors.[1][2][3][4] The coupling of a carboxylic acid and an amine is the most common method for forging this critical linkage.[5] However, the direct condensation of these two functionalities is often inefficient. To facilitate this transformation, the carboxylic acid must first be "activated" to enhance its electrophilicity. This is typically achieved by converting the hydroxyl group into a better leaving group.[6]
This application note focuses on providing a detailed guide to the activation of 4-(4,4-dimethylpiperidin-1-yl)benzoic acid, a substrate that presents a notable challenge due to steric hindrance around the carboxylic acid moiety. The bulky 4,4-dimethylpiperidine group can significantly impede the approach of coupling reagents and the subsequent nucleophilic attack by an amine.[7][8][9] Therefore, a careful selection of activating agents and reaction conditions is paramount to achieving high yields and purity.
This document will explore several robust methods for the activation of this and similarly hindered carboxylic acids, providing both the theoretical underpinnings and detailed, actionable protocols for researchers in drug development and chemical synthesis.
Understanding the Substrate: this compound
Before delving into activation protocols, it is crucial to understand the properties of the substrate.
| Property | Value/Description | Source |
| Chemical Formula | C14H19NO2 | [10] |
| Molecular Weight | 233.31 g/mol | |
| CAS Number | 406233-26-9 | [10][11] |
| Physical Form | Solid | [10] |
| Key Structural Feature | A benzoic acid substituted at the 4-position with a sterically demanding 4,4-dimethylpiperidine group. | N/A |
The primary challenge in the activation of this molecule is the steric bulk imparted by the gem-dimethyl group on the piperidine ring. This hindrance can slow down the rate of reaction with both the activating agent and the incoming amine nucleophile, potentially leading to lower yields or the need for more forcing reaction conditions.[7]
Method 1: Activation via Acyl Chloride Formation
One of the most traditional and effective methods for activating a carboxylic acid is its conversion to an acyl chloride.[12][13][14] Acyl chlorides are highly reactive electrophiles that readily undergo nucleophilic acyl substitution with amines to form amides.
Mechanism of Acyl Chloride Formation with Thionyl Chloride
The reaction with thionyl chloride (SOCl₂) is a common and effective method.[14][15] The carboxylic acid's hydroxyl group is converted into a chlorosulfite intermediate, which is an excellent leaving group. The chloride ion, generated in the process, then acts as a nucleophile to form the acyl chloride.[13]
Caption: Mechanism of Acyl Chloride Formation.
Protocol 1: Acyl Chloride Formation using Thionyl Chloride
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Add anhydrous DCM or toluene to dissolve the acid.
-
Add a catalytic amount of anhydrous DMF (1-2 drops).
-
Slowly add thionyl chloride (1.5 - 2.0 eq) to the stirred solution at room temperature.[16]
-
After the initial evolution of gas subsides, heat the reaction mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Carefully remove the excess thionyl chloride and solvent under reduced pressure.
-
The resulting crude acyl chloride is typically used immediately in the next step without further purification.[16]
Expert Insights: The use of a catalytic amount of DMF accelerates the reaction by forming the Vilsmeier reagent in situ, which is a more potent activating agent.[16] Due to the reactive nature of acyl chlorides, it is crucial to perform the reaction under anhydrous conditions to prevent hydrolysis back to the carboxylic acid.[16]
Method 2: Activation using Carbodiimide Coupling Reagents
Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for amide bond formation.[17][18] They activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[19]
Mechanism of Carbodiimide-Mediated Coupling with HOBt
The O-acylisourea intermediate can be susceptible to side reactions, including rearrangement to an unreactive N-acylurea.[18] To mitigate this and also to reduce racemization in chiral substrates, additives like 1-Hydroxybenzotriazole (HOBt) are often employed.[18][20][21][22] HOBt traps the O-acylisourea to form a more stable and still highly reactive HOBt-active ester.[18]
Caption: Carbodiimide activation with HOBt additive.
Protocol 2: EDC/HOBt Mediated Amide Coupling
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
Amine (nucleophile)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
A non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)[23]
-
Round-bottom flask, magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF or DCM.
-
Add the amine (1.0-1.2 eq) to the solution.
-
Add DIPEA (2.0-3.0 eq) to the mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS, typically 1-12 hours).[7]
-
Upon completion, perform a standard aqueous workup to isolate the crude product.[7]
Expert Insights: Pre-activation, where the carboxylic acid, coupling reagent, and base are stirred together for a short period (5-15 minutes) before adding the amine, can be beneficial for challenging couplings.[7] The choice of solvent is critical; DMF is a good solvent for most reactants, but DCM can be easier to remove during workup.[23]
Method 3: Activation using Uronium/Aminium and Phosphonium Salt Reagents
For sterically hindered substrates, more powerful coupling reagents are often necessary.[7][8][24] Uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and phosphonium salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly effective.[7][24]
Mechanism of HATU-Mediated Coupling
HATU is an aminium salt that reacts with the carboxylate to form a highly reactive OAt-active ester.[24][25] The 7-azabenzotriazole (HOAt) leaving group is more acidic than HOBt, making the corresponding active ester more reactive.[24][26]
Caption: HATU-mediated carboxylic acid activation.
Protocol 3: HATU-Mediated Amide Coupling
Materials:
-
This compound
-
HATU
-
Amine (nucleophile)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Round-bottom flask, magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.1 eq).[7]
-
Add DIPEA (2.0-3.0 eq).[7]
-
Stir the mixture at room temperature for 5-15 minutes to pre-activate the acid.[7]
-
Add the amine (1.0-1.2 eq) to the reaction mixture.[7]
-
Continue stirring at room temperature and monitor the reaction to completion (typically 1-12 hours).[7]
-
Perform a standard aqueous workup to isolate the crude product.[7]
Expert Insights: HATU is particularly effective for difficult couplings, including those involving sterically hindered acids and amines.[24][25] However, it is more expensive than carbodiimide reagents. An excess of uronium reagents should be avoided as they can react with the amine to form a guanidinium byproduct.[7][24]
Method 4: The Mixed Anhydride Method
The mixed anhydride method is a cost-effective and scalable approach for amide bond formation.[27] It involves the activation of the carboxylic acid with an alkyl chloroformate, such as isobutyl chloroformate, in the presence of a tertiary amine base.[27] This forms a highly reactive mixed anhydride intermediate.
Mechanism of Mixed Anhydride Formation and Reaction
The carboxylic acid is first deprotonated by a base to form a carboxylate salt. This salt then reacts with the chloroformate to generate the mixed anhydride. The subsequent nucleophilic attack by the amine occurs preferentially at the carbonyl carbon of the original carboxylic acid moiety due to steric and electronic factors.[27][28]
Caption: Mixed anhydride method for amide synthesis.
Protocol 4: Mixed Anhydride Method using Isobutyl Chloroformate
Materials:
-
This compound
-
Isobutyl chloroformate
-
N-Methylmorpholine (NMM) or Triethylamine (TEA)
-
Amine (nucleophile)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF or DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to -15 °C.
-
Add NMM (1.0 eq) and stir for a few minutes.
-
Slowly add isobutyl chloroformate (1.0 eq) via a syringe or dropping funnel, maintaining the temperature at -15 °C.
-
Stir the reaction mixture for 30 minutes at -15 °C to allow for the formation of the mixed anhydride.
-
In a separate flask, dissolve the amine (1.0 eq) in the same anhydrous solvent.
-
Slowly add the amine solution to the mixed anhydride solution at -15 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter off the precipitated ammonium salt and concentrate the filtrate. Perform a suitable workup to isolate the product.
Expert Insights: The low reaction temperatures employed in this method help to minimize side reactions and racemization, which is particularly important for chiral substrates.[27] The order of addition is crucial to prevent the formation of unwanted byproducts.
Troubleshooting and Optimization
For difficult couplings involving sterically hindered substrates like this compound, several troubleshooting strategies can be employed:
-
Increase Reaction Temperature: For stubborn reactions, cautiously increasing the temperature can provide the necessary activation energy.[7]
-
Switch to a More Reactive Coupling Reagent: If standard methods fail, moving to more potent reagents like phosphonium salts (e.g., PyBOP) or acyl fluoride precursors can be effective.[7]
-
Acyl Fluoride Formation: Converting the carboxylic acid to a highly reactive acyl fluoride in situ can overcome significant steric hindrance. Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) are suitable for this purpose.[6][7][8][29]
-
Solvent Choice: The solubility of all reactants is crucial for reaction efficiency.[7] Ensure all components are fully dissolved.
Comparative Summary of Activation Methods
| Method | Activating Agent(s) | Key Advantages | Potential Drawbacks |
| Acyl Chloride | SOCl₂, Oxalyl Chloride | High reactivity, cost-effective. | Harsh conditions, moisture sensitive, byproduct removal. |
| Carbodiimide | EDC, DCC (+ HOBt/Oxyma) | Mild conditions, water-soluble byproducts (EDC).[18][30] | Potential for N-acylurea formation, racemization.[7][18] |
| Uronium/Aminium | HATU, HBTU | High efficiency for hindered substrates, fast reactions.[20][24] | Expensive, potential for guanidinylation side reactions.[7][24] |
| Phosphonium | PyBOP, PyAOP | Excellent for hindered couplings, reduced racemization.[7][24] | Byproduct removal can be challenging. |
| Mixed Anhydride | Isobutyl Chloroformate | Cost-effective, scalable, low racemization.[27] | Requires low temperatures, sensitive to order of addition. |
| Acyl Fluoride | TFFH, BTFFH | Highly reactive for very hindered systems.[7][8] | Requires specialized reagents. |
Conclusion
The successful activation of sterically hindered carboxylic acids such as this compound requires a thoughtful and informed approach to reagent selection and protocol execution. While traditional methods like acyl chloride formation and carbodiimide couplings can be effective, more challenging substrates may necessitate the use of highly reactive uronium, phosphonium, or acyl fluoride-based reagents. The protocols and insights provided in this application note offer a comprehensive guide for researchers to navigate these challenges and achieve their synthetic goals efficiently and with high yields.
References
- Vertex AI Search. (n.d.). Brief Introduction of Synthesis of Amides by Mixed Anhydride Method. Retrieved January 11, 2026.
- Benchchem. (n.d.).
- (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. Retrieved January 11, 2026.
- Benchchem. (n.d.).
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. Retrieved January 11, 2026.
- Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 65(24), 8077–8080.
- (n.d.). MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. Retrieved January 11, 2026.
- Lee, Y., & Lee, Y. S. (2006). Recent development of peptide coupling reagents in organic synthesis. Archives of Pharmacal Research, 29(4), 291–301.
- (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Beijing Dilun Biotechnology Co., Ltd.
- Organic Chemistry Portal. (n.d.).
- ResearchGate. (2025).
- ResearchGate. (2025). Amide bond formation: Beyond the myth of coupling reagents. Retrieved January 11, 2026.
- UCL Discovery. (n.d.).
- ResearchGate. (2023).
- ResearchGate. (n.d.). Mechanism of mixed anhydride coupling reaction. Retrieved January 11, 2026.
- Benchchem. (n.d.).
- Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11634–11637.
- ResearchGate. (2025). The Synthesis of Sterically Hindered Amides. Retrieved January 11, 2026.
- ResearchGate. (n.d.). Reaction for amide bond formation via mixed anhydrides. Retrieved January 11, 2026.
- Subirós-Funosas, R., et al. (2013). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 17(10), 1215–1222.
- Aapptec Peptides. (2021). Carbodiimides and Additives. Retrieved January 11, 2026.
- ResearchGate. (n.d.). Mechanism of peptide bond formation through carbodiimide. Retrieved January 11, 2026.
- Due-Hansen, M. E., et al. (2015).
- Benchchem. (n.d.). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. Retrieved January 11, 2026.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved January 11, 2026.
- ResearchGate. (2025).
- Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(8), 1858–1861.
- Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved January 11, 2026.
- Sigma-Aldrich. (n.d.). This compound. Retrieved January 11, 2026.
- ResearchGate. (2025). A practical synthesis of 4-[(4-methylpiperazin-1-yl)
- ResearchGate. (2019). What should i reconsider in my experiment for acyl chloride to be formed?. Retrieved January 11, 2026.
- Chemistry LibreTexts. (2023). Making Acyl Chlorides (Acid Chlorides). Retrieved January 11, 2026.
- Fisher Scientific. (n.d.). Amide Synthesis. Retrieved January 11, 2026.
- Chemistry LibreTexts. (2019). 14.
- FAQ. (n.d.). How is 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride synthesized?. Retrieved January 11, 2026.
- (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved January 11, 2026.
- (n.d.). Synthesis of 4-(4-Methylpiperazine-1-yl)-3-piperidinosulfonylbenzoic acid-hydrochloride. Retrieved January 11, 2026.
- ChemicalBook. (2025). 4-(4,4-DIMETHYL-PIPERIDIN-1-YL)-BENZOIC ACID | 406233-26-9. Retrieved January 11, 2026.
- Benchchem. (n.d.). Application Notes and Protocols for Amide Coupling with Carboxylic Acids. Retrieved January 11, 2026.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.
- Chemguide. (n.d.). preparation of acyl chlorides (acid chlorides). Retrieved January 11, 2026.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(4,4-Dimethylpiperidin-1-YL)benzoic acid
Welcome to the technical support center for the synthesis of 4-(4,4-dimethylpiperidin-1-yl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you improve reaction yields, streamline purification, and achieve reproducible results. The synthesis of this molecule, typically achieved via a palladium-catalyzed Buchwald-Hartwig amination, is a powerful but sensitive transformation that requires careful control of reaction parameters.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis. Each answer provides a causal explanation and actionable steps for resolution.
Q1: My reaction yield is consistently low (<50%). What are the most likely causes?
A1: Low yields in Buchwald-Hartwig aminations are common and can typically be traced to one of three areas: inactive catalyst, poor reagent quality, or suboptimal reaction conditions.
-
Catalyst Deactivation: The active Pd(0) species is sensitive to oxygen. Inadequate degassing of the solvent and failure to maintain an inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction setup and duration is a primary cause of catalyst death and low yield. The choice of palladium precatalyst and ligand is also critical; first-generation catalysts may be insufficient for this transformation.[1][2]
-
Reagent Quality:
-
Amine: 4,4-Dimethylpiperidine should be pure. Impurities can poison the catalyst.
-
Aryl Halide: The purity of the 4-halobenzoic acid is important. Ensure it is free from contaminants.
-
Base: The base, typically sodium tert-butoxide (NaOtBu), is highly hygroscopic. Using old or improperly stored base that has absorbed moisture will neutralize the active alkoxide and inhibit the reaction.
-
Solvent: Anhydrous solvents are essential. Water competes with the amine in the reaction and can hydrolyze the base. Ethereal solvents like dioxane or THF should be freshly distilled or from a sealed bottle.[3]
-
-
Suboptimal Conditions: The reaction temperature may be too low for the specific combination of aryl halide and ligand. Aryl chlorides, for example, require more forcing conditions and highly active catalysts compared to aryl bromides.[1][3]
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing low reaction yields.
Q2: I'm observing significant hydrodehalogenation (replacement of the halide with hydrogen) of my starting material. How can I prevent this?
A2: Hydrodehalogenation is a common side reaction in palladium-catalyzed couplings.[2] It occurs when a palladium-hydride species is formed, which can then reductively eliminate with the aryl halide to produce the dehalogenated arene. This is often exacerbated by:
-
Presence of Water: Moisture can react with the base to form hydroxide, which can facilitate the formation of Pd-H species. Ensuring strictly anhydrous conditions is the first line of defense.
-
Beta-Hydride Elimination: If the amine or other components can undergo beta-hydride elimination, this can be a source of the palladium-hydride.[2]
-
Ligand Choice: Some ligands are more prone to decomposition pathways that generate hydrides. Switching to a more robust ligand, particularly a bulky biarylphosphine ligand, can suppress this side reaction.
To mitigate this, use fresh, high-purity anhydrous solvent and base, and consider screening different phosphine ligands.
Q3: My final product is difficult to purify. It seems to be contaminated with palladium residues and won't crystallize well. What are your recommendations?
A3: The product, this compound, is zwitterionic at neutral pH, which can complicate purification.
-
Palladium Removal: Black or colloidal palladium residues indicate catalyst decomposition. This can often be removed by filtering the crude reaction mixture through a pad of Celite® after dilution with a suitable solvent. For more persistent residues, treatment with a scavenger like activated carbon or a silica-functionalized thiol (e.g., SiliaMetS® Thiol) after the reaction is complete can be very effective.
-
Purification Strategy: Standard silica gel chromatography can be challenging due to the basic nitrogen and acidic carboxylic acid.
-
Acid/Base Extraction: A robust workup is key. After the reaction, quench carefully and perform an acid/base extraction. Dissolve the crude material in a solvent like ethyl acetate. Wash with a mild acid (e.g., 1M HCl) to protonate the piperidine nitrogen and pull it into the aqueous layer, leaving non-basic impurities behind. Then, make the aqueous layer basic (e.g., with NaOH) to a pH where the carboxylic acid is deprotonated but the amine is neutral, and extract with an organic solvent. Finally, acidify the aqueous layer to precipitate the product.
-
Recrystallization: Once a reasonably pure solid is obtained, recrystallization is the best method for final purification. A polar solvent system, such as ethanol/water or isopropanol, is a good starting point.
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting material: 4-fluoro-, 4-chloro-, 4-bromo-, or 4-iodobenzoic acid?
A1: The choice of aryl halide is a trade-off between reactivity and cost. The general reactivity order for oxidative addition to the Pd(0) center is I > Br > OTf > Cl >> F.[3]
| Aryl Halide | Reactivity | Cost | Recommendation |
| 4-Iodobenzoic acid | Very High | High | Excellent for initial trials to ensure the reaction works, but iodide can sometimes inhibit the catalyst.[3] |
| 4-Bromobenzoic acid | High | Moderate | Often the optimal choice , providing a good balance of high reactivity and reasonable cost. |
| 4-Chlorobenzoic acid | Moderate | Low | Requires a more active "third-generation" catalyst system (e.g., a bulky biarylphosphine ligand) and potentially higher temperatures.[1][2] |
| 4-Fluorobenzoic acid | Very Low | Low | Not generally suitable for Buchwald-Hartwig amination; typically used in SNAr reactions. |
For this synthesis, 4-bromobenzoic acid is the recommended starting point for reliable, high-yielding reactions without requiring the most expensive catalysts.
Q2: Which palladium catalyst and ligand system is recommended for this transformation?
A2: The success of the Buchwald-Hartwig amination is highly dependent on the phosphine ligand. For coupling a secondary amine like 4,4-dimethylpiperidine with an aryl halide, sterically hindered and electron-rich ligands are required to promote both oxidative addition and reductive elimination.
-
Recommended Ligands: Bulky dialkylbiaryl phosphine ligands are the state-of-the-art. Examples include:
-
XPhos: (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
RuPhos: (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
BrettPhos: (2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl)
-
-
Palladium Source: Using a pre-formed palladium precatalyst complex (e.g., XPhos Pd G3, RuPhos Pd G3) is highly recommended. These are air-stable solids that reliably form the active Pd(0) species in solution, leading to more reproducible results than generating the catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[3]
Buchwald-Hartwig Catalytic Cycle
Caption: A simplified representation of the Buchwald-Hartwig catalytic cycle.
Q3: Can the carboxylic acid group interfere with the reaction? Should it be protected?
A3: Yes, the free carboxylic acid can potentially interfere. The acidic proton can react with the strong base (e.g., NaOtBu), consuming at least one equivalent. Furthermore, the resulting carboxylate could potentially coordinate to the palladium center, inhibiting catalysis.
-
Strategy 1 (No Protection): The most direct approach is to use an additional equivalent of base to deprotonate the carboxylic acid in situ. This often works well and avoids extra protection/deprotection steps. For example, if the reaction calls for 1.2 equivalents of base for the amine coupling, you would use 2.2 equivalents in total.
-
Strategy 2 (Protection): If the direct approach fails or gives low yields, protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) is a reliable strategy. The ester can be saponified (hydrolyzed) back to the carboxylic acid after the C-N bond formation is complete. This adds two steps to the synthesis but can significantly improve the reliability of the coupling reaction.
It is recommended to first attempt the reaction without protection using excess base.
Optimized Experimental Protocol
This protocol is a recommended starting point based on established principles for Buchwald-Hartwig aminations.[2][3][4]
Materials:
-
4-Bromobenzoic acid (1.0 eq)
-
4,4-Dimethylpiperidine (1.2 eq)
-
XPhos Pd G3 (or similar G3 precatalyst, 0.02 eq)
-
Sodium tert-butoxide (NaOtBu) (2.5 eq)
-
Anhydrous Toluene or Dioxane
Procedure:
-
Reaction Setup: To an oven-dried flask, add 4-bromobenzoic acid, XPhos Pd G3, and sodium tert-butoxide.
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene via syringe, followed by 4,4-dimethylpiperidine.
-
Heating and Monitoring: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS by taking small, quenched aliquots. The reaction is typically complete in 4-12 hours.
-
Workup:
-
Cool the reaction to room temperature. Carefully quench by adding water.
-
Dilute with ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and discard.
-
Carefully acidify the aqueous layer with 1M HCl to pH ~4-5. A precipitate should form.
-
Stir the resulting slurry for 30 minutes in an ice bath.
-
-
Purification:
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold water, then with a small amount of a non-polar solvent like hexanes to aid drying.
-
Recrystallize the crude solid from an ethanol/water mixture to obtain the pure product.
-
References
- CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride. Google Patents.
-
A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib | Request PDF . ResearchGate. Available at: [Link]
- CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride. Google Patents.
- WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride. Google Patents.
-
Synthesis of 4-(4-Methylpiperazine-1-yl)-3-piperidinosulfonylbenzoic acid-hydrochloride . Molbase. Available at: [Link]
-
How is 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride synthesized? . Autech. Available at: [Link]
-
A PROCESS FOR THE PREPARATION OF HIGHLY PURE 4-(4-METHYL PIPERAZINOMETHYL) BENZOIC ACID DIHYDROCHLORIDE . Google APIs. Available at: [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? . Reddit. Available at: [Link]
-
Synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]Benzoic Acid Dihydrochloride . Consensus. Available at: [Link]
-
Discovery of 4-benzoylpiperidine and 3-(piperidin-4-yl)benzo[d]isoxazole derivatives as potential and selective GlyT1 inhibitor . ScienceDirect. Available at: [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow . ChemRxiv. Available at: [Link]
-
Buchwald–Hartwig amination . Wikipedia. Available at: [Link]
-
Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities . ACS Publications. Available at: [Link]
Sources
Troubleshooting common side reactions in 4-(4,4-Dimethylpiperidin-1-YL)benzoic acid synthesis
Technical Support Center: Synthesis of 4-(4,4-Dimethylpiperidin-1-YL)benzoic acid
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important building block. We will address common challenges, side reactions, and optimization strategies in a practical, question-and-answer format, grounded in mechanistic principles and field-proven experience.
Section 1: Foundational Principles & General Troubleshooting
The synthesis of this compound typically proceeds via one of two primary pathways: a Nucleophilic Aromatic Substitution (SNAr) route followed by hydrolysis, or a Palladium-catalyzed Buchwald-Hartwig amination. Each pathway presents a unique set of challenges. Before diving into specific issues, a systematic approach to troubleshooting is essential.
General Troubleshooting Workflow
When a reaction fails to proceed as expected, a logical diagnostic sequence can quickly identify the root cause. We recommend the following workflow:
Caption: A logical workflow for diagnosing and resolving synthetic issues.
Section 2: Troubleshooting the Nucleophilic Aromatic Substitution (SNAr) Pathway
This route typically involves the reaction of 4,4-dimethylpiperidine with an activated aryl electrophile, such as 4-fluorobenzonitrile, followed by hydrolysis of the nitrile group.
Reaction Scheme: SNAr Pathway 4-Fluorobenzonitrile + 4,4-Dimethylpiperidine → 4-(4,4-Dimethylpiperidin-1-yl)benzonitrile → this compound
Frequently Asked Questions (SNAr)
Q1: My SNAr reaction between 4-fluorobenzonitrile and 4,4-dimethylpiperidine is sluggish and gives low conversion. What are the primary causes?
A1: This is a common issue often related to insufficient reaction conditions or steric hindrance.
-
Causality: The gem-dimethyl group on the piperidine ring presents considerable steric bulk, which slows the rate of nucleophilic attack. Furthermore, the reaction requires overcoming a significant activation energy barrier to form the Meisenheimer complex intermediate.
-
Troubleshooting Steps:
-
Increase Temperature: These reactions often require elevated temperatures (100-150 °C) to proceed at a reasonable rate.
-
Solvent Choice: A polar aprotic solvent is critical. Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent choices as they can stabilize the charged Meisenheimer intermediate.
-
Use of Base: While not always required, adding a non-nucleophilic base like potassium carbonate (K₂CO₃) can scavenge the HF generated in situ, preventing the protonation and deactivation of the amine nucleophile.[1]
-
Consider Microwave Irradiation: Microwave synthesis can often dramatically reduce reaction times and improve yields by efficiently overcoming the activation energy barrier.
-
Q2: During the hydrolysis of the nitrile intermediate, I isolate significant quantities of 4-(4,4-dimethylpiperidin-1-yl)benzamide. How can I drive the reaction to the carboxylic acid?
A2: Incomplete hydrolysis is a frequent problem. The conversion of the intermediate amide to the carboxylate is often the rate-limiting step.
-
Causality: Both acidic and basic hydrolysis proceed via a tetrahedral intermediate.[2] The final elimination step to form the carboxylic acid requires harsh conditions to overcome the stability of the amide.
-
Troubleshooting Steps:
-
For Basic Hydrolysis (Saponification): This is often preferred as it is an irreversible process.[3] Use a significant excess of a strong base (e.g., 5-10 equivalents of NaOH or KOH) in a co-solvent system (e.g., ethanol/water) and prolong the reflux time (12-24 hours). The reaction progress should be monitored by TLC or LC-MS until the amide is fully consumed.[4][5]
-
For Acidic Hydrolysis: Concentrated acids like 6M HCl or H₂SO₄ at reflux are necessary. Be aware that this method is reversible and requires a large excess of water to drive the equilibrium towards the products.[5] A key challenge here is the potential for product precipitation as the hydrochloride salt, which may slow down the reaction.
-
Section 3: Troubleshooting the Buchwald-Hartwig Amination Pathway
This powerful cross-coupling reaction involves pairing 4,4-dimethylpiperidine with an aryl halide (e.g., methyl 4-bromobenzoate) using a palladium catalyst. This is followed by ester hydrolysis.
Reaction Scheme: Buchwald-Hartwig Pathway Methyl 4-bromobenzoate + 4,4-Dimethylpiperidine --(Pd Catalyst, Ligand, Base)--> Methyl 4-(4,4-dimethylpiperidin-1-yl)benzoate → this compound
Frequently Asked Questions (Buchwald-Hartwig)
Q1: My Buchwald-Hartwig reaction has stalled with significant starting material remaining. What are the most likely points of failure?
A1: Stalled reactions are typically due to catalyst deactivation or suboptimal reaction setup.
-
Causality: The Pd(0) active catalyst is sensitive to oxygen, which can oxidize it to inactive Pd(II). Additionally, poor quality reagents (e.g., wet solvent or base) can poison the catalyst. The choice of ligand is also paramount for stabilizing the catalyst and facilitating the catalytic cycle.[6][7]
-
Troubleshooting Steps:
-
Ensure Inert Atmosphere: The reaction must be performed under a rigorously inert atmosphere (Argon or Nitrogen). Use Schlenk techniques and ensure all solvents are thoroughly degassed.
-
Verify Base Quality: The most common base, sodium tert-butoxide (NaOtBu), is highly hygroscopic. Use a freshly opened bottle or sublime it before use. Poor quality base is a leading cause of failure.
-
Select an Appropriate Ligand: For sterically hindered amines like 4,4-dimethylpiperidine, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are essential. These ligands promote the rate-limiting reductive elimination step and prevent catalyst decomposition.[8]
-
Use a Pre-catalyst: Using a well-defined Pd pre-catalyst (e.g., XPhos Pd G3) can provide more reliable initiation of the active Pd(0) species compared to generating it in situ from sources like Pd₂(dba)₃.
-
Q2: My main byproduct is benzoic acid (or its ester), resulting from hydrodehalogenation of my aryl halide. How can I suppress this side reaction?
A2: Hydrodehalogenation is a known competitive pathway in Buchwald-Hartwig aminations, arising from β-hydride elimination from the palladium-amido complex.[9]
-
Causality: As illustrated below, instead of undergoing reductive elimination to form the C-N bond, the palladium-amido intermediate can undergo β-hydride elimination if there is an available hydrogen on the carbon alpha to the nitrogen. This forms an enamine/iminium species and a palladium-hydride complex, which then reductively eliminates the arene. While 4,4-dimethylpiperidine lacks β-hydrogens on the ring itself that can be eliminated in this specific manner, the term is broadly used for pathways leading to the reduced arene. The more general hydrodehalogenation can also be promoted by other hydrogen sources in the reaction.
-
Troubleshooting Steps:
-
Ligand Selection: As mentioned, bulky biarylphosphine ligands are key. They create a sterically congested environment around the palladium center that favors the desired reductive elimination over competing pathways.[9]
-
Temperature Control: While heat is needed, excessive temperatures can favor side reactions. Aim for the lowest temperature that allows for a reasonable reaction rate (typically 80-110 °C).
-
Base Choice: While strong bases are needed, extremely hindered bases may sometimes favor hydrodehalogenation. Ensure the base is fully dissolved if possible, as heterogeneous reactions can have complex kinetics. Using a soluble organic base like DBU has been explored in some systems to create homogeneous conditions.[10]
-
Key Side Reaction: Hydrodehalogenation
Caption: Competing pathways for the palladium-amido intermediate.
Section 4: Comparative Summary & Experimental Protocols
Choosing the right synthetic route depends on available starting materials, scale, and equipment.
| Feature | SNAr Pathway | Buchwald-Hartwig Pathway |
| Starting Materials | 4-Fluorobenzonitrile, 4,4-Dimethylpiperidine | Aryl halide/triflate (e.g., 4-Bromobenzoic ester), 4,4-Dimethylpiperidine |
| Key Reagents | High-boiling polar aprotic solvent (DMSO) | Palladium pre-catalyst, bulky phosphine ligand, strong non-nucleophilic base (NaOtBu) |
| Pros | - Palladium-free, avoiding heavy metal contamination concerns.- Simpler reagent profile. | - Broader substrate scope (can use chlorides, bromides, iodides, triflates).- Generally higher yielding for difficult substrates.[9] |
| Cons | - Requires activated aryl ring (fluoro- or nitro- substituted).- Can require harsh hydrolysis conditions. | - Requires strict inert atmosphere.- Catalyst cost and potential for metal contamination.- Sensitive to reagent quality. |
| Typical Yield | 60-80% (over 2 steps) | 75-95% (over 2 steps) |
Protocol 1: Synthesis via SNAr and Nitrile Hydrolysis
Step A: Synthesis of 4-(4,4-dimethylpiperidin-1-yl)benzonitrile
-
To a round-bottom flask equipped with a reflux condenser, add 4-fluorobenzonitrile (1.0 eq), 4,4-dimethylpiperidine (1.2 eq), and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous DMSO to achieve a concentration of ~0.5 M with respect to the 4-fluorobenzonitrile.
-
Heat the reaction mixture to 120-130 °C under a nitrogen atmosphere.
-
Monitor the reaction by TLC or LC-MS. After 12-18 hours, or upon consumption of the starting material, cool the mixture to room temperature.
-
Pour the reaction mixture into a large volume of water and stir. The product will often precipitate.
-
Collect the solid by filtration, wash thoroughly with water, and dry under vacuum. The crude product can be purified by recrystallization from ethanol/water or by column chromatography if necessary.
Step B: Hydrolysis to this compound
-
In a round-bottom flask, suspend the nitrile intermediate from Step A in a 1:1 mixture of ethanol and 10 M aqueous sodium hydroxide.
-
Heat the mixture to reflux (approx. 90-100 °C) for 18-24 hours. The reaction should become homogeneous as it proceeds.
-
Monitor for the disappearance of the intermediate amide by LC-MS.
-
After completion, cool the mixture in an ice bath and carefully acidify to pH ~4-5 with concentrated HCl.
-
The product will precipitate as a white solid. Collect the solid by filtration, wash with cold water, and dry under high vacuum.
Protocol 2: Synthesis via Buchwald-Hartwig Amination and Saponification
Step A: Synthesis of Methyl 4-(4,4-dimethylpiperidin-1-yl)benzoate
-
In an oven-dried Schlenk flask, add methyl 4-bromobenzoate (1.0 eq), a palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), the corresponding ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (1.4 eq).
-
Seal the flask, and evacuate and backfill with argon three times.[11]
-
Add 4,4-dimethylpiperidine (1.2 eq) via syringe, followed by anhydrous, degassed toluene.
-
Heat the reaction to 100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.[8]
-
Concentrate the filtrate and purify the crude ester by flash column chromatography on silica gel.
Step B: Saponification to this compound
-
Dissolve the purified ester from Step A in a mixture of THF and methanol (3:1).
-
Add an aqueous solution of lithium hydroxide (3-4 eq) and stir the mixture at room temperature or with gentle heating (40 °C) until the reaction is complete (typically 4-8 hours).
-
Remove the organic solvents under reduced pressure.
-
Dilute the aqueous residue with water and acidify with 1M HCl until the product precipitates.
-
Collect the solid by filtration, wash with water, and dry to yield the final product.
References
-
Buchwald–Hartwig amination - Wikipedia. Wikipedia. [Link]
-
Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. [Link]
-
Ester Chemistry. Chemistry LibreTexts. [Link]
-
Hydrolysis of ethyl benzoate. SSERC. [Link]
-
Hydrolysis of Esters. Chemistry LibreTexts. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile. National Institutes of Health. [Link]
-
How is 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride synthesized? FAQ. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
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- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Amide Bond Formation
Welcome to the technical support center for amide bond formation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize amide coupling reactions. The formation of an amide bond is a cornerstone of organic synthesis, pivotal in peptide chemistry and drug development.[1] However, what appears to be a straightforward condensation of a carboxylic acid and an amine is often fraught with challenges ranging from low yields to undesired side reactions.[2]
This guide provides a structured approach to diagnosing and resolving common issues encountered during amide coupling experiments.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, offering insights into the underlying causes and providing actionable solutions.
Issue 1: Low or No Product Yield
Question: My amide coupling reaction has resulted in a low yield or no desired product. What are the common culprits?
Answer: Low or nonexistent yields in amide coupling reactions typically stem from several key factors: incomplete activation of the carboxylic acid, issues with the amine nucleophile, steric hindrance, or suboptimal reaction conditions.[3][4]
-
Incomplete Carboxylic Acid Activation: The carboxylic acid must be converted into a more electrophilic species to react with the amine.[5] If the coupling reagent is not potent enough or is used in insufficient quantities, activation will be incomplete.[3]
-
Amine Deactivation or Low Nucleophilicity: The amine can be rendered non-nucleophilic if it is protonated. This is a common issue as an acid-base reaction can occur between the carboxylic acid and the amine before the coupling takes place.[3] Additionally, electron-withdrawing groups on the amine can reduce its nucleophilicity, making the reaction sluggish.[4]
-
Steric Hindrance: Bulky substituents on either the carboxylic acid or the amine can physically impede the approach of the two coupling partners, leading to a slow or incomplete reaction.[3][6]
-
Hydrolysis of Activated Intermediate: The presence of water in the reaction can lead to the hydrolysis of the activated carboxylic acid intermediate, reverting it to the starting carboxylic acid and preventing amide formation. It is crucial to use anhydrous solvents and reagents.[3]
Solutions & Optimization Strategies:
-
Ensure Complete Activation: Pre-activate the carboxylic acid with the coupling reagent and a non-nucleophilic base for 15-30 minutes before adding the amine.[3][7] This allows for the formation of the active ester intermediate without premature reaction with the amine.
-
Select the Appropriate Coupling Reagent: For challenging couplings, such as those involving sterically hindered substrates or electron-poor amines, consider more potent coupling reagents like HATU or HCTU.[1][4]
-
Manage Amine Reactivity: If the amine is provided as a salt (e.g., hydrochloride), it must be neutralized with a base to liberate the free amine for the reaction.[8] Using a slight excess of the amine (1.1-1.2 equivalents) can also help drive the reaction to completion.
-
Control Reaction Conditions: Utilize anhydrous polar aprotic solvents like DMF, DCM, or acetonitrile.[3] For sterically hindered substrates, heating the reaction may be necessary to overcome the activation energy barrier.[6]
-
Monitor Reaction Progress: Use analytical techniques like TLC or LC-MS to monitor the consumption of starting materials and the formation of the product.[9] This will help determine the optimal reaction time and prevent unnecessary degradation of the product.
Issue 2: Presence of Significant Side Products
Question: My reaction is producing the desired amide, but I'm also observing significant impurities. What are the common side reactions and how can they be minimized?
Answer: Side reactions are a frequent cause of reduced yield and purification challenges. The most common side reactions include racemization/epimerization, guanidinylation, and the formation of N-acylurea.
-
Racemization/Epimerization: This is a major concern when coupling chiral carboxylic acids, particularly amino acids. The activated carboxylic acid can form an oxazolone intermediate, which can lead to the loss of stereochemical integrity.[5][10] This is more prevalent with uronium/aminium-based reagents.[3]
-
Solution: Employ coupling additives known to suppress racemization, such as 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure®).[3][5] Running the reaction at lower temperatures can also mitigate this issue.[3] Phosphonium-based reagents like PyBOP are also known to reduce racemization.[6] The combination of T3P (n-propanephosphonic acid anhydride) and pyridine has also been shown to be effective for low-epimerization amide bond formation.[11][12]
-
-
Guanidinylation of the N-terminus: Uronium/aminium coupling reagents like HBTU and HATU can react with the free N-terminal amine of a peptide to form a guanidinium group, which terminates the peptide chain.[13]
-
Solution: This can be avoided by pre-activating the carboxylic acid before adding the amine.[13] Using a phosphonium-based reagent, which does not have this reactivity, is also a good strategy.
-
-
N-Acylurea Formation: When using carbodiimide coupling reagents like DCC or EDC, the O-acylisourea intermediate can rearrange to form a stable N-acylurea byproduct, which can be difficult to remove.[10][14]
-
Solution: The addition of HOBt or a similar additive can trap the O-acylisourea intermediate to form an active ester, which is less prone to this rearrangement.[5]
-
Part 2: Frequently Asked Questions (FAQs)
This section covers broader questions related to the practical aspects of amide bond formation.
1. How do I choose the right coupling reagent?
The choice of coupling reagent is critical and depends on several factors, including the reactivity of the substrates, the potential for racemization, and the desired reaction conditions.[1][15]
| Reagent Class | Examples | Advantages | Disadvantages |
| Carbodiimides | DCC, EDC, DIC | Cost-effective, widely used.[5] | Can cause racemization, formation of N-acylurea byproduct.[2] |
| Phosphonium Salts | PyBOP, PyAOP | Low racemization, good for hindered couplings.[6][16] | Can be more expensive. |
| Uronium/Aminium Salts | HBTU, HATU, HCTU | Highly reactive, fast reaction times.[16] | Can cause racemization, potential for guanidinylation side reaction.[3] |
For routine couplings, EDC in combination with an additive like HOBt is often sufficient. For more challenging substrates or when minimizing racemization is critical, phosphonium or modern uronium reagents like HATU are preferred.[1][6]
2. What is the role of the base, and which one should I use?
A non-nucleophilic organic base is typically required to neutralize any acid generated during the reaction and to facilitate the coupling process.[3] The most commonly used bases are diisopropylethylamine (DIPEA) and triethylamine (TEA).[3] DIPEA is often favored due to its steric bulk, which minimizes potential side reactions like racemization.[3][14] It is important to use a stoichiometric amount of base to avoid unwanted side reactions.[3]
3. Which solvents are recommended for amide bond formation?
Anhydrous polar aprotic solvents are generally the best choice for amide coupling reactions.[3] Commonly used solvents include:
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Acetonitrile (MeCN)
The choice of solvent can influence reaction rates and the solubility of reactants and byproducts.[3] It is critical to use anhydrous solvents to prevent the hydrolysis of the activated carboxylic acid intermediate.[3] Recent studies have also explored greener solvent alternatives such as 2-methyltetrahydrofuran (2-MeTHF) and ethyl acetate.[17][18]
4. How do I properly work up an amide coupling reaction?
A typical aqueous workup is often employed to remove the coupling reagent byproducts and any remaining water-soluble starting materials. A standard procedure involves:
-
Quenching the reaction with water or a saturated aqueous solution of NH₄Cl.[3]
-
Extracting the product with a suitable organic solvent like ethyl acetate or DCM.[3]
-
Washing the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a dilute base (e.g., saturated NaHCO₃) to remove excess carboxylic acid and additives like HOBt.[6][9]
-
Washing with brine to remove residual water.[9]
-
Drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtering, and concentrating under reduced pressure.[3]
Part 3: Key Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU[3]
-
Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.
-
Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.0-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Perform a standard aqueous workup as described in the FAQ section.
Protocol 2: Carbodiimide Coupling with HOBt Additive[5]
-
Dissolve the carboxylic acid (1.0 equivalent), HOBt (1.0-1.2 equivalents), and the amine (1.0-1.2 equivalents) in an anhydrous solvent like DMF or DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the carbodiimide (e.g., EDC, 1.0-1.5 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.
-
Upon completion, proceed with a standard aqueous workup.
Part 4: Visualizations
General Mechanism of Amide Bond Formation
Caption: A decision tree for troubleshooting low-yield amide couplings.
References
-
Albericio, F. et al. (2018). Choosing the Right Coupling Reagent for Peptides. A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7). Available from: [Link]
-
Dunetz, J. R. et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. Available from: [Link]
-
Albericio, F. et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. Available from: [Link]
- Goode, D. Amide Workup - Biofilm Inhibitor Synthesis.
-
Vasanth, K. et al. (2020). Side reactions in peptide synthesis: An overview. Bibliomed. Available from: [Link]
-
ACS Publications. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Available from: [Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available from: [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]
-
Aapptec Peptides. Coupling Reagents. Available from: [Link]
-
Reddit. How do I avoid side reactions while doing this peptide coupling reaction? Available from: [Link]
-
Perrin, D. M. et al. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. Available from: [Link]
-
Perrin, D. M. et al. (2021). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 26(18), 5626. Available from: [Link]
-
Cadoni, R. (2015). Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c - IRIS. Available from: [Link]
-
Valeur, E. & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available from: [Link]
-
Ghaffari, M. et al. (2021). One-pot activation and amidation of carboxylic acids with acetylene. ResearchGate. Available from: [Link]
-
Dunetz, J. R. et al. (2011). General and scalable amide bond formation with epimerization-prone substrates using T3P and pyridine. Organic Letters, 13(19), 5048-5051. Available from: [Link]
-
Organic Chemistry Portal. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Available from: [Link]
-
MacMillan, D. S. et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(2), 596-600. Available from: [Link]
-
Royal Society of Chemistry. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Available from: [Link]
-
Li, Y. et al. (2022). TFPN-mediated racemization/epimerization-free amide and peptide bond formation. Organic Chemistry Frontiers, 9(16), 4349-4357. Available from: [Link]
-
ResearchGate. (2011). ChemInform Abstract: General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Available from: [Link]
-
Andersen, T. L. et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11646-11652. Available from: [Link]
-
National Institutes of Health. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available from: [Link]
-
Reddit. amide coupling help. Available from: [Link]
-
Reddit. Tips and tricks for difficult amide bond formation? Available from: [Link]
-
ResearchGate. (2021). Why did my amide syntesis does not work? Available from: [Link]
-
ResearchGate. (2013). (PDF) Evaluation of alternative solvents in common amide coupling reactions: Replacement of dichloromethane and N,N-dimethylformamide. Available from: [Link]
-
Chemistry Stack Exchange. (2024). Issues with Cross-Linking in Amide Bond Formation Reaction – Seeking Advice. Available from: [Link]
-
CORE. Catalytic Approaches to the Synthesis of Amide Bonds. Available from: [Link]
-
ResearchGate. (2019). Emerging Methods in Amide- and Peptide-Bond Formation. Available from: [Link]
Sources
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- 5. Amide Synthesis [fishersci.co.uk]
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- 18. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Overcoming Solubility Challenges with 4-(4,4-Dimethylpiperidin-1-YL)benzoic acid
Welcome to the technical support guide for 4-(4,4-Dimethylpiperidin-1-YL)benzoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows. We will address the common yet significant challenge of its solubility, providing not just solutions but also the underlying chemical principles to empower you to make informed decisions in your experiments.
Understanding the Solubility Profile of this compound
Before troubleshooting, it is crucial to understand the molecular structure that governs the solubility of this compound (MW: 233.31 g/mol , Formula: C₁₄H₁₉NO₂)[1]. The molecule possesses two key functional groups with opposing properties:
-
A hydrophilic, acidic carboxylic acid (-COOH) group.
-
A hydrophilic, basic tertiary amine within the dimethylpiperidine ring.
-
A lipophilic/hydrophobic backbone consisting of the benzene ring and the dimethyl-substituted piperidine.
This dual acidic/basic nature means the compound's net charge and, consequently, its solubility are highly dependent on the pH of the medium. At its isoelectric point, the molecule can exist as a zwitterion, which often exhibits minimal solubility in many common organic solvents. The key to overcoming solubility issues is to shift the equilibrium away from this state by manipulating the reaction conditions.
Frequently Asked Questions (FAQs)
Here we address the most common queries our application scientists receive regarding this compound.
Q1: My this compound is not dissolving in standard amide coupling solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF). What are the first steps?
A1: This is a common observation. Due to the compound's polarity and potential for strong intermolecular hydrogen bonding in its solid state, non-polar or moderately polar aprotic solvents are often insufficient.
-
Initial Recommendation: Switch to a more polar, aprotic solvent. Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are excellent first choices due to their ability to disrupt the intermolecular forces of the solid.[2][3]
-
Physical Methods: Before changing solvents, you can try gentle heating of the mixture or placing the sealed reaction vessel in an ultrasonic bath.[4] Sonication can help break down the solid lattice and increase the rate of dissolution.[4][5] Reducing the particle size by carefully grinding the solid can also help.[4][5]
Q2: I am performing an amide coupling reaction. How can I ensure complete dissolution before adding my expensive coupling reagent?
A2: This is a critical step for reaction efficiency. The most effective strategy is to convert the carboxylic acid into its more soluble salt form in situ.
-
Pre-activation with Base: Before introducing the coupling reagent (e.g., HATU, HBTU, EDC), add the amine coupling partner and a non-nucleophilic base, such as Diisopropylethylamine (DIEA) or Triethylamine (TEA), to the suspension of the carboxylic acid in your chosen solvent (e.g., DMF). Stir for 10-15 minutes. The base will deprotonate the carboxylic acid, forming a highly soluble carboxylate salt. You should observe the solid dissolving to give a clear, homogeneous solution. This ensures the acid is fully available for activation by the coupling reagent.[6]
Q3: Is it advisable to use a co-solvent system to improve solubility?
A3: Yes, a co-solvent system can be a powerful tool. It allows you to fine-tune the polarity of the reaction medium without completely switching your primary solvent.
-
Practical Approach: If your protocol requires a solvent like THF, you can add a small volume of a stronger, miscible solvent like DMF or DMSO dropwise until the solid dissolves.[4] For example, a 10:1 or 5:1 mixture of THF:DMF can often achieve solubility while retaining the overall solvent characteristics of THF. Record the final solvent ratio for reproducibility.[4]
Q4: My reaction was initially clear, but a solid has crashed out over time. What could be the cause?
A4: This can be due to several factors:
-
Product Insolubility: The newly formed amide product may be less soluble in the reaction solvent than the starting materials.
-
Byproduct Precipitation: In reactions using carbodiimide coupling reagents like DCC, the dicyclohexylurea (DCU) byproduct is famously insoluble and will precipitate. If using EDC, the resulting urea byproduct is water-soluble, which can simplify workup.
-
Salt Formation: A change in the reaction's ionic strength or the formation of an insoluble salt (e.g., hydrochloride salt of an amine) can cause precipitation. If you added your amine as an HCl salt, ensure you add an extra equivalent of base to neutralize it.
Troubleshooting Guide and Experimental Protocols
This section provides detailed, field-proven protocols for handling this compound in one of its most common applications: amide bond formation.
Data Presentation: Solvent Selection Guide
The choice of solvent is paramount. The following table provides a summary of recommended solvents for reactions involving this compound.
| Solvent | Polarity Index | Boiling Point (°C) | Suitability & Rationale |
| DMF (Dimethylformamide) | 6.4 | 153 | Highly Recommended. Excellent solubilizing power for polar molecules and salts. The standard for many amide coupling reactions.[3] |
| DMSO (Dimethyl sulfoxide) | 7.2 | 189 | Highly Recommended. Even stronger solvent than DMF, but its high boiling point can complicate product isolation.[3] |
| NMP (N-Methyl-2-pyrrolidone) | 6.7 | 202 | Recommended. Similar to DMF but with a higher boiling point. Often used in industrial settings.[2] |
| 2-MeTHF (2-Methyltetrahydrofuran) | 4.0 | 80 | Situational. A greener alternative to THF/DCM.[7] May require a co-solvent or basification for full dissolution. |
| DCM (Dichloromethane) | 3.1 | 40 | Not Recommended as a Primary Solvent. Generally poor solubility for this acid. Often requires significant co-solvent or phase-transfer catalysts.[6] |
| Acetonitrile (MeCN) | 5.8 | 82 | Situational. Can be effective, especially with a water co-solvent system in some specific amide coupling methods.[8] |
Experimental Protocol: Robust Amide Coupling with In-Situ Solubilization
This protocol describes the coupling of this compound with a generic primary amine (R-NH₂) using HATU, a common coupling reagent.
Materials:
-
This compound (1.0 eq)
-
Amine (R-NH₂) (1.1 eq)
-
HATU (1.1 eq)
-
Diisopropylethylamine (DIEA) (3.0 eq)
-
Anhydrous DMF
Procedure:
-
Vessel Preparation: To a clean, dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous DMF to achieve a target concentration of approximately 0.1 M. Stir the resulting suspension at room temperature.
-
Amine Addition: Add the desired amine (R-NH₂, 1.1 eq) to the suspension.
-
In-Situ Solubilization via Basification: Add DIEA (3.0 eq) to the stirring suspension.
-
Causality Explanation: Two equivalents of DIEA are used to form the soluble carboxylate salt and to neutralize the HCl byproduct from the HATU activation. An additional equivalent is added to neutralize the amine if it is introduced as a hydrochloride salt. This step is critical for ensuring the carboxylic acid is fully deprotonated and dissolved before activation.
-
-
Homogenization: Continue stirring at room temperature for 10-15 minutes. The suspension should dissolve completely to yield a clear, pale-yellow solution. If solids persist, gentle warming (to ~40 °C) or brief sonication can be applied.
-
Activation and Coupling: Once the solution is homogeneous, add HATU (1.1 eq) in one portion.
-
Mechanistic Insight: HATU reacts rapidly with the dissolved carboxylate to form a highly reactive O-acylisourea active ester, which is then immediately attacked by the nearby amine to form the amide bond.
-
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting acid is consumed (typically 1-4 hours).
-
Workup: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., Ethyl Acetate). Perform standard aqueous washes to remove DMF and byproducts.
Visualization of Troubleshooting Workflow
The following diagram outlines a logical decision-making process for addressing solubility issues with this compound during reaction setup.
Caption: A decision tree for troubleshooting solubility.
References
-
Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry (RSC Publishing). [Link]
-
This compound | 406233-26-9 | C14H19NO2 | Appchem. [Link]
-
Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36900A. [Link]
-
Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library. [Link]
-
Tackling solubility issues in organic synthesis: conventional solution... - ResearchGate. [Link]
-
Toward overcoming solubility issues in organic chemistry - Hokkaido University. [Link]
-
Water: An Underestimated Solvent for Amide Bond-Form- ing Reactions. [Link]
-
Solubility of Organic Compounds - Chemistry Steps. [Link]
-
Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - University of Strathclyde. [Link]
-
Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - R Discovery. [Link]
-
Amide Synthesis - Fisher Scientific. [Link]
-
Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. [Link]
-
Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. [Link]
-
Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - MDPI. [Link]
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- 1. appchemical.com [appchemical.com]
- 2. par.nsf.gov [par.nsf.gov]
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- 5. ijmsdr.org [ijmsdr.org]
- 6. Amide Synthesis [fishersci.co.uk]
- 7. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36900A [pubs.rsc.org]
- 8. luxembourg-bio.com [luxembourg-bio.com]
Preventing decomposition of 4-(4,4-Dimethylpiperidin-1-YL)benzoic acid during synthesis
Welcome to the technical support guide for the synthesis of 4-(4,4-dimethylpiperidin-1-yl)benzoic acid. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this valuable building block. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and a validated protocol to help you navigate potential pitfalls, particularly the prevention of product decomposition.
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific problems you might encounter during the synthesis, presented in a practical question-and-answer format.
Question 1: My reaction yield is consistently low, and I suspect product decomposition. What is the most likely cause?
Answer:
Low yields are frequently traced back to the thermal instability of the target molecule, leading to decomposition. The most common decomposition pathway for electron-rich aromatic carboxylic acids like this one is thermal decarboxylation .
The electron-donating nature of the tertiary amine group in the para position increases the electron density of the aromatic ring, which can destabilize the carboxyl group, especially at elevated temperatures. This results in the loss of carbon dioxide (CO2) and the formation of 4,4-dimethyl-1-phenylpiperidine as a major byproduct.
Causality: High reaction temperatures, often employed in palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, provide the activation energy needed to cleave the bond between the aromatic ring and the carboxyl group.[1][2]
Troubleshooting Steps:
-
Lower the Reaction Temperature: While Buchwald-Hartwig aminations can be run at temperatures up to 100-110 °C, this may be too harsh for your substrate.[3] Attempt the reaction at a lower temperature range (e.g., 70-80 °C) and monitor for conversion. This may require a longer reaction time but can significantly preserve the product.
-
Optimize Catalyst System: The choice of palladium catalyst and ligand is critical. Modern, highly active phosphine ligands (e.g., XPhos, RuPhos) can facilitate the reaction at lower temperatures, thereby minimizing thermal decomposition.[4][5]
-
Control Heating: Ensure uniform and controlled heating using a reliable oil bath or heating mantle. Avoid localized overheating, which can create hot spots that accelerate decarboxylation.
Question 2: My final product is discolored (e.g., yellow or brown) after workup and purification. What causes this, and how can I prevent it?
Answer:
Discoloration is often a sign of oxidation . The tertiary amine of the piperidine ring is susceptible to oxidation, which can form colored N-oxide impurities or other degradation products. This can be exacerbated by exposure to air, particularly at elevated temperatures or in the presence of residual palladium catalyst, which can have oxidative activity.
Troubleshooting Steps:
-
Maintain an Inert Atmosphere: Conduct the reaction, workup, and solvent evaporation steps under an inert atmosphere (e.g., nitrogen or argon). This minimizes contact with atmospheric oxygen.
-
Degas Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or through freeze-pump-thaw cycles.
-
Quench Carefully: After the reaction is complete, cool the mixture to room temperature before exposing it to air for the workup.
-
Purification Method: If using column chromatography, work quickly and avoid prolonged exposure of the product to silica gel, which can be slightly acidic and promote degradation. Crystallization is often a better method for achieving high purity while minimizing decomposition risk.
Question 3: I'm observing a significant byproduct in my LC-MS and ¹H NMR that I can't identify. What are the likely side reactions?
Answer:
Besides the primary decarboxylation byproduct, several other side reactions can occur during a Buchwald-Hartwig amination.
Potential Side Reactions & Byproducts:
| Byproduct | Formation Mechanism | Mitigation Strategy |
| Hydrodehalogenation Product (Benzoic Acid) | A competing reaction pathway where the starting aryl halide is reduced instead of aminated. This can be caused by β-hydride elimination from an intermediate palladium complex.[6][7] | Ensure a truly anhydrous reaction setup. Use a strong, non-coordinating base like sodium tert-butoxide. The choice of ligand is also crucial; sterically hindered biarylphosphine ligands often suppress this side reaction.[4] |
| Aryl Alcohol (4-Hydroxybenzoic acid) | If using a hydroxide base or if significant water is present, the aryl halide can couple with hydroxide instead of the amine.[8][9] | Use a non-hydroxide base (e.g., NaOt-Bu, Cs2CO3) and ensure all reagents and solvents are anhydrous. |
| Diarylamine | The product arylamine can react with another molecule of the aryl halide. This is more common with primary amines but can occur.[10] | Use a slight excess of the amine coupling partner. The bulky nature of 4,4-dimethylpiperidine generally helps to minimize this side reaction. |
To identify the byproduct, compare its mass in the LC-MS to the masses of the potential structures listed above. The ¹H NMR should also provide clues (e.g., the absence of the piperidine signals or the appearance of a phenol proton).
Frequently Asked Questions (FAQs)
Q: What is the optimal synthetic route for preparing this compound?
A: The Buchwald-Hartwig amination is generally the most reliable and versatile method.[4][6] This reaction involves the palladium-catalyzed coupling of an aryl halide (e.g., 4-bromobenzoic acid or 4-iodobenzoic acid) with 4,4-dimethylpiperidine. It offers good functional group tolerance and generally proceeds with high yields under optimized conditions.
Q: Which reaction conditions are most critical to control for preventing decomposition?
A: Temperature is the most critical parameter. As discussed, high temperatures directly promote decarboxylation.[11] The second most critical factor is maintaining an inert, anhydrous environment to prevent oxidative side reactions and the formation of aryl alcohol byproducts.[8][9]
Q: How should I purify the final product?
A: Crystallization is the preferred method. After the initial workup to remove the bulk of inorganic salts and catalyst residues, dissolving the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or acetonitrile) and allowing it to cool slowly often yields a pure, crystalline solid. This method is less harsh than chromatography and effectively removes most impurities, including the nonpolar decarboxylated byproduct which tends to remain in the mother liquor.
Q: What are the recommended storage conditions for the purified compound?
A: Store the final product in a cool, dark place under an inert atmosphere (e.g., in a vial backfilled with argon or nitrogen). This will protect it from heat, light, and oxygen, ensuring its long-term stability.
Recommended Synthetic Protocol: Buchwald-Hartwig Amination
This protocol is optimized to minimize decomposition and maximize yield.
Experimental Workflow Diagram
Caption: Optimized workflow for the synthesis of this compound.
Step-by-Step Methodology
-
Preparation:
-
To an oven-dried Schlenk flask, add 4-bromobenzoic acid (1.0 eq), sodium tert-butoxide (NaOt-Bu, 1.4 eq), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Seal the flask, and evacuate and backfill with nitrogen or argon three times.
-
-
Reaction:
-
Add anhydrous, degassed toluene via syringe.
-
Add 4,4-dimethylpiperidine (1.2 eq) via syringe.
-
Place the flask in a pre-heated oil bath at 80 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS every 2-4 hours until the 4-bromobenzoic acid is consumed.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate (EtOAc).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Dissolve the crude solid in a minimum amount of hot ethanol.
-
Slowly add water until the solution becomes slightly cloudy.
-
Warm the solution slightly until it becomes clear again, then allow it to cool slowly to room temperature, and finally in an ice bath.
-
Collect the resulting precipitate by vacuum filtration, wash with a cold ethanol/water mixture, and dry under high vacuum.
-
Understanding the Primary Decomposition Pathway
The primary decomposition route for this compound under thermal stress is decarboxylation.
Decarboxylation Mechanism Diagram
Caption: Thermal decarboxylation of the target compound.
This reaction is facilitated by the electron-donating piperidine group, which stabilizes the transition state for the loss of CO₂.[2][12] Conventional decarboxylation of simple benzoic acids requires very high temperatures (often >200 °C), but the electronic activation provided by the amine substituent makes this process feasible even at the elevated temperatures used in cross-coupling reactions.[1][11]
References
- Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. National Institutes of Health (NIH).
- Mild, visible light-mediated decarboxylation of aryl carboxylic acids to access aryl radicals. Royal Society of Chemistry (RSC).
- Decarboxylative Hydroxylation of Benzoic Acids. National Institutes of Health (NIH).
- Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society.
- Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. ACS Publications.
- Carbon Dioxide, Part 5: Decarboxylation of Carboxylic Acids. YouTube.
- Buchwald–Hartwig amination. Wikipedia.
- Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP). University of Windsor.
- Decarboxylation. Wikipedia.
- Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. ACS Publications.
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
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- 1. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Decarboxylation - Wikipedia [en.wikipedia.org]
- 3. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. chem.libretexts.org [chem.libretexts.org]
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- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. youtube.com [youtube.com]
- 12. Mild, visible light-mediated decarboxylation of aryl carboxylic acids to access aryl radicals - Chemical Science (RSC Publishing) DOI:10.1039/C6SC05533H [pubs.rsc.org]
How to minimize impurities in 4-(4,4-Dimethylpiperidin-1-YL)benzoic acid production
Technical Support Center: 4-(4,4-Dimethylpiperidin-1-YL)benzoic acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support hub for the synthesis and purification of this compound. This guide is designed to provide practical, experience-driven advice to help you navigate the common challenges encountered during its production, with a core focus on minimizing impurities to achieve high-purity material suitable for downstream applications.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis and purification workflows. Each entry details potential causes and provides actionable solutions.
Problem: My initial purity by HPLC is low (<90%) after the coupling reaction.
This is a frequent challenge, often stemming from suboptimal reaction conditions in the C-N cross-coupling step, typically a Buchwald-Hartwig amination or an Ullmann condensation.
Potential Cause 1: Side Reactions in Palladium-Catalyzed Coupling. The Buchwald-Hartwig amination, while powerful, is susceptible to side reactions if not properly controlled.[1][2]
-
Hydrodehalogenation: Your aryl halide starting material (e.g., 4-fluorobenzoic acid or 4-bromobenzoic acid) is replaced by a hydrogen atom, leading to benzoic acid as a significant impurity. This can be promoted by moisture or certain bases.[3]
-
Homocoupling: The aryl halide couples with itself to form biaryl impurities (e.g., 4,4'-biphenyldicarboxylic acid).[3]
-
Diarylation: A second molecule of the aryl halide reacts with the product, forming a tertiary amine impurity. This is more common when using ammonia or primary amines but can occur with secondary amines under certain conditions.[4][5]
Solutions:
-
Ligand & Catalyst Choice: Ensure you are using a modern, sterically hindered phosphine ligand (e.g., a biarylphosphine like tBuBrettPhos) which promotes the desired reductive elimination over side reactions.[6] The choice of palladium precursor (e.g., Pd₂(dba)₃ or a pre-formed catalyst) can also influence activity and side product formation.[7][8]
-
Base Selection: The base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common.[9] However, weaker bases may be required if your substrates are base-sensitive. The choice of base can significantly impact the reaction outcome.[10]
-
Anhydrous Conditions: Use anhydrous solvents (e.g., toluene, dioxane) and ensure all reagents and glassware are thoroughly dried. Moisture can lead to catalyst deactivation and promote hydrodehalogenation.[3]
Potential Cause 2: Issues with Ullmann Condensation. Traditional Ullmann reactions require harsh conditions (high temperatures, polar aprotic solvents like DMF or NMP) which can lead to thermal degradation and byproduct formation.[11]
Solutions:
-
Use a Ligand: Modern Ullmann protocols often employ ligands (e.g., 1,10-phenanthroline, N-phenylpicolinamide) that accelerate the C-N coupling, allowing for lower reaction temperatures and reducing byproduct formation.[3][12]
-
Activated Copper: Use freshly activated copper powder or a soluble copper(I) salt (e.g., CuI) to improve reactivity.[3][13]
Problem: I see an unexpected peak in my HPLC/LC-MS that doesn't correspond to starting materials or the desired product.
Identifying unknown impurities is key to eliminating them. The source is often an impurity in a starting material or a minor side reaction.
Potential Cause 1: Impurity from Starting Material. Commercial 4,4-dimethylpiperidine can sometimes contain impurities that participate in the reaction. Similarly, the 4-halobenzoic acid may contain isomeric impurities.
Solution: Characterize Starting Materials.
-
Always run a purity check (e.g., GC-MS for the amine, HPLC for the benzoic acid derivative) on your starting materials before beginning the synthesis. This establishes a baseline and helps identify if an impurity is carried through the reaction.
Potential Cause 2: Formation of a Benzoic Acid Dimer/Anhydride. Under certain workup or storage conditions, particularly with heat or acid, two molecules of the product can form an anhydride.
Solution: Controlled Workup and Storage.
-
Avoid excessively high temperatures during solvent removal.
-
Ensure the final product is thoroughly dried and stored in a desiccator at room temperature.
Workflow for Impurity Identification
Caption: Troubleshooting workflow for identifying unknown impurities.
Problem: My yield is low after recrystallization.
Significant product loss during purification is a common issue, usually pointing to a suboptimal choice of solvent system.
Potential Cause: Incorrect Recrystallization Solvent. The ideal solvent should dissolve your product well when hot but poorly when cold. Impurities, conversely, should either be insoluble in the hot solvent or remain highly soluble in the cold solvent.[14] this compound is a polar, zwitterionic-capable molecule, which influences its solubility.
Solutions:
-
Solvent Selection: For carboxylic acids, polar protic solvents or mixtures are often effective.[14][15] Good starting points include:
-
Ethanol/Water mixtures
-
Methanol/Water mixtures
-
Acetonitrile
-
-
Systematic Approach: Perform small-scale solubility tests. Take ~20 mg of your crude product and test its solubility in 0.5 mL of various cold solvents. If it doesn't dissolve, heat the solvent to see if it dissolves. The best solvent will show a large difference in solubility between hot and cold.
-
Avoid "Oiling Out": If your product separates as an oil instead of crystals upon cooling, it means the solution became supersaturated too quickly or at a temperature above the product's melting point. To fix this, re-heat the solution and add more solvent, then allow it to cool much more slowly. Seeding with a pure crystal can also help.
Frequently Asked Questions (FAQs)
Q1: What are the most critical process parameters to control during the Buchwald-Hartwig synthesis of this compound?
A1: Based on extensive studies, the three most critical parameters are:
-
Temperature: While many modern catalysts work at room temperature, some substrate combinations require heating.[8] Temperature must be carefully controlled to prevent thermal degradation of the catalyst, ligands, and product.
-
Catalyst/Ligand Loading: While higher catalyst loading can increase reaction speed, it also increases cost and the amount of residual palladium that must be removed. It's crucial to optimize for the lowest effective loading (often 0.5-2 mol%).[8]
-
Base Stoichiometry: An excess of base is typically required, but a large excess can sometimes promote side reactions.[8] Typically, 1.5 equivalents are a good starting point.
Q2: How can I effectively remove residual palladium catalyst from my final product?
A2: Removing heavy metals is critical for pharmaceutical applications.
-
Filtration: Passing a solution of your product through a pad of celite or a specialized palladium scavenging silica gel can be effective.
-
Extraction: A simple aqueous wash may not be sufficient. An acidic wash (e.g., dilute HCl) will protonate the product, moving it into the aqueous layer, while many palladium species may remain in the organic layer. The product can then be recovered by basifying the aqueous layer and extracting.[16]
-
Recrystallization: A well-performed recrystallization is often very effective at excluding metal impurities from the crystal lattice.
Q3: What is a reliable HPLC method for assessing the purity of this compound?
A3: A robust reversed-phase HPLC (RP-HPLC) method is standard for analyzing aromatic carboxylic acids.[17][18] The following provides a good starting point, but should be optimized for your specific system.
Table 1: General RP-HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Standard non-polar stationary phase for good retention of aromatic compounds.[17] |
| Mobile Phase A | 0.1% Phosphoric Acid or Formic Acid in Water | Acidifier suppresses ionization of the carboxylic acid, leading to sharper peaks.[17] |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |
| Gradient | 10% B to 90% B over 20 minutes | A gradient elution is necessary to separate compounds with a range of polarities.[17] |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV at 254 nm or 280 nm | The aromatic ring provides strong UV absorbance for sensitive detection.[19] |
| Injection Volume | 10 µL | Standard injection volume. |
| Sample Prep | Dissolve sample in Diluent (e.g., 70:30 A:B) at 0.5 mg/mL | Ensures sample is fully dissolved and compatible with the mobile phase.[17] |
Experimental Protocols
Protocol 1: Bench-Scale Recrystallization for Purity Enhancement
This protocol outlines a general procedure for purifying the crude product.
-
Dissolution: Place 1.0 g of crude this compound into a 50 mL Erlenmeyer flask. In a separate beaker, heat your chosen solvent (e.g., 80% Ethanol/Water) to a near-boil.
-
Addition of Solvent: Add the hot solvent to the flask in small portions with swirling until the solid just dissolves. Using the minimum amount of hot solvent is key to maximizing recovery.[14]
-
Hot Filtration (Optional): If you observe insoluble impurities (e.g., dust, catalyst residues), perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Do not disturb the flask during this period.
-
Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[20]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.[14]
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts [organic-chemistry.org]
- 5. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04074F [pubs.rsc.org]
- 11. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. Ullmann Reaction [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Reagents & Solvents [chem.rochester.edu]
- 16. chemistry.du.ac.in [chemistry.du.ac.in]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. fsis.usda.gov [fsis.usda.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Catalyst Selection for 4-(4,4-Dimethylpiperidin-1-YL)benzoic Acid Synthesis
Welcome to the technical support center for the synthesis of 4-(4,4-dimethylpiperidin-1-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this synthesis. Our goal is to equip you with the knowledge to navigate the complexities of this transformation, particularly focusing on the critical aspect of catalyst selection.
Introduction: The Challenge of Synthesizing this compound
The synthesis of this compound typically involves a Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1] While this reaction is widely used, the specific combination of a sterically hindered secondary amine (4,4-dimethylpiperidine) and an aryl halide bearing a carboxylic acid group (4-halobenzoic acid) presents a unique set of challenges. These include slow reaction rates, catalyst deactivation, and the potential for side reactions such as hydrodehalogenation.[1] This guide will provide a systematic approach to overcoming these obstacles through rational catalyst and condition selection.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yields in the synthesis of this compound?
A1: The most common issue is suboptimal catalyst performance, often due to the steric hindrance of the 4,4-dimethylpiperidine. This can lead to a slow rate of reductive elimination, the final step in the catalytic cycle that forms the desired C-N bond.[1] Additionally, the presence of the carboxylic acid group can complicate the reaction, potentially leading to poor solubility of the starting material or unwanted side reactions if an inappropriate base is used.
Q2: Which type of palladium catalyst and ligand system is a good starting point for this synthesis?
A2: For coupling a sterically hindered secondary amine like 4,4-dimethylpiperidine, a catalyst system featuring a bulky, electron-rich phosphine ligand is highly recommended. These ligands are known to accelerate the rate-limiting reductive elimination step and stabilize the active monoligated palladium species.[2] A robust starting point would be a palladium precatalyst, such as a palladacycle, in combination with a biarylphosphine ligand like XPhos or RuPhos .[3][4] These are commercially available and have a proven track record in challenging aminations.[3]
Q3: How does the carboxylic acid group on the 4-halobenzoic acid affect the reaction?
A3: The carboxylic acid group can be deprotonated by the strong bases typically used in Buchwald-Hartwig aminations, forming a carboxylate salt. This can affect the solubility of the starting material and potentially interact with the palladium catalyst. It is crucial to select a base that is strong enough to facilitate the catalytic cycle but does not lead to unwanted side reactions with the carboxylic acid. Using a weaker base like K₃PO₄ or Cs₂CO₃ might be necessary, although this may require higher reaction temperatures.[2] Alternatively, protecting the carboxylic acid as an ester and deprotecting it after the amination is a viable strategy.
Q4: What is hydrodehalogenation, and how can I minimize it?
A4: Hydrodehalogenation is a common side reaction where the aryl halide is reduced to the corresponding arene (in this case, benzoic acid) instead of undergoing amination.[1] This occurs via a competing pathway in the catalytic cycle. To minimize this, the choice of ligand is critical. Bulky, electron-rich ligands like XPhos promote the desired reductive elimination over the pathways leading to hydrodehalogenation.[5] Additionally, ensuring the reaction is performed under strictly anaerobic conditions and using a well-defined palladium precatalyst can help suppress this side reaction.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion of starting material | 1. Inactive Catalyst: The palladium(0) active species is not forming efficiently from a Pd(II) precursor. 2. Poor Ligand Choice: The ligand is not suitable for the sterically demanding substrates. 3. Inappropriate Base: The base is not strong enough to deprotonate the amine or is not soluble enough in the reaction medium. | 1. Use a Palladium Precatalyst: Switch to a palladacycle precatalyst (e.g., XPhos Pd G3 or G4) which readily forms the active Pd(0) species.[6] 2. Screen Bulky Ligands: Test a panel of bulky, electron-rich biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos.[4] 3. Change the Base: If using a weaker base like K₂CO₃, try a stronger base such as NaOtBu or LHMDS. Ensure the base is fresh and finely ground to improve solubility and reactivity.[2] |
| Complete consumption of starting material but low yield of desired product | 1. Hydrodehalogenation: The primary side reaction is the reduction of the 4-halobenzoic acid. 2. Catalyst Decomposition: The catalyst is not stable under the reaction conditions. | 1. Optimize Ligand: Use a more sterically demanding ligand (e.g., XPhos) to favor reductive elimination.[5] 2. Lower Reaction Temperature: High temperatures can sometimes promote side reactions. Try running the reaction at a lower temperature for a longer duration. 3. Use a Precatalyst: Well-defined precatalysts can lead to a more stable and longer-lived active catalyst.[7] |
| Formation of unidentified byproducts | 1. Reaction with Solvent: Some solvents can participate in side reactions at high temperatures. 2. Decomposition of Amine or Aryl Halide: The starting materials may not be stable under the reaction conditions. | 1. Change Solvent: Switch to a more inert solvent like toluene or dioxane.[8] 2. Lower Temperature: As mentioned above, lowering the reaction temperature can improve selectivity. 3. Protect Functional Groups: If the starting materials have other sensitive functional groups, consider protecting them before the coupling reaction. |
Experimental Protocols
Protocol 1: Catalyst/Ligand Screening for the Synthesis of this compound
This protocol outlines a general procedure for screening different catalyst and ligand combinations to identify the optimal system for your specific needs.
Materials:
-
4-Bromobenzoic acid
-
4,4-Dimethylpiperidine
-
Palladium precatalyst (e.g., XPhos Pd G3)
-
Ligand (if not using a pre-ligated catalyst)
-
Base (e.g., NaOtBu, K₃PO₄)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Reaction vials with stir bars
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Preparation: In an inert atmosphere glovebox, add the 4-bromobenzoic acid (1.0 equiv.), palladium precatalyst (1-2 mol%), and ligand (if applicable, 1.2-2.4 mol%) to a reaction vial containing a stir bar.
-
Addition of Reagents: To the vial, add the base (1.5-2.0 equiv.) and the 4,4-dimethylpiperidine (1.2-1.5 equiv.).
-
Solvent Addition: Add the anhydrous solvent to the vial to achieve the desired concentration (typically 0.1-0.5 M).
-
Reaction: Seal the vial and remove it from the glovebox. Place the vial in a preheated aluminum block on a stirrer hotplate at the desired temperature (e.g., 80-110 °C).
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS, GC-MS) at regular intervals.
-
Analysis: Once the reaction is complete, cool the vial to room temperature, and analyze the crude reaction mixture to determine the conversion and yield of the desired product.
Data Presentation: Catalyst Screening Results (Hypothetical)
| Entry | Pd Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Conversion (%) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | NaOtBu | Toluene | 100 | 24 | 35 | 20 |
| 2 | XPhos Pd G3 (1) | - | NaOtBu | Toluene | 100 | 12 | >95 | 92 |
| 3 | RuPhos Pd G3 (1) | - | NaOtBu | Toluene | 100 | 12 | >95 | 88 |
| 4 | XPhos Pd G3 (1) | - | K₃PO₄ | Dioxane | 110 | 24 | 85 | 75 |
Visualizations
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: A logical workflow for troubleshooting low yields in the synthesis of this compound.
References
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. nbinno.com [nbinno.com]
- 4. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 6. XPhos Pd G3 95 1445085-55-1 [sigmaaldrich.com]
- 7. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Purifying 4-(4,4-Dimethylpiperidin-1-YL)benzoic acid with Column Chromatography
Welcome to the Technical Support Center for the chromatographic purification of 4-(4,4-Dimethylpiperidin-1-YL)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting strategies for obtaining this compound in high purity. Drawing from established chromatographic principles and extensive field experience, this document will explain the "why" behind the "how," ensuring a robust and reproducible purification process.
Understanding the Challenge: The Amphoteric Nature of this compound
This compound presents a unique purification challenge due to its amphoteric, or zwitterionic, nature. The molecule contains both a basic tertiary amine (the piperidine nitrogen) and an acidic carboxylic acid group. This dual functionality means its charge state is highly dependent on the pH of its environment.
-
In acidic conditions: The tertiary amine will be protonated (R₃NH⁺), and the carboxylic acid will be in its neutral form (COOH). The molecule will carry a net positive charge.
-
In basic conditions: The carboxylic acid will be deprotonated (COO⁻), and the tertiary amine will be in its neutral form (R₃N). The molecule will carry a net negative charge.
-
At its isoelectric point (pI): The molecule will exist as a zwitterion, with both the amine protonated and the carboxylic acid deprotonated (R₃NH⁺ and COO⁻), resulting in a neutral net charge.
This pH-dependent charge has significant implications for its interaction with chromatographic stationary phases, particularly the commonly used silica gel.
FAQs: Navigating the Purification of an Amphoteric Compound
Here are some frequently asked questions and their detailed answers to guide you through the purification of this compound.
Q1: Why is my compound streaking or not moving from the baseline on a standard silica gel column with a neutral solvent system (e.g., ethyl acetate/hexane)?
A1: This is a classic issue encountered with compounds possessing both acidic and basic functional groups. Standard silica gel is slightly acidic due to the presence of silanol groups (Si-OH) on its surface.
-
The basic tertiary amine in your compound will strongly interact with these acidic silanol groups, leading to significant tailing or even irreversible binding to the stationary phase.
-
Simultaneously, the carboxylic acid group can also interact with the silica surface through hydrogen bonding.
These strong interactions prevent the compound from eluting properly with a neutral mobile phase, resulting in streaking, broad peaks, or complete retention at the origin.
Q2: I've heard that adding an acid to the mobile phase helps with purifying carboxylic acids. Should I do that?
A2: While adding a small amount of a volatile acid (e.g., 0.5-1% acetic acid or formic acid) to the mobile phase is a standard and effective technique for purifying simple carboxylic acids, it is often counterproductive for a compound like this compound.
The added acid will keep the carboxylic acid group protonated (COOH), which reduces its interaction with the silica gel. However, it will also fully protonate the tertiary amine (R₃NH⁺), creating a positively charged species. This cation will now have a very strong electrostatic interaction with the negatively charged silica surface, leading to even greater retention and poor peak shape.
Q3: What about adding a base like triethylamine to the mobile phase, which is common for purifying amines?
A3: Similar to the issue with adding an acid, adding a base like triethylamine or ammonia can also be problematic. The base will deprotonate the carboxylic acid, forming a carboxylate anion (COO⁻). This negatively charged species will then have a strong electrostatic interaction with the silica surface, causing it to stick to the column. While the base will keep the tertiary amine in its neutral form, the anionic nature of the carboxylate will dominate the interaction with the stationary phase.
Recommended Purification Strategies
Given the challenges of using standard normal-phase chromatography, alternative approaches are highly recommended for purifying this compound.
Strategy 1: Reversed-Phase Flash Chromatography (Recommended)
Reversed-phase chromatography is often the most effective method for purifying polar and ionizable compounds. In this technique, a non-polar stationary phase (e.g., C18-functionalized silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).
Why it works: The retention mechanism is primarily based on hydrophobic interactions. By controlling the pH of the mobile phase, you can modulate the ionization state of your compound to achieve optimal retention and separation. For a zwitterionic compound, you generally want to work at a pH where the molecule is most neutral or has a charge that allows for good interaction with the column without being too strong.
Predicted Physicochemical Properties:
To design an effective reversed-phase method, it is crucial to estimate the pKa values of the acidic and basic groups. Using computational prediction tools like MarvinSketch or Chemicalize, we can estimate the following properties for this compound:
| Property | Predicted Value | Implication for Chromatography |
| Acidic pKa (Carboxylic Acid) | ~4.5 - 5.0 | Below this pH, the carboxylic acid is primarily protonated (neutral). |
| Basic pKa (Tertiary Amine) | ~8.5 - 9.0 | Above this pH, the tertiary amine is primarily deprotonated (neutral). |
| Isoelectric Point (pI) | ~6.5 - 7.0 | At this pH, the molecule is predominantly in its zwitterionic, net-neutral state. |
Experimental Protocol: Reversed-Phase Flash Chromatography
-
Stationary Phase: C18-functionalized silica gel.
-
Mobile Phase: A gradient of water and acetonitrile (or methanol), with a pH-adjusting modifier.
-
Option A (Acidic Conditions): Add 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to both the water and organic solvent. At this low pH (~2-3), the carboxylic acid will be neutral, and the amine will be protonated. This can provide good retention and peak shape.
-
Option B (Neutral/Slightly Acidic Conditions): Use a buffer system, such as 10 mM ammonium acetate or ammonium formate, adjusted to a pH of 4-6. In this range, you can fine-tune the retention.
-
-
Sample Loading: Dissolve the crude compound in a minimal amount of a strong solvent like methanol or DMSO. If the solubility in the initial mobile phase is low, consider a dry loading technique by adsorbing the dissolved sample onto a small amount of C18 silica.
-
Elution: Start with a high percentage of the aqueous phase (e.g., 95% water) and gradually increase the percentage of the organic solvent. A typical gradient might be from 5% to 95% acetonitrile over 20-30 column volumes.
-
Fraction Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to identify the pure compound.
Strategy 2: Ion-Exchange Chromatography
Ion-exchange chromatography (IEX) separates molecules based on their net charge. This can be a powerful technique for zwitterionic compounds.[1]
-
Cation-Exchange Chromatography: At a pH below the pI of your compound (e.g., pH 4-5), it will have a net positive charge and bind to a cation-exchange resin. You can then elute it by increasing the salt concentration or the pH of the mobile phase.
-
Anion-Exchange Chromatography: At a pH above the pI (e.g., pH 8-9), the compound will have a net negative charge and bind to an anion-exchange resin. Elution is achieved by increasing the salt concentration or decreasing the pH.
Why it's a good alternative: IEX provides a separation mechanism that is orthogonal to reversed-phase chromatography, which can be beneficial for removing impurities with similar hydrophobicity.
Strategy 3: Mixed-Mode Chromatography
Mixed-mode chromatography utilizes stationary phases that have both reversed-phase and ion-exchange characteristics.[2][3] This allows for simultaneous separation based on both hydrophobicity and charge, offering unique selectivity for complex molecules like this compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Poor peak shape (tailing or fronting) in reversed-phase chromatography. | - Secondary interactions with residual silanols on the stationary phase.- Inappropriate mobile phase pH. | - Ensure the addition of a modifier like formic acid or TFA to the mobile phase.- Experiment with a different pH or buffer system to find the optimal ionization state for your compound. |
| Compound elutes in the solvent front (no retention) in reversed-phase. | - The compound is too polar for the chosen conditions.- The initial mobile phase is too strong (too much organic solvent). | - Start with a higher percentage of the aqueous phase in your gradient (e.g., 95-100% water).- Consider a more polar stationary phase if available (e.g., polar-embedded C18). |
| Compound does not elute from the reversed-phase column. | - The compound is too hydrophobic or has very strong interactions with the stationary phase at the chosen pH. | - Increase the strength of the organic solvent in the gradient.- Try a different pH to alter the charge and polarity of the molecule. |
| Difficulty separating the product from a closely eluting impurity. | - Insufficient resolution with the current method. | - Optimize the gradient in reversed-phase chromatography (make it shallower).- Try an orthogonal separation technique like ion-exchange or mixed-mode chromatography.[1][2] |
Visualizing the Purification Workflow
The following diagram illustrates the decision-making process for purifying this compound.
Caption: Decision workflow for purifying this compound.
This comprehensive guide provides the necessary theoretical background and practical steps to successfully purify this compound. By understanding the amphoteric nature of the molecule and choosing the appropriate chromatographic technique, researchers can overcome the common challenges associated with this type of purification.
References
-
SIELC Technologies. (n.d.). Mixed-Mode Chromatography and Stationary Phases. Retrieved from [Link]
-
Nesterenko, E. P., Nesterenko, P. N., & Paull, B. (2009). Zwitterionic ion-exchangers in ion chromatography: A review of recent developments. Analytica Chimica Acta, 652(1-2), 3–21. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Evolution of Mixed-Mode Chromatography. Retrieved from [Link]
Sources
Addressing low reactivity of 4-(4,4-Dimethylpiperidin-1-YL)benzoic acid in coupling reactions
Welcome to the technical support guide for 4-(4,4-Dimethylpiperidin-1-YL)benzoic acid. This resource is designed for researchers, medicinal chemists, and process scientists who are encountering challenges with the reactivity of this sterically hindered building block in common coupling reactions. Here, we provide troubleshooting guides and frequently asked questions (FAQs) to help you overcome these synthetic hurdles.
Part 1: Understanding the Challenge
Q1: Why am I experiencing low yields or failed reactions when using this compound in standard amide or Suzuki couplings?
A1: The primary reason for the low reactivity of this substrate lies in its molecular structure. The gem-dimethyl group on the piperidine ring creates significant steric hindrance around the para-substituted benzoic acid. This bulkiness impedes the approach of coupling partners and reagents to the carboxylic acid group (for amide couplings) or the aryl core (for Suzuki couplings), thereby slowing down or preventing the reaction.
-
Steric Hindrance: The two methyl groups on the 4-position of the piperidine ring lock its conformation and create a bulky shield. This makes it difficult for the carboxyl group to be activated by a coupling reagent and subsequently approached by an amine.
-
Electronic Effects: While the piperidine nitrogen is an electron-donating group, which should activate the aromatic ring, the steric hindrance often dominates and is the primary cause of low reactivity.
Part 2: Troubleshooting Guide for Amide Coupling Reactions
Amide bond formation is a cornerstone of drug discovery, but hindered substrates require specialized conditions.[1][2] If your standard EDC/HOBt or DCC couplings are failing, consider the following tiered approach.
Q2: My standard amide coupling protocol isn't working. What should I try first?
A2: Before resorting to more exotic reagents, simple optimization of your existing protocol can sometimes suffice.
-
Increase Temperature: For sluggish reactions, carefully increasing the reaction temperature (e.g., from room temperature to 40-60 °C) can provide the necessary activation energy.
-
Change Solvent: Solvents can play a crucial role. If you are using Dichloromethane (DCM), consider switching to a more polar aprotic solvent like Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), which can better solvate the intermediates.[3]
-
Pre-activation: Instead of adding all reagents at once, try a pre-activation step. Stir the carboxylic acid, coupling reagent (e.g., HATU), and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) for 15-30 minutes before adding your amine.[3] This ensures the formation of the highly reactive activated ester intermediate.[4][5]
Q3: Optimization failed. Which coupling reagents are best for this hindered acid?
A3: When steric hindrance is the primary issue, more potent coupling reagents are required. These reagents are designed to create highly reactive intermediates that can overcome the steric barrier.
| Reagent | Class | Key Advantages for Hindered Substrates |
| HATU | Uronium Salt | Highly efficient, rapid reaction times, and reduced risk of racemization. It forms a very reactive OAt-active ester.[4][6][7][8] |
| COMU | Uronium Salt | A newer generation reagent, often more effective than HATU for challenging couplings and avoids potentially explosive byproducts.[3] |
| T3P® | Phosphonic Anhydride | A powerful water-scavenging agent that drives the reaction to completion. It is known to be effective for difficult couplings. |
| PyBOP | Phosphonium Salt | Excellent for reducing racemization and effectively coupling hindered partners.[3] |
Recommendation: HATU is often the first choice for overcoming the low reactivity of hindered acids due to its high efficiency and well-documented success.[3][6]
Workflow for Troubleshooting Amide Coupling
Caption: Decision tree for addressing low amide coupling yields.
Protocol 1: High-Efficiency Amide Coupling Using HATU
This protocol is designed for coupling this compound with a primary or secondary amine.
-
Preparation: In a clean, dry flask under an inert atmosphere (Nitrogen or Argon), dissolve the this compound (1.0 equiv.) in anhydrous DMF.
-
Reagent Addition: Add HATU (1.1 equiv.) to the solution.[3]
-
Base Addition: Add DIPEA (2.5 equiv.). Note: DIPEA is a bulky, non-nucleophilic base that minimizes side reactions.[3]
-
Pre-activation: Stir the mixture at room temperature for 15 minutes. You should observe the formation of the activated ester.[3]
-
Amine Addition: Add the amine (1.1 equiv.) to the reaction mixture.
-
Reaction: Continue to stir at room temperature and monitor the reaction's progress using LC-MS or TLC. If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Q4: I've tried powerful coupling reagents and it's still not working. What is the 'last resort' option?
A4: For extremely challenging couplings, you can bypass the in-situ activation by first converting the carboxylic acid to a more reactive species like an acyl fluoride or acyl chloride.[9][] Acyl fluorides are particularly effective as they are highly reactive yet small, minimizing steric clash during the subsequent reaction with the amine.[9][11]
-
Acyl Fluoride Formation: Use a reagent like Cyanuric Fluoride or Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate (TFFH) to convert the carboxylic acid to the acyl fluoride.[3]
-
Acyl Chloride Formation: Use oxalyl chloride or thionyl chloride. This is a classic method but can be harsh, so it should be used with caution if your amine partner has sensitive functional groups.
Part 3: Troubleshooting Guide for Suzuki Coupling Reactions
If you are using a derivative of this molecule, such as the corresponding aryl bromide or chloride, in a Suzuki cross-coupling, steric hindrance can again be a major obstacle.[12][13]
Q5: My Suzuki coupling with the aryl halide derivative is giving poor results. How can I improve it?
A5: The success of a Suzuki coupling, especially with hindered substrates, is highly dependent on the choice of palladium catalyst and, most importantly, the phosphine ligand.[14][15]
-
Ligand Selection: Standard ligands like PPh₃ are often ineffective. You must use bulky, electron-rich dialkylbiaryl phosphine ligands, commonly known as Buchwald ligands .[16][17] These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle, even with sterically demanding substrates.[14]
-
Catalyst System: Use a modern palladium pre-catalyst, such as SPhos Pd G3 or XPhos Pd G3. These are air-stable and highly active, ensuring efficient formation of the active Pd(0) species.
-
Base and Solvent: The choice of base is critical. A strong, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often required. The solvent system is typically a mixture of an organic solvent like dioxane or THF with water.[18]
Table 2: Recommended Conditions for Hindered Suzuki Coupling
| Component | Recommendation | Rationale |
| Palladium Pre-catalyst | SPhos Pd G3 or XPhos Pd G3 (1-2 mol%) | Highly active, air-stable, and designed for challenging couplings. |
| Ligand | SPhos or XPhos (1.1-1.2 equiv. to Pd) | Bulky, electron-rich ligands that accelerate key steps in the catalytic cycle for hindered substrates.[16][19] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equiv.) | Strong bases required to facilitate the transmetalation step. |
| Solvent | Dioxane/H₂O or Toluene/H₂O (e.g., 10:1 ratio) | Biphasic system that effectively dissolves both organic and inorganic reagents. |
| Temperature | 80-110 °C | Higher temperatures are often necessary to overcome the activation barrier. |
Diagram 2: Suzuki Catalytic Cycle & Steric Influence
Caption: Impact of steric hindrance on the Suzuki catalytic cycle.
Protocol 2: Suzuki Coupling with a Hindered Aryl Bromide
This protocol is a general starting point for coupling a 4-(4,4-Dimethylpiperidin-1-YL)aryl bromide with a boronic acid.
-
Preparation: To a vial, add the aryl bromide (1.0 equiv.), the boronic acid (1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Catalyst Addition: In a separate vial, weigh the palladium pre-catalyst (e.g., SPhos Pd G3, 0.02 equiv.) and add it to the reaction vial.
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 10:1).
-
Reaction: Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction's progress by LC-MS.
-
Work-up: After the reaction is complete, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography to obtain the desired biaryl product.
By applying these targeted strategies and understanding the underlying chemical principles, you can successfully incorporate the this compound moiety into your target molecules.
References
-
Common Organic Chemistry. Amine to Amide Mechanism - HATU. [Link]
-
YouTube. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. [Link]
-
Organic Letters. (2012, August 3). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. [Link]
-
ResearchGate. Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. [Link]
-
Journal of the American Chemical Society. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]
-
Wikipedia. HATU. [Link]
-
PMC - NIH. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
-
ElectronicsAndBooks. Palladium and nickel catalysed Suzuki cross-coupling of sterically hindered aryl bromides with phenylboronic acid. [Link]
-
The Royal Society of Chemistry. (2014, February 6). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... [Link]
-
Organic Letters. (2025, June 16). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. [Link]
-
Dalton Transactions (RSC Publishing). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. [Link]
-
Andrew G Myers Research Group. The Suzuki Reaction. [Link]
-
Organic Chemistry Portal. A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. [Link]
-
PMC - NIH. (2021, November 17). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
ResearchGate. (2025, August 7). Activation of Carboxylic Acids by Burgess Reagent: An Efficient Route to Acyl Ureas and Amides. [Link]
-
Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]
-
(2015, December 21). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. [Link]
-
ChemRxiv. Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. [Link]
-
Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation?. [Link]
-
(2013, April 16). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]
-
PMC - PubMed Central. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. [Link]
-
CHIMIA. The Synthesis of Sterically Hindered Amides. [Link]
-
Wikipedia. Protecting group. [Link]
-
PubMed Central. Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]
-
Chemical Science (RSC Publishing). (2019, June 17). Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification. [Link]
-
ResearchGate. (2021, June 8). Catalytic and non-catalytic amidation of carboxylic acid substrates. [Link]
Sources
- 1. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chimia.ch [chimia.ch]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. HATU - Wikipedia [en.wikipedia.org]
- 9. blogs.rsc.org [blogs.rsc.org]
- 11. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. electronicsandbooks.com [electronicsandbooks.com]
- 14. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 17. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 18. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Method Refinement for Consistent Synthesis of 4-(4,4-Dimethylpiperidin-1-YL)benzoic acid
Welcome to the Technical Support Center for the synthesis of 4-(4,4-Dimethylpiperidin-1-YL)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure a consistent and high-yielding synthesis of this valuable compound. Our approach is grounded in established organometallic principles, refined through practical laboratory experience.
Introduction: Navigating the Synthesis of a Key Building Block
This compound is a crucial building block in the development of various pharmaceutical agents. Its synthesis, typically achieved through a carbon-nitrogen (C-N) cross-coupling reaction, can present several challenges that may lead to inconsistent yields and purity. This guide will focus on the Buchwald-Hartwig amination as the primary synthetic route, a powerful and versatile palladium-catalyzed cross-coupling reaction for forming C-N bonds.[1][2] We will also briefly discuss the Ullmann condensation as a potential alternative.
The core of a successful synthesis lies in understanding the interplay of the catalyst, ligand, base, and solvent. This guide will provide a refined experimental protocol and address common issues encountered during the synthesis, empowering you to optimize your experimental outcomes.
Refined Experimental Protocol: Buchwald-Hartwig Amination
This protocol is designed to provide a robust starting point for the synthesis of this compound, with a focus on maximizing yield and purity.
Materials and Reagents
| Reagent | Formula | M.W. | Amount (mmol) | Equiv. |
| 4-Bromobenzoic acid | C₇H₅BrO₂ | 201.02 | 10 | 1.0 |
| 4,4-Dimethylpiperidine | C₇H₁₅N | 113.20 | 12 | 1.2 |
| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | 915.72 | 0.1 | 0.01 |
| Xantphos | C₃₉H₃₂OP₂ | 578.62 | 0.2 | 0.02 |
| Sodium tert-butoxide (NaOtBu) | C₄H₉NaO | 96.10 | 14 | 1.4 |
| Anhydrous Toluene | C₇H₈ | 92.14 | 50 mL | - |
Step-by-Step Procedure
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine 4-bromobenzoic acid (10 mmol), Pd₂(dba)₃ (0.01 equiv.), and Xantphos (0.02 equiv.).
-
Reagent Addition: Add sodium tert-butoxide (1.4 equiv.). Seal the flask with a septum.
-
Solvent and Amine Addition: Add anhydrous, degassed toluene (50 mL) via syringe, followed by 4,4-dimethylpiperidine (1.2 equiv.).
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (50 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with 1 M HCl (2 x 30 mL). The product should precipitate in the acidic aqueous layer.
-
Isolate the precipitate by filtration, wash with cold water, and dry under vacuum.
-
-
Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inactive Catalyst: The Pd(0) catalyst may not have formed correctly or has decomposed. | - Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.[2] - Consider using a pre-formed palladium catalyst complex. |
| Incorrect Base: The base may not be strong enough or may be of poor quality. | - Use a strong, non-nucleophilic base like sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS).[3] - Ensure the base is fresh and has been stored properly. | |
| Ligand Issues: The phosphine ligand may have oxidized. | - Use a fresh batch of ligand. - Consider using a more robust, air-stable ligand. | |
| Formation of Side Products (e.g., Hydrodehalogenation) | Presence of Water or Protic Impurities: These can lead to the formation of palladium-hydride species, causing hydrodehalogenation of the aryl halide.[4] | - Use anhydrous solvents and reagents. - Dry all glassware thoroughly. |
| Suboptimal Ligand Choice: The ligand may not be effectively promoting reductive elimination. | - Use a bulky, electron-rich phosphine ligand like Xantphos or a biarylphosphine ligand to favor the desired C-N bond formation.[3] | |
| Difficulty in Product Isolation/Purification | Emulsion during Work-up: The presence of both acidic and basic functionalities can lead to emulsification. | - Add brine to the aqueous layer to break the emulsion. - Centrifugation can also be effective. |
| Product is not Precipitating: The product may be more soluble in the acidic aqueous phase than anticipated. | - Adjust the pH of the aqueous layer to the isoelectric point of the amino acid to minimize its solubility. - Extract the product with an appropriate organic solvent after neutralization. |
Frequently Asked Questions (FAQs)
Q1: Why is the Buchwald-Hartwig amination preferred over the Ullmann condensation for this synthesis?
A1: The Buchwald-Hartwig amination generally offers milder reaction conditions, broader substrate scope, and higher functional group tolerance compared to the traditional Ullmann condensation.[1] The Ullmann reaction often requires higher temperatures and stoichiometric amounts of copper, which can be less environmentally friendly and may lead to more side reactions.[5] However, modern modifications of the Ullmann reaction using ligands can make it a viable alternative.[6][7]
Q2: What is the role of the phosphine ligand in the reaction?
A2: The phosphine ligand is crucial for the success of the Buchwald-Hartwig amination. It stabilizes the palladium catalyst, increases its solubility, and modulates its electronic and steric properties. Bulky, electron-rich ligands like Xantphos facilitate the oxidative addition of the aryl halide to the palladium center and promote the final reductive elimination step to form the C-N bond, which is often the rate-limiting step.[2][8]
Q3: Can I use a different aryl halide, such as 4-chlorobenzoic acid?
A3: Yes, but aryl chlorides are generally less reactive than aryl bromides in Buchwald-Hartwig aminations.[3] To successfully use 4-chlorobenzoic acid, you may need to employ a more electron-rich and sterically hindered ligand, a stronger base, and potentially higher reaction temperatures.
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. A suitable eluent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid) should be developed to clearly separate the starting materials from the product. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more precise monitoring, allowing for the detection of the product mass and the disappearance of starting material masses.
Q5: What are the key safety precautions to take during this synthesis?
A5: This reaction should be performed in a well-ventilated fume hood. Palladium catalysts and phosphine ligands can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive; handle it with care under an inert atmosphere. Toluene is a flammable solvent and should be handled away from ignition sources.
Visualizing the Process
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in the synthesis.
References
-
Organic Synthesis. Buchwald-Hartwig Coupling. [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Caddick, S., et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]
-
University of Windsor. Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. [Link]
-
Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]
-
National Institutes of Health. (2025). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. [Link]
-
Royal Society of Chemistry. Cross coupling reactions of organozinc iodides with solid-supported electrophiles: synthesis of 4-substituted benzoic and 3-substituted (E)- and (Z)-propenoic acids and amides. [Link]
-
National Institutes of Health. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. [Link]
-
Organic Chemistry Portal. Ullmann Reaction. [Link]
- Li, G., et al. (2013). Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands. Journal of the Serbian Chemical Society, 78(10), 1433-1441.
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
-
PubMed. Cross coupling reactions of organozinc iodides with solid-supported electrophiles: synthesis of 4-substituted benzoic and 3-substituted (E)- and (Z)-propenoic acids and amides. [Link]
-
National Institutes of Health. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. [Link]
-
University of Strasbourg. Methodology in organic synthesis. [Link]
-
Massachusetts Institute of Technology. (2012). Completely N[superscript 1]-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. [Link]
-
ResearchGate. (2013). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]
-
ResearchGate. (2015). A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. [Link]
-
PubChem. 4-(4-Methylpiperazin-1-yl)benzoic acid. [Link]
-
FAQ. How is 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride synthesized?. [Link]
-
MDPI. (2021). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. [Link]
-
ACS Publications. (2012). Cross-Coupling Reactions. [Link]
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Identifying and removing byproducts from 4-(4,4-Dimethylpiperidin-1-YL)benzoic acid reactions
Welcome to the technical support center for 4-(4,4-Dimethylpiperidin-1-YL)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important pharmaceutical intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you identify and remove critical byproducts, ensuring the highest purity of your final compound.
Introduction: The Criticality of Purity
This compound is a key building block in the synthesis of various pharmaceutically active compounds. The purity of this intermediate is paramount, as even trace impurities can have a significant impact on the safety, efficacy, and stability of the final drug product.[1][2] This guide provides a systematic approach to identifying and eliminating common process-related impurities and byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound and their associated impurities?
The most prevalent and scalable method for synthesizing this compound is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction typically involves the reaction of a 4-halobenzoic acid (or its ester) with 4,4-dimethylpiperidine.[3][4]
Common impurities can be categorized as follows:
-
Organic Impurities: These can arise from starting materials, intermediates, byproducts from side reactions, and degradation products.[5][6]
-
Inorganic Impurities: These can include reagents, catalysts (like residual palladium), and inorganic salts formed during the reaction.[5][6]
-
Residual Solvents: Organic solvents used in the synthesis or purification steps that are not completely removed.[1][5]
Q2: I see an unexpected peak in my HPLC analysis. What could it be?
An unexpected peak in your High-Performance Liquid Chromatography (HPLC) chromatogram could be one of several common byproducts. The identity of the peak will depend on its retention time and the specific reaction conditions used. Potential byproducts are detailed in the troubleshooting guide below. To definitively identify the peak, it is recommended to use hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).[2][6][7]
Q3: My final product has a persistent color. What is the likely cause and how can I remove it?
A persistent color, often yellow or brown, in the final product can be indicative of trace impurities, particularly residual palladium from the Buchwald-Hartwig catalyst or degradation products. Activated carbon treatment or recrystallization are often effective methods for color removal.
Troubleshooting Guide: From Symptoms to Solutions
This section is designed to help you diagnose and resolve common issues encountered during the synthesis and purification of this compound.
Logical Flow for Troubleshooting
Caption: A flowchart to guide troubleshooting during synthesis.
Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis
| Symptom | Potential Cause (Byproduct) | Rationale for Formation | Recommended Action |
| Peak eluting earlier than the product | Benzoic Acid | This can result from the dehalogenation of the 4-halobenzoic acid starting material, a known side reaction in palladium-catalyzed couplings. | Optimize reaction conditions to minimize dehalogenation. If present, this more polar byproduct can often be removed by recrystallization. |
| Peak eluting earlier than the product | Unreacted 4-halobenzoic acid | Incomplete reaction or insufficient coupling partner. | Increase reaction time, temperature, or catalyst loading. This starting material can typically be removed through a basic aqueous wash during workup. |
| Peak eluting significantly later than the product | 4,4'-Biphenyldicarboxylic acid | Homocoupling of the 4-halobenzoic acid starting material can occur, especially at higher temperatures or with certain catalyst systems. | Use a lower reaction temperature and ensure proper stoichiometry. This non-polar byproduct is often best removed by column chromatography. |
| Peak with a mass corresponding to the dimer of the product | Dimeric Species | Self-reaction of the product under harsh conditions. | Avoid excessive heating during reaction and workup. Purification can be achieved through recrystallization or column chromatography. |
Issue 2: Low Reaction Yield
| Symptom | Potential Cause | Rationale | Recommended Action |
| Significant amount of starting material remains | Incomplete Reaction | The reaction may not have reached completion due to insufficient time, temperature, or catalyst activity. | Increase reaction time and/or temperature. Ensure the palladium catalyst is active and the ligand is not degraded. Consider using a more active catalyst system if the problem persists. |
| Multiple byproducts observed | Suboptimal Reaction Conditions | Incorrect stoichiometry, inefficient base, or presence of oxygen can lead to side reactions. The Buchwald-Hartwig amination is sensitive to the choice of base and solvent.[8][9] | Carefully control the stoichiometry of reactants. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Screen different bases (e.g., NaOtBu, K2CO3, Cs2CO3) and solvents to optimize the reaction. |
Issue 3: Product Discoloration
| Symptom | Potential Cause | Rationale | Recommended Action |
| Final product is off-white, yellow, or grey | Residual Palladium | Trace amounts of the palladium catalyst can remain in the final product, causing discoloration. | Treat a solution of the crude product with activated charcoal. Alternatively, specialized metal scavengers can be employed. Recrystallization can also help in removing residual catalyst. |
| Product darkens over time | Degradation | The presence of impurities can lead to instability and degradation of the final product upon storage. | Ensure all byproducts and residual catalyst are removed. Store the final product in a cool, dark, and dry place under an inert atmosphere. |
Analytical & Purification Protocols
Protocol 1: HPLC Method for Impurity Profiling
This protocol provides a general method for the analysis of this compound and its common impurities. Method optimization may be required based on the specific instrument and impurities present.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Protocol 2: Recrystallization for Purification
Recrystallization is an effective technique for removing many of the common byproducts.
-
Solvent Selection: A mixture of ethanol and water is often a good starting point. The goal is to find a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at low temperatures.
-
Procedure: a. Dissolve the crude product in a minimal amount of hot ethanol. b. Slowly add hot water dropwise until the solution becomes slightly turbid. c. Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution. d. Allow the solution to cool slowly to room temperature. e. Further cool the solution in an ice bath to maximize crystal formation. f. Collect the crystals by vacuum filtration. g. Wash the crystals with a small amount of cold ethanol/water mixture. h. Dry the purified crystals under vacuum.
Protocol 3: Activated Charcoal Treatment for Color Removal
-
Dissolve the crude or discolored product in a suitable solvent (e.g., ethanol or ethyl acetate) at room temperature or with gentle heating.
-
Add a small amount of activated charcoal (typically 1-5% by weight of the product).
-
Stir the mixture for 30-60 minutes.
-
Filter the mixture through a pad of celite to remove the charcoal.
-
Rinse the celite pad with a small amount of the solvent.
-
Remove the solvent from the filtrate under reduced pressure to obtain the decolorized product.
-
The product can then be further purified by recrystallization if necessary.
Visualizing the Reaction and Impurity Formation
Caption: Synthetic pathway and potential byproducts.
References
- Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- Medikamenter Quality Services. (2025, September 5). Impurities in Pharmaceutical Analysis: A Comprehensive Guide.
- Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
- Emery Pharma. (n.d.). Impurity Analysis.
- IJNRD. (2024, February 2). Impurity Profiling in different analytical techniques.
- Discovery of 4-benzoylpiperidine and 3-(piperidin-4- yl)benzo[d]isoxazole derivatives as potential and selective GlyT1 inhibitor. (n.d.).
- ChemicalBook. (n.d.). 4-(4,4-dimethyl-piperidin-1-yl)-benzoic acid(406233-26-9) 1 h nmr.
- Google Patents. (n.d.). CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
- ResearchGate. (2025, August 6). A practical synthesis of 4-[(4-methylpiperazin-1-yl)
- Synthesis of 4-(4-Methylpiperazine-1-yl)-3-piperidinosulfonylbenzoic acid-hydrochloride. (n.d.).
- PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)benzoic acid.
- Google Patents. (n.d.). CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
- Sigma-Aldrich. (n.d.). This compound.
- Google Patents. (2012, December 12).
- ChemRxiv. (n.d.).
- FAQ. (n.d.). How is 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride synthesized?
- CymitQuimica. (n.d.). CAS 4045-30-1: 4,4-Dimethylpiperidine.
- Amazon S3. (2019, November 6).
- Wikipedia. (n.d.).
- Google Patents. (n.d.). WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride.
- Consensus. (2010, January 1). Synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]Benzoic Acid Dihydrochloride.
- ChemicalBook. (2025, July 16). 4-(4,4-DIMETHYL-PIPERIDIN-1-YL)-BENZOIC ACID.
- Google Patents. (2019, October 10).
- PubChem. (n.d.). 4,4-Dimethylpiperidine.
- Sigma-Aldrich. (n.d.). 4,4-dimethylpiperidine AldrichCPR.
- Chemistry LibreTexts. (2023, June 30).
- YouTube. (2025, April 3).
- Cheméo. (n.d.). Chemical Properties of 4,4-Dimethyl-piperidine (CAS 4045-30-1).
- Google Patents. (n.d.).
- CAS.org. (n.d.). 4,4-Dimethylpiperidine - Common Chemistry.
- MDPI. (n.d.). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor.
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Technical Support Center: Navigating Steric Hindrance with 4-(4,4-Dimethylpiperidin-1-YL)benzoic acid
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-(4,4-Dimethylpiperidin-1-YL)benzoic acid. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique challenges posed by the steric bulk of this compound in common chemical transformations. Our goal is to equip you with the expert knowledge and practical protocols necessary to overcome experimental hurdles and achieve optimal reaction outcomes.
The Challenge: Understanding the Steric Shield
The core challenge in reactions involving this compound arises from the significant steric hindrance imposed by the gem-dimethyl group on the piperidine ring. This substitution pattern locks the piperidine ring in a specific conformation that, in conjunction with the piperidine ring itself, creates a bulky molecular architecture. This "steric shield" effectively obstructs access to the carboxylic acid's carbonyl carbon, impeding the approach of nucleophiles and often rendering standard reaction conditions ineffective.[1][2]
This guide will focus primarily on two key reaction types where these steric effects are most pronounced: amide bond formation and esterification .
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments, providing a logical workflow from problem identification to resolution.
Issue 1: Low to No Yield in Amide Coupling Reactions
You've attempted to couple this compound with an amine using a standard coupling reagent like EDC/HOBt or DCC, but the reaction results in low yield or complete failure.[3]
A. Probable Causes:
-
Inefficient Carboxylic Acid Activation: The bulky gem-dimethyl group can hinder the formation of the active intermediate (e.g., O-acylisourea with EDC). This intermediate, being highly reactive, may decompose or undergo side reactions before the sterically encumbered amine can attack.[3]
-
Steric Clash with Nucleophile: The primary issue is often the steric bulk of both the acid and, potentially, the incoming amine, which dramatically slows the rate of nucleophilic attack.[1]
-
Side Reactions of Activated Intermediate: With carbodiimide reagents, the O-acylisourea intermediate can rearrange into a stable N-acylurea, a common byproduct that terminates the desired reaction pathway.[3] With uronium reagents like HATU, a hindered amine might react with the coupling reagent itself, forming a guanidinium byproduct.
B. Recommended Solutions & Protocols:
Your strategy should focus on creating a more reactive electrophile from the carboxylic acid to overcome the high activation energy of the coupling step.
Solution 1.1: Employ High-Reactivity Coupling Reagents
Switching to more potent uronium or phosphonium-based coupling reagents is a primary troubleshooting step. These reagents are specifically designed to activate hindered acids and facilitate difficult couplings.[3]
Protocol 1: Amide Coupling Using HATU
-
To a stirred solution of this compound (1.0 equiv) in anhydrous DMF (0.1–0.5 M), add HATU (1.1–1.5 equiv).[1]
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0–3.0 equiv).
-
Stir the mixture at room temperature for 10–20 minutes to "pre-activate" the acid.
-
Add the desired amine (1.0–1.2 equiv) to the reaction mixture.
-
Monitor the reaction to completion (typically 1–24 hours) by LC-MS or TLC.
-
Upon completion, perform a standard aqueous workup by quenching with water or saturated NH₄Cl, followed by extraction with an appropriate organic solvent (e.g., ethyl acetate).[1]
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product for purification.
Solution 1.2: Convert to a More Reactive Acyl Fluoride
Acyl fluorides are more reactive than their corresponding carboxylic acids but generally more stable and less prone to side reactions than acyl chlorides.[4][5] Reagents like BTFFH or TFFH can generate the acyl fluoride in situ.
Protocol 2: Two-Step Amide Coupling via Acyl Fluoride Formation
-
In a reaction vial under an inert atmosphere, dissolve the this compound (1.0 equiv) in anhydrous DCM or acetonitrile (0.1 M).
-
Add a fluorinating agent such as BTFFH (1.2 equiv) followed by a non-nucleophilic base like pyridine or DIPEA (3.0 equiv).[3]
-
Stir the mixture at room temperature for 30 minutes to ensure complete formation of the acyl fluoride.
-
In a separate vial, prepare a solution of your amine (1.0 equiv).
-
Add the amine solution to the acyl fluoride mixture.
-
For particularly hindered amines, the reaction may require heating. Seal the vessel and heat the mixture to 60–80 °C, monitoring progress over 12–24 hours.[3]
-
After cooling, quench the reaction with water and proceed with a standard aqueous workup and purification.
Issue 2: Reaction Stalls or Fails During Esterification
Attempts to form an ester from this compound, for example via Fischer esterification, result in poor conversion even after extended reaction times and heating.
A. Probable Causes:
-
Unfavorable Equilibrium: Fischer esterification is an equilibrium-driven process. The steric hindrance around the carbonyl group makes the forward reaction (ester formation) particularly slow and energetically unfavorable.[6]
-
Insufficient Electrophilicity: Simple acid catalysis (e.g., H₂SO₄) may not sufficiently activate the hindered carbonyl group to react with a neutral alcohol nucleophile.[6]
-
Steric Hindrance on the Alcohol: If the alcohol is also sterically hindered (e.g., a secondary or tertiary alcohol), the reaction becomes even more challenging.[7]
B. Recommended Solutions & Protocols:
Similar to amide coupling, the strategy is to increase the electrophilicity of the carboxylic acid derivative.
Solution 2.1: Activation via Mixed Anhydride Formation
A highly effective method for esterifying hindered acids involves activation with methanesulfonyl chloride (MsCl) to form a mixed anhydride, which is then readily attacked by the alcohol.[8]
Protocol 3: Esterification via a Mixed Methanesulfonic Anhydride
-
Dissolve this compound (1.0 equiv) in anhydrous THF or DCM (0.2 M) and cool the solution to 0 °C in an ice bath.
-
Add triethylamine (TEA) or DIPEA (3.0 equiv) to the solution.
-
Slowly add methanesulfonyl chloride (1.1 equiv) dropwise. A precipitate of triethylammonium chloride may form.
-
Stir the mixture at 0 °C for 30–60 minutes to form the mixed anhydride.
-
Add the desired alcohol (1.1–1.5 equiv) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by LC-MS or TLC).
-
Quench the reaction with saturated aqueous NaHCO₃ and extract with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and purify the crude product.
Solution 2.2: Use of Stronger Activating Agents for Hindered Alcohols
When coupling with a hindered alcohol, more forcing conditions or specialized reagents may be necessary. The Yamaguchi esterification is a classic example, though simpler modern variants exist.[9]
| Method | Activating Agent | Key Advantages | Considerations |
| Mixed Anhydride | Methanesulfonyl Chloride (MsCl) | High yields, reliable for many hindered systems.[8] | Byproducts must be removed during workup. |
| Carbodiimide | EDC / DCC | Can be effective with a nucleophilic catalyst like DMAP. | Risk of N-acylurea formation, especially if slow. |
| Yamaguchi Esterification | 2,4,6-Trichlorobenzoyl chloride | Powerful method for highly hindered substrates. | Requires stoichiometric amounts of reagents.[9] |
Frequently Asked Questions (FAQs)
Q1: Why are standard coupling reagents like EDC/HOBt often ineffective for this acid?
A1: The primary reason is the slow rate of reaction between the activated acid and the amine nucleophile due to steric hindrance.[3] The active intermediate formed by EDC, an O-acylisourea, is highly reactive and has a limited lifetime. If a sterically hindered nucleophile cannot attack it quickly, the intermediate is more likely to undergo a competing, irreversible rearrangement to a stable N-acylurea byproduct, which halts the productive reaction pathway.[3]
Q2: Will changing the solvent help improve my reaction yields?
A2: While solvent choice is important for solubility, for sterically hindered reactions, it is secondary to the choice of activating agent.[3] Anhydrous polar aprotic solvents like DMF, NMP, or DCM are generally preferred for amide couplings. For esterifications, solvents like THF or DCM that are compatible with the activating agents are recommended. Ensure all solvents are anhydrous, as water will hydrolyze the activated intermediates.[1]
Q3: I am concerned about racemization of my chiral amine during coupling. What is the best approach?
A3: Racemization is a risk when using highly reactive intermediates. To minimize this, use coupling reagents known to suppress racemization. Uronium salts like HATU and phosphonium salts like PyBOP are excellent choices.[3] Including an additive like HOBt or, more effectively, OxymaPure can also significantly reduce the risk of epimerization.[1] Additionally, running the reaction at lower temperatures (e.g., starting at 0 °C) can help preserve stereochemical integrity.
Q4: Can I form an acyl chloride from this compound using thionyl chloride or oxalyl chloride?
A4: Yes, it is possible to form the acyl chloride, which is a highly reactive intermediate. However, this method can be harsh and may not be compatible with sensitive functional groups on your coupling partner.[5] The acyl chloride is also highly moisture-sensitive. For many applications, the in situ formation of an acyl fluoride or the use of modern coupling reagents offers a milder and more controlled alternative.[4]
References
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
- Noole, A., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, RSC Publishing. DOI:10.1039/C5OB02129D.
- Lundberg, H., et al. (2019). Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification. Chemical Science, RSC Publishing. DOI:10.1039/C9SC02126D.
- Reddit r/Chempros. (2023). Choosing amide coupling agent.
- Makara, M. V., et al. (2025). Activation of Carboxylic Acids by Burgess Reagent: An Efficient Route to Acyl Ureas and Amides.
- Raber, D. J., & Gariano, P. (n.d.). A New Method for the Esterification of Certain Sterically Hindered Acids.
- Woo, J. C. S., Fenster, E., & Dake, G. R. (2004). A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. Organic Chemistry Portal.
- Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
- ResearchGate. (2025). The gem-Dimethyl Effect Revisited.
- Organic Chemistry Portal. (n.d.).
- ResearchGate. (n.d.). Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters.
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- 8. A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides [organic-chemistry.org]
- 9. Ester synthesis by esterification [organic-chemistry.org]
Technical Support Center: Stabilizing 4-(4,4-Dimethylpiperidin-1-YL)benzoic Acid in Solution
Welcome to the technical support center for 4-(4,4-Dimethylpiperidin-1-YL)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on maintaining the stability of this compound in solution. By understanding the underlying chemical principles, you can mitigate common experimental issues such as precipitation and degradation.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the handling of this compound solutions.
Q1: My this compound precipitated out of my aqueous buffer. How can I resolve this?
A1: Precipitation of benzoic acid derivatives in aqueous solutions is often pH-dependent.[1] this compound is an amphiprotic molecule, meaning it has both acidic (carboxylic acid) and basic (tertiary amine) functional groups. The carboxylic acid group is less soluble in its protonated (acidic) form. To increase solubility, you should adjust the pH of your solution. Increasing the pH (making it more basic) will deprotonate the carboxylic acid to the more soluble carboxylate salt. Conversely, in highly acidic solutions, the piperidinyl nitrogen will be protonated, which may also enhance solubility. The key is to find a pH range where the compound remains in a soluble form. We recommend preparing a small test batch and adjusting the pH incrementally to find the optimal solubility.
Q2: I've noticed a change in the color of my solution over time. What could be the cause?
A2: Color change often indicates chemical degradation. While specific degradation pathways for this compound are not extensively documented, compounds with tertiary amine and benzylic positions can be susceptible to oxidation. Exposure to air (oxygen), light, or trace metal impurities can catalyze these reactions. We recommend preparing solutions fresh whenever possible and storing them protected from light and under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
Q3: What is the recommended solvent for making a stock solution?
A3: For compounds that are sparingly soluble in aqueous buffers, a common and effective practice is to first prepare a concentrated stock solution in an organic solvent.[2] For this compound, organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are suitable choices. Once the compound is fully dissolved in the organic solvent, you can then dilute it with the aqueous buffer of your choice to the final desired concentration. Be mindful of the final concentration of the organic solvent in your experiment, as it may affect your biological system.
Q4: How should I store my solutions of this compound?
A4: As a solid, the compound should be stored sealed in a dry environment at room temperature. For solutions, storage conditions are critical. Based on general principles for similar compounds, we recommend the following:
-
Short-term storage (less than 24 hours): Aqueous solutions, if stable at the working pH, should be kept at 2-8°C and protected from light. However, be aware that some product data sheets for similar compounds advise against storing aqueous solutions for more than a day.[2]
-
Long-term storage: For longer-term storage, it is best to store the compound as a stock solution in a suitable organic solvent (like DMSO) at -20°C or -80°C.[2] Aliquoting the stock solution before freezing will help to avoid multiple freeze-thaw cycles, which can degrade the compound.
Troubleshooting Guide: A Deeper Dive
This section provides more detailed troubleshooting steps and explanations for ensuring the stability of your this compound solutions.
Issue 1: Solution Instability - Precipitation
Precipitation is a common issue when working with benzoic acid derivatives. The solubility of these compounds is heavily influenced by the pH of the solution.
Root Cause Analysis:
-
pH-Dependent Solubility: this compound has a carboxylic acid group. In acidic to neutral pH, this group will be largely protonated (-COOH), which is less soluble in water than its deprotonated carboxylate form (-COO⁻).
-
Isoelectric Point: As an amphiprotic molecule, it will have an isoelectric point (pI) at which its net charge is zero, leading to minimal solubility.
Solutions & Protocols:
-
pH Adjustment:
-
Protocol: Prepare your aqueous buffer. While stirring, slowly add a concentrated stock solution of your compound (dissolved in DMSO or DMF) to the buffer. Monitor the solution for any signs of precipitation. If precipitation occurs, adjust the pH. To increase solubility by forming the carboxylate salt, add a small amount of a dilute base (e.g., 0.1 M NaOH) dropwise until the precipitate redissolves.
-
-
Solvent Selection:
-
Protocol: If working in a purely aqueous system is not feasible due to solubility constraints, prepare a high-concentration stock solution in 100% DMSO or DMF. For your working solution, dilute the stock solution into your aqueous buffer, ensuring the final concentration of the organic solvent is compatible with your experimental system.
-
Issue 2: Chemical Degradation
Degradation can compromise the integrity of your experiments. The primary degradation pathways to consider for this molecule are hydrolysis and oxidation.
Root Cause Analysis:
-
Oxidation: The tertiary amine of the piperidinyl group and the benzylic position are susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or metal ions.
-
Hydrolysis: While the amide bond is not present in this specific molecule, other benzoic acid derivatives can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. For this compound, the primary concern at extreme pH and temperature would be decarboxylation.[3]
-
Temperature: Higher temperatures generally increase the rate of chemical degradation for benzoic acid derivatives.[3][4][5]
Solutions & Protocols:
-
Control of Atmosphere:
-
Protocol: When preparing stock solutions, especially in organic solvents, purge the solvent with an inert gas like nitrogen or argon before adding the compound. This will displace dissolved oxygen. After preparation, overlay the solution with the inert gas before sealing the vial.
-
-
Protection from Light:
-
Protocol: Use amber vials or wrap your vials in aluminum foil to protect the solution from light, which can catalyze oxidative reactions.[6]
-
-
Temperature Control:
-
Protocol: Prepare solutions at room temperature and store them at recommended temperatures (2-8°C for short-term, -20°C or -80°C for long-term). Avoid unnecessary exposure to high temperatures.
-
-
Use of Additives:
-
Consider Antioxidants: In some cases, the addition of a small amount of an antioxidant may be beneficial, but this should be tested for compatibility with your experimental system.
-
Data & Workflow Visualizations
Table 1: Recommended Solvents and Storage Conditions
| Parameter | Recommendation | Rationale |
| Primary Stock Solvent | DMSO, DMF | High dissolving power for sparingly soluble organic compounds.[2] |
| Working Solution Solvent | Aqueous buffer with minimal organic co-solvent | To mimic physiological conditions. The final concentration of the organic co-solvent should be carefully controlled. |
| Short-Term Storage | 2-8°C, protected from light | Reduces the rate of degradation for daily use. |
| Long-Term Storage | -20°C or -80°C in aliquots (organic stock) | Minimizes degradation over extended periods and avoids freeze-thaw cycles.[2] |
Diagram 1: Decision Workflow for Solution Preparation
Caption: A decision-making workflow for preparing stable solutions.
Diagram 2: Potential Degradation Factors
Caption: Factors contributing to the degradation of the compound in solution.
References
- Current time information in West Northamptonshire, GB. Google. Retrieved January 11, 2026.
- 4-(4-Methylpiperazin-1-ylmethyl)benzoic Acid CAS 106261-48-7 - Home Sunshine Pharma. (n.d.).
- Degradation of Benzoic Acid and its Derivatives in Subcritical Water - ResearchGate. (n.d.).
- Degradation of benzoic acid and its derivatives in subcritical water. | Sigma-Aldrich. (n.d.).
- Technical Support Center: Enhancing the Solubility of Benzoic Acid Derivatives in Organic Solvents - Benchchem. (n.d.).
- Degradation of benzoic acid and its derivatives in subcritical water - PubMed. (n.d.).
- This compound - Sigma-Aldrich. (n.d.).
- How to properly store acids at home? - Chemistry Stack Exchange. (2017, October 8).
- PRODUCT INFORMATION - Cayman Chemical. (n.d.).
- Practices for Proper Chemical Storage. (n.d.).
Sources
Troubleshooting guide for 4-(4,4-Dimethylpiperidin-1-YL)benzoic acid synthesis scale-up
Technical Support Center: Synthesis of 4-(4,4-Dimethylpiperidin-1-YL)benzoic acid
Welcome to the technical support guide for the synthesis and scale-up of this compound. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the production of this valuable building block. The following question-and-answer guide provides in-depth, field-proven insights to ensure a successful and scalable synthesis.
Frequently Asked Questions (FAQs)
Part 1: Synthesis Strategy and Route Selection
Q1: What are the primary synthetic routes for preparing this compound?
There are two principal and highly effective methods for the synthesis of this molecule:
-
Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction between an aryl halide (typically 4-bromobenzoic acid or 4-iodobenzoic acid) and 4,4-dimethylpiperidine. This method is widely used due to its broad substrate scope and functional group tolerance.[1][2]
-
Nucleophilic Aromatic Substitution (SNAr): This reaction involves the displacement of a leaving group (commonly fluorine) from an electron-deficient aromatic ring by the nucleophilic piperidine. The typical starting material for this route is 4-fluorobenzoic acid or its ester. The reaction's success is highly dependent on the activation of the aromatic ring by electron-withdrawing groups.[3][4]
Q2: Which synthetic route is more suitable for large-scale production?
Both routes are viable; however, the choice depends on several factors including raw material cost, process safety, and impurity profile.
-
Buchwald-Hartwig Amination is often preferred for its versatility and milder reaction conditions compared to traditional SNAr, which can require high temperatures.[2] The development of highly active catalysts allows for low catalyst loadings, making it economically feasible. The primary challenge on scale-up is the complete removal of the palladium catalyst from the final product.
-
Nucleophilic Aromatic Substitution (SNAr) can be more cost-effective if the starting material, like 4-fluorobenzonitrile followed by hydrolysis, is inexpensive.[5] This route avoids heavy metal catalysts, simplifying purification. However, it may require higher temperatures and strictly anhydrous conditions, which can be energy-intensive and challenging to manage at scale.
The decision tree below outlines the selection process:
Caption: Decision tree for synthesis route selection.
Part 2: Troubleshooting the Buchwald-Hartwig Amination Route
Q3: My Buchwald-Hartwig reaction is showing low or stalled conversion. What are the potential causes and solutions?
Low conversion is a common scale-up issue and can typically be attributed to catalyst deactivation or suboptimal reaction parameters.
-
Catalyst Deactivation: The active Pd(0) species is sensitive to oxygen. Ensure the reaction vessel is thoroughly purged with an inert gas (Nitrogen or Argon). The quality of the solvent and reagents is paramount; use anhydrous solvents and ensure the 4,4-dimethylpiperidine is free of excess water.
-
Base Selection and Stoichiometry: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) are commonly used.[4] The base should be finely powdered to ensure maximum surface area and reactivity. An insufficient amount of base can lead to stalling, as it is required to neutralize the generated H-X and facilitate the catalytic cycle.
-
Ligand Choice: Sterically hindered phosphine ligands are essential for promoting reductive elimination and preventing catalyst decomposition.[1] For this type of transformation, biarylphosphine ligands like XPhos or SPhos often provide excellent results.
Q4: I am observing a significant amount of benzoic acid as a byproduct. How can this be minimized?
The formation of benzoic acid arises from the hydrodehalogenation of the aryl halide starting material. This side reaction competes with the desired C-N bond formation.[1]
-
Mechanism: This side reaction can occur when a palladium hydride species is present, which can arise from β-hydride elimination if there are impurities or from reactions with certain bases or solvents.
-
Mitigation Strategies:
-
Optimize Ligand/Palladium Ratio: A higher ligand-to-metal ratio can sometimes suppress side reactions by ensuring the palladium center remains coordinated and less likely to engage in undesired pathways.
-
Control Temperature: Running the reaction at the lowest effective temperature can favor the desired amination over hydrodehalogenation.
-
Base Purity: Ensure the base is of high purity. Some bases can contain impurities that promote the formation of palladium hydrides.
-
| Parameter | Recommendation for Minimizing Hydrodehalogenation |
| Temperature | Maintain at the lower end of the optimal range (e.g., 80-100 °C). |
| Base | Use high-purity, anhydrous base (e.g., K₃PO₄). |
| Ligand | Use sterically demanding ligands like XPhos or RuPhos. |
Q5: What are the industry-standard methods for removing residual palladium to acceptable levels (<10 ppm)?
Palladium removal is a critical step in pharmaceutical manufacturing. Several methods can be employed post-reaction:
-
Activated Carbon Treatment: Stirring the reaction mixture (after dilution with a suitable solvent) with activated carbon is a common and effective method.
-
Metal Scavengers: Thiol-functionalized silica gels or resins (e.g., SiliaMetS Thiol) are highly effective at selectively binding and removing palladium.
-
Extraction: A carefully designed aqueous wash sequence, sometimes involving a complexing agent like L-cysteine, can effectively pull palladium salts into the aqueous phase.
Part 3: Troubleshooting the Nucleophilic Aromatic Substitution (SNAr) Route
Q6: The SNAr reaction between 4-fluorobenzoic acid and 4,4-dimethylpiperidine is sluggish. How can I accelerate it?
The rate of an SNAr reaction is dependent on the electrophilicity of the aryl halide and the reaction conditions.[3]
-
Solvent Choice: Polar aprotic solvents like DMSO, DMF, or NMP are essential as they can stabilize the charged Meisenheimer intermediate, thereby lowering the activation energy.[4][6]
-
Temperature: Increasing the reaction temperature is the most direct way to increase the rate. However, this must be balanced against the potential for side reactions and solvent decomposition.
-
Phase-Transfer Catalysis: If using a base like potassium carbonate which has low solubility, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can shuttle the base into the organic phase and accelerate the reaction.
-
Esterification: The carboxylate anion of 4-fluorobenzoic acid is strongly electron-donating and deactivates the ring towards nucleophilic attack. Converting the carboxylic acid to an ester (e.g., methyl or ethyl ester) first will make the ring more electron-deficient and significantly accelerate the SNAr reaction. The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. researchgate.net [researchgate.net]
- 4. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Multi-faceted Approach to Validating the Structure of Synthesized 4-(4,4-Dimethylpiperidin-1-YL)benzoic acid
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry and drug development, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor.[1] This guide, from the perspective of a Senior Application Scientist, provides a comprehensive comparison of key analytical techniques for the structural validation of a novel synthesized compound, 4-(4,4-Dimethylpiperidin-1-YL)benzoic acid. We will delve into the practical application and data interpretation of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy, demonstrating how their synergistic use provides irrefutable evidence of the target structure.
The Imperative of Orthogonal Validation
Relying on a single analytical technique for structural confirmation is a precarious approach. Each method interrogates the molecule from a different physical principle, and their collective data provides a self-validating system. This multi-pronged strategy is crucial for ensuring the identity, purity, and integrity of a synthesized compound, which is a fundamental requirement for advancing any research or development program.[2][3]
At a Glance: Key Analytical Techniques and Their Contributions
| Analytical Technique | Primary Information Provided | Key Strengths for this compound |
| ¹H and ¹³C NMR Spectroscopy | Detailed connectivity of atoms (proton and carbon framework) | Unambiguously identifies the aromatic and aliphatic regions, confirms the substitution pattern of the benzene ring, and verifies the presence and connectivity of the dimethylpiperidine moiety. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns | Confirms the molecular formula (C₁₄H₁₉NO₂) by providing the exact mass of the molecule. Fragmentation analysis can further corroborate the presence of key structural motifs.[4] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of specific functional groups | Provides definitive evidence for the carboxylic acid and tertiary amine functional groups, which are key features of the target molecule.[5][6] |
Elucidating the Molecular Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as the most powerful tool for the elucidation of the complete chemical structure of an organic molecule in solution.[7][8] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the precise arrangement of atoms and their chemical environments.
Expected ¹H NMR Spectral Features for this compound:
-
Aromatic Protons (6.5-8.0 ppm): The protons on the benzene ring will appear in this region.[9][10] Due to the para-substitution, we expect to see two distinct doublets, each integrating to two protons.
-
Piperidine Methylene Protons (~3.3-3.5 ppm and ~1.5-1.7 ppm): The four methylene groups of the piperidine ring will give rise to signals in the aliphatic region. The protons on the carbons adjacent to the nitrogen will be deshielded and appear further downfield compared to the other methylene protons.
-
Dimethyl Protons (~1.0 ppm): The six equivalent protons of the two methyl groups on the piperidine ring will appear as a sharp singlet.
-
Carboxylic Acid Proton (Broad, ~10-13 ppm): The acidic proton of the carboxylic acid group will typically appear as a broad singlet at a very downfield chemical shift.
Expected ¹³C NMR Spectral Features for this compound:
-
Aromatic Carbons (110-160 ppm): The six carbons of the benzene ring will resonate in this region.[10] Due to symmetry, four distinct signals are expected.
-
Carboxylic Carbonyl Carbon (~165-185 ppm): The carbon of the carboxylic acid group will appear in this characteristic downfield region.
-
Piperidine Carbons (~30-60 ppm): The carbons of the piperidine ring will be observed in the aliphatic region.
-
Dimethyl Carbons (~25-35 ppm): The two equivalent methyl carbons will give rise to a single signal.
-
Quaternary Carbon of Piperidine Ring (~30-40 ppm): The carbon atom bearing the two methyl groups will also be observed in the aliphatic region.
Experimental Workflow for NMR Analysis
Caption: Workflow for NMR-based structural validation.
Confirming Molecular Identity: Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the synthesized compound, a critical piece of data for confirming its elemental composition.[3] High-resolution mass spectrometry (HRMS) can provide mass accuracy to within a few parts per million, allowing for the unambiguous determination of the molecular formula.
For this compound (C₁₄H₁₉NO₂), the expected exact mass is 233.1416 g/mol .
Experimental Protocol for Mass Spectrometry Analysis:
-
Sample Preparation: Dissolve a small amount of the synthesized compound in a suitable solvent, such as methanol or acetonitrile.
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI), which is well-suited for polar molecules like carboxylic acids.[11]
-
Mass Analysis: The ionized molecules are then separated based on their mass-to-charge ratio (m/z).
-
Data Interpretation: The resulting mass spectrum will show a peak corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻), from which the molecular weight can be determined.
Caption: Workflow for Mass Spectrometry analysis.
Identifying Key Functional Groups: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is an indispensable technique for the rapid identification of functional groups within a molecule.[6] By measuring the absorption of infrared radiation, we can detect the characteristic vibrations of specific chemical bonds.
Key FTIR Absorptions for this compound:
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹.[12]
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption peak will be present around 1680-1710 cm⁻¹.[5][12]
-
C-N Stretch (Tertiary Amine): A moderate absorption band is expected in the 1250-1020 cm⁻¹ region.
-
C-H Stretches (Aromatic and Aliphatic): Absorptions for aromatic C-H bonds will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.[9]
The absence of an N-H stretching band (typically around 3300-3500 cm⁻¹) provides strong evidence for the tertiary nature of the piperidine nitrogen.[5]
Experimental Protocol for FTIR Analysis:
-
Sample Preparation: The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.
-
Data Acquisition: The FTIR spectrum is recorded by passing infrared radiation through the sample.
-
Spectral Interpretation: The positions and shapes of the absorption bands are correlated with the presence of specific functional groups.
Caption: Workflow for FTIR functional group analysis.
Conclusion: A Consensus of Evidence
The structural validation of a synthesized compound like this compound is not achieved by a single "magic bullet" technique. Instead, it is the convergence of data from orthogonal analytical methods that provides the highest level of confidence. The detailed connectivity information from NMR, the precise molecular weight from mass spectrometry, and the confirmation of key functional groups by FTIR, when taken together, build an unassailable case for the correct molecular structure. This rigorous, multi-faceted approach is the bedrock of reliable and reproducible chemical science.
References
- Roepstorff, P., & Fohlman, J. (1984). Proposal for a common nomenclature for sequence ions in mass spectra of peptides. Biomedical mass spectrometry, 11(11), 601.
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Agilent Technologies. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Retrieved from [Link]
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LCGC International. (2016). Trends and Challenges for Bioanalysis and Characterization of Small and Large Molecule Drugs. Retrieved from [Link]
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Chemistry LibreTexts. (2020). 10.7: Functional Groups and IR Tables. Retrieved from [Link]
-
Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. Retrieved from [Link]
- Niessen, W. M. A. (2001). State-of-the-art in liquid chromatography-mass spectrometry.
-
Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
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Wesleyan University. (n.d.). CHEM 385: NMR as a Tool for Structure Elucidation of Organic Compounds. Retrieved from [Link]
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Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]
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ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds. Retrieved from [Link]
- Hoye, T. R., et al. (2007). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2007(18), 2845-2864.
-
Pharmacy 180. (n.d.). Structure Determination of Organic Compounds. Retrieved from [Link]
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PubMed. (2016). Determination of low-molecular-weight organic acids in non-small cell lung cancer with a new liquid chromatography-tandem mass spectrometry method. Retrieved from [Link]
- Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155.
-
PubMed. (2012). LC-MS analysis of low molecular weight organic acids derived from root exudation. Retrieved from [Link]
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Quora. (2013). How is the chemical structure of an organic compound determined?. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 4.7 Identifying Characteristic Functional Groups. Retrieved from [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]
-
Nanotechnology Perceptions. (2023). Design and Synthesis of Novel Organic Compounds: A Comprehensive Study on Structural Elucidation and Characterization. Retrieved from [Link]
-
PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)benzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 4-(4-Methyl-1-piperazinylmethyl)benzoic acid. Retrieved from [Link]
-
Indian Journal of Pure & Applied Physics. (2008). Density functional theory and FTIR spectroscopic study of carboxyl group. Retrieved from [Link]
-
ACS Earth and Space Chemistry. (2023). Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure Elucidation in Organic Chemistry: The Search for the Right Tools. Retrieved from [Link]
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The Impact of Gem-Dimethyl Substitution on the Physicochemical and Pharmacokinetic Profile of Piperidinyl Benzoic Acids: A Comparative Guide
Introduction
In the landscape of medicinal chemistry, the piperidine ring is a privileged scaffold, integral to the structure of numerous approved drugs due to its favorable physicochemical properties and synthetic tractability.[1] When incorporated into structures like N-aryl piperidinyl benzoic acids, it serves as a versatile linker and a key determinant of a compound's absorption, distribution, metabolism, and excretion (ADME) profile. A common strategy to modulate these properties is the introduction of alkyl substituents onto the piperidine ring. This guide provides an in-depth comparison of 4-(4,4-Dimethylpiperidin-1-YL)benzoic acid with its unsubstituted parent compound, 4-(piperidin-1-yl)benzoic acid, and its isomeric analog, 4-(3,3-dimethylpiperidin-1-yl)benzoic acid.
Through a combination of detailed experimental protocols, comparative data analysis, and mechanistic explanations, this document will elucidate the profound impact of the gem-dimethyl group on key molecular properties. We will explore how this seemingly minor structural modification can significantly alter a compound's basicity (pKa), lipophilicity (LogP), aqueous solubility, and, critically, its metabolic stability. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and strategically apply these structural modifications to optimize drug candidates.
The Strategic Rationale for Alkyl Substitution
The introduction of alkyl groups, particularly the sterically hindering gem-dimethyl group, is a deliberate tactic in drug design. The primary motivations behind this strategy include:
-
Blocking Metabolic Hotspots: The alpha-carbon to the piperidine nitrogen is a common site for oxidative metabolism by cytochrome P450 (CYP) enzymes.[2] Introducing bulky groups like methyls can sterically shield these positions, thereby slowing down the rate of metabolic degradation and increasing the compound's half-life.[3]
-
Modulating Lipophilicity: Alkyl groups are lipophilic and their addition generally increases a compound's LogP value. This can enhance membrane permeability and cell penetration, but can also impact solubility and off-target effects if not carefully balanced.[4]
-
Influencing Basicity (pKa): The electron-donating nature of alkyl groups can influence the basicity of the piperidine nitrogen. This, in turn, affects the ionization state of the molecule at physiological pH, which has cascading effects on solubility, receptor binding, and cell permeability.
-
Conformational Restriction: The gem-dimethyl group can restrict the conformational flexibility of the piperidine ring, potentially locking it into a more bioactive conformation for a specific target, a concept known as the Thorpe-Ingold or gem-dimethyl effect.[5][6]
This guide will now delve into the experimental methodologies used to quantify these effects and present a comparative analysis of our three model compounds.
Comparative Physicochemical Properties
A fundamental aspect of drug design is the characterization of a compound's physicochemical properties. The following table summarizes the key predicted and experimentally determined properties for our three compounds of interest.
| Property | 4-(Piperidin-1-yl)benzoic acid | This compound | 4-(3,3-Dimethylpiperidin-1-yl)benzoic acid |
| Molecular Weight ( g/mol ) | 205.25 | 233.31[7] | 233.31 |
| pKa (Piperidine Nitrogen) | ~8.5 - 9.0 | ~9.0 - 9.5 | ~8.3 - 8.8 |
| cLogP | 2.68 | 3.52 | 3.52 |
| Aqueous Solubility (pH 7.4, µg/mL) | ~150 | ~50 | ~60 |
Note: The pKa and solubility values are hypothetical estimates based on known structure-property relationships for illustrative purposes. cLogP values are computationally derived estimates.
Analysis of Physicochemical Data
The data presented above highlights the significant influence of the gem-dimethyl substitution.
-
pKa: The 4,4-dimethyl substitution is expected to slightly increase the basicity of the piperidine nitrogen compared to the unsubstituted analog. This is due to the electron-donating inductive effect of the methyl groups, which increases the electron density on the nitrogen, making it a stronger proton acceptor. Conversely, the 3,3-dimethyl substitution is predicted to slightly decrease basicity relative to the 4,4-isomer due to potential steric hindrance around the nitrogen, which can impede protonation.
-
Lipophilicity (cLogP): The addition of two methyl groups significantly increases the calculated LogP value, indicating a more lipophilic character for both dimethylated compounds compared to the parent piperidinyl benzoic acid. This increased lipophilicity can lead to better membrane permeability.
-
Aqueous Solubility: As a direct consequence of increased lipophilicity, the aqueous solubility of the dimethylated analogs at physiological pH is expected to be lower than that of the unsubstituted parent compound.
Experimental Protocols
To empirically validate these properties, the following detailed experimental protocols are provided.
Protocol 1: Determination of pKa by Potentiometric Titration
This protocol outlines the determination of the acid dissociation constant (pKa) using a pH-metric technique.
Rationale: Potentiometric titration is a robust and widely used method for pKa determination. It relies on monitoring the change in pH of a solution of the compound upon the addition of a titrant (an acid or a base), allowing for the calculation of the pKa from the titration curve.
Workflow Diagram:
Workflow for pKa Determination.
Step-by-Step Procedure:
-
Sample Preparation: Prepare a 0.1 M solution of the test compound in deionized water. If solubility is limited, a co-solvent such as methanol or DMSO may be used, and the pKa value can be extrapolated back to aqueous conditions.
-
Instrument Setup: Calibrate the pH electrode of an automated titrator using standard buffer solutions at pH 4.0, 7.0, and 10.0.
-
Titration: Place a known volume of the sample solution in a temperature-controlled vessel (25 °C) and begin the titration with a standardized solution of 0.5 M HCl, adding the titrant in small, precise increments.
-
Data Recording: Record the pH of the solution after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve corresponding to the protonation of the piperidine nitrogen.
Protocol 2: Determination of LogP by Shake-Flask Method
This protocol details the classic shake-flask method for determining the octanol-water partition coefficient (LogP).
Rationale: The shake-flask method is the traditional and most reliable method for LogP determination. It directly measures the partitioning of a compound between two immiscible phases (n-octanol and water), providing a direct measure of its lipophilicity.
Step-by-Step Procedure:
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the layers to separate overnight.
-
Sample Preparation: Prepare a stock solution of the test compound in the aqueous phase.
-
Partitioning: Add a known volume of the stock solution to an equal volume of the pre-saturated n-octanol in a sealed container.
-
Equilibration: Shake the container at a constant temperature (25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from both the aqueous and organic phases and determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The LogP is calculated as the logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.
In Vitro Metabolic Stability Assessment
A critical parameter in drug discovery is a compound's susceptibility to metabolism. A compound that is rapidly metabolized may have a short duration of action and poor bioavailability.[2]
Protocol 3: Metabolic Stability in Human Liver Microsomes
This protocol describes an in vitro assay to assess the metabolic stability of the compounds in the presence of human liver microsomes.
Rationale: Human liver microsomes (HLMs) are subcellular fractions that contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s.[8] Incubating a compound with HLMs provides a good indication of its susceptibility to Phase I metabolism and allows for the calculation of its intrinsic clearance.[9]
Workflow Diagram:
Workflow for Metabolic Stability Assay.
Step-by-Step Procedure:
-
Reagent Preparation: Prepare solutions of the test compounds, human liver microsomes (HLMs), and NADPH in a phosphate buffer (pH 7.4).
-
Incubation: In a 96-well plate, pre-incubate the test compound (at a final concentration of 1 µM) with HLMs (0.5 mg/mL) in the phosphate buffer at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed solution of NADPH (final concentration 1 mM).
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant from each well by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound relative to the internal standard.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).
Structure-Activity Relationship (SAR) and Discussion
The introduction of the gem-dimethyl group at the 4-position of the piperidine ring in this compound is expected to confer significantly enhanced metabolic stability compared to the unsubstituted 4-(piperidin-1-yl)benzoic acid. This is primarily due to steric hindrance at the C4 position, which is a potential site of hydroxylation. Furthermore, the dimethyl groups can also sterically shield the adjacent C3 and C5 positions from metabolic attack.
In contrast, the 3,3-dimethyl isomer may also exhibit increased metabolic stability compared to the parent compound, but potentially to a lesser extent than the 4,4-isomer. While the C3 position is blocked, the C4 and C5 positions remain susceptible to metabolism.
The increased lipophilicity of the dimethylated compounds could lead to higher non-specific binding to plasma proteins and tissues, which may affect the free fraction of the drug available to interact with its target. The lower aqueous solubility may also present formulation challenges for oral delivery.
Conclusion
The strategic placement of a gem-dimethyl group on the piperidine ring of a piperidinyl benzoic acid scaffold is a powerful tool for modulating key drug-like properties. As demonstrated through the comparative analysis of this compound and its analogs, this modification can significantly enhance metabolic stability, a critical parameter for improving a drug candidate's pharmacokinetic profile. However, this benefit often comes with a trade-off in terms of increased lipophilicity and decreased aqueous solubility.
The experimental protocols provided in this guide offer a robust framework for the empirical evaluation of these properties. By understanding the structure-property relationships and employing these analytical techniques, drug discovery scientists can make more informed decisions in the design and optimization of new chemical entities, ultimately leading to the development of safer and more effective medicines.
References
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Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]
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Pelkonen, O., & Turpeinen, M. (2007). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed. Retrieved from [Link]
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PubChem. (n.d.). 4-(Piperidin-1-yl)benzoic acid. Retrieved from [Link]
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Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]
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Eurofins Discovery. (n.d.). Metabolic Stability Services. Retrieved from [Link]
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Bentham Science. (n.d.). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Retrieved from [Link]
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The Solubility Company. (n.d.). pKa & LogP Analysis Services. Retrieved from [Link]
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Hughes, T. B., et al. (2015). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters. Retrieved from [Link]
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Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Retrieved from [Link]
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World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Retrieved from [Link]
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ResearchGate. (n.d.). Measured pKa(H) values (22 °C) for bicyclic piperidine analogs 1, 2, and 4 and their monocyclic counterparts 12–15. Retrieved from [Link]
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PubChem. (n.d.). N-[4-({4-[5-(4,4-Dimethylpiperidin-1-YL)-2-hydroxybenzoyl]benzoyl}amino)azepan-3-YL]isonicotinamide. Retrieved from [Link]
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Müller, K., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem. Retrieved from [Link]
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ResearchGate. (n.d.). The gem-Dimethyl Effect Revisited. Retrieved from [Link]
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Arkivoc. (n.d.). Тhe gem-dimethyl effect in reactions through tetrahedral intermediates: cyclizations of some ethyl 2,3-disubstituted-5-(p- nitrophenyl) hydantoates. Retrieved from [Link]
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PubMed. (2000). New diarylmethylpiperazines as potent and selective nonpeptidic delta opioid receptor agonists with increased In vitro metabolic stability. Retrieved from [Link]
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PubMed Central. (n.d.). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]
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ResearchGate. (n.d.). gem‐Difluoro‐3‐azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery. Retrieved from [Link]
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PubMed Central. (n.d.). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Retrieved from [Link]
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PubMed. (n.d.). Piperidine-renin inhibitors compounds with improved physicochemical properties. Retrieved from [Link]
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PubMed. (n.d.). Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors. Retrieved from [Link]
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PubMed Central. (n.d.). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes. Retrieved from [Link]
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PubMed. (n.d.). Synthesis, Biological Evaluation, and Molecular Docking Studies of Novel 4-[4-Arylpyridin-1(4H)-yl]benzoic Acid Derivatives as Anti-HIV-1 Agents. Retrieved from [Link]
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ResearchGate. (n.d.). N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed. Retrieved from [Link]
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MDPI. (n.d.). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Retrieved from [Link]
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PubMed Central. (n.d.). Thermodynamic Insights on the Structure‐Property Relationships in Substituted Benzenes: Are the Pairwise Interactions in Tri‐Substituted Methyl‐Nitro‐Benzoic Acids Still Valid?. Retrieved from [Link]
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MDPI. (n.d.). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Retrieved from [Link]
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The Gem-Dimethyl Effect: A Comparative Guide to 4-(4,4-Dimethylpiperidin-1-YL)benzoic acid and 4-(piperidin-1-yl)benzoic acid in Drug Design
In the landscape of medicinal chemistry, the piperidine scaffold is a cornerstone, embedded in the architecture of numerous approved therapeutics.[1][2] Its versatility allows for facile modification to fine-tune physicochemical and pharmacokinetic properties. A common strategic derivatization is the introduction of a gem-dimethyl group at the 4-position of the piperidine ring. This guide provides an in-depth comparison of 4-(4,4-dimethylpiperidin-1-yl)benzoic acid and its parent compound, 4-(piperidin-1-yl)benzoic acid, to illuminate the profound impact of this seemingly subtle structural change on key drug design parameters. Through an analysis of their physicochemical properties, metabolic stability, and pharmacodynamic implications, we will explore the causal relationships that medicinal chemists leverage to design more effective and safer drug candidates.
Physicochemical Properties: The Foundation of Druggability
The journey of a drug from administration to its target is governed by its physicochemical properties. Here, we dissect the predicted and known properties of our two comparator molecules.
| Property | 4-(piperidin-1-yl)benzoic acid | This compound | Rationale for Difference |
| Molecular Weight | 205.25 g/mol [3][4] | 233.31 g/mol | Addition of two methyl groups. |
| LogP (Calculated) | 2.3751[3] | Higher (Predicted) | The two methyl groups increase lipophilicity. |
| pKa (Predicted) | 3.65 (acidic)[5] | Similar to parent (Predicted) | The gem-dimethyl group is distant from the acidic and basic centers and is not expected to have a significant electronic effect on the pKa of the carboxylic acid or the piperidine nitrogen. |
| Topological Polar Surface Area (TPSA) | 40.54 Ų[3][6] | 40.54 Ų (Predicted) | TPSA is primarily determined by the polar atoms (N and O) and their attached hydrogens. The addition of non-polar methyl groups does not alter the TPSA. |
Expert Insight: The increase in lipophilicity, reflected in a higher LogP, for the dimethylated compound can be a double-edged sword. While it may enhance membrane permeability and target engagement within hydrophobic pockets, it can also lead to increased plasma protein binding and reduced aqueous solubility, potentially impacting bioavailability and clearance. The conservation of pKa and TPSA suggests that the fundamental electronic and polar characteristics of the pharmacophore are maintained, isolating the steric and conformational effects of the gem-dimethyl group as the primary variables for comparison.
Pharmacokinetics (ADME): The Body's Influence on the Drug
A drug's efficacy and safety are critically dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The gem-dimethyl substitution is a well-established strategy to favorably modulate these properties, particularly metabolic stability.
Metabolic Stability: Blocking the Path of Degradation
The piperidine ring is susceptible to oxidation by cytochrome P450 enzymes, primarily at the carbons adjacent to the nitrogen atom and at the 4-position. This metabolic vulnerability can lead to rapid clearance and the formation of potentially active or toxic metabolites.
The introduction of a gem-dimethyl group at the 4-position serves as a metabolic shield. By replacing the hydrogen atoms at this position with sterically hindering methyl groups, the susceptibility to enzymatic oxidation at this site is effectively blocked. This can significantly increase the metabolic stability of the molecule, leading to a longer half-life and improved oral bioavailability.[1]
Experimental Protocol: In Vitro Metabolic Stability Assay in Human Liver Microsomes
This protocol outlines a standard procedure to assess the metabolic stability of a compound.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of 4-(piperidin-1-yl)benzoic acid and this compound.
Materials:
-
Test compounds (10 mM stock solutions in DMSO)
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (for reaction termination)
-
Internal standard (for LC-MS/MS analysis)
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: In a 96-well plate, prepare the incubation mixture containing the test compound (final concentration 1 µM) and human liver microsomes (final concentration 0.5 mg/mL) in phosphate buffer.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to allow the system to equilibrate.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time-point Sampling: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.
-
Protein Precipitation: Centrifuge the plate to precipitate the microsomal proteins.
-
LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint = (0.693/t½) / microsomal protein concentration).
Predicted Outcome: It is highly probable that this compound will exhibit a significantly longer half-life and lower intrinsic clearance in this assay compared to 4-(piperidin-1-yl)benzoic acid, demonstrating its enhanced metabolic stability.
Conformational Rigidity and its Impact
The gem-dimethyl group also influences the conformational flexibility of the piperidine ring. This can have several positive implications for drug design:
-
Reduced Entropy Loss upon Binding: A more rigid molecule loses less conformational entropy upon binding to its target, which can lead to a more favorable binding affinity.
-
Pre-organization for Bioactive Conformation: The gem-dimethyl group can favor a specific chair conformation of the piperidine ring that may be the bioactive conformation for a particular target. This pre-organization reduces the energetic cost of adopting the correct binding pose.
Diagram: The Impact of Gem-Dimethyl Substitution on Piperidine Conformation
Caption: Conformational effects of gem-dimethyl substitution.
Pharmacodynamics: Interacting with the Target
The ultimate goal of a drug is to interact with its biological target to elicit a therapeutic effect. The structural modifications we are discussing can significantly influence these interactions.
Steric Effects and Receptor Binding
The steric bulk of the gem-dimethyl group can influence how a ligand fits into the binding pocket of a receptor.[7] This can be advantageous or detrimental depending on the specific topology of the binding site.
-
Positive Impact: If the binding pocket has a complementary shape, the gem-dimethyl group can enhance binding affinity through favorable van der Waals interactions. It can also orient the rest of the molecule for optimal interactions with key residues.
-
Negative Impact: If the binding pocket is sterically constrained, the gem-dimethyl group can cause a steric clash, reducing or abolishing binding affinity.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol is a standard method to determine the binding affinity of a test compound for a specific receptor.
Objective: To determine the inhibitory constant (Ki) of 4-(piperidin-1-yl)benzoic acid and this compound for a target receptor.
Materials:
-
Test compounds (at various concentrations)
-
A known radiolabeled ligand for the target receptor (e.g., [³H]-ligand)
-
Membrane preparation containing the target receptor
-
Assay buffer
-
Scintillation cocktail
-
Filter plates and filtration manifold
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well filter plate, add the membrane preparation, the radiolabeled ligand at a concentration close to its dissociation constant (Kd), and varying concentrations of the test compound.
-
Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of the plate through the filter mat using a vacuum manifold to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Add scintillation cocktail to the wells and count the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Synthesis of the Comparator Molecules
The accessibility of a compound is a crucial consideration in drug development. Both 4-(piperidin-1-yl)benzoic acid and its dimethylated analog can be synthesized through established chemical routes.
-
Synthesis of 4-(piperidin-1-yl)benzoic acid: This compound can be synthesized via a nucleophilic aromatic substitution reaction between 4-fluorobenzonitrile and piperidine, followed by hydrolysis of the nitrile group to the carboxylic acid.
-
Synthesis of this compound: A similar synthetic strategy can be employed, using 4,4-dimethylpiperidine as the starting amine.
Diagram: General Synthetic Approach
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A Senior Application Scientist's Guide to 4-(4,4-Dimethylpiperidin-1-YL)benzoic Acid Analogs: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic modification of privileged scaffolds is a cornerstone of rational drug design. The 4-(piperidin-1-yl)benzoic acid framework has emerged as a versatile template, giving rise to compounds with a spectrum of biological activities. This guide provides an in-depth comparative analysis of 4-(4,4-Dimethylpiperidin-1-YL)benzoic acid and its analogs, offering insights into their synthesis, structure-activity relationships (SAR), and performance in relevant biological assays. As we navigate the available data, it is crucial to acknowledge that a direct head-to-head comparison of a homologous series under uniform experimental conditions is not extensively documented in the current literature. Therefore, this guide will synthesize findings from various studies to illuminate the key principles governing the therapeutic potential of this chemical class, with a particular focus on their anticancer properties.
The this compound Scaffold: Rationale and Synthetic Strategies
The parent compound, this compound, features a benzoic acid moiety, a common pharmacophore in numerous bioactive molecules, linked to a 4,4-dimethylpiperidine ring. The gem-dimethyl substitution on the piperidine ring is a strategic modification intended to enhance metabolic stability by blocking potential sites of oxidation and to introduce conformational constraints that can influence binding to biological targets.
General Synthetic Approaches
The synthesis of 4-(piperidin-1-yl)benzoic acid analogs typically relies on well-established cross-coupling methodologies. The two most prevalent strategies are the Buchwald-Hartwig amination and the Ullmann condensation.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for the formation of carbon-nitrogen bonds.[1][2] The general approach involves the reaction of an aryl halide (or triflate) with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. For the synthesis of this compound, this would involve coupling 4-halobenzoic acid (or its ester) with 4,4-dimethylpiperidine.
Ullmann Condensation: This classical copper-catalyzed reaction provides an alternative route to N-aryl bonds.[3] It typically requires harsher reaction conditions (higher temperatures) than the Buchwald-Hartwig amination but can be effective for certain substrates. The reaction involves the coupling of an aryl halide with an amine in the presence of a copper catalyst.
Comparative Analysis of Analog Performance
To illustrate the structure-activity relationships within this class of compounds, we will compare the parent compound, this compound, with representative analogs where data is available. The focus of this comparison will be on their anticancer activity, a prominent therapeutic area for piperidine-containing molecules.[4][5]
Table 1: Comparative Biological Activity of 4-(Piperidin-1-YL)benzoic Acid Analogs
| Compound/Analog | Structure | Biological Activity (IC50/EC50) | Cell Line(s) | Key Structural Features & SAR Insights | Reference(s) |
| Analog 1: 4-(Piperidin-1-yl)benzoic acid | 4-piperidin-1-ylbenzoic acid | Data not consistently reported for direct anticancer comparison | N/A | The unsubstituted piperidine ring serves as a baseline for comparison. Its flexibility may allow for binding to multiple targets but could also lead to lower specificity and increased metabolism. | [6] |
| Parent Compound: this compound | This compound | Specific anticancer IC50 data not available in comparative studies. | N/A | The gem-dimethyl group at the 4-position of the piperidine ring is expected to increase lipophilicity and metabolic stability. This modification can also enforce a specific conformation that may enhance binding affinity to a particular target. | [7] |
| Analog 2: Piperidinyl-benzoxazole Derivative (11b) | A more complex derivative incorporating a piperidinyl-benzoxazole scaffold. | IC50 = 4.30 µM (VEGFR-2), 6.68 µM (A549), 7.06 µM (PC-3) | MCF-7, A549, PC-3 | This analog demonstrates that elaboration of the core structure can lead to potent and specific activities. The benzoxazole moiety is a known pharmacophore in anticancer agents. The p-fluorophenyl group contributes to the observed potency. This highlights the modular nature of the scaffold for developing targeted inhibitors. | [8] |
| Analog 3: N-(piperidin-4-yl)benzamide Derivative (10j) | A benzamide derivative with the piperidine nitrogen acylated. | IC50 = 0.13 µM | HepG2 | This analog showcases a different connectivity, with the benzoic acid moiety attached to the piperidine nitrogen via an amide linkage. This modification significantly alters the electronic and conformational properties of the molecule, leading to potent HIF-1α activation and anticancer activity. | [9] |
Expert Insights on Structure-Activity Relationships:
-
The Piperidine Ring: The substitution pattern on the piperidine ring is a critical determinant of biological activity. The gem-dimethyl group in the parent compound is a classic medicinal chemistry strategy to block metabolism and potentially enhance potency through conformational locking. Other substitutions on the piperidine ring can be explored to fine-tune activity and selectivity.[10]
-
The Benzoic Acid Moiety: Modifications to the benzoic acid ring, such as the introduction of additional substituents, can significantly impact activity. The electronic nature and position of these substituents can influence the compound's pKa, lipophilicity, and ability to form key interactions with the target protein.
-
Linker and Connectivity: The way the piperidine and benzoic acid moieties are connected is crucial. As seen in Analog 3, an amide linkage instead of a direct N-aryl bond creates a distinct chemical entity with a different biological profile.
-
Elaboration of the Scaffold: The core 4-(piperidin-1-yl)benzoic acid scaffold can be incorporated into larger, more complex molecules to achieve high potency and target specificity, as demonstrated by the benzoxazole derivative (Analog 2).[8]
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of the findings, it is essential to employ robust and well-validated experimental protocols. Below are detailed methodologies for key assays used in the characterization of these analogs.
Synthesis of this compound via Buchwald-Hartwig Amination
This protocol provides a general framework for the synthesis of the parent compound. Optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) is often necessary for achieving high yields.
Experimental Workflow for Buchwald-Hartwig Amination
Caption: General workflow for the synthesis of this compound.
Step-by-Step Protocol:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzoic acid ethyl ester (1.0 eq), 4,4-dimethylpiperidine (1.2 eq), a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand like XPhos (0.05 eq), and a base such as sodium tert-butoxide (NaOtBu, 1.5 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition and Reaction: Add anhydrous toluene via syringe. Heat the reaction mixture to 100 °C and stir for 12-24 hours, or until thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the ethyl ester of the desired product.
-
Ester Hydrolysis: Dissolve the purified ethyl ester in a mixture of tetrahydrofuran (THF), methanol (MeOH), and water (e.g., 3:1:1 v/v/v). Add lithium hydroxide (LiOH, 2.0 eq) and stir the mixture at room temperature for 4-6 hours.
-
Isolation: Once the hydrolysis is complete (monitored by TLC), remove the organic solvents in vacuo. Dilute the aqueous residue with water and acidify to pH 3-4 with 1 M HCl. The product will precipitate out of the solution.
-
Final Product: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent, such as DMSO or a solution of 10% SDS in 0.01 M HCl, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Visualization of Potential Mechanisms of Action
The anticancer activity of piperidine-containing compounds can be mediated through various signaling pathways.[4][5] Based on the literature for related compounds, a plausible mechanism of action for potent analogs could involve the inhibition of key receptor tyrosine kinases (RTKs) that are crucial for tumor growth and angiogenesis, such as VEGFR-2.[8]
Hypothesized Signaling Pathway Inhibition by a Potent Analog
Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway by a potent analog.
This diagram illustrates how a potent analog could inhibit the binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2. This inhibition would block the downstream activation of critical signaling cascades such as the PI3K/Akt and Ras/Raf/MEK/ERK pathways, ultimately leading to a reduction in cell proliferation, survival, and angiogenesis.
Conclusion and Future Directions
The this compound scaffold and its analogs represent a promising area for the development of novel therapeutics, particularly in the field of oncology. While the available data provides valuable insights into the structure-activity relationships governing their biological effects, there is a clear need for more systematic and comparative studies. Future research should focus on the synthesis and evaluation of a homologous series of analogs to provide a more definitive understanding of the impact of specific structural modifications. Furthermore, a deeper investigation into the precise molecular targets and mechanisms of action will be crucial for the rational design of next-generation inhibitors with enhanced potency, selectivity, and pharmacokinetic properties. The experimental protocols and mechanistic hypotheses presented in this guide provide a solid foundation for researchers to build upon in their quest to unlock the full therapeutic potential of this versatile chemical class.
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Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (2022). Frontiers in Pharmacology. [Link]
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Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. (2023). Preprints.org. [Link]
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Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. (2025). Pharmaceuticals. [Link]
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Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. (2019). RSC Advances. [Link]
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Piperine Inhibits TGF-β Signaling Pathways and Disrupts EMT-Related Events in Human Lung Adenocarcinoma Cells. (2018). Molecules. [Link]
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Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics. (2024). ResearchGate. [Link]
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Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant. (2017). MedChemComm. [Link]
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Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant. (2017). RSC Publishing. [Link]
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Structure-activity relationship study of 4-substituted piperidines at Leu26 moiety of novel p53-hDM2 inhibitors. (2016). Bioorganic & Medicinal Chemistry Letters. [Link]
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Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. (2019). RSC Advances. [Link]
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Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. (2018). Archives of Pharmacal Research. [Link]
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Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. (2014). Bioorganic & Medicinal Chemistry Letters. [Link]
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Synthesis of intermediates for the Buchwald–Hartwig amination. (2020). ResearchGate. [Link]
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Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. (2018). PubMed. [Link]
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Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. (2024). Current Medicinal Chemistry. [Link]
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Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023). ResearchGate. [https://www.researchgate.net/publication/371112423_Benzoic_Acid_and_It's_Synthetic_Derivatives_as_Important_Medicinal_Product_Attenuates_Cancer_an_Up-to-date_Review]([Link]_ Derivatives_as_Important_Medicinal_Product_Attenuates_Cancer_an_Up-to-date_Review)
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Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). The Journal of Organic Chemistry. [Link]
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A Comparative In Vitro Anticancer Evaluation and In Silico Study of New 1‐(1,3‐Oxazol‐5‐yl)piperidine‐4‐sulfonylamides. (2022). ResearchGate. [Link]
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4-(Piperidin-1-yl)benzoic acid. PubChem. [Link]
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Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. (2025). ResearchGate. [Link]
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Multi-Kilo Delivery of AMG 925 Featuring a Buchwald–Hartwig Amination and Processing with Insoluble Synthetic Intermediates. (2015). Organic Process Research & Development. [Link]
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Buchwald-Hartwig reaction: An overview. (2018). ResearchGate. [Link]
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Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. (2025). Molecules. [Link]
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Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. (1997). Journal of Medicinal Chemistry. [Link]
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Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype. (2012). Bioorganic & Medicinal Chemistry Letters. [Link]
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Efficacy Analysis of 4-(4,4-Dimethylpiperidin-1-YL)benzoic Acid as an ADC Linker: A Data Gap in Public Research
A comprehensive review of publicly available scientific literature and patent databases reveals a significant data gap regarding the use and efficacy of 4-(4,4-Dimethylpiperidin-1-YL)benzoic acid as a linker in antibody-drug conjugates (ADCs). While the principles of ADC linker design are well-established, with a constant drive towards optimizing the therapeutic index through enhanced stability and controlled payload release, no specific experimental data or comparative studies were found for this particular chemical entity within the context of ADC development.
This guide will, therefore, address the theoretical considerations for a linker with the structural characteristics of this compound, placing it within the broader landscape of ADC linker technologies. We will also present a comparative overview of established linker classes to provide a framework for understanding the potential properties and challenges of such a novel linker.
The Pivotal Role of the Linker in ADC Efficacy
The linker is a critical component of an ADC, bridging the monoclonal antibody (mAb) to the cytotoxic payload. Its chemical properties dictate the overall stability, pharmacokinetics, and therapeutic window of the conjugate.[1] An ideal linker must be sufficiently stable in systemic circulation to prevent premature release of the payload, which could lead to off-target toxicity, while also allowing for efficient cleavage and payload release at the tumor site.[1][2]
Linkers are broadly categorized as cleavable or non-cleavable.[2] Cleavable linkers are designed to release the payload in response to specific conditions within the tumor microenvironment or inside cancer cells, such as low pH, high glutathione concentrations, or the presence of specific enzymes.[][4] Non-cleavable linkers, in contrast, release the payload upon lysosomal degradation of the entire ADC.[5]
Theoretical Attributes of a this compound-Based Linker
The structure of this compound suggests several properties that could be relevant to its function as an ADC linker. The dimethylpiperidine group is a relatively bulky and hydrophobic moiety. The incorporation of hydrophobic components in a linker can influence the overall physicochemical properties of the ADC, potentially leading to aggregation and faster clearance from circulation.[6][7]
The benzoic acid portion of the molecule provides a potential attachment point for either the antibody or the payload. The nature of the bond formed at this site would be a primary determinant of the linker's cleavage strategy. For instance, if incorporated as an ester, it could be susceptible to hydrolysis, while an amide bond would generally be more stable.
The Hydrophilicity-Hydrophobicity Balance: A Key Design Principle
A critical aspect of modern linker design is the modulation of hydrophilicity. Highly hydrophobic payloads can induce aggregation of ADCs, negatively impacting their stability and pharmacokinetic profile.[6] To counteract this, hydrophilic linkers, often incorporating polyethylene glycol (PEG) chains or other polar groups, are increasingly being employed.[8] These hydrophilic linkers can improve the solubility and stability of the ADC, potentially allowing for higher drug-to-antibody ratios (DAR) without compromising the conjugate's properties.[9]
A linker derived from this compound would likely be considered hydrophobic. The potential for this to be a liability would depend on the hydrophobicity of the conjugated payload. For highly hydrophobic payloads, a linker with this structure might exacerbate aggregation issues.
Comparative Landscape of Established Linker Technologies
To contextualize the potential performance of a novel linker, it is useful to compare it against well-characterized linker classes.
| Linker Class | Cleavage Mechanism | Key Advantages | Key Disadvantages |
| Hydrazone | Acid-labile (cleaved at low pH) | Simple chemistry; effective in acidic tumor microenvironments.[10] | Potential for instability in circulation, leading to premature drug release.[2] |
| Disulfide | Reduction-sensitive (cleaved by glutathione) | Exploits the high intracellular glutathione concentration in tumor cells.[5] | Potential for off-target cleavage in other reducing environments. |
| Peptide (e.g., Val-Cit) | Enzyme-sensitive (cleaved by lysosomal proteases like Cathepsin B) | High stability in circulation; specific cleavage within the lysosome.[11] | Efficacy can be dependent on the expression levels of the target enzyme. |
| Non-cleavable (e.g., SMCC) | Antibody degradation | High plasma stability, leading to a wider therapeutic window.[12] | Payload is released with an amino acid remnant, which may affect its activity. |
Experimental Protocols for Efficacy Comparison
Should experimental data for an ADC utilizing a this compound-based linker become available, a rigorous comparative evaluation would involve the following key experiments:
In Vitro Stability Assessment
-
Objective: To determine the stability of the ADC in plasma.
-
Methodology:
-
Incubate the ADC in human and murine plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 96 hours).
-
Analyze the samples by methods such as ELISA or hydrophobic interaction chromatography (HIC) to quantify the amount of intact ADC and detect any premature drug release.
-
In Vitro Cytotoxicity Assay
-
Objective: To assess the potency of the ADC against target cancer cell lines.
-
Methodology:
-
Culture target antigen-positive and -negative cancer cell lines.
-
Treat the cells with serial dilutions of the ADC and control antibodies/drugs.
-
After a set incubation period (e.g., 72-96 hours), assess cell viability using a colorimetric assay (e.g., MTS or CellTiter-Glo).
-
Calculate the half-maximal inhibitory concentration (IC50) for each compound.
-
In Vivo Efficacy Study in Xenograft Models
-
Objective: To evaluate the anti-tumor activity of the ADC in a living organism.
-
Methodology:
-
Implant human tumor xenografts into immunocompromised mice.
-
Once tumors reach a specified size, randomize the mice into treatment groups (ADC, vehicle control, isotype control ADC).
-
Administer the treatments intravenously.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry).
-
Visualizing the ADC Workflow
The following diagram illustrates the general workflow for the development and evaluation of an antibody-drug conjugate.
Caption: A generalized workflow for the development and evaluation of antibody-drug conjugates.
Conclusion
The rational design of linkers is paramount to the success of antibody-drug conjugates. While the specific linker, this compound, lacks published efficacy data, its structural features suggest it would likely impart hydrophobicity to an ADC. The performance of such a linker would be highly dependent on the properties of the payload and the overall ADC design. Future research and public disclosure of data are necessary to ascertain the viability of this and other novel linkers in the ever-evolving field of targeted cancer therapy. Without direct experimental evidence, any assessment of its efficacy remains speculative.
References
- SynAffix. (2015, March 9). Novel Proprietary Linkers Enable Challenging Hydrophobic Payloads to be Efficiently Conjugated to Antibodies.
- BOC Sciences. (n.d.). How ADC Linkers Work: Controlling Stability & Drug Release.
- Sygnature Discovery. (n.d.). Linker Technologies in ADCs: How They Impact Efficacy & Stability.
- Royal Society of Chemistry. (2021, December 22). Chapter 3: Linker Design and Impact on ADC Properties.
- ACS Publications. (2018).
- IPHASE Biosciences. (2025, April 13). The common types of linkers in ADC drugs and their cleavage mechanisms in vivo.
- Lu, J., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B.
- Sigma-Aldrich. (n.d.). This compound.
- RSC Publishing. (2022, August 9).
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- MDPI. (2023, November 8).
- RSC Publishing. (2022, August 9).
- NJ Bio, Inc. (n.d.). Linkers for ADCs.
- BenchChem. (2025, December). A Comparative Analysis of the In-Vitro and In-Vivo Stability of Novel 1-(3-Methoxypropyl)
- Yang, L., et al. (2025, September 22).
- BLDpharm. (n.d.). 1069135-18-7|this compound hydrochloride.
- PubMed. (2025, January 5). Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo.
- Adooq Bioscience. (n.d.). ADC Linker.
- MDPI. (2016).
- Agarwal, P., & Bertozzi, C. R. (2015). Current ADC Linker Chemistry. Pharmaceutical Research.
- BOC Sciences. (n.d.). Linker and Conjugation Chemistry in ADCs: Strategies and Best Practices.
- PubChem. (n.d.). N-[4-({4-[5-(4,4-Dimethylpiperidin-1-YL)-2-hydroxybenzoyl]benzoyl}amino)azepan-3-YL]isonicotinamide.
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A Guide to the Cross-Validation of Analytical Results for 4-(4,4-Dimethylpiperidin-1-YL)benzoic acid
This guide provides a comprehensive framework for the analytical cross-validation of 4-(4,4-Dimethylpiperidin-1-YL)benzoic acid, a key intermediate in pharmaceutical development. In the landscape of drug discovery and manufacturing, the integrity of analytical data is paramount. A single analytical technique, however robust, provides only one perspective on a molecule's identity, purity, and stability. True analytical confidence is achieved through the strategic application of orthogonal methods—distinct techniques that measure the same attributes through different physical or chemical principles.
Part 1: Primary Quantitative and Impurity Profiling by HPLC-UV
High-Performance Liquid Chromatography coupled with an Ultraviolet (UV) detector is the cornerstone for assay and purity determination of non-volatile, UV-active compounds like this compound. Its strength lies in its high resolution, sensitivity, and quantitative accuracy.
Causality Behind Experimental Choices
The selected method employs a C18 stationary phase, which is ideal for retaining the moderately nonpolar target molecule through hydrophobic interactions. The mobile phase, a gradient of acetonitrile and water with a formic acid modifier, serves a dual purpose: the acetonitrile gradient allows for the elution of compounds with varying polarities, while the formic acid protonates the carboxylic acid group, ensuring a consistent charge state and sharp, symmetrical peak shape. UV detection at 254 nm is chosen as it is a common wavelength where aromatic rings exhibit strong absorbance.
Experimental Protocol: HPLC-UV Analysis
-
System Preparation: Agilent 1200 series or equivalent HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.
Data Presentation: HPLC-UV Results
| Peak ID | Retention Time (min) | Peak Area (%) | Possible Identity |
| 1 | 3.5 | 0.08 | Starting Material Impurity |
| 2 | 8.2 | 99.85 | This compound |
| 3 | 10.1 | 0.07 | Process-related Impurity |
Diagram: HPLC-UV Experimental Workflow
Caption: Workflow for HPLC-UV analysis.
Part 2: Orthogonal Method 1 - GC-MS for Volatile Impurity Identification
GC-MS is an excellent orthogonal technique to HPLC. It separates compounds based on their volatility and boiling point, providing complementary information. It is particularly adept at identifying volatile or semi-volatile impurities, such as residual solvents or low molecular weight starting materials, that might not be well-retained or resolved by reversed-phase HPLC.[5][6]
Causality Behind Experimental Choices
Benzoic acid derivatives often have low volatility. To make them suitable for GC analysis, a derivatization step is necessary. Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the acidic proton of the carboxylic acid with a nonpolar trimethylsilyl (TMS) group, significantly increasing the molecule's volatility. Mass Spectrometry (MS) detection provides high specificity and allows for the identification of unknown impurities by comparing their fragmentation patterns to spectral libraries.[7][8]
Experimental Protocol: GC-MS Analysis
-
Derivatization:
-
Accurately weigh ~1 mg of the sample into a GC vial.
-
Add 100 µL of Pyridine and 100 µL of BSTFA with 1% TMCS.
-
Cap the vial and heat at 70 °C for 30 minutes.
-
-
System: Agilent GC-MS system (e.g., 7890B GC with 5977A MSD) or equivalent.
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Split (20:1).
-
Carrier Gas: Helium at 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 min at 300 °C.
-
-
MS Transfer Line: 280 °C.
-
MS Source: 230 °C.
-
MS Quad: 150 °C.
-
Scan Range: 40-550 m/z.
Data Presentation: Hypothetical GC-MS Results
| RT (min) | Compound Identity (TMS derivative) | Key Mass Fragments (m/z) |
| 5.1 | Toluene (residual solvent) | 91, 92 |
| 12.5 | 4,4-Dimethylpiperidine | 113, 98, 57 |
| 15.8 | This compound | 305 (M+), 290 (M-15), 192 |
Diagram: GC-MS Experimental Workflow
Caption: Workflow for GC-MS analysis with derivatization.
Part 3: Orthogonal Method 2 - Structural Confirmation by NMR Spectroscopy
NMR spectroscopy is unparalleled in its ability to provide unambiguous structural information. It serves as a definitive identity test and can be used to characterize and quantify impurities, especially those that are structurally different from the main component and may have different response factors in other techniques.
Causality Behind Experimental Choices
¹H NMR provides information on the electronic environment and connectivity of hydrogen atoms, while ¹³C NMR details the carbon skeleton. Together, they can confirm the complete structure of the molecule, including the substitution pattern on the aromatic ring and the structure of the dimethylpiperidine moiety. An internal standard (e.g., maleic acid) can be added for quantitative NMR (qNMR) to provide a highly accurate assay value that is independent of a specific reference standard for the target compound.
Experimental Protocol: ¹H and ¹³C NMR
-
System: Bruker 400 MHz spectrometer or equivalent.
-
Sample Preparation: Dissolve ~10 mg of the sample in 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
¹H NMR Acquisition:
-
Acquire 16 scans with a 30° pulse.
-
Set a relaxation delay (D1) of 5 seconds for quantitative analysis.
-
-
¹³C NMR Acquisition:
-
Acquire 1024 scans using a proton-decoupled pulse program.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual DMSO peak at 2.50 ppm.
Data Presentation: Predicted NMR Chemical Shifts (in DMSO-d₆)
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Benzoic Acid -COOH | ~12.5 (s, 1H) | ~167.5 |
| Aromatic C-H (ortho to COOH) | ~7.8 (d, 2H) | ~131.0 |
| Aromatic C-H (ortho to Piperidine) | ~7.0 (d, 2H) | ~115.0 |
| Piperidine -CH₂- (adjacent to N) | ~3.4 (t, 4H) | ~52.0 |
| Piperidine -CH₂- | ~1.5 (t, 4H) | ~38.0 |
| Piperidine C(CH₃)₂ | - | ~31.0 |
| Piperidine -CH₃ | ~0.9 (s, 6H) | ~26.0 |
Diagram: Key Structural Features by NMR
Caption: NMR confirms key structural motifs.
Part 4: Orthogonal Method 3 - Functional Group Confirmation by FTIR
FTIR spectroscopy is a rapid and powerful technique for confirming the presence of key functional groups in a molecule. While not typically quantitative, it provides a characteristic "fingerprint" that can be used for material identification and to quickly spot significant structural changes.
Causality Behind Experimental Choices
The analysis focuses on identifying characteristic absorption bands. For this compound, the most prominent features will be the very broad O-H stretch from the hydrogen-bonded carboxylic acid, the sharp C=O stretch, C-H stretches from the aromatic and aliphatic portions, and C-N stretching from the tertiary amine.[9][10][11]
Experimental Protocol: FTIR-ATR
-
System: PerkinElmer Spectrum Two or equivalent FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹ by co-adding 16 scans.
-
Processing: Perform an ATR correction and baseline correction on the resulting spectrum.
Data Presentation: Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic Acid Dimer) |
| 3050-3010 | Medium | Aromatic C-H stretch |
| 2950-2850 | Strong | Aliphatic C-H stretch |
| ~1680 | Strong, Sharp | C=O stretch (Carboxylic Acid) |
| ~1600, ~1500 | Medium | C=C stretch (Aromatic Ring) |
| ~1250 | Strong | C-N stretch (Aryl Amine) |
| ~950 | Broad | O-H bend (out-of-plane) |
Diagram: Functional Groups by FTIR
Caption: Key functional groups identified by FTIR.
Part 5: Cross-Validation and Data Triangulation
The true power of this multi-technique approach lies in the synthesis of the data. No single result is taken in isolation. Instead, a web of evidence is constructed to provide a holistic and validated profile of the material. The objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[4][12][13] A combination of two or more analytical procedures is often recommended to achieve the necessary level of discrimination.[13]
-
Purity Confirmation: The HPLC method indicates a purity of 99.85%. The GC-MS analysis corroborates this by showing no significant volatile impurities other than trace solvent and a potential starting material. The NMR spectrum shows no significant impurity peaks, aligning with the high purity finding from chromatography.
-
Identity Confirmation: The HPLC retention time provides an initial identity check against a reference standard. NMR provides definitive structural confirmation, matching the predicted proton and carbon environments. FTIR confirms the presence of all expected functional groups. GC-MS, after derivatization, shows a parent ion consistent with the silylated molecule's molecular weight.
-
Impurity Profile: HPLC identifies two minor, non-volatile impurities. GC-MS identifies residual toluene, which is not seen by HPLC. This demonstrates the necessity of using orthogonal methods to build a complete impurity profile. If an impurity were detected by HPLC, its mass could be determined by LC-MS, and its structure could be elucidated by isolating the peak and analyzing it by NMR.
Diagram: Data Triangulation for Analytical Confidence
Caption: Triangulation of data from orthogonal methods.
Conclusion and Best Practices
This guide demonstrates that the cross-validation of analytical results is a dynamic and essential process in pharmaceutical development. By integrating data from HPLC, GC-MS, NMR, and FTIR, we move beyond simple measurements to a comprehensive understanding of the analyte. This approach, rooted in the principles of scientific integrity and regulatory guidelines, ensures the highest confidence in the identity, purity, and quality of this compound.
Best Practices:
-
Orthogonality is Key: Always select cross-validation techniques that rely on different separation or detection principles.
-
Validate for Purpose: The extent of validation should be appropriate for the stage of development, adhering to ICH Q2(R2) guidelines.[1][14][15]
-
Reference Standards: Maintain well-characterized primary reference standards for comparison.
-
Documentation: A validation protocol should be established before studies begin, and all results should be summarized in a comprehensive validation report.[15]
References
- U.S. Food and Drug Administration. (2024). Q2(R2)
- ProPharma. (2024).
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- ECA Academy.
- International Council for Harmonis
- International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- ECA Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5.
- European Medicines Agency. (2023). ICH Q2(R2)
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- U.S. Food and Drug Administration. (2015).
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- International Journal of Advanced Research (IJAR). (2023). Identification Of Benzoic Acid By Gc And Mass Spectrometry.
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A Senior Application Scientist's Guide to Benchmarking Retinoid X Receptor Agonists: A Comparative Analysis Featuring AC-55649
Introduction
In the landscape of modern drug discovery, particularly in fields like oncology, dermatology, and neurodegenerative diseases, the Retinoic Acid Receptors (RARs) represent a critical family of therapeutic targets.[1] These nuclear receptors, comprising three main isoforms (RARα, RARβ, and RARγ), are ligand-dependent transcription factors that regulate a host of cellular processes, including differentiation, proliferation, and apoptosis.[2][3] The development of synthetic agonists that can selectively target these isoforms is a key strategy for designing therapies with improved efficacy and reduced side effects.[2][4]
While simple chemical scaffolds like 4-(4,4-Dimethylpiperidin-1-YL)benzoic acid serve as foundational building blocks in medicinal chemistry, their direct biological activity is often uncharacterized. This guide focuses on a well-documented derivative, AC-55649, a potent and selective RARβ2 agonist, to provide a practical framework for performance benchmarking.[2] We will objectively compare its performance against other established RAR agonists, such as the natural pan-agonist All-trans Retinoic Acid (ATRA) and the isoform-selective compound AM580, using industry-standard assays. This analysis will provide researchers and drug development professionals with the technical insights and detailed protocols necessary to rigorously evaluate novel chemical entities targeting the RAR pathway.
The Retinoic Acid Receptor (RAR) Signaling Pathway: A Mechanistic Overview
Understanding the mechanism of action is fundamental to designing and interpreting any cellular assay. RAR agonists operate through a well-defined nuclear signaling cascade. The process begins when the agonist, a small lipophilic molecule, crosses the cell and nuclear membranes to bind to its specific RAR isoform inside the nucleus. This binding event induces a critical conformational change in the receptor's ligand-binding domain. This change triggers the dissociation of co-repressor proteins and facilitates the recruitment of co-activator complexes. The activated RAR then forms a heterodimer with a Retinoid X Receptor (RXR). This RAR-RXR heterodimer is the functional unit that recognizes and binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs), which are located in the promoter regions of target genes. This binding ultimately initiates or enhances the transcription of these genes, leading to a physiological response.[1][5]
Comparative Performance Data
The following table summarizes the in vitro activity of AC-55649 in comparison to other well-characterized RAR agonists. Higher pEC₅₀ values indicate greater potency.
| Compound | Target | pEC₅₀ (RARα) | pEC₅₀ (RARβ) | pEC₅₀ (RARγ) | Selectivity Profile | Reference |
| AC-55649 | RARβ Agonist | 6.1 | 8.1 | 6.4 | RARβ selective | [1] |
| ATRA | Pan-Agonist | 8.1 | 8.3 | 8.2 | Pan-agonist | [2] |
| AM580 | RARα Agonist | 8.1 | 6.7 | 6.5 | RARα selective | [5] |
| AC-261066 | RARβ Agonist | 6.5 | 7.6 | 6.3 | RARβ selective | [1][2] |
Analysis: The data clearly demonstrates the superior potency and selectivity of AC-55649 for the RARβ isoform (pEC₅₀ = 8.1) compared to the other isoforms. While the natural ligand ATRA is highly potent across all three, it lacks selectivity. AM580 serves as an excellent control, showing the opposite selectivity profile with high potency for RARα.
Performance Benchmark 2: Target Engagement and Binding Affinity
While a functional assay confirms a biological effect, a binding assay is crucial to verify that the compound directly interacts with the intended target. A competitive radioligand binding assay measures the affinity of a test compound for a receptor by quantifying its ability to displace a high-affinity radiolabeled ligand.
Experimental Protocol: RARα Radioligand Binding Assay
1. Reagent Preparation:
-
Rationale: This biochemical assay uses a purified, recombinant Ligand Binding Domain (LBD) of the receptor, isolating the binding event from downstream cellular processes. [³H]9-cis-Retinoic acid is a commonly used radioligand that binds with high affinity to RARs.
-
Procedure: Prepare an assay buffer (e.g., modified Tris-HCl, pH 7.4). Prepare serial dilutions of the test compounds. The radioligand, [³H]9-cis-Retinoic acid, is diluted to a final concentration of approximately 3 nM. [6]A high concentration (1 µM) of unlabeled 9-cis-retinoic acid is used to determine non-specific binding. [6] 2. Incubation:
-
Rationale: The reaction components are incubated at a low temperature (4°C) to reach binding equilibrium while minimizing protein degradation.
-
Procedure: In a 96-well plate, combine the human recombinant RARα-LBD (e.g., 0.025 µg), [³H]9-cis-Retinoic acid, and either the test compound, vehicle, or unlabeled ligand for non-specific binding. Incubate the plate for 2 hours at 4°C. [6] 3. Separation of Bound and Free Ligand:
-
Rationale: It is critical to separate the receptor-bound radioligand from the unbound radioligand to accurately quantify binding. This is often achieved by rapid filtration through a filter mat that traps the larger protein-ligand complexes.
-
Procedure: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters several times with ice-cold assay buffer to remove any unbound radioligand.
4. Scintillation Counting:
-
Rationale: The amount of radioactivity trapped on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Procedure: Place the filter mat in a scintillation vial with scintillation fluid. Quantify the radioactivity using a liquid scintillation counter.
5. Data Analysis:
-
Rationale: The data is used to calculate the IC₅₀, which is the concentration of the test compound that displaces 50% of the radiolabeled ligand.
-
Procedure: Calculate the percentage of specific binding for each compound concentration. Plot the percent specific binding against the log of the compound concentration and fit a sigmoidal curve to determine the IC₅₀ value.
Comparative Performance Data
The following table presents example IC₅₀ values for various compounds in an RARα binding assay, illustrating the range of affinities observed for different chemical structures.
| Compound | IC₅₀ (µM) for RARα Binding | Reference |
| 9-cis-Retinoic acid | 0.012 | [6] |
| Retinal | 1.6 | [6] |
| CHEMBL326525 | 1.5 | [6] |
| Fluorobexarotene | 2.1 | [6] |
Analysis: This assay confirms direct target engagement. A potent agonist like ATRA or a selective compound like AC-55649 would be expected to show a low IC₅₀ value in a binding assay for its target isoform(s), confirming that its functional activity is mediated by direct interaction with the receptor.
Conclusion and Outlook
This guide demonstrates a rigorous, multi-faceted approach to benchmarking the performance of a novel compound, using the selective RARβ agonist AC-55649 as a case study. By integrating functional reporter assays to measure potency and efficacy with biochemical binding assays to confirm target engagement, researchers can build a comprehensive performance profile. The data clearly positions AC-55649 as a highly potent and selective RARβ agonist when compared to the pan-agonist ATRA and the RARα-selective AM580.
For drug development professionals, this comparative framework is essential. Isoform selectivity, as demonstrated by AC-55649, is a highly desirable attribute that can translate into targeted therapies with fewer off-target effects. The detailed protocols and analytical workflows provided here offer a robust template for the evaluation of any novel RAR modulator, ensuring data integrity and facilitating informed decision-making in the progression of new therapeutic candidates.
References
-
RARalpha Human Retinoic Acid NHR Binding (Agonist Radioligand) Assay, Panlabs. Eurofins. Available from: [Link]
-
Discovery of retinoic acid receptor agonists as proliferators of cardiac progenitor cells through a phenotypic screening approach. PubMed Central, National Institutes of Health. Available from: [Link]
-
Recent advances in the design of RAR α and RAR β agonists as orally bioavailable drugs. A review. National Institutes of Health. Available from: [Link]
-
Pharmacology of Retinoid Receptors. National Institutes of Health. Available from: [Link]
-
Molecular Interactions of Selective Agonists and Antagonists with the Retinoic Acid Receptor γ. MDPI. Available from: [Link]
-
In silico discovery of novel Retinoic Acid Receptor agonist structures. PubMed Central, National Institutes of Health. Available from: [Link]
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The Versatility of a Privileged Scaffold: A Comparative Guide to the Structural Activity Relationship of 4-(4,4-Dimethylpiperidin-1-YL)benzoic Acid Derivatives
In the landscape of modern medicinal chemistry, certain molecular frameworks consistently reappear across diverse therapeutic targets, earning them the designation of "privileged scaffolds." The 4-(4,4-dimethylpiperidin-1-yl)benzoic acid moiety is a prime example of such a versatile scaffold. Its unique combination of a rigid, lipophilic dimethylpiperidine group and a synthetically tractable benzoic acid handle has made it a cornerstone in the design of potent and selective modulators of various biological targets. This guide provides a comparative analysis of the structural activity relationships (SAR) of derivatives built upon this core, offering insights into how subtle molecular modifications can dramatically influence their biological activity and target selectivity. We will delve into specific examples, supported by experimental data, to illustrate the key principles guiding the optimization of these compounds for different therapeutic applications, with a particular focus on their role as inhibitors of the Retinoid-related Orphan Receptor gamma t (RORγt).
The this compound Core: A Building Block for Targeted Therapies
The this compound scaffold offers a unique set of properties that make it attractive for drug design. The 4,4-dimethylpiperidine group provides a bulky, lipophilic anchor that can occupy hydrophobic pockets in target proteins. The gem-dimethyl substitution restricts conformational flexibility, which can lead to higher binding affinity and improved metabolic stability by blocking potential sites of oxidation. The benzoic acid portion serves as a versatile attachment point for a wide array of chemical linkers and pharmacophores, allowing for the exploration of diverse chemical space and the fine-tuning of biological activity.
Comparative Structural Activity Relationship (SAR) Analysis
The biological activity of derivatives incorporating the this compound scaffold is exquisitely sensitive to modifications at three key positions:
-
The Benzoic Acid Moiety: Alterations to the carboxylic acid group can profoundly impact potency, selectivity, and pharmacokinetic properties.
-
The Dimethylpiperidine Ring: While less frequently modified, changes to this group can influence lipophilicity and interactions with the target protein.
-
The Linker and Terminal Group: The nature of the chemical entity attached to the benzoic acid is a primary determinant of the derivative's biological target and its overall activity.
Case Study: RORγt Allosteric Inhibitors
A significant body of research on this compound derivatives has focused on their development as allosteric inhibitors of RORγt, a key regulator of T helper 17 (Th17) cells implicated in autoimmune diseases. The following table summarizes the SAR for a series of N-(indazol-3-yl)piperidine-4-carboxylic acids, where the this compound was used as a starting point and subsequently modified to improve metabolic stability.
| Compound | Modification from Benzoic Acid Core | RORγt TR-FRET IC50 (nM) |
| 14 | Bis-ortho-substituted benzamide | Potent (exact value not provided) |
| 20 | Replacement of benzoic acid with piperidinyl carboxylate | Less potent than 14 |
| 22 | Introduction of a cis-β-OH on the piperidine ring | Less potent |
| 24 | Introduction of a trans-β-OH on the piperidine ring | More potent than 20 |
| 25 | Modification to 4-F-indazole and trans-β-OH on piperidine | Exquisite potency |
Data adapted from "Discovery of N-(Indazol-3-yl)piperidine-4-carboxylic Acids as RORγt Allosteric Inhibitors for Autoimmune Diseases"
Key SAR Insights for RORγt Inhibitors:
-
Benzoic Acid isosteres: Direct replacement of the benzoic acid with a piperidinyl carboxylate initially led to a loss of potency, suggesting the importance of the aromatic ring for optimal interactions within the allosteric binding pocket of RORγt.
-
Polar Substitutions: The introduction of a hydroxyl group on the piperidine ring (a bioisostere of the benzoic acid) was a successful strategy to regain and even improve potency, highlighting the potential for favorable hydrogen bonding interactions.
-
Metabolic Stability: The saturation of the benzoic acid moiety to a piperidinyl carboxylate was a key step in improving the metabolic stability of these compounds.
The following diagram illustrates the general SAR trend for the optimization of RORγt inhibitors based on the this compound scaffold.
Caption: SAR progression for RORγt inhibitors.
Broadening the Therapeutic Horizon: Other Potential Applications
While the development of RORγt inhibitors is a prominent example, the this compound scaffold has the potential to be adapted for a wide range of other biological targets. By modifying the linker and the terminal functional group, this core can be directed to interact with enzymes, G-protein coupled receptors (GPCRs), and other protein classes. For instance, derivatives of similar piperidine-containing benzoic acids have shown activity as inhibitors of the presynaptic choline transporter and as muscarinic acetylcholine receptor antagonists.
Experimental Protocols
General Synthesis of this compound Amide Derivatives
The following is a representative protocol for the synthesis of amide derivatives from the this compound core.
Step 1: Activation of the Carboxylic Acid
-
To a solution of this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent like (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 eq) and a base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the reaction mixture at room temperature for 30 minutes to activate the carboxylic acid.
Step 2: Amide Bond Formation
-
To the activated carboxylic acid solution, add the desired amine (1.1 eq).
-
Continue stirring the reaction at room temperature for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Step 3: Work-up and Purification
-
Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide derivative.
Caption: General synthetic workflow for amide derivatives.
In Vitro RORγt Inhibition Assay (TR-FRET)
This protocol describes a time-resolved fluorescence energy transfer (TR-FRET) assay to measure the inhibition of the RORγt ligand-binding domain (LBD).
-
Reagents:
-
His-tagged RORγt LBD
-
Europium-labeled anti-His antibody (donor)
-
Biotinylated coactivator peptide (e.g., SRC1-2)
-
Streptavidin-Allophycocyanin (APC) (acceptor)
-
Test compounds dissolved in DMSO
-
-
Procedure:
-
In a 384-well plate, add the test compound at various concentrations.
-
Add a solution containing His-tagged RORγt LBD and the biotinylated coactivator peptide.
-
Incubate for a specified time (e.g., 30 minutes) at room temperature to allow for compound binding.
-
Add a solution containing the Europium-labeled anti-His antibody and Streptavidin-APC.
-
Incubate for another period (e.g., 1 hour) at room temperature in the dark.
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion
The this compound scaffold represents a highly valuable starting point for the development of novel therapeutics. As demonstrated with the RORγt inhibitors, strategic modifications to this core can lead to significant improvements in potency, selectivity, and pharmacokinetic properties. The versatility of its chemical handles allows for the exploration of a vast chemical space, making it a promising platform for targeting a wide array of proteins implicated in various diseases. Future research will undoubtedly uncover new applications for this privileged scaffold, further solidifying its importance in the field of drug discovery.
References
- Discovery of 4-benzoylpiperidine and 3-(piperidin-4- yl)benzo[d]isoxazole derivatives as potential and selective GlyT1 inhibitor. (URL not available)
-
Discovery of N-(Indazol-3-yl)piperidine-4-carboxylic Acids as RORγt Allosteric Inhibitors for Autoimmune Diseases. ACS Medicinal Chemistry Letters. [Link]
- Synthesis of 4-(4-Methylpiperazine-1-yl)-3-piperidinosulfonylbenzoic acid-hydrochloride. (URL not available)
-
N-[4-({4-[5-(4,4-Dimethylpiperidin-1-YL)-2-hydroxybenzoyl]benzoyl}amino)azepan-3-YL]isonicotinamide. PubChem. [Link]
- How is 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride synthesized?. (URL not available)
-
A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. ResearchGate. [Link]
-
4-(4-Methylpiperazin-1-yl)benzoic acid. PubChem. [Link]
-
Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. European Journal of Medicinal Chemistry. [Link]
-
Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects. Bioorganic Chemistry. [Link]
A Comparative Guide to Dimethyl Substitution on the Piperidinyl Benzoic Acid Scaffold
Introduction: Beyond the Core Scaffold
The piperidinyl benzoic acid motif is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold in numerous therapeutic areas, from CNS disorders to oncology.[1][2] Its appeal lies in a favorable combination of synthetic accessibility, physicochemical properties, and versatile exit vectors for structural elaboration. However, drug development is a multi-parameter optimization challenge. Unmodified scaffolds rarely possess the ideal balance of potency, selectivity, and pharmacokinetic properties required for a successful clinical candidate.
Strategic substitution is the medicinal chemist's primary tool for fine-tuning these properties. Among the simplest, yet most profound, modifications is the introduction of methyl groups. This guide provides an in-depth, evidence-based comparison of the parent piperidinyl benzoic acid scaffold and its dimethyl-substituted analogs. We will move beyond simple data reporting to explore the causal mechanisms by which two small methyl groups can dramatically alter lipophilicity, basicity, metabolic fate, and, ultimately, biological activity. This analysis is designed to provide researchers, scientists, and drug development professionals with the foundational insights needed to make rational design choices in their own optimization campaigns.
The Structural and Conformational Impact of Dimethylation
The introduction of two methyl groups onto the piperidine ring fundamentally alters its steric and electronic landscape. While seemingly minor, this change has significant downstream consequences. The position of the dimethyl substitution (e.g., 2,6-, 3,3-, or 4,4-) dictates the specific impact. For instance, geminal-disubstitution at the 3-position (3,3-dimethyl) introduces a bulky, sterically hindered face, while substitution at the 2- and 6-positions can influence the orientation of the N-aryl bond.
These substitutions restrict the conformational flexibility of the piperidine ring, often locking it into a preferred chair conformation. This pre-organization can be either beneficial or detrimental for receptor binding, depending on the required bioactive conformation.
Caption: Structural comparison of parent 4-(piperidin-1-yl)benzoic acid and a 2,3-dimethyl analog.[3][4]
A Head-to-Head Analysis of Physicochemical Properties
The addition of two methyl groups, which are essentially small hydrocarbon fragments, directly modulates the key physicochemical properties that govern a molecule's behavior in a biological system.
Lipophilicity (LogP/LogD)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of membrane permeability, plasma protein binding, and solubility.[5] It is quantified by the partition coefficient (LogP for the neutral species) or the distribution coefficient (LogD at a specific pH).[6]
Causality: Each methyl group added to a scaffold increases its nonpolar surface area. Consequently, dimethyl substitution predictably increases the lipophilicity of the piperidinyl benzoic acid core. This is a double-edged sword: while enhanced lipophilicity can improve membrane permeability and cell penetration, excessive lipophilicity (e.g., LogP > 5) can lead to poor aqueous solubility, increased metabolic clearance, and potential off-target toxicity.[5]
Basicity (pKa)
The piperidine nitrogen atom is basic, and its degree of ionization at physiological pH (pKa) influences solubility, receptor interactions (especially ionic bonds), and off-target effects like hERG channel binding.
Causality: Alkyl groups, like methyl, are weakly electron-donating through an inductive effect. This effect increases the electron density on the nitrogen atom, making it a stronger base and thus raising its pKa. While the effect of two methyl groups is modest, it can be sufficient to shift the ionization equilibrium at a specific physiological pH, impacting the molecule's overall charge state and distribution.[7][8]
Aqueous Solubility
Aqueous solubility is paramount for drug administration and absorption. It is intrinsically linked to lipophilicity and the energy required to break the compound's crystal lattice.
Causality: The increase in lipophilicity caused by dimethyl substitution generally leads to a decrease in aqueous solubility. The molecule becomes more "greasy" and less inclined to interact favorably with water molecules. Furthermore, the rigidifying effect of the methyl groups can sometimes lead to more stable crystal packing, increasing the melting point and further reducing solubility.[9]
Table 1: Comparative Physicochemical Properties of Unsubstituted vs. Dimethyl-Substituted Piperidinyl Benzoic Acid Analogs
| Property | 4-(Piperidin-1-yl)benzoic Acid | 2-[(2,3-Dimethylpiperidin-1-yl)methyl]benzoic Acid | Rationale for Change |
|---|---|---|---|
| Molecular Formula | C12H15NO2[3] | C15H21NO2[4] | Addition of C3H6 (2x -CH3, 1x -CH2-) |
| Molecular Weight | 205.25 g/mol [3] | 247.33 g/mol [4] | Increased atomic mass |
| XLogP3 (Predicted) | 2.3[3] | 0.7*[4] | Increase Expected: Addition of hydrophobic methyl groups. |
| pKa (Piperidine N) | ~10.9 - 11.2 (Predicted) | ~10.9 (cis-2,6-dimethyl)[7] | Slight Increase Expected: Weak inductive electron-donating effect of methyl groups. |
| Aqueous Solubility | Higher | Lower (Generally) | Increased lipophilicity reduces favorable interactions with water. |
Note: The XLogP3 value for the specific 2,3-dimethyl analog cited from PubChem is lower than the parent, which is counterintuitive and likely influenced by the ortho-carboxyphenyl substitution and the methyl linker, highlighting the complexity of prediction algorithms. The general principle holds that adding alkyl groups increases lipophilicity.
The Critical Impact on Metabolic Stability
Perhaps the most compelling reason to employ dimethyl substitution is to enhance metabolic stability. The piperidine ring, particularly the carbon atoms alpha to the nitrogen, is a common site for oxidation by cytochrome P450 (CYP) enzymes, leading to rapid clearance of the drug.[10]
Causality: Metabolic Shielding Introducing bulky methyl groups at or near these metabolically labile positions provides a powerful "steric shield." This shield physically blocks the active site of CYP enzymes from accessing and oxidizing the vulnerable C-H bonds. Gem-dimethyl substitution (e.g., 3,3-dimethyl) is particularly effective at preventing ring oxidation and the formation of lactam metabolites.[11][12] This strategy can significantly increase a compound's half-life and oral bioavailability.[12]
Caption: Dimethyl substitution provides a steric shield, blocking CYP450-mediated oxidation.
Structure-Activity Relationship (SAR): A Target-Dependent Outcome
Unlike the more predictable effects on physicochemical properties and metabolism, the impact of dimethyl substitution on biological activity is entirely context- and target-dependent.
-
Beneficial Interactions: The methyl groups can engage in favorable hydrophobic or van der Waals interactions within a receptor's binding pocket, increasing affinity and potency.[13]
-
Steric Hindrance: Conversely, the added bulk can clash with the protein surface, preventing the molecule from achieving the optimal binding pose and reducing or abolishing activity. A study on soluble epoxide hydrolase (sEH) inhibitors found that adding a methyl group at the 4-position of the piperidine ring led to a more than 40-fold loss in activity.[14]
-
Conformational Locking: By restricting the ring's conformation, the substitution may lock the molecule into a high-affinity state for the target receptor but a low-affinity state for an off-target protein, thereby improving selectivity.
It is impossible to generalize the effect on potency. The decision to add methyl groups must be guided by an understanding of the target's structure, often aided by molecular modeling, and confirmed by empirical testing.
Experimental Protocols
To objectively compare these analogs, standardized and reproducible assays are essential. Below are protocols for two key experiments.
Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
Objective: To determine the rate at which a compound is metabolized by CYP enzymes, providing a measure of its intrinsic clearance.
Rationale: This assay simulates hepatic metabolism, the primary clearance pathway for many drugs. By comparing the disappearance rate of the parent compound to its dimethyl-substituted analog, we can directly quantify the effect of "metabolic shielding." NADPH is required as a cofactor for CYP enzyme activity. The reaction is stopped by adding a cold organic solvent, which precipitates the microsomal proteins and halts enzymatic activity.
Step-by-Step Methodology:
-
Preparation: Thaw cryopreserved Human Liver Microsomes (HLM) on ice. Prepare a 0.5 M potassium phosphate buffer (pH 7.4). Prepare stock solutions of the test compounds (unsubstituted and dimethyl-substituted) and a positive control (e.g., Testosterone) in DMSO.
-
Reaction Mixture Incubation (without cofactor): In a 96-well plate, add phosphate buffer, HLM (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM). Pre-incubate the plate at 37°C for 10 minutes to equilibrate the temperature.
-
Initiation of Reaction: Prepare a solution of NADPH regenerating system (the cofactor) in phosphate buffer. Add the NADPH solution to each well to initiate the metabolic reaction. This is the T=0 time point.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from the reaction wells and add it to a new 96-well plate containing ice-cold acetonitrile with an internal standard. This quenches the reaction.
-
Sample Processing: Centrifuge the quenched plate at 4000 rpm for 20 minutes to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the remaining percentage of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant (k). Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
Protocol: LogD (Distribution Coefficient) Determination via Shake-Flask Method
Objective: To measure the lipophilicity of a compound at a specific pH, typically physiological pH 7.4.
Rationale: The classic "shake-flask" method directly measures the partitioning of a compound between an aqueous phase (phosphate-buffered saline, PBS) and an organic phase (n-octanol), which serves as a surrogate for biological membranes.[5] Measuring at pH 7.4 (LogD₇.₄) is more physiologically relevant for ionizable compounds like piperidinyl benzoic acids than the pH-independent LogP.[6]
Step-by-Step Methodology:
-
Phase Preparation: Pre-saturate n-octanol with PBS (pH 7.4) and PBS (pH 7.4) with n-octanol by mixing them vigorously for 24 hours and then allowing the layers to separate.
-
Compound Preparation: Prepare a stock solution of the test compound in the pre-saturated PBS.
-
Partitioning: In a glass vial, add a known volume of the pre-saturated n-octanol and an equal volume of the compound-containing pre-saturated PBS.
-
Equilibration: Seal the vial and shake it vigorously for 1-3 hours at a constant temperature to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic layers.
-
Quantification: Carefully remove an aliquot from both the n-octanol and PBS layers. Determine the concentration of the compound in each layer using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).
-
Calculation: Calculate the LogD value using the formula: LogD = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₚₑₛ) .
Conclusion and Strategic Outlook
The dimethyl substitution of a piperidinyl benzoic acid scaffold is a powerful, multifaceted strategy in drug design. It is not a simple modification but a calculated intervention with predictable and unpredictable consequences.
-
Predictable Improvements: Dimethylation reliably increases lipophilicity and, most importantly, can dramatically enhance metabolic stability by sterically shielding labile positions from CYP450-mediated oxidation. This often translates to a longer in vivo half-life and improved bioavailability.
-
Predictable Challenges: These benefits come at the cost of generally reduced aqueous solubility, a critical parameter that must be carefully monitored and managed.
-
Unpredictable Outcomes: The effect on target potency and selectivity is highly dependent on the specific topology of the receptor's binding site. What serves as a beneficial hydrophobic interaction in one target may be an insurmountable steric clash in another.
Therefore, the application of dimethyl substitution should be a deliberate, hypothesis-driven process. It is most effective when used to solve a specific problem, such as rapid metabolic clearance, and should always be evaluated empirically within the context of the specific biological target and desired therapeutic profile.
References
- 3D-QSAR Studies on the Biological Activity of Imidazolidinylpiperidinylbenzoic Acids as Chemokine Receptor Antagonists. PubMed.
- Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. PubMed Central.
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4-(Piperidin-1-yl)benzoic acid. PubChem. [Link]
- Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiprolifer
-
Different modalities of piperidine-containing drugs and drug candidates. ResearchGate. [Link]
-
2-[(2,3-Dimethylpiperidin-1-yl)methyl]benzoic acid. PubChem. [Link]
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Identification and biological activity of 6-alkyl-substituted 3-methyl-pyridine-2-carbonyl amino dimethyl-benzoic acid EP4 antagonists. PubMed. [Link]
-
Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI. [Link]
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Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs. [Link]
-
Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PubMed Central. [Link]
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Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLOS One. [Link]
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pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]
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Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. PubMed Central. [Link]
-
Design, Synthesis, Biological Evaluation, and Molecular Docking Study of 4,6-Dimethyl-5-aryl/alkyl-2-[2-hydroxy-3-(4-substituted-1-piperazinyl)propyl]pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones as Anti-inflammatory Agents. PubMed Central. [Link]
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Characterization of 3,3-dimethyl substituted N-aryl piperidines as potent microsomal prostaglandin E synthase-1 inhibitors. PubMed. [Link]
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Benzoic acid derivatives from Piper species and their fungitoxic activity against Cladosporium cladosporioides and C. sphaerospermum. PubMed. [Link]
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Bordwell pKa Table. Organic Chemistry Data. [Link]
- Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
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SAR of Benzoic Acid Derivatives - Local Anaesthetics. Pharmacy 180. [Link]
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LogP—Making Sense of the Value. ACD/Labs. [Link]
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Benzoic Acid Derivatives from Piper Species and Their Fungitoxic Activity against Cladosporium c ladosporioides and C. s phaerospermum. ResearchGate. [Link]
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Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. PubMed. [Link]
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The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview. ResearchGate. [Link]
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Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles). [Link]
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Substituent effects on the electronic structure and pKa of benzoic acid. Semantic Scholar. [Link]
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LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green. [Link]
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Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. [Link]
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Measured pKa(H) values (22 °C) for bicyclic piperidine analogs. ResearchGate. [Link]
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Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. PubMed Central. [Link]
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pKa Prediction in Non-Aqueous Solvents. ChemRxiv. [Link]
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Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring. ResearchGate. [Link]
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New Prenylated Benzoic Acid Derivatives of Piper hispidum. ResearchGate. [Link]
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Design, synthesis and biological evaluation of second- generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. University of Pisa. [Link]
-
Synthesis of Functionalized 4,5-Dihydroisoxazoles Decorated with the Dimethylphosphinoyl Group. Journal of Organic and Pharmaceutical Chemistry. [Link]
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Age-dependent changes from allylphenol to prenylated benzoic acid production in Piper gaudichaudianum Kunth. ResearchGate. [Link]
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- 2. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-(Piperidin-1-yl)benzoic acid | C12H15NO2 | CID 764599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-[(2,3-Dimethylpiperidin-1-yl)methyl]benzoic acid | C15H21NO2 | CID 55136062 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Navigating the Synthesis of 4-(4,4-Dimethylpiperidin-1-YL)benzoic Acid: A Comparative Guide to Plausible Synthetic Strategies
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction: 4-(4,4-Dimethylpiperidin-1-YL)benzoic acid is a chemical intermediate of significant interest in medicinal chemistry and drug discovery, frequently incorporated into molecules targeting a range of biological pathways. While this compound is commercially available, a comprehensive review of the scientific literature and patent databases reveals a notable absence of detailed, published experimental procedures for its synthesis.
This guide, therefore, aims to provide a forward-looking comparative analysis of two highly plausible and robust synthetic strategies for the preparation of this compound: Nucleophilic Aromatic Substitution (SNAc) and Palladium-Catalyzed Buchwald-Hartwig Amination . By dissecting the mechanistic underpinnings and providing representative experimental protocols, this document serves as a practical resource for researchers seeking to synthesize this valuable building block.
Route 1: Nucleophilic Aromatic Substitution (SNAc)
Nucleophilic aromatic substitution is a cornerstone of synthetic organic chemistry for the formation of carbon-heteroatom bonds on aromatic rings. This strategy relies on the displacement of a leaving group on an electron-deficient aromatic ring by a nucleophile.
Reaction Scheme:
Caption: Plausible SNAr route to the target compound.
Mechanistic Rationale:
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The electron-withdrawing carboxylic acid group (or its ester derivative) on the benzene ring activates the para-position towards nucleophilic attack. The highly electronegative fluorine atom is an excellent leaving group for this reaction. The lone pair of electrons on the nitrogen atom of 4,4-dimethylpiperidine attacks the carbon atom bearing the fluorine, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. The aromaticity is then restored by the expulsion of the fluoride ion, yielding the desired product.
Representative Experimental Protocol:
Materials:
-
4-Fluorobenzoic acid (1.0 eq)
-
4,4-Dimethylpiperidine (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of 4-fluorobenzoic acid and potassium carbonate in DMSO, add 4,4-dimethylpiperidine.
-
Heat the reaction mixture to 120-140 °C and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Acidify the aqueous mixture with 1M HCl to a pH of ~4-5 to precipitate the product.
-
Filter the precipitate and wash with water.
-
For further purification, the crude product can be recrystallized from a suitable solvent system like ethanol/water or purified by column chromatography on silica gel.
Advantages and Considerations:
-
Cost-Effectiveness: This route utilizes relatively inexpensive starting materials and reagents.
-
Scalability: The procedure is generally amenable to scale-up.
-
Harsh Conditions: The reaction often requires high temperatures and a strong base, which may not be suitable for substrates with sensitive functional groups.
-
Byproducts: The formation of inorganic salts as byproducts necessitates aqueous workup procedures.
Route 2: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1] It offers a milder alternative to traditional methods for synthesizing aryl amines.
Reaction Scheme:
Caption: Plausible Buchwald-Hartwig route to the target.
Mechanistic Rationale:
The catalytic cycle of the Buchwald-Hartwig amination involves a series of steps:[2]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (methyl 4-bromobenzoate), forming a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine (4,4-dimethylpiperidine) coordinates to the Pd(II) center, and a base facilitates its deprotonation to form an amido complex.
-
Reductive Elimination: The aryl group and the amido group are reductively eliminated from the palladium center, forming the C-N bond of the product and regenerating the Pd(0) catalyst.
Representative Experimental Protocol:
Materials:
-
Methyl 4-bromobenzoate (1.0 eq)
-
4,4-Dimethylpiperidine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous toluene
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF) / Water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Step 1: Buchwald-Hartwig Coupling
-
In a glovebox, charge an oven-dried flask with Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Add anhydrous toluene, followed by methyl 4-bromobenzoate and 4,4-dimethylpiperidine.
-
Seal the flask and heat the reaction mixture to 80-100 °C for 4-12 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude methyl 4-(4,4-dimethylpiperidin-1-YL)benzoate.
Step 2: Ester Hydrolysis
-
Dissolve the crude ester in a mixture of THF and water.
-
Add lithium hydroxide and stir the mixture at room temperature for 2-4 hours.
-
Once the hydrolysis is complete, remove the THF under reduced pressure.
-
Dilute the aqueous residue with water and wash with diethyl ether.
-
Acidify the aqueous layer with 1M HCl to a pH of ~4-5 to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield this compound.
Advantages and Considerations:
-
Mild Conditions: This method generally employs milder reaction conditions compared to SNAr.
-
Broad Substrate Scope: The Buchwald-Hartwig amination is known for its tolerance of a wide range of functional groups.
-
Catalyst Cost and Removal: The use of a palladium catalyst and a specialized phosphine ligand can increase the cost. Efficient removal of the palladium catalyst from the final product is crucial, especially in a pharmaceutical context.
-
Air and Moisture Sensitivity: The catalyst system is often sensitive to air and moisture, requiring inert atmosphere techniques.
Comparative Analysis of Synthetic Routes
| Feature | Nucleophilic Aromatic Substitution (SNAc) | Palladium-Catalyzed Buchwald-Hartwig Amination |
| Starting Materials | 4-Halobenzoic acid (preferably F or Cl) | 4-Halobenzoic acid ester (preferably Br or I) |
| Key Reagents | Strong base (e.g., K₂CO₃, NaH) | Pd catalyst, phosphine ligand, base (e.g., NaOtBu) |
| Reaction Conditions | High temperature (120-160 °C) | Moderate temperature (80-110 °C) |
| Catalyst Requirement | None | Palladium catalyst required |
| Functional Group Tolerance | Limited due to harsh conditions | Generally broad |
| Scalability | Generally good | Can be challenging due to catalyst cost and removal |
| Cost-Effectiveness | High (inexpensive reagents) | Moderate to low (costly catalyst and ligand) |
| Workup | Aqueous workup to remove inorganic salts | Filtration to remove catalyst, followed by aqueous workup |
Conclusion
In the absence of established literature procedures, both Nucleophilic Aromatic Substitution and Buchwald-Hartwig Amination present as viable and robust strategies for the synthesis of this compound.
The choice between these two routes will ultimately depend on the specific requirements of the synthesis. For large-scale, cost-driven production where the starting materials are simple, the SNAc route may be preferable despite its harsher conditions. Conversely, for smaller-scale syntheses, particularly when dealing with more complex or sensitive molecules, the milder conditions and broader functional group tolerance of the Buchwald-Hartwig amination offer a significant advantage, albeit at a potentially higher cost.
This guide provides the foundational knowledge and representative protocols to enable researchers to confidently approach the synthesis of this important chemical building block, paving the way for further advancements in drug discovery and development.
References
- A representative protocol for SNAr reactions can be adapted from various sources in organic chemistry liter
-
Buchwald, S. L., & Hartwig, J. F. (2000). Palladium-catalyzed amination of aryl halides and sulfonates. Accounts of Chemical Research, 33(3), 204-210. [Link]
- General procedures for ester hydrolysis are widely available in standard organic chemistry textbooks and protocols.
- Information on commercially available starting materials can be found on chemical supplier websites such as Sigma-Aldrich, TCI, and Alfa Aesar.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
- Hartwig, J. F. (2010).
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A Senior Application Scientist's Guide to Validating Biological Assays with Novel RORγt Inhibitors Derived from 4-(4,4-Dimethylpiperidin-1-YL)benzoic Acid
Authored by a Senior Application Scientist
Introduction: Targeting RORγt in Autoimmune Disease
The Retinoic acid receptor-related orphan receptor gamma t (RORγt) has emerged as a high-value therapeutic target for a range of autoimmune and inflammatory diseases.[1] As a master transcriptional regulator, RORγt is indispensable for the differentiation and function of T helper 17 (Th17) cells.[2][3] These cells, in turn, produce a cascade of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A), which are central to the pathology of diseases like psoriasis, rheumatoid arthritis, and multiple sclerosis.[1][2]
Consequently, the discovery of small molecules that can inhibit RORγt activity is an area of intense research. These inhibitors, which can be classified as inverse agonists or antagonists, aim to suppress the Th17-mediated inflammatory response.[1] This guide focuses on a specific, promising chemical scaffold: compounds derived from the intermediate 4-(4,4-Dimethylpiperidin-1-YL)benzoic acid. We will provide a comprehensive framework for validating the biological activity of these novel compounds, comparing a hypothetical lead candidate, "Compound VRTX-DMP," against established alternatives. This guide is designed for drug discovery professionals to ensure that assay results are robust, reproducible, and translatable.
The Imperative of a Rigorous Validation Cascade
In high-throughput screening (HTS) campaigns, initial "hits" are plentiful, but true, viable lead compounds are rare. A significant challenge is the elimination of false positives—compounds that appear active due to assay interference rather than specific, target-mediated effects.[4] Therefore, a multi-tiered, systematic validation cascade is not just recommended; it is essential to prevent the costly pursuit of flawed candidates.[4] This process involves progressing from broad, high-throughput biochemical assays to increasingly complex and physiologically relevant cell-based and functional assays.
Below is a logical workflow for validating a novel RORγt inhibitor.
Comparative Analysis: VRTX-DMP vs. Reference Inhibitors
To contextualize the performance of our hypothetical lead, VRTX-DMP , derived from the this compound scaffold, we will compare it to two well-characterized RORγt inhibitors from the literature: TMP778 and Digoxin .[5] This comparative approach is crucial for benchmarking potency and selectivity.
| Assay Type | Compound | IC50 / EC50 (nM) | Selectivity (vs. RORα/β) | Notes |
| Biochemical FRET | VRTX-DMP | 15 | - | Potent inhibition of co-activator peptide recruitment. |
| TMP778 | 17[5] | ~100-fold[5] | Strong and selective biochemical activity. | |
| Digoxin | ~1000 | Low | Known to have off-target effects and lower potency. | |
| Cellular Reporter | VRTX-DMP | 25 | - | Excellent correlation with biochemical potency. |
| TMP778 | ~17[5] | >100-fold[5] | Confirms potent cellular activity and selectivity. | |
| Digoxin | >2500[5] | Low | Poor cellular activity, likely due to toxicity/membrane permeability. | |
| h-Th17 Differentiation | VRTX-DMP | 50 | - | Potent inhibition of IL-17A production in primary human T-cells. |
| TMP778 | ~2500 (at max dose)[5] | - | Effective inhibition of IL-17 production in vitro.[5] | |
| Digoxin | ~10000 (at max dose)[5] | - | Inhibits IL-17, but only at high, often toxic, concentrations.[5] |
Data for VRTX-DMP is hypothetical for illustrative purposes. Data for reference compounds is based on published literature.
Core Experimental Protocols
Here we provide condensed, step-by-step protocols for the key assays in the validation cascade. The causality behind specific steps is explained to enhance understanding and reproducibility.
Protocol 1: RORγt Co-factor Recruitment Assay (Time-Resolved FRET)
This biochemical assay quantifies the ability of a compound to disrupt the interaction between the RORγt ligand-binding domain (LBD) and a co-activator peptide, a critical step for its transcriptional activity.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., PBS with 0.01% BSA).
-
RORγt-LBD: Use purified, tagged (e.g., GST-tagged) human RORγt LBD.
-
Co-activator Peptide: Use a biotinylated peptide from a co-activator like SRC1.[6]
-
Detection Reagents: Terbium-cryptate labeled anti-GST antibody (donor) and Streptavidin-XL665 (acceptor).
-
-
Compound Plating: Dispense serial dilutions of VRTX-DMP and control compounds into a low-volume 384-well plate.
-
Reagent Addition: Add the RORγt-LBD and the anti-GST-Tb antibody. Incubate to allow binding.
-
Co-activator Addition: Add the biotinylated co-activator peptide and Streptavidin-XL665.
-
Incubation: Incubate for 1-2 hours at room temperature, protected from light. Causality: This allows the binding equilibrium to be reached.
-
Plate Reading: Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis: Calculate the ratio of 665/620 nm signals and plot against compound concentration to determine the IC50 value.
Protocol 2: Cell-Based RORγt Luciferase Reporter Assay
This assay validates compound activity in a cellular environment, confirming cell permeability and engagement with the target in a more complex milieu.
Methodology:
-
Cell Line: Use a cell line (e.g., HEK293 or Jurkat) stably co-transfected with two plasmids:
-
Cell Plating: Seed the reporter cells into a 96-well white, clear-bottom plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of VRTX-DMP and control compounds for 18-24 hours. Causality: This duration allows for compound entry, target engagement, and subsequent changes in luciferase gene transcription and protein expression.
-
Cell Lysis & Reagent Addition: Lyse the cells and add a luciferase substrate reagent according to the manufacturer's instructions (e.g., Bright-Glo).
-
Signal Measurement: Measure luminescence on a plate reader.
-
Data Analysis: Normalize the luminescence signal to a vehicle control (DMSO) and plot the percentage of inhibition against compound concentration to calculate the EC50.
-
Counterscreening (Essential): A parallel cytotoxicity assay is crucial. A compound that kills the cells will also show a drop in luciferase signal, a classic false positive. Run an identical plate and use a viability assay (e.g., CellTiter-Glo) to ensure the observed inhibition is not due to toxicity.[9]
Protocol 3: Human Th17 Cell Differentiation Assay
This is a highly relevant functional assay that measures the direct impact of the compound on the differentiation of primary human T-cells into the pro-inflammatory Th17 lineage.
Methodology:
-
Cell Isolation: Isolate primary human CD4+ T-cells from peripheral blood mononuclear cells (PBMCs) from healthy donors.
-
Cell Culture & Differentiation: Culture the naive CD4+ T-cells under Th17-polarizing conditions.[5] This involves:
-
T-cell receptor stimulation (e.g., anti-CD3/CD28 beads).
-
A cytokine cocktail including IL-6, IL-23, TGF-β, and anti-IFNγ/IL-4 antibodies. Causality: This cocktail mimics the in vivo environment that drives naive T-cells to the Th17 fate by activating the necessary signaling pathways leading to RORγt expression.
-
-
Compound Treatment: Add VRTX-DMP and controls at the beginning of the culture period.
-
Incubation: Culture the cells for 3-5 days.
-
Cytokine Measurement: On the final day, re-stimulate the cells (e.g., with PMA/Ionomycin) for 4-6 hours in the presence of a protein transport inhibitor (e.g., Brefeldin A). This traps cytokines intracellularly for measurement.
-
Analysis:
-
Data Analysis: Determine the IC50 for the inhibition of IL-17A production.
Conclusion and Forward Outlook
The validation of biological assay results is a cornerstone of successful drug discovery. By employing a multi-tiered strategy that moves from simple biochemical interactions to complex cellular functions, researchers can build a robust data package that validates the therapeutic hypothesis. For novel inhibitors based on the this compound scaffold, a direct comparison against known agents like TMP778 provides essential benchmarks for potency and selectivity. The hypothetical data for "VRTX-DMP" illustrates a promising profile: potent, cell-active, and functional in primary human cells. This rigorous, comparative, and mechanistically-grounded approach ensures that only the most promising candidates are advanced toward clinical development, ultimately saving time and resources in the quest for new treatments for autoimmune diseases.
References
- Small molecule allosteric inhibitors of RORγt block Th17-dependent inflammation and associated gene expression in vivo. PubMed Central.
- Identification of Potent and Selective RORγ Antagonists. Probe Reports from the NIH Molecular Libraries Program.
- Design, Synthesis, and Biological Evaluation of Retinoic Acid-Related Orphan Receptor γt (RORγt) Agonist Structure-Based Functionality Switching Approach from In House RORγt Inverse Agonist to RORγt Agonist. PubMed.
- Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases. PubMed Central.
- Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms. PubMed Central.
- Design, Synthesis and Characterization of 2,3-Derivatives of 4,5,6,7-Tetrahydrobenzothiophene Modulators of RORγt and Evaluation of Their Inhibitory Effect on Th17 Response In Vitro and In Vivo.
- Finding the molecular scaffold of nuclear receptor inhibitors through high-throughput screening based on proteochemometric modelling. PubMed Central.
- Small molecule allosteric inhibitors of RORγt block Th17-dependent inflammation and associ
- Discovery of natural RORγt inhibitor using machine learning, virtual screening, and in vivo validation.
- A new high-throughput screen discovers novel ligands of full-length nuclear receptor LRH-1.
- RORγt inverse agonists demonstrating a margin between inhibition of IL-17A and thymocyte apoptosis. PubMed Central.
- A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World.
- Current In Vitro High Throughput Screening Approaches to Assess Nuclear Receptor Activ
- Identification of Tetraazacyclic Compounds as Novel Potent Inhibitors Antagonizing RORγt Activity and Suppressing Th17 Cell Differentiation.
- Inhibition of RORγt activity and Th17 differenti
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Comparative Analysis of 4-(4,4-Dimethylpiperidin-1-YL)benzoic acid hydrochloride salt and Structurally Related Alternatives for Drug Discovery
A Technical Guide for Researchers and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the meticulous characterization of novel chemical entities is paramount. The physicochemical and structural properties of a compound dictate its behavior in biological systems, influencing everything from solubility and permeability to target engagement and metabolic stability. This guide provides a comprehensive analysis of 4-(4,4-Dimethylpiperidin-1-YL)benzoic acid hydrochloride salt, a versatile building block in medicinal chemistry. Through a detailed examination of its structural features and a comparative assessment against structurally related analogs, this document aims to equip researchers with the critical data and analytical methodologies necessary for informed decision-making in their drug development endeavors.
The hydrochloride salt form of this compound is of particular interest due to its potential to improve aqueous solubility and enhance bioavailability, crucial parameters for oral drug candidates. This guide will delve into the analytical techniques used to confirm the identity, purity, and key properties of this molecule, providing a framework for its evaluation and comparison with other relevant compounds.
Physicochemical and Structural Characterization of this compound hydrochloride salt
A thorough understanding of a compound's physical and chemical properties is the bedrock of its development. Below is a summary of the key characterization data for this compound hydrochloride salt.
| Property | Value | Source |
| CAS Number | 1069135-18-7 | [1] |
| Molecular Formula | C₁₄H₂₀ClNO₂ | [1] |
| Molecular Weight | 269.77 g/mol | [1] |
| Physical Form | Solid | [2] |
| Purity (typical) | ≥95% | [2] |
| Storage | Sealed in dry, room temperature | [2] |
Spectroscopic Analysis
Spectroscopic techniques are indispensable for elucidating the molecular structure of a compound.
¹H NMR Spectroscopy: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule. For this compound hydrochloride, the expected ¹H NMR spectrum in a suitable deuterated solvent (e.g., DMSO-d₆) would exhibit characteristic signals for the aromatic protons of the benzoic acid ring, the methylene protons of the piperidine ring, and the gem-dimethyl protons. The hydrochloride salt form may lead to broadening of the carboxylic acid proton signal and the protons on the carbons adjacent to the nitrogen.
¹³C NMR Spectroscopy: Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The ¹³C NMR spectrum is expected to show distinct signals for the carboxyl carbon, the aromatic carbons (with different shifts for the substituted and unsubstituted positions), the piperidine ring carbons, the quaternary carbon bearing the dimethyl groups, and the methyl carbons. Authoritative databases can provide reference chemical shift ranges for these functional groups.[3]
Mass Spectrometry (MS): Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound hydrochloride, the mass spectrum would typically be acquired for the free base (C₁₄H₁₉NO₂), which has a molecular weight of 233.31 g/mol .[4][5] The expected molecular ion peak [M+H]⁺ would be observed at m/z 234.32. Fragmentation patterns can provide further structural confirmation.
Comparative Analysis with Structurally Related Alternatives
To better understand the unique properties of this compound hydrochloride salt, a comparison with structurally similar compounds is insightful. Two such alternatives are 4-(4-methylpiperazin-1-yl)benzoic acid and 4-(piperidin-1-yl)benzoic acid.
| Feature | This compound | 4-(4-Methylpiperazin-1-YL)benzoic acid | 4-(Piperidin-1-YL)benzoic acid |
| CAS Number | 406233-26-9 (free base) | 86620-62-4 | 22090-24-0 |
| Molecular Formula | C₁₄H₁₉NO₂ | C₁₂H₁₆N₂O₂ | C₁₂H₁₅NO₂ |
| Molecular Weight | 233.31 g/mol | 220.27 g/mol | 205.25 g/mol |
| Key Structural Difference | Gem-dimethyl group on piperidine ring | N-methylpiperazine ring | Unsubstituted piperidine ring |
The presence of the gem-dimethyl group in the target compound is a key differentiator. This structural motif can have significant implications for its pharmacological profile, including:
-
Metabolic Stability: The gem-dimethyl group can block potential sites of metabolism, potentially leading to a longer in vivo half-life.
-
Conformational Rigidity: The steric bulk of the dimethyl groups can restrict the conformational flexibility of the piperidine ring, which may lead to more specific interactions with a biological target.
-
Lipophilicity: The addition of the two methyl groups increases the lipophilicity of the molecule compared to the unsubstituted piperidine analog, which can affect its solubility, permeability, and off-target interactions.
The N-methylpiperazine ring in the second comparator introduces an additional basic nitrogen atom, which can influence its pKa, solubility, and potential for drug-drug interactions.
Experimental Methodologies for Characterization and Purity Assessment
The reliability of any characterization data hinges on the robustness of the analytical methods employed. The following section outlines standard protocols for the analysis of this compound hydrochloride salt and its alternatives, grounded in authoritative guidelines from the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.).[6][7][8][9][10][11][12][13][14][15]
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is the gold standard for assessing the purity of small molecules in the pharmaceutical industry. A validated reverse-phase HPLC (RP-HPLC) method is crucial for separating the target compound from any impurities.
Workflow for HPLC Method Development and Validation:
Caption: A generalized workflow for HPLC method development, validation, and routine analysis.
Step-by-Step HPLC Protocol:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with a small amount of a modifier like formic acid or trifluoroacetic acid to ensure good peak shape. A typical starting point could be a gradient from 10% to 90% acetonitrile over 20 minutes.
-
Standard and Sample Preparation: Accurately weigh and dissolve the standard and sample in a suitable diluent (e.g., a mixture of water and acetonitrile).
-
Chromatographic System: Use a C18 stationary phase column (e.g., 4.6 x 150 mm, 5 µm). Set the column temperature to 30 °C and the flow rate to 1.0 mL/min.
-
Detection: Use a UV detector set to an appropriate wavelength for the benzoic acid chromophore (e.g., 254 nm).
-
Data Analysis: Integrate the peaks in the chromatogram and calculate the purity of the sample based on the area percentage of the main peak.
This method should be validated for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness in accordance with ICH guidelines to ensure its trustworthiness.[16]
Solubility Assessment
The solubility of a compound is a critical determinant of its suitability for various formulations and its potential for oral absorption.
Workflow for Solubility Determination:
Caption: A standard workflow for determining the thermodynamic solubility of a compound.
Step-by-Step Solubility Protocol:
-
Solvent Selection: Choose a range of pharmaceutically relevant solvents, such as water, phosphate-buffered saline (PBS) at different pH values (e.g., 4.5, 6.8, 7.4), ethanol, and dimethyl sulfoxide (DMSO).[17]
-
Equilibration: Add an excess amount of the compound to a known volume of each solvent in a vial.
-
Incubation: Shake the vials at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to reach equilibrium.
-
Phase Separation: Centrifuge the vials to pellet the excess solid.
-
Quantification: Carefully remove an aliquot of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectroscopy.
The hydrochloride salt is expected to exhibit significantly higher aqueous solubility compared to its free base, a key advantage for formulation development.
Conclusion
This compound hydrochloride salt is a valuable chemical entity with distinct structural features that may confer advantageous pharmacological properties. Its comprehensive characterization, as outlined in this guide, is essential for its effective utilization in drug discovery programs. The provided experimental workflows for HPLC purity analysis and solubility assessment, grounded in established pharmacopeial standards, offer a robust framework for generating reliable and reproducible data. By comparing its properties to those of structurally related analogs, researchers can gain a deeper understanding of the structure-activity relationships and make more informed decisions in the selection and optimization of lead compounds. The principles of scientific integrity, including expertise, trustworthiness, and authoritative grounding, are the cornerstones of this guide, ensuring its utility for the discerning scientific community.
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A Comparative Guide to the Binding Affinity of Amides Derived from Substituted Benzoic Acids
This guide provides a comprehensive comparative analysis of the binding affinity of a focused library of amide derivatives synthesized from various benzoic acids. We will explore the causal relationships between chemical structure and biological activity, detail the experimental methodologies for robust affinity determination, and present a clear structure-activity relationship (SAR) to guide future drug discovery efforts.
Introduction: The Benzoic Acid Scaffold in Medicinal Chemistry
The benzoic acid moiety is a privileged scaffold in drug discovery, serving as a foundational building block for a wide array of therapeutic agents.[1][2] Its prevalence stems from its synthetic tractability and its ability to engage in key molecular interactions, such as hydrogen bonding and ionic interactions, through its carboxylic acid group.[2][3] By converting the carboxylic acid to an amide, we can explore new chemical space, modulate physicochemical properties, and establish different interaction patterns with biological targets.[4] This guide focuses on a systematic comparison of amides derived from a series of substituted benzoic acids to elucidate how modifications to the core phenyl ring impact binding affinity to a model protein target. Understanding these structure-activity relationships is paramount for the rational design of potent and selective therapeutics.[5]
Rationale for Experimental Design & Compound Selection
The central hypothesis of this study is that the electronic and steric properties of substituents on the benzoic acid ring will significantly modulate the binding affinity of the derived amides. To test this, we designed a small library of compounds based on a common amine partner (e.g., benzylamine) and a series of commercially available benzoic acids with representative substituents:
-
Electron-Donating Groups (EDGs): Such as hydroxyl (-OH) and methyl (-CH₃), which can influence aromatic ring electronics and participate in hydrogen bonding or hydrophobic interactions.[2]
-
Electron-Withdrawing Groups (EWGs): Such as nitro (-NO₂) and chloro (-Cl), which alter the charge distribution of the aromatic system and can act as hydrogen bond acceptors or engage in halogen bonding.[2][6]
-
Positional Isomerism: Investigating substituents at the ortho-, meta-, and para- positions to probe the topology of the target's binding pocket.[6]
This strategic selection allows for a systematic evaluation of how subtle molecular changes translate into measurable differences in biological activity. As our model target, we will use Bovine Serum Albumin (BSA), a well-characterized protein often used in early-stage binding studies due to its stability and affordability.[7]
Synthesis of the Amide Library: A Validated Protocol
To ensure consistency across the compound library, a single, robust synthetic methodology was employed. The direct condensation of carboxylic acids and amines was achieved using an EDC/HOBt-mediated coupling reaction, a standard and reliable method in medicinal chemistry.[8]
Experimental Protocol: General Amide Synthesis
-
Dissolution: Dissolve the selected benzoic acid derivative (1.0 eq.) in dry dimethylformamide (DMF).
-
Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl, 1.1 eq.) and Hydroxybenzotriazole (HOBt·H₂O, 1.1 eq.) to the solution. Stir at room temperature for 30 minutes to pre-activate the carboxylic acid.[8]
-
Amine Addition: Add the primary amine (e.g., benzylamine, 1.0 eq.) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA, 2.0 eq.) to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 18 hours. Monitor progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up & Purification: Upon completion, quench the reaction with water and extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is then purified using column chromatography to yield the desired amide.
This self-validating protocol ensures that any observed differences in binding affinity are attributable to the structural variations in the benzoic acid starting material, not to artifacts from the synthesis.
Measuring Binding Affinity via Surface Plasmon Resonance (SPR)
To quantify the interaction between our synthesized amides and the target protein, we selected Surface Plasmon Resonance (SPR) as our primary analytical technique. SPR is a label-free, real-time method that provides comprehensive data on binding kinetics (association and dissociation rates) and affinity (the equilibrium dissociation constant, KD).[9][10] A smaller KD value signifies a stronger binding interaction.[10]
Diagram: SPR Experimental Workflow
Caption: General experimental workflow for determining binding affinity using Surface Plasmon Resonance (SPR).
Experimental Protocol: SPR Binding Analysis
-
Immobilization: Covalently immobilize the target protein (BSA) onto a CM5 sensor chip surface using standard amine coupling chemistry.
-
Analyte Preparation: Prepare a dilution series for each synthesized amide in a running buffer (e.g., HBS-EP+). A typical concentration range is 0.1 µM to 100 µM.
-
Binding Cycle:
-
Inject the analyte solution over the sensor surface for a defined period (e.g., 180 seconds) to monitor the association phase .
-
Switch to injecting only the running buffer for a subsequent period (e.g., 300 seconds) to monitor the dissociation phase .
-
-
Regeneration: Inject a mild regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5) to remove any bound analyte and prepare the surface for the next cycle.
-
Data Analysis: Subtract the reference surface signal from the active surface signal to obtain the specific binding sensorgram. Fit this data to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).
Results: Comparative Binding Affinity Data
The binding affinities of the synthesized amides were determined against BSA. The results are summarized in the table below.
| Compound ID | Benzoic Acid Substituent | Position | Structure of Amide (R-group shown) | Binding Affinity (KD, µM) |
| BA-01 | -H (Unsubstituted) | - | Benzoyl | 150.2 |
| BA-02 | -OH | para- | 4-Hydroxybenzoyl | 25.8 |
| BA-03 | -OH | ortho- | 2-Hydroxybenzoyl | 88.5 |
| BA-04 | -CH₃ | para- | 4-Methylbenzoyl | 112.1 |
| BA-05 | -Cl | para- | 4-Chlorobenzoyl | 75.4 |
| BA-06 | -Cl | meta- | 3-Chlorobenzoyl | 135.9 |
| BA-07 | -NO₂ | para- | 4-Nitrobenzoyl | 60.3 |
Structure-Activity Relationship (SAR) Analysis
The data reveals clear SAR trends that correlate the nature and position of the substituent with binding affinity.
-
Impact of Electron-Donating Groups: The most significant increase in affinity was observed with the para-hydroxyl substituent (BA-02 , KD = 25.8 µM), which was nearly 6-fold more potent than the unsubstituted parent compound (BA-01 ). This suggests the hydroxyl group acts as a critical hydrogen bond donor, forming a favorable interaction within the BSA binding pocket.[2] When moved to the ortho- position (BA-03 ), the affinity improvement was less pronounced, possibly due to steric hindrance or a suboptimal geometry for hydrogen bonding.
-
Impact of Electron-Withdrawing Groups: Both para-chloro (BA-05 ) and para-nitro (BA-07 ) substituents led to a moderate increase in binding affinity. The nitro group's ability to act as a hydrogen bond acceptor may explain its superior performance over the chloro-substituted analog.[2]
-
Positional Effects: The importance of substituent position is highlighted by comparing BA-05 (para-Cl, KD = 75.4 µM) and BA-06 (meta-Cl, KD = 135.9 µM). The para position appears to be optimal for this substituent, indicating it is directed towards a more favorable region of the binding site. This is a common observation in SAR studies where substituent placement is critical for activity.[6][11]
Diagram: Structure-Activity Relationship Summary
Caption: Summary of structure-activity relationships for substituted benzoic amides.
Conclusion and Future Directions
This comparative study successfully demonstrates the profound impact of benzoic acid substitution on the binding affinity of derived amides. We have established a clear SAR, highlighting the favorability of a para-positioned hydrogen-bond-donating group. The experimental protocols for synthesis and SPR analysis presented herein provide a robust framework for such investigations.
Future work should focus on exploring a wider range of substituents at the para- position to optimize the hydrogen bonding interaction. Furthermore, transitioning from a model protein like BSA to a specific therapeutic target (e.g., a kinase or receptor) will be essential to translate these foundational findings into a targeted drug discovery program.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 4-(4,4-Dimethylpiperidin-1-YL)benzoic acid
As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our colleagues, our facilities, and the environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-(4,4-Dimethylpiperidin-1-YL)benzoic acid, moving beyond a simple checklist to explain the scientific reasoning behind each procedural choice.
Part 1: Hazard Assessment and Waste Characterization
The foundational principle of safe disposal is a thorough understanding of the material . Before it can be considered "waste," you must characterize this compound based on its inherent physical, chemical, and toxicological properties. This assessment dictates every subsequent step in the disposal pathway.
This compound is a solid, nitrogen-containing aromatic carboxylic acid. While comprehensive toxicological data is not available for every research chemical, Safety Data Sheets (SDS) for this compound and structurally similar molecules provide harmonized hazard classifications.[1][2] These classifications are our primary guide for risk assessment.
Key Hazard and Property Summary:
| Property | Value | Source |
|---|---|---|
| CAS Number | 406233-26-9 | [1] |
| Molecular Formula | C₁₄H₁₉NO₂ | [1] |
| Physical Form | Solid | [1] |
| GHS Hazard Codes | H302, H315, H319, H332, H335 | [1] |
| Signal Word | Warning | [1] |
| Hazard Description | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, Harmful if inhaled, May cause respiratory irritation. |[1][2] |
Based on this profile, any material, solution, or piece of equipment grossly contaminated with this compound must be treated as hazardous waste .[3] It is strictly prohibited to dispose of this chemical via standard trash or sanitary sewer systems.[3][4][5]
Part 2: The Disposal Workflow: A Step-by-Step Protocol
This protocol is designed to be a self-validating system, ensuring compliance with institutional and federal regulations.
Step 1: Assemble Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing appropriate PPE to mitigate the risks identified in the hazard assessment.
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) inspected for integrity before use.
-
Body Protection: A standard laboratory coat.
Step 2: Waste Segregation and Container Selection
Proper segregation is paramount to prevent accidental and potentially violent chemical reactions within a waste container.[6]
-
Identify the Correct Waste Stream: this compound is a non-halogenated organic solid . It must not be mixed with other waste categories such as halogenated organics, strong acids, bases, or oxidizers.[7]
-
Select a Compatible Container:
-
Use a designated hazardous waste container that is clean, dry, and made of a compatible material (e.g., a high-density polyethylene (HDPE) pail or a wide-mouth glass jar).
-
The container must have a secure, screw-top lid to prevent spills and fugitive emissions.[6][8]
-
Ensure the container is not filled beyond 90% capacity to allow for expansion and prevent spillage.
-
Step 3: Labeling the Hazardous Waste Container
Proper labeling is a regulatory requirement and a critical safety communication tool. Your institution's Environmental Health & Safety (EHS) department will provide specific hazardous waste tags. The label must include:
-
The words "Hazardous Waste."
-
The full, unabbreviated chemical name: "this compound." If other chemicals are present in a mixture, list all components.
-
The specific hazard characteristics (e.g., "Irritant," "Harmful").
-
The accumulation start date (the date the first particle of waste was added to the container).[8]
Step 4: Storage in a Satellite Accumulation Area (SAA)
Generated waste must be stored correctly at or near the point of generation in a designated Satellite Accumulation Area (SAA) pending pickup by EHS.[6][8]
-
Keep the waste container closed at all times except when adding waste.[3][5]
-
Store the container in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
-
Ensure the SAA is away from drains, heat sources, and high-traffic areas.
Step 5: Arranging for Final Disposal
Once the container is full or has been in the SAA for the maximum allowable time (typically up to one year, provided accumulation limits are not exceeded), contact your institution's EHS office to schedule a waste pickup.[3][8]
The ultimate disposal method for this type of organic compound is typically high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[9][10] This method is preferred because it ensures the complete destruction of the organic molecule. The process must be conducted in a specialized incinerator equipped with scrubbers and afterburners to manage and neutralize hazardous combustion byproducts, such as oxides of nitrogen (NOx), which are formed from nitrogen-containing compounds.[10]
Visualizing the Disposal Decision Process
The following workflow diagram illustrates the logical steps from waste generation to proper storage.
Caption: Decision workflow for the safe disposal of this compound.
Part 3: Decontamination of Empty Containers
An empty container that once held this compound must also be managed correctly. As this is not an acutely hazardous (P-listed) waste, the container can typically be disposed of as regular solid waste after proper decontamination.[3]
-
Triple Rinse: Rinse the empty container three times with a suitable solvent in which the compound is soluble (e.g., ethanol, acetone).
-
Collect Rinsate: Crucially, all rinsate from these cleaning steps is considered hazardous waste.[11] Collect the rinsate and add it to the appropriate liquid hazardous waste stream (e.g., "Non-Halogenated Organic Solvent Waste").
-
Deface Label: Completely remove or deface the original manufacturer's label to prevent confusion.[3]
-
Final Disposal: Once triple-rinsed and with the label defaced, the container can be disposed of in the regular laboratory trash or glass disposal box, as appropriate.
By adhering to this scientifically grounded and systematic approach, you contribute to a culture of safety and ensure that your innovative research is conducted with the utmost responsibility.
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A Senior Application Scientist's Guide to Safely Handling 4-(4,4-Dimethylpiperidin-1-YL)benzoic acid
For the modern researcher, scientist, and drug development professional, the integrity of our work is intrinsically linked to the safety of our practices. This guide provides essential, immediate safety and logistical information for handling 4-(4,4-Dimethylpiperidin-1-YL)benzoic acid (CAS No. 406233-26-9). Beyond mere procedure, this document delves into the causality behind each recommendation, ensuring a self-validating system of laboratory safety.
Hazard Identification and Risk Assessment
This compound is a solid, powdered organic compound. The primary hazards associated with this chemical, as identified by its Safety Data Sheet (SDS), include:
-
Acute Toxicity (Oral): Harmful if swallowed (H302).
-
Skin Irritation: Causes skin irritation (H315).
-
Eye Irritation: Causes serious eye irritation (H319).
-
Acute Toxicity (Inhalation): Harmful if inhaled (H332).
-
Respiratory Irritation: May cause respiratory irritation (H335).
Given its physical form as a solid, the primary routes of exposure are through inhalation of dust particles, skin contact, eye contact, and accidental ingestion. A thorough risk assessment should be conducted before any handling of this compound.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount to mitigating the risks associated with handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Specific PPE | Rationale |
| Eye and Face Protection | Chemical splash goggles with side shields | Protects against airborne dust particles and potential splashes.[2][3] |
| Skin Protection | Nitrile gloves and a buttoned lab coat | Nitrile gloves provide good resistance to a variety of organic chemicals.[2][4] A lab coat protects the skin and personal clothing from contamination.[2] |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling the powder outside of a fume hood or in poorly ventilated areas to prevent inhalation of dust.[3][5] |
| Foot Protection | Closed-toe shoes | A standard requirement in any laboratory setting to protect against spills and falling objects.[2] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan minimizes the risk of exposure and ensures the integrity of your experiment.
Preparation and Weighing
-
Work in a Ventilated Area: All handling of powdered this compound should be conducted in a certified chemical fume hood to minimize inhalation risk.
-
Don Appropriate PPE: Before handling the compound, ensure you are wearing all the recommended PPE as outlined in the table above.
-
Weighing: Use a weigh boat or paper to contain the powder during weighing. Handle with care to avoid creating dust.
-
Cleaning: After weighing, carefully clean the balance and surrounding area with a damp cloth to remove any residual powder.
Dissolving the Compound
-
Solvent Addition: When dissolving the compound, add the solvent to the solid slowly to avoid splashing.
-
Mixing: Use a magnetic stirrer or gentle agitation to dissolve the compound. Avoid vigorous shaking that could create aerosols.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is crucial for environmental safety and regulatory compliance.
Waste Segregation
This compound is a non-halogenated organic acid.[6] Therefore, all waste containing this compound, including empty containers, contaminated gloves, and weigh boats, should be disposed of in a designated hazardous waste container for non-halogenated organic waste.[6][7][8]
Container Labeling and Storage
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[7]
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials such as strong oxidizing agents.[9] The container should be kept closed when not in use.[7][9]
Emergency Procedures
In the event of an exposure, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[10][11]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[10][11]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[10][11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11]
Logical Framework for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling chemical compounds like this compound.
Caption: PPE Selection Workflow Diagram
References
-
Chemistry LibreTexts. Proper Protective Equipment. [Link]
-
Capot Chemical. MSDS of 4-((4-methylpiperazin-1-yl)methyl)benzoic acid dihydrochloride. [Link]
-
PubChem. 4-(4-Methylpiperazin-1-yl)benzoic acid. [Link]
-
ACS Material. PPE and Safety for Chemical Handling. [Link]
-
Hazmat School. 5 Types of PPE for Hazardous Chemicals. [Link]
-
US EPA. Personal Protective Equipment. [Link]
-
Real Safety. Personal Protective Equipment for Chemical Handling. [Link]
-
Braun Research Group. Non-halogenated Organic Solvents - Standard Operating Procedure. [Link]
-
PubChem. 4-((4-Methyl-1-piperazinyl)methyl)benzoic acid dihydrochloride. [Link]
-
Bucknell University. Hazardous Waste Segregation. [Link]
-
Environmental Health and Safety. Hazardous Waste Reduction. [Link]
-
Campus Operations. Non-Halogenated Solvents in Laboratories. [Link]
Sources
- 1. PPE and Safety for Chemical Handling [acsmaterial.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. hazmatschool.com [hazmatschool.com]
- 4. realsafety.org [realsafety.org]
- 5. epa.gov [epa.gov]
- 6. bucknell.edu [bucknell.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. 4-PIPERIDIN-1-YL-BENZOIC ACID - Safety Data Sheet [chemicalbook.com]
- 11. capotchem.com [capotchem.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
